3-Ethynylphenol
Description
Properties
IUPAC Name |
3-ethynylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O/c1-2-7-4-3-5-8(9)6-7/h1,3-6,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AODMJIOEGCBUQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80146218 | |
| Record name | 3-Hydroxyphenylacetylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80146218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10401-11-3 | |
| Record name | 3-Hydroxyphenylacetylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010401113 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxyphenylacetylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80146218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Hydroxyphenylacetylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Guide to the Synthesis and Characterization of 3-Ethynylphenol: A Key Building Block for Advanced Pharmaceutical and Material Science Applications
Abstract
3-Ethynylphenol is a versatile bifunctional molecule of significant interest to researchers in drug discovery and material science. Its structure, featuring a reactive terminal alkyne and a nucleophilic phenol group, makes it an invaluable synthon for constructing complex molecular architectures through reactions like "click" chemistry, Sonogashira couplings, and esterifications.[1] This guide provides a detailed, field-proven methodology for the synthesis, purification, and comprehensive characterization of this compound, grounded in established chemical principles and supported by authoritative references. The protocols described herein are designed to be self-validating, offering insights into the causality behind experimental choices to ensure reproducibility and high-quality outcomes for professionals in the field.
Rationale and Synthetic Strategy
The synthesis of aryl alkynes is a cornerstone of modern organic chemistry.[2] For this compound, a robust and widely adopted strategy involves a two-step sequence: a palladium- and copper-catalyzed Sonogashira cross-coupling reaction followed by a silyl-group deprotection.[3][4] This approach offers high yields and functional group tolerance under relatively mild conditions.[3]
The Core Logic:
-
Protecting the Terminal Alkyne: Direct coupling with acetylene gas is hazardous and technically challenging. Instead, a protected alkyne synthon, trimethylsilylacetylene (TMSA), is used. The bulky trimethylsilyl (TMS) group prevents the highly reactive terminal alkyne from undergoing undesirable side reactions, such as homocoupling (Glaser coupling).[5][6]
-
Sonogashira Cross-Coupling: The C(sp²)-C(sp) bond is forged by coupling the TMS-protected alkyne with an appropriate aryl halide, in this case, 3-iodophenol. The use of an iodide is deliberate; the C-I bond is weaker than C-Br or C-Cl bonds, facilitating a more facile oxidative addition to the palladium(0) catalyst, often allowing for milder reaction conditions.[3]
-
Deprotection: The final step involves the selective cleavage of the silicon-carbon bond to unveil the terminal alkyne. This is typically achieved under basic conditions that leave the phenol and the newly formed C-C bond intact.[7][8]
This strategic sequence is visualized in the workflow diagram below.
Caption: The interconnected catalytic cycles of the Sonogashira reaction.
Materials:
-
3-Iodophenol
-
Trimethylsilylacetylene (TMSA)
-
Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA), anhydrous
-
Tetrahydrofuran (THF), anhydrous
Protocol:
-
Inert Atmosphere: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 3-iodophenol (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).
-
Evacuation and Backfilling: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is a critical step; oxygen can lead to oxidative homocoupling of the alkyne (Glaser coupling) and can damage the Pd(0) catalyst. [5]3. Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF and anhydrous TEA. The TEA acts as both a solvent and the base required to neutralize the HI generated during the reaction and to facilitate the formation of the copper acetylide intermediate. [3][4]4. TMSA Addition: Add trimethylsilylacetylene (1.2 eq) dropwise via syringe. A slight excess of the alkyne ensures the complete consumption of the more valuable aryl iodide.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove the catalyst residues and amine salts. Concentrate the filtrate under reduced pressure to yield the crude silyl-protected product.
Step 2: Deprotection to Yield this compound
The TMS group is a common protecting group for hydroxyls and alkynes. [6]Its removal from the alkyne is readily accomplished with a base, such as potassium hydroxide, in an alcohol solvent. [7][8]The mechanism involves nucleophilic attack on the silicon atom.
Materials:
-
Crude 3-((trimethylsilyl)ethynyl)phenol
-
Methanol (MeOH)
-
Potassium hydroxide (KOH)
-
Hydrochloric acid (1M HCl)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
Protocol:
-
Dissolution: Dissolve the crude product from Step 1 in methanol.
-
Base Addition: Add a solution of potassium hydroxide (approx. 1.5 eq) in methanol.
-
Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is fully consumed.
-
Neutralization: Carefully neutralize the reaction mixture with 1M HCl until the pH is approximately 7.
-
Extraction: Remove the methanol under reduced pressure. To the remaining aqueous residue, add water and extract with dichloromethane (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound. [7]
Purification by Column Chromatography
Final purification is essential to remove any unreacted starting materials or byproducts. Flash column chromatography is the method of choice. [7] Protocol:
-
Column Preparation: Pack a glass column with silica gel using a slurry method with a nonpolar solvent (e.g., hexane).
-
Loading: Adsorb the crude this compound onto a small amount of silica gel and load it onto the top of the column.
-
Elution: Elute the column with a solvent system of increasing polarity. A common eluent system is a gradient of ethyl acetate in hexane. [7][8]4. Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a yellow oil. [7]
Characterization and Analysis
The identity and purity of the synthesized this compound must be rigorously confirmed using a suite of analytical techniques.
| Parameter | Methodology | Expected Result |
| Molecular Formula | C₈H₆O | - |
| Molecular Weight | 118.13 g/mol | Confirmed by Mass Spectrometry. [9] |
| Appearance | Yellow Oil | Visual Inspection. [7] |
| Purity | >95% | Determined by NMR and/or GC-MS. |
| Yield | 70-85% (over 2 steps) | Varies based on reaction scale and purification efficiency. [7] |
Table 1: Physical and Chemical Properties of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure. Spectra should be recorded in a deuterated solvent such as CDCl₃.
-
¹H NMR: The proton NMR spectrum is expected to show four distinct signals:
-
A singlet for the acetylenic proton (C≡C-H ), typically appearing around δ 3.0-3.5 ppm.
-
A broad singlet for the phenolic proton (OH ), which can vary in chemical shift (typically δ 5.0-7.0 ppm) and may exchange with D₂O.
-
A complex multiplet pattern for the four aromatic protons in the region of δ 6.8-7.4 ppm. [10]
-
-
¹³C NMR: The carbon NMR spectrum will confirm the carbon skeleton:
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Appearance |
| Phenol O-H | Stretch | 3200-3600 | Broad, strong |
| Acetylenic C-H | Stretch | ~3300 | Sharp, strong |
| Alkyne C≡C | Stretch | 2100-2140 | Sharp, weak-medium |
| Aromatic C=C | Stretch | 1450-1600 | Medium |
| Phenol C-O | Stretch | 1200-1260 | Strong |
Table 2: Key IR Absorption Frequencies for this compound. [12][13]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. For this compound, the electron ionization (EI) mass spectrum should show a prominent molecular ion peak (M⁺) at m/z = 118. [14]
Safety and Handling
Proper safety precautions are mandatory when handling the reagents and the final product.
-
This compound: Causes skin and serious eye irritation. May cause respiratory irritation. * 3-Iodophenol: Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. * Catalysts (Palladium/Copper): Handle with care, as heavy metal compounds can be toxic.
-
Solvents (THF, TEA, Dichloromethane): Are flammable and/or volatile. Handle only in a well-ventilated chemical fume hood. Mandatory Precautions:
-
Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. * Conduct all steps of the synthesis in a properly functioning chemical fume hood to avoid inhalation of vapors. * Ensure an inert atmosphere is maintained during the Sonogashira coupling to prevent side reactions and ensure safety.
-
Dispose of all chemical waste in accordance with institutional and local regulations.
References
- Wikipedia. (n.d.). Sonogashira coupling.
- Vedantu. (n.d.). Sonogashira Coupling: Mechanism, Steps & Applications Explained.
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- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- ResearchGate. (n.d.). The Sonogashira coupling reaction mechanism.
- National Institutes of Health. (n.d.). Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane.
- ResearchGate. (n.d.). Sonogashira coupling reaction of aryl halides with phenylacetylene.
- National Institute of Standards and Technology. (n.d.). Phenol, 3-ethyl-. NIST Chemistry WebBook.
- PrepChem.com. (n.d.). Synthesis of p-ethynylphenol.
- The Royal Society of Chemistry. (n.d.). Supporting information.
- Chemistry Journal. (2019). Progress in Silylation Protection and Deprotection of Hydroxyl Groups within Alcohol and Phenol.
- Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by silyl ether cleavage.
- NTU Scholars. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling.
- National Institutes of Health. (2020). Acetylene Group, Friend or Foe in Medicinal Chemistry. PubMed.
- National Center for Biotechnology Information. (n.d.). Gas-phase, conformer-specific infrared spectra of 3-chlorophenol and 3-fluorophenol.
- ResearchGate. (n.d.). Fig. S7. IR spectrum of compound 3.
- National Institute of Standards and Technology. (n.d.). Phenylethyne. NIST Chemistry WebBook.
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3-ethynylphenol chemical properties and reactivity
An In-depth Technical Guide to 3-Ethynylphenol: Chemical Properties, Reactivity, and Synthetic Utility
Authored by a Senior Application Scientist
Abstract
This compound is a bifunctional aromatic compound featuring both a phenolic hydroxyl group and a terminal ethynyl (alkyne) group. This unique structural arrangement imparts a versatile reactivity profile, making it a highly valuable building block in medicinal chemistry, materials science, and synthetic organic chemistry. The presence of two distinct, orthogonally reactive functional groups—the nucleophilic and acidic phenol and the versatile terminal alkyne—allows for sequential and chemoselective modifications. This guide provides an in-depth exploration of the core chemical properties, spectroscopic signatures, and diverse reactivity of this compound, offering practical insights and detailed protocols for researchers, scientists, and professionals in drug development.
Core Physicochemical and Spectroscopic Properties
This compound is a white to pale yellow crystalline powder at room temperature.[1] Its bifunctional nature dictates its physical and chemical characteristics. The phenolic group allows for hydrogen bonding, influencing its melting point and solubility, while the alkyne provides a site for a rich variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
Physicochemical Data
The fundamental properties of this compound are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 10401-11-3 | [1][2] |
| Molecular Formula | C₈H₆O | [1][2] |
| Molecular Weight | 118.13 g/mol | [1][2] |
| Melting Point | 64-66 °C | [1] |
| Boiling Point | 230.9 ± 23.0 °C at 760 mmHg | [2] |
| Density | 1.1 ± 0.1 g/cm³ | [2] |
| pKa (Phenolic H) | 9.30 ± 0.10 (Predicted) | [1] |
| pKa (Acetylenic H) | ~25 (Typical for terminal alkynes) | [3] |
The significant difference in acidity between the phenolic proton (pKa ≈ 9.3) and the acetylenic proton (pKa ≈ 25) is the cornerstone of its chemoselective reactivity. This allows for the selective deprotonation of the phenol with moderate bases (e.g., NaOH, K₂CO₃) without affecting the alkyne, a critical feature for sequential functionalization strategies.[3][4]
Spectroscopic Signature Analysis
Understanding the spectroscopic data is crucial for reaction monitoring and product characterization.[5]
| Spectroscopy | Functional Group | Expected Chemical Shift / Wavenumber | Key Features |
| ¹H NMR | Phenolic -OH | δ 5.0-6.0 ppm (variable) | Broad singlet, position is concentration and solvent dependent. |
| Aromatic Ar-H | δ 6.8-7.3 ppm | Complex multiplets characteristic of a 1,3-disubstituted benzene ring. | |
| Acetylenic ≡C-H | δ ~3.0 ppm | Sharp singlet. | |
| ¹³C NMR | Aromatic C-OH | δ ~155 ppm | Quaternary carbon, deshielded by the oxygen atom. |
| Aromatic C-H/C-C | δ 115-130 ppm | Four signals for the aromatic carbons. | |
| Alkyne C≡C | δ ~83 ppm (C-Ar), ~77 ppm (C-H) | Two distinct signals for the sp-hybridized carbons. | |
| IR Spectroscopy | Phenolic O-H | 3600-3200 cm⁻¹ | Broad, strong absorption due to hydrogen bonding.[6] |
| Acetylenic ≡C-H | ~3300 cm⁻¹ | Sharp, strong absorption. | |
| Alkyne C≡C | ~2100 cm⁻¹ | Sharp, medium-to-weak intensity absorption. | |
| Aromatic C=C | 1600-1450 cm⁻¹ | Multiple sharp absorptions. |
Synthesis of this compound
A common and efficient laboratory-scale synthesis involves a Sonogashira coupling reaction followed by deprotection.[7] The phenolic hydroxyl group is typically protected to prevent interference with the palladium/copper catalyst.
Protocol: Synthesis via Silyl-Protected Intermediate[7]
-
Protection: 3-Bromophenol is reacted with a silylating agent like tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole in DMF to yield 1-bromo-3-(tert-butyldimethylsiloxy)benzene. This protects the acidic phenolic proton.
-
Sonogashira Coupling: The protected bromophenol is coupled with (trimethylsilyl)acetylene using a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) in the presence of an amine base like triethylamine.
-
Deprotection: The resulting bis-silylated product is treated with a fluoride source, such as tetrabutylammonium fluoride (TBAF), to simultaneously remove both the silyl protecting groups from the phenolic oxygen and the alkyne, yielding this compound in high yield.
Chemical Reactivity and Synthetic Applications
The utility of this compound stems from the ability to selectively target its two functional groups.
Reactions Involving the Phenolic Hydroxyl Group
The hydroxyl group behaves as a typical phenol, undergoing reactions characteristic of its weakly acidic and nucleophilic nature.[4][8]
-
Acidity and O-Alkylation/O-Acylation: The phenol is readily deprotonated by bases like sodium hydroxide or potassium carbonate to form a highly nucleophilic phenoxide ion.[9] This phenoxide can then participate in Williamson ether synthesis with alkyl halides or be acylated by acid chlorides or anhydrides to form esters.[8][10] These reactions are fundamental for modifying the phenolic position while leaving the alkyne intact for subsequent transformations.
-
Electrophilic Aromatic Substitution (EAS): The hydroxyl group is a potent activating group and an ortho, para-director for EAS reactions.[4][9] Reactions like halogenation or nitration can be performed, although conditions must be carefully controlled.[9][11] The strong activation can lead to polysubstitution, and harsh acidic conditions may affect the alkyne moiety.
Reactions Involving the Terminal Alkyne Group
The terminal alkyne is the site of the most powerful and modern synthetic transformations, establishing this compound as a key building block in drug discovery and materials science.[12][13]
This palladium- and copper-co-catalyzed reaction is one of the most robust methods for forming C(sp²)-C(sp) bonds. It couples this compound with aryl or vinyl halides/triflates.[14][15] This reaction is central to the synthesis of complex conjugated systems, natural products, and pharmaceutical agents.[16][17] The functional group tolerance is high, and reactions can often be performed under mild conditions, preserving the free hydroxyl group.[16]
Experimental Protocol: General Sonogashira Coupling
-
To a degassed solution of this compound (1.0 eq.), the aryl/vinyl halide (1.1 eq.), and a copper(I) salt (e.g., CuI, 0.05 eq.) in a suitable solvent (e.g., THF/Et₃N mixture), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 eq.).
-
The reaction vessel is sealed and heated (typically 50-80 °C) with stirring.
-
Reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled, filtered to remove solids, and the solvent is evaporated.
-
The crude product is purified by column chromatography to yield the coupled product.
The terminal alkyne of this compound is an ideal substrate for "click" chemistry, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[18][19] This reaction provides a highly efficient and specific route to form stable 1,4-disubstituted 1,2,3-triazole rings by reacting with an organic azide.[20][21] The reaction is renowned for its high yields, mild aqueous conditions, and exceptional functional group tolerance, making it a premier choice for bioconjugation, labeling of biomolecules, and creating functional polymers.[20]
Experimental Protocol: General CuAAC Reaction
-
Dissolve the organic azide (1.0 eq.) and this compound (1.1 eq.) in a 1:1 mixture of water and t-butanol.
-
Add a freshly prepared solution of sodium ascorbate (0.2 eq. in water).
-
Add a solution of copper(II) sulfate pentahydrate (0.05 eq. in water). The mixture will often turn yellow or green.
-
Stir vigorously at room temperature. The reaction is often complete within 1-24 hours.
-
Upon completion, the product may precipitate or can be extracted with an organic solvent (e.g., ethyl acetate).
-
The product is isolated and purified as necessary, often by simple filtration or extraction.
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as harmful if swallowed and causes skin and serious eye irritation.[1][22][23] Work should be conducted in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.[24][25]
Conclusion
This compound stands out as a uniquely versatile molecular scaffold. The strategic placement of a phenolic hydroxyl group and a terminal alkyne allows for a vast array of chemical transformations to be performed with high degrees of chemoselectivity. Its utility in Sonogashira couplings and click chemistry has cemented its role as an indispensable building block for constructing complex molecular architectures in fields ranging from pharmaceuticals to advanced materials. The principles and protocols outlined in this guide provide a solid foundation for leveraging the full synthetic potential of this powerful reagent.
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- NMR and IR Spectroscopy of Phenols | Request PDF.
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- An Atypical Mode of [3+2]-Cycloaddition: Pseudo-1,3-Dipole Behavior in Reactions of Electron-Deficient Thioamides with Benzynes. PMC - PubMed Central. [Link]
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- GC-MS, FTIR and H, C NMR Structural Analysis and Identification of Phenolic Compounds in Olive Mill Wastewater Extracted
- Lec16 - Structural Determination from Mass Spec, IR and NMR Spectra. YouTube. (2021-05-22). [Link]
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An In-Depth Technical Guide to the Solubility and Stability of 3-Ethynylphenol
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: 3-Ethynylphenol, a versatile building block in medicinal chemistry and materials science, possesses a unique combination of a reactive ethynyl group and a phenolic hydroxyl moiety. Understanding its solubility and stability is paramount for its effective handling, formulation, and application. This comprehensive technical guide provides an in-depth analysis of the physicochemical properties of this compound, with a focus on its solubility in various solvents and its stability under different environmental conditions. We present scientifically grounded protocols for solubility determination and stability-indicating analysis, supported by insights into potential degradation pathways. This guide is intended to be an essential resource for researchers and professionals working with this important chemical intermediate.
Introduction: The Significance of this compound
This compound (3-hydroxyphenylacetylene) is an aromatic compound of significant interest in organic synthesis. Its bifunctional nature, featuring a nucleophilic hydroxyl group and a reactive terminal alkyne, makes it a valuable precursor for the synthesis of a wide array of more complex molecules. The ethynyl group can participate in various coupling reactions, such as Sonogashira, Glaser, and click chemistry reactions, while the phenolic hydroxyl group allows for etherification, esterification, and other modifications. These properties have led to its use in the development of pharmaceuticals, functional polymers, and advanced materials.
A thorough understanding of the solubility and stability of this compound is a critical prerequisite for its successful application. Solubility dictates the choice of appropriate solvent systems for reactions, purification, and formulation, while knowledge of its stability profile is essential for ensuring its integrity during storage and handling, as well as for identifying potential impurities that may arise from degradation.
Physicochemical Properties of this compound
A foundational understanding of the intrinsic properties of this compound is essential for predicting its behavior in various experimental settings.
| Property | Value | Source |
| Molecular Formula | C₈H₆O | N/A |
| Molecular Weight | 118.13 g/mol | N/A |
| Appearance | White to pale yellow crystalline powder or liquid | [1] |
| Melting Point | 64-66 °C | [1] |
| Boiling Point | 75 °C at 3 mmHg | [1] |
| Predicted pKa | 9.30 ± 0.10 | [1] |
The predicted pKa of 9.30 suggests that this compound is a weak acid, similar to phenol (pKa ≈ 9.95)[2]. The electron-withdrawing nature of the ethynyl group is expected to slightly increase the acidity of the phenolic proton compared to phenol itself. This acidity is a key factor in its reactivity and solubility in basic media.
Solubility Profile of this compound
Guiding Principle: "Like Dissolves Like"
The solubility of this compound is governed by the interplay of its polar phenolic hydroxyl group, which can participate in hydrogen bonding, and its relatively nonpolar phenylacetylene backbone.
Qualitative Solubility Predictions:
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor, suggesting some solubility in these solvents. However, the nonpolar benzene ring will limit its aqueous solubility. Phenol, a close analog, has a moderate solubility in water (approximately 8.3 g/100 mL at 20°C)[2][3]. It is expected that this compound will exhibit similar or slightly lower water solubility due to the larger nonpolar ethynylphenyl group. Its solubility in alcohols like ethanol and methanol is expected to be significantly higher than in water, as the alkyl chains of the alcohols can interact favorably with the phenyl ring. Phenol is very soluble in ethanol[4].
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dimethylformamide (DMF)): These solvents can act as hydrogen bond acceptors, interacting with the hydroxyl group of this compound. Therefore, good solubility is anticipated in these solvents. Indeed, this compound is reported to be miscible with dimethylformamide[1]. Phenol is also very soluble in acetone and ethyl acetate[3][5].
-
Nonpolar Solvents (e.g., Toluene, Dichloromethane, Hexane): The presence of the phenyl ring suggests some affinity for nonpolar solvents. Solubility in toluene and dichloromethane is expected to be moderate, driven by van der Waals forces and potential π-π stacking interactions between the aromatic rings[6]. Phenol is soluble in toluene and dichloromethane[7]. However, solubility in highly nonpolar solvents like hexane is likely to be low, as is the case for phenol[7].
Experimental Protocol for Determining Solubility:
A reliable and straightforward method for experimentally determining the solubility of this compound is the isothermal shake-flask method.
Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene) of analytical grade
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Analytical balance
-
HPLC-UV system
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that equilibrium is reached.
-
Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time required to reach equilibrium.
-
Sample Collection and Preparation: After equilibration, cease agitation and allow the solid to settle. Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
-
Dilution: Dilute the collected supernatant with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration of this compound.
-
Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.
Data Presentation:
The experimentally determined solubility data should be summarized in a clear and concise table.
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Water | 25 | [Experimental Data] |
| Ethanol | 25 | [Experimental Data] |
| Methanol | 25 | [Experimental Data] |
| Acetone | 25 | [Experimental Data] |
| Ethyl Acetate | 25 | [Experimental Data] |
| Dichloromethane | 25 | [Experimental Data] |
| Toluene | 25 | [Experimental Data] |
Stability of this compound: A Multifaceted Consideration
The stability of this compound is a critical attribute that influences its shelf-life, the design of synthetic routes, and the impurity profile of its derivatives. The presence of both a phenol and a terminal alkyne functionality makes it susceptible to several degradation pathways.
Key Factors Influencing Stability:
-
Temperature: Elevated temperatures can accelerate degradation reactions, including polymerization and oxidation.
-
Light: Exposure to light, particularly UV radiation, can initiate photochemical reactions.
-
Oxygen: The presence of oxygen can lead to oxidative degradation.
-
pH: The phenolic hydroxyl group's acidity makes the molecule's stability pH-dependent.
-
Presence of Catalysts: Trace metals or other catalytic species can promote polymerization of the ethynyl group.
Potential Degradation Pathways:
Figure 1: Potential degradation pathways for this compound.
4.1. Polymerization:
The terminal alkyne of this compound is prone to polymerization, especially in the presence of heat, light, or transition metal catalysts[8]. This is a significant stability concern, leading to the formation of colored, often insoluble, polymeric materials. The polymerization can proceed through various mechanisms, including chain-growth and cyclotrimerization, resulting in a complex mixture of oligomers and polymers.
4.2. Oxidation:
Phenolic compounds are susceptible to oxidation, which can be initiated by air (oxygen), light, and trace metal ions. The oxidation of this compound can lead to the formation of quinone-type structures and other colored byproducts. The ethynyl group may also be susceptible to oxidative cleavage under harsh conditions.
4.3. Other Degradation Routes:
Under strongly acidic or basic conditions, or in the presence of other reactive species, this compound may undergo other transformations. The specifics of these reactions would need to be investigated through forced degradation studies.
Stability Testing: A Protocol Based on ICH Guidelines
To systematically evaluate the stability of this compound and identify its degradation products, a forced degradation study should be conducted. The principles outlined in the ICH Q1A(R2) guideline for stability testing of new drug substances provide a robust framework for such a study[9].
Objective: To investigate the intrinsic stability of this compound under various stress conditions and to develop a stability-indicating analytical method.
Experimental Workflow for Forced Degradation:
Figure 2: Workflow for forced degradation studies of this compound.
Detailed Protocols for Forced Degradation Studies:
General Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate the solution at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate at room temperature or a slightly elevated temperature (e.g., 40 °C) for a defined period.
-
At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature for a defined period, protected from light.
-
At specified time points, withdraw samples and dilute with the mobile phase for analysis.
-
-
Thermal Degradation:
-
Transfer the solid this compound to a vial and place it in a temperature-controlled oven at an elevated temperature (e.g., 80 °C).
-
At specified time points, withdraw samples, dissolve in a suitable solvent, and dilute with the mobile phase for analysis.
-
-
Photostability:
-
Expose the solid this compound or a solution of the compound to a light source that provides a combination of visible and UV light, as specified in ICH Q1B guidelines.
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.
-
After the exposure period, prepare the samples for analysis.
-
Development of a Stability-Indicating Analytical Method
A crucial outcome of forced degradation studies is the development and validation of a stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method. This method must be able to separate the parent compound from all significant degradation products, thus providing an accurate measure of the parent compound's purity and the extent of degradation.
Protocol for HPLC Method Development:
Objective: To develop a reversed-phase HPLC method with UV detection capable of separating this compound from its potential degradation products.
Starting Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution is often necessary to separate compounds with a range of polarities.
-
Solvent A: 0.1% Formic acid in water
-
Solvent B: Acetonitrile
-
-
Gradient Program: A linear gradient from a low to a high percentage of Solvent B (e.g., 5% to 95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength that provides a good response for both the parent compound and potential degradation products (a diode array detector is highly recommended for monitoring multiple wavelengths and assessing peak purity).
Method Optimization:
-
Injection of Stressed Samples: Inject the samples from the forced degradation studies.
-
Evaluation of Separation: Assess the chromatograms for the resolution between the this compound peak and any new peaks corresponding to degradation products.
-
Gradient Adjustment: Modify the gradient slope, initial and final mobile phase compositions, and gradient time to improve the separation of critical peak pairs.
-
Mobile Phase pH: The pH of the aqueous component of the mobile phase can be adjusted to optimize the retention and peak shape of acidic or basic analytes.
-
Column Chemistry: If adequate separation cannot be achieved on a C18 column, other stationary phases (e.g., C8, Phenyl-Hexyl) can be evaluated.
Validation of the Stability-Indicating Method:
Once a suitable separation is achieved, the method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose. Key validation parameters include:
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, including impurities, degradants, and matrix components. This is demonstrated by the separation of the parent peak from all degradation product peaks.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion and Recommendations
This compound is a valuable chemical entity with a unique reactivity profile. A comprehensive understanding of its solubility and stability is essential for its effective utilization in research and development. This guide has provided a framework for assessing these critical properties, including predictive analysis of solubility and detailed protocols for experimental determination. Furthermore, we have outlined a systematic approach to stability testing based on forced degradation studies, which is crucial for identifying potential degradation pathways and for the development of a robust, stability-indicating analytical method.
For optimal handling and storage of this compound, the following is recommended:
-
Storage: Store in a cool, dry, and dark place, under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation and polymerization.
-
Handling: Avoid exposure to high temperatures, strong light, and incompatible materials such as strong oxidizing agents and bases.
-
Solvent Selection: For reactions and formulations, select solvents based on the experimentally determined solubility data, considering both the desired concentration and the potential for solvent-mediated degradation.
By adhering to these principles and employing the methodologies described herein, researchers and drug development professionals can ensure the quality and integrity of this compound, thereby facilitating its successful application in the advancement of science and medicine.
References
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- Wikipedia. (n.d.). Phenol.
- Sciencemadness Wiki. (2024, March 5). Phenol.
- European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
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- Quora. (2018, May 1). Which has more solubility, alcohol or phenol?.
- PubMed. (1981, November). Solubility behavior of phenolic compounds in hexane-ethyl acetate, hexane-ethyl myristate, and hexane-ethyl pivalate cosolvent systems.
- Taylor & Francis Online. (n.d.). A Knowledge Base for The Recovery of Natural Phenols with Different Solvents.
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- Capital Resin Corporation. (2022, October 12). The Physical and Chemical Properties of Phenol.
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- Air Force Institute of Technology. (2002, May 8). Absolute pKa Determinations for Substituted Phenols.
- Semantic Scholar. (n.d.). Table 3 from Absolute pK(a) determinations for substituted phenols.
- ACS Food Science & Technology. (2025, September 2). First-Order Degradation Kinetics of Phenolic Compounds and Antioxidant Properties of Fresh and Enzymatically Hydrolyzed Seriguela Pulp (Spondias purpurea L.).
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- Bucknell University Digital Commons. (n.d.). Absolute pKa Determinations for Substituted Phenols.
- ResearchGate. (n.d.). Studies on the solubility of phenolic compounds.
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An In-depth Technical Guide to 3-Ethynylphenol: Properties, Safety, and Handling for Advanced Research
As a pivotal building block in modern drug discovery and chemical biology, 3-ethynylphenol (also known as 3-hydroxyphenylacetylene) offers a unique combination of functionalities: a reactive terminal alkyne for bio-orthogonal chemistry and a phenol group amenable to diverse synthetic transformations. Its utility in constructing complex molecular architectures, from enzyme probes to pharmaceutical intermediates, necessitates a thorough understanding of its chemical properties and, critically, its safety profile.[1][2] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview, emphasizing safe handling protocols and experimental best practices grounded in authoritative data.
Section 1: Core Chemical and Physical Characteristics
A foundational understanding of a reagent's physical properties is the first step in safe and effective experimental design. This compound is a crystalline solid at room temperature, and its key identifiers and properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 10401-11-3 | [1][2][3][4] |
| Molecular Formula | C₈H₆O | [1][2][3] |
| Molecular Weight | 118.13 g/mol | [1][2] |
| Appearance | White to pale yellow crystalline powder | [2] |
| Melting Point | 64-66 °C | [2] |
| Boiling Point | 75 °C at 3 mmHg | [2][5] |
| Density | 1.083 g/mL at 25 °C | [2][5] |
| Refractive Index (n20/D) | 1.5840 | [2][5] |
| Synonyms | 3-Hydroxyphenylacetylene, m-Ethynylphenol | [2][3][5] |
Section 2: Comprehensive Safety and Hazard Profile
This compound possesses significant hazards that demand strict adherence to safety protocols. Its classification under the Globally Harmonized System (GHS) underscores the need for careful handling to mitigate risks of acute toxicity and severe eye damage.
GHS Classification
The compound is classified with the following hazards. Researchers must familiarize themselves with these statements before handling the material.
| GHS Classification | Code | Description | Source(s) |
| Pictograms | GHS05 (Corrosion), GHS07 (Exclamation Mark) | [1][2] | |
| Signal Word | Danger | [1][2][6] | |
| Hazard Statements | H302 | Harmful if swallowed. | [3][6] |
| H318 | Causes serious eye damage. | [3][6] | |
| H412 | Harmful to aquatic life with long lasting effects. | [1] | |
| Precautionary Statements | P264, P270, P280, P301+P312, P305+P351+P338, P310, P330, P501 | A selection of key statements. For a full list, consult the supplier SDS. | [2][6] |
Toxicological Insights
The primary toxicological concerns are acute oral toxicity (H302) and the risk of irreversible, serious eye damage (H318).[3][6] Ingestion can lead to harmful systemic effects. The H318 classification indicates that contact with the eyes can cause severe irritation, burns, and potentially permanent vision loss. The causality for this lies in the corrosive nature of phenols to tissues, which can denature proteins upon contact. Chronic exposure to phenols, in general, may lead to gastrointestinal irritation, and effects on the central nervous system, liver, and kidneys.[7][8] While specific chronic toxicity data for this compound is not widely available, its phenolic structure warrants treating it with the same precautions as other compounds in its class.
Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent exposure. The selection of PPE should be guided by a thorough risk assessment of the specific procedure being performed.
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Eye and Face Protection: Wear chemical safety goggles and a face shield that conform to appropriate government standards such as NIOSH (US) or EN 166 (EU).[9] The risk of serious eye damage (H318) makes this non-negotiable.
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Gloves must be inspected before use and disposed of properly after handling.[9] For tasks with a higher risk of splashing, consider additional protective clothing.
-
Respiratory Protection: If engineering controls are insufficient or during large-scale handling, use a NIOSH-approved N95 dust mask or a respirator with an appropriate filter (e.g., type ABEK EN14387).
Handling, Storage, and First Aid
Proper storage is crucial for maintaining the compound's integrity and ensuring safety.
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[1] For long-term stability, it is recommended to store in a freezer at or below -20°C.[2] The material should be kept away from strong oxidizing agents.[10]
-
Handling: Avoid generating dust. Wash hands thoroughly after handling.[6] Do not eat, drink, or smoke in the work area.[10]
-
First Aid Measures:
-
If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[10]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[6][10]
-
If on Skin: Wash with plenty of water. Take off contaminated clothing and wash it before reuse.[10]
-
Section 3: Experimental Workflow and Protocols
The following sections provide a visual workflow for safe handling and a detailed protocol for a common synthetic application, embedding safety causality within the procedural steps.
Visualized Workflow for Safe Handling
This diagram outlines the critical stages for safely managing this compound from procurement to disposal, ensuring a self-validating system of safety checks at each step.
Caption: A workflow for the safe handling of this compound.
Example Protocol: Sonogashira Coupling
This protocol details a standard Sonogashira cross-coupling reaction, a cornerstone of medicinal chemistry for which this compound is an ideal substrate. The rationale behind key safety and procedural steps is explained.
Objective: To couple this compound with an aryl halide (e.g., 4-iodotoluene) to form a diarylacetylene derivative.
Materials:
-
This compound (1.0 eq)
-
4-Iodotoluene (1.1 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Base (e.g., Triethylamine or Diisopropylamine, 3.0 eq)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
Methodology:
-
Glassware Preparation:
-
Step: All glassware (reaction flask, condenser) must be oven-dried at >120°C for several hours and cooled under a stream of inert gas (argon or nitrogen).
-
Causality: This removes adsorbed water, which can poison the palladium catalyst and interfere with the reaction mechanism.
-
-
Reagent Preparation & Charging the Flask (in Fume Hood):
-
Step: To the dried reaction flask equipped with a magnetic stir bar, add this compound, 4-iodotoluene, Pd(PPh₃)₂Cl₂, and CuI.
-
Causality: The solids are added first to ensure accurate weighing and to avoid splashes when the solvent is added. Handling these solids in a fume hood is critical to prevent inhalation of the catalyst (a heavy metal) and the reactant.
-
-
Inert Atmosphere Establishment:
-
Step: Seal the flask with a septum and purge with inert gas for 10-15 minutes. This is achieved by inserting a needle connected to the gas line and a second needle as an outlet.
-
Causality: The Sonogashira catalytic cycle is sensitive to oxygen. Oxygen can lead to the oxidative homocoupling of the alkyne (Glaser coupling), a significant side reaction, and can deactivate the Pd(0) active species.
-
-
Solvent and Base Addition:
-
Step: Using a syringe, add the anhydrous, degassed solvent, followed by the amine base.
-
Causality: The solvent must be degassed (e.g., by sparging with argon or via freeze-pump-thaw cycles) to remove dissolved oxygen. The amine base is essential for the catalytic cycle, acting as both a base to deprotonate the alkyne and a solvent. It is added last as it is a liquid and can help rinse any solids from the side of the flask.
-
-
Reaction Execution:
-
Step: Heat the reaction mixture to the desired temperature (e.g., 50-70°C) and monitor its progress by TLC or LC-MS.
-
Causality: Gentle heating accelerates the rate of reaction. Continuous monitoring allows for the determination of the reaction endpoint, preventing the formation of degradation products from prolonged heating.
-
-
Workup and Purification:
-
Step: Once complete, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with aqueous solutions (e.g., saturated NH₄Cl to remove the copper catalyst, followed by brine). Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Causality: The aqueous wash steps are designed to remove the amine base, salts, and catalyst residues. Each step is a targeted purification. The final product is then typically purified by column chromatography.
-
Section 4: Conclusion
This compound is a potent and versatile tool for chemical synthesis, particularly in the development of novel therapeutics and biological probes. Its utility is matched by its significant chemical hazards. By approaching its use with a robust framework of risk assessment, stringent adherence to PPE protocols, and carefully planned experimental design, researchers can safely harness its synthetic potential. The information and protocols in this guide serve as a foundation for this safe practice, which must always be supplemented by a thorough review of the specific Safety Data Sheet provided by the supplier.
References
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- ResearchGate.
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- PubMed Central.
- PubMed Central.
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The Rising Therapeutic Potential of 3-Ethynylphenol Derivatives: A Technical Guide to Their Biological Activities
Introduction: The Emergence of a Privileged Scaffold
In the landscape of medicinal chemistry, the discovery of "privileged scaffolds" – molecular frameworks capable of binding to multiple biological targets – represents a significant leap forward in drug development. The 3-ethynylphenol moiety has steadily emerged as one such scaffold, demonstrating a remarkable versatility that has captured the attention of researchers and drug development professionals. Its unique electronic and structural properties, conferred by the presence of a reactive ethynyl group and a phenolic hydroxyl group, allow for a diverse range of chemical modifications. This adaptability has led to the generation of a vast library of derivatives with a wide spectrum of biological activities, positioning them as promising candidates for therapeutic intervention in numerous diseases.
This in-depth technical guide provides a comprehensive overview of the biological activities of this compound derivatives, with a focus on their anticancer, anti-inflammatory, and neuroprotective properties. We will delve into the underlying mechanisms of action, present detailed experimental protocols for their synthesis and evaluation, and offer insights into the structure-activity relationships that govern their therapeutic potential. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the burgeoning field of this compound chemistry and its applications in modern medicine.
I. Anticancer Activity: Targeting the Hallmarks of Malignancy
The fight against cancer remains one of the most significant challenges in modern medicine. This compound derivatives have shown considerable promise as anticancer agents, primarily through their ability to inhibit key enzymes involved in cancer cell proliferation and survival, and to induce programmed cell death (apoptosis).
A. Mechanism of Action: Enzyme Inhibition and Apoptosis Induction
A prominent mechanism by which this compound derivatives exert their anticancer effects is through the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer. One notable example is the inhibition of Raf kinases, key components of the mitogen-activated protein kinase (MAPK) signaling cascade. Mutations in the B-Raf gene are found in a significant percentage of human cancers, making it an attractive therapeutic target.[1]
Specifically, a series of N-(3-ethynyl-2,4-difluorophenyl)sulfonamides have been identified as potent and selective inhibitors of the B-RafV600E mutant.[2][3] These compounds have demonstrated low nanomolar IC50 values and exhibit significant antitumor efficacy in preclinical models.[2][4]
Furthermore, many phenolic compounds, including derivatives of this compound, are known to induce apoptosis in cancer cells.[5] This programmed cell death can be triggered through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[6] The induction of apoptosis by these derivatives is often associated with the activation of caspases, a family of proteases that execute the apoptotic process.[5][7]
B. Experimental Protocols
The synthesis of these potent Raf inhibitors can be achieved through a multi-step process, a general outline of which is provided below. For specific details and characterization data, consulting the primary literature is recommended.[2][4]
Protocol 1: General Synthesis of N-(3-ethynyl-2,4-difluorophenyl)sulfonamides
-
Starting Material: Begin with a suitable substituted aniline or other nitrogen-containing heterocycle.
-
Sulfonylation: React the starting amine with a substituted benzenesulfonyl chloride in the presence of a base (e.g., pyridine) to form the sulfonamide linkage.
-
Introduction of the Ethynyl Group: The this compound moiety can be introduced via a Sonogashira coupling reaction between a protected this compound derivative (e.g., with a trimethylsilyl protecting group on the alkyne) and an appropriately functionalized precursor.
-
Deprotection: Removal of any protecting groups to yield the final N-(3-ethynyl-2,4-difluorophenyl)sulfonamide derivative.
-
Purification: The final product is typically purified using column chromatography.
The inhibitory activity of the synthesized compounds against B-Raf kinase can be determined using an in vitro kinase assay.
Protocol 2: B-Raf Kinase Inhibition Assay
-
Reagents:
-
Active recombinant human B-Raf enzyme.
-
Kinase-inactive recombinant human MEK1 substrate.
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT).
-
ATP solution.
-
Test compounds (dissolved in DMSO).
-
-
Procedure: a. Prepare serial dilutions of the test compounds in the assay buffer. b. In a 384-well plate, add the diluted compounds or DMSO (vehicle control).[8] c. Add the B-Raf enzyme solution to each well and pre-incubate for 15-30 minutes at room temperature to allow for inhibitor binding.[8] d. Initiate the kinase reaction by adding a solution containing the MEK1 substrate and ATP.[8] e. Incubate the plate for 60 minutes at 30°C.[8] f. Stop the reaction and quantify the amount of phosphorylated MEK1 using a suitable detection method (e.g., ELISA, fluorescence resonance energy transfer).
-
Data Analysis: a. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
The cytotoxic effects of the this compound derivatives on cancer cell lines can be assessed using the MTT assay.
Protocol 3: MTT Cytotoxicity Assay
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[9]
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 48 or 72 hours.[9]
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[9]
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 545 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control and determine the IC50 value.
C. Data Presentation
The anticancer activity of selected this compound derivatives is summarized in the table below.
| Compound Class | Target | Cancer Cell Line | IC50 (µM) | Reference |
| N-(3-ethynyl-2,4-difluorophenyl)sulfonamide | B-RafV600E | Colo205 | 2.103 | [2] |
| Tetrahydroquinoline derivative | - | U2OS | 50.5 ± 3.8 | [5][7] |
| Morpholinopyrimidine derivative | iNOS/COX-2 | RAW 264.7 | - | [10][11] |
D. Signaling Pathway Visualization
The induction of apoptosis by phenolic compounds often involves the activation of caspase cascades, which can be initiated through either the intrinsic or extrinsic pathways.
Caption: The extrinsic and intrinsic pathways of apoptosis converge on the activation of executioner caspases.
II. Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key driver of many diseases, including cancer and neurodegenerative disorders. This compound derivatives have demonstrated potent anti-inflammatory effects, often through the inhibition of enzymes that play a central role in the inflammatory response.
A. Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes
Cyclooxygenase (COX) enzymes, particularly COX-2, are critical for the synthesis of prostaglandins, which are key mediators of inflammation. The selective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs with improved safety profiles. Certain this compound derivatives, such as morpholinopyrimidine derivatives, have been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and COX-2 in lipopolysaccharide (LPS)-stimulated macrophages.[10][11][12]
B. Experimental Protocols
A general three-step synthetic protocol can be employed for the synthesis of these anti-inflammatory agents.[11][12]
Protocol 4: General Synthesis of Morpholinopyrimidine Derivatives
-
Step 1: Reaction of a substituted phenol with an appropriate aldehyde and piperazine to form the benzhydrylpiperazine intermediate.
-
Step 2: Nucleophilic substitution reaction of the intermediate with a chloropyrimidine derivative to introduce the pyrimidine ring.
-
Step 3: Further functionalization, if required, to obtain the final morpholinopyrimidine derivatives.
-
Purification: Purification of the final compounds is typically achieved by column chromatography.
The ability of the synthesized compounds to inhibit COX-2 can be evaluated using a colorimetric assay.
Protocol 5: In Vitro COX-2 Inhibition Assay
-
Reagents:
-
Human recombinant COX-2 enzyme.
-
Reaction Buffer (e.g., Tris-HCl).
-
Heme cofactor.
-
Arachidonic Acid (substrate).
-
Chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD).
-
Test compounds (dissolved in DMSO).
-
-
Procedure: a. In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme.[13] b. Add the test compounds or vehicle control and incubate for a defined period to allow for inhibitor binding.[13] c. Initiate the reaction by adding the arachidonic acid substrate.[13] d. The peroxidase activity of COX-2 is measured by monitoring the color change of the chromogenic substrate at a specific wavelength (e.g., 590 nm for TMPD).[14]
-
Data Analysis: a. Calculate the percentage of COX-2 inhibition for each compound concentration. b. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
C. Data Presentation
The COX-2 inhibitory activity of selected compounds is presented below.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |
| Celecoxib | 13.02 | 0.49 | [14] |
| Test Compound 1 | 9.32 | 0.82 | [14] |
| Test Compound 2 | 8.42 | 0.69 | [14] |
D. Experimental Workflow Visualization
The workflow for screening potential COX-2 inhibitors involves several key steps.
Caption: A typical workflow for the synthesis and in vitro evaluation of COX-2 inhibitors.
III. Neuroprotective Effects: A New Frontier in Neurological Disorders
Neurodegenerative diseases such as Parkinson's and Alzheimer's disease pose a growing threat to public health. The neuroprotective potential of this compound derivatives is an emerging area of research, with promising initial findings.
A. Mechanism of Action: Anti-inflammatory and Neurotrophic Effects
The neuroprotective effects of some phenolic compounds, such as 3-hydroxymorphinan (a metabolite of dextromethorphan), are attributed to their anti-inflammatory and neurotrophic properties.[15] These compounds can suppress the activation of microglia, the resident immune cells of the central nervous system, thereby reducing the production of pro-inflammatory and neurotoxic factors.[15] Additionally, they can promote the release of neurotrophic factors from astrocytes, which support the survival and function of neurons.[15] While not a direct this compound derivative, the principles of phenolic bioisosteric replacement are being applied to design novel neuroprotective agents.[16][17]
B. Experimental Protocols
The synthesis of these neuroprotective agents involves a multi-step chemical process.[16][17]
Protocol 6: General Synthesis of 3-Hydroxymorphinan Analogues
-
Starting Material: Commercially available 3-hydroxymorphinan can be used as a starting point.
-
Iterative Design: Based on the principle of bioisosteric replacement, the phenolic hydroxyl group can be replaced with other functional groups (e.g., a benzimidazolone moiety) to improve metabolic stability.[16][17]
-
Chemical Synthesis: A series of chemical reactions, including protection, cyclization, and deprotection steps, are employed to synthesize the desired analogues.
-
Purification and Characterization: The final products are purified and their structures confirmed using spectroscopic techniques.
The neuroprotective effects of the synthesized compounds can be assessed using in vitro and in vivo models.
Protocol 7: Evaluation of Neuroprotective Effects
-
In Vitro Model: a. Use primary mesencephalic neuron-glia cultures. b. Induce neurotoxicity using an inflammatory stimulus such as lipopolysaccharide (LPS). c. Treat the cultures with the test compounds and assess their ability to protect dopaminergic neurons from LPS-induced cell death. d. Measure the production of pro-inflammatory factors (e.g., nitric oxide, TNF-α) and neurotrophic factors.[16][17]
-
In Vivo Model: a. Use an animal model of Parkinson's disease, such as the MPTP-induced mouse model. b. Administer the test compounds to the animals and evaluate their ability to prevent the loss of dopaminergic neurons in the substantia nigra.[16][17] c. Assess motor function using behavioral tests such as the rotarod and pole tests.[16]
C. Data Presentation
The neuroprotective activity of a 3-hydroxymorphinan analogue is summarized below.
| Compound | In Vitro Model | In Vivo Model | Outcome | Reference |
| Imidazolone-morphinan | LPS-stimulated BV2 cells | MPTP-induced PD mouse model | Comparable activity to 3-HM in inhibiting NO production; improved motor behavior and increased TH-positive neurons. | [16][17] |
D. Logical Relationship Visualization
The neuroprotective mechanism of 3-hydroxymorphinan involves a dual action on glial cells.
Caption: Dual mechanism of neuroprotection by targeting both astrocytes and microglia.
IV. Conclusion and Future Directions
The this compound scaffold has unequivocally established itself as a versatile and promising platform for the development of novel therapeutics. The derivatives discussed in this guide highlight the breadth of biological activities that can be achieved through targeted chemical modifications. From potent and selective enzyme inhibitors for cancer and inflammation to novel modulators of neuroinflammation, the therapeutic potential of this chemical class is vast.
Future research in this area will likely focus on several key aspects. The continued exploration of structure-activity relationships will be crucial for the design of next-generation derivatives with enhanced potency, selectivity, and pharmacokinetic properties. The elucidation of novel biological targets for this compound derivatives will open up new avenues for therapeutic intervention. Furthermore, the application of advanced drug delivery strategies will be essential to translate the promising preclinical findings into clinically effective treatments.
As our understanding of the intricate molecular mechanisms underlying various diseases continues to grow, the adaptability of the this compound scaffold will undoubtedly position it at the forefront of innovative drug discovery efforts. The journey from a privileged scaffold to life-saving medicines is a challenging but exciting one, and this compound derivatives are well-poised to make a significant impact on human health.
References
- Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflamm
- N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors. ACS Medicinal Chemistry Letters. [Link]
- N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors. ACS Medicinal Chemistry Letters. [Link]
- Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflamm
- Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents.
- Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflamm
- Design, Synthesis, and Biological Evaluation of Phenol Bioisosteric Analogues of 3-Hydroxymorphinan. Scientific Reports. [Link]
- Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Letters in Drug Design & Discovery. [Link]
- Design, Synthesis, and Biological Evaluation of Phenol Bioisosteric Analogues of 3-Hydroxymorphinan.
- Methodological approach to evaluating the neuroprotective effects of potential drugs.
- In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characteriz
- N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors. ACS Medicinal Chemistry Letters. [Link]
- N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors. Europe PMC. [Link]
- COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]
- Synthesis, and biological evaluation of new pyrimidine derivatives as potential anti-inflamm
- Concise Synthesis of Dimemorfan (DF) Starting from 3-Hydroxymorphinan (3HM).
- Signaling Pathways of Apoptosis.
- N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors.
- Structures of dextromethorphan and 3-hydroxymorphinan.
- Modulatory Effects of Polyphenols on Apoptosis Induction: Relevance for Cancer Prevention. International Journal of Molecular Sciences. [Link]
- RAF inhibitors prime wild-type RAF to activate the MAPK p
- Biochemical and cell-based assay platforms for development of RAF inhibitors against human cancers.
- Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. MDPI. [Link]
- Antimicrobial activity of phenolic compounds isolated from Caesalpinia pulcherrima. Research Square. [Link]
- Apoptosis-inducing Plant-based Phenolic Compounds are Effective on Leukemia Cell Lines. Current Medicinal Chemistry. [Link]
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- Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. [Link]
- Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. International Journal of Molecular Sciences. [Link]
- In Vitro Determination of Antimicrobial, Antioxidant and Antiviral Properties of Greek Plant Extracts. MDPI. [Link]
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- Current Landscape of Methods to Evaluate Antimicrobial Activity of N
- Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Deriv
- Design and synthesis of two epoxide derivatives from 3‐Ethynylaniline.
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- Exceptional Response to MEK Inhibition in a Patient With RAF1-Mutant Myxofibrosarcoma: Case Report and Mechanistic Overview. JCO Precision Oncology. [Link]
- Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity.
- Phenolic Compound Profiles, Cytotoxic, Antioxidant, Antimicrobial Potentials and Molecular Docking Studies of Astragalus gymnolobus Methanolic Extracts. MDPI. [Link]
- Heterocyclic sulfonamides as raf inhibitors.
- Structure–Activity Relationships of Triphenylethylene Derivatives and Their Evaluation as Anticancer and Antiviral Agents. Molecules. [Link]
- Synthesis of 3-Allylindoles via Annulation of N -Allyl-2-ethynylaniline Derivatives Using a P,Olefin Type Ligand/Pd(0) Catalyst.
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quantum chemical calculations for 3-ethynylphenol
An In-Depth Technical Guide to Quantum Chemical Calculations for 3-Ethynylphenol
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This technical guide provides a comprehensive framework for performing and interpreting quantum chemical calculations on this compound. As a molecule combining the functionalities of a phenol and a terminal alkyne, this compound holds potential in medicinal chemistry, serving as a versatile scaffold for drug development, and in materials science as a monomer for specialty polymers. Its utility as a fluorogenic and chromogenic probe for bacterial enzymes further underscores its relevance. This document is designed for researchers, computational chemists, and drug development professionals, offering a detailed protocol grounded in Density Functional Theory (DFT). We move beyond a simple list of steps to explain the causality behind methodological choices, ensuring a robust and self-validating computational model. The guide details the complete workflow from initial structure generation to the analysis of structural, spectroscopic, and electronic properties, providing insights that can accelerate experimental research and development.
Introduction: The "Why" and "How" of In-Silico Analysis
This compound (3-hydroxyphenylacetylene) is an aromatic compound featuring a hydroxyl group and an ethynyl group at the meta position of a benzene ring.[1] This unique combination imparts a specific set of electronic and steric properties that dictate its reactivity and potential applications. Understanding these properties at a quantum-mechanical level is crucial for predicting its behavior in complex biological and chemical systems.
Quantum chemical calculations, particularly DFT, offer a powerful lens to investigate molecular characteristics without the need for initial synthesis or experimentation.[2] These methods allow for the accurate prediction of molecular geometries, vibrational spectra (IR), and electronic properties like orbital energies and charge distributions.[2][3] For a molecule like this compound, this in-silico approach can predict its reactivity towards electrophilic or nucleophilic attack, its potential as a hydrogen bond donor, and its electronic transition properties, thereby guiding synthetic strategies and functional screening.[4] This guide establishes a foundational protocol for building a reliable computational model of this compound, serving as a launchpad for more advanced investigations.
Part 1: Theoretical Framework & Methodological Choices
A successful computational study hinges on the judicious selection of methods and parameters. Our approach is grounded in established best practices for organic molecules, prioritizing a balance of accuracy and computational efficiency.[2]
The Core Engine: Density Functional Theory (DFT)
For molecules of this size, DFT represents the gold standard. It reformulates the many-body problem of electron interactions into a calculation based on the spatially dependent electron density, offering a remarkable balance of accuracy and computational feasibility.[5] This approach is particularly well-suited for capturing the electronic effects within the aromatic π-system and the polar O-H and C≡C bonds of this compound.
Selecting the Functional: The B3LYP Hybrid Functional
The "functional" is the component of DFT that approximates the exchange-correlation energy. Our protocol specifies the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.
-
Expertise & Causality: B3LYP incorporates a portion of the exact Hartree-Fock exchange, which is critical for mitigating the self-interaction error common in pure DFT functionals. This leads to more accurate predictions of molecular geometries, vibrational frequencies, and thermochemical properties for a wide range of organic compounds, including substituted phenols.[3][6] Its extensive validation across decades of research makes it a trustworthy and authoritative choice for foundational calculations.[2]
The Language of Orbitals: The 6-311++G(d,p) Basis Set
A basis set is the set of mathematical functions used to construct the molecular orbitals. The choice of basis set is critical for achieving chemical accuracy. We recommend the 6-311++G(d,p) Pople-style basis set.
-
Expertise & Causality:
-
6-311G: This is a "triple-zeta" basis set, meaning it uses three separate functions to describe each valence atomic orbital. This provides the necessary flexibility to accurately model the electron density distribution in a complex bonding environment.
-
++: The double plus signs indicate the inclusion of diffuse functions on both heavy atoms and hydrogen atoms. These functions are essential for describing the spatially extended electron density of lone pairs (on the oxygen atom) and π-systems, as well as for accurately calculating properties like proton affinity and hydrogen bonding capabilities.[6][7]
-
(d,p): These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). They allow orbitals to change shape and "polarize" in the presence of other atoms, a crucial factor for accurately describing the covalent bonds and intermolecular interactions in this compound.[6][7]
-
Environmental Context: Gas Phase vs. Implicit Solvation
Calculations can be performed in a vacuum (gas phase) or in a solvent. For foundational properties, a gas-phase optimization is the standard first step. However, to model behavior in a biological or reaction medium, a solvent model is necessary. The Integral Equation Formalism Polarizable Continuum Model (IEFPCM) is an efficient and reliable choice.[7][8] It models the solvent as a continuous dielectric medium, capturing the bulk electrostatic effects of the solvent on the solute.
Part 2: The Computational Workflow: A Self-Validating Protocol
This section provides a step-by-step methodology for the quantum chemical analysis of this compound.
Caption: A validated workflow for the quantum chemical analysis of this compound.
Experimental Protocol: Step-by-Step Calculation
-
Initial Structure Generation:
-
Using a molecular editor (e.g., Avogadro, GaussView), construct the this compound molecule.
-
Perform an initial, rapid geometry cleanup using a molecular mechanics force field (e.g., UFF or MMFF94) to obtain a reasonable starting structure.
-
Save the coordinates in a format compatible with your quantum chemistry software (e.g., .xyz or .gjf).
-
-
Geometry Optimization:
-
Set up the calculation using the Gaussian 16 software package or similar.[7]
-
Keyword Line: #p B3LYP/6-311++G(d,p) Opt
-
The Opt keyword requests a geometry optimization to find the stationary point on the potential energy surface.
-
Submit the calculation and allow it to converge. Convergence is typically determined by monitoring the change in energy and forces between optimization steps.
-
-
Frequency Analysis & Verification:
-
Using the optimized geometry from the previous step, perform a frequency calculation at the identical level of theory.
-
Keyword Line: #p B3LYP/6-311++G(d,p) Freq
-
Trustworthiness: This step is the core of the protocol's self-validation. A true energy minimum will have zero imaginary frequencies. If one or more imaginary frequencies are found, it indicates a saddle point (a transition state), and the structure must be perturbed along the imaginary mode and re-optimized.
-
-
Electronic Property Calculation:
-
Using the validated minimum-energy geometry, perform a single-point energy calculation. To generate additional data like molecular orbitals and electrostatic potential, include relevant keywords.
-
Keyword Line: #p B3LYP/6-311++G(d,p) Pop=NBO Cube=Potential
-
Pop=NBO requests a Natural Bond Orbital analysis.[3]
-
Cube=Potential generates a cube file of the molecular electrostatic potential for visualization.
-
Part 3: Key Predictive Data & Interpretation
The output of these calculations provides a wealth of quantitative data. Below is the expected structure for presenting this data.
Caption: Atom numbering scheme for this compound used for data reporting.
Table 1: Predicted Structural Parameters (Optimized Geometry)
This table will summarize the key bond lengths and angles calculated from the optimized geometry. These values can be compared to experimental X-ray crystallography data for similar substituted phenols to validate the accuracy of the computational model.
| Parameter | Atom Path | Calculated Value (Å or °) |
| Bond Lengths | ||
| O-H | O7-H8 | Predicted Value |
| C-O | C1-O7 | Predicted Value |
| C≡C | C9-C10 | Predicted Value |
| ≡C-H | C10-H11 | Predicted Value |
| C-C (Aromatic Avg.) | C1-C6 (Avg.) | Predicted Value |
| Bond Angles | ||
| C-O-H | C1-O7-H8 | Predicted Value |
| C-C-C (Ethynyl) | C3-C9-C10 | Predicted Value |
| C-C≡C | C2-C3-C9 | Predicted Value |
Table 2: Predicted Vibrational Frequencies and Spectroscopic Profile
The frequency calculation provides a theoretical infrared (IR) spectrum. This is invaluable for interpreting experimental spectra. Note that calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by a factor (~0.96-0.98 for B3LYP) for better comparison.
| Vibrational Mode | Atom Group | Calculated Frequency (cm⁻¹) |
| O-H Stretch | O7-H8 | Predicted Value (~3600) |
| Acetylenic C-H Stretch | C10-H11 | Predicted Value (~3300) |
| C≡C Stretch | C9-C10 | Predicted Value (~2100) |
| Aromatic C-H Stretch | Ring C-H | Predicted Value (~3000-3100) |
| Aromatic C=C Stretch | Ring C-C | Predicted Value (~1450-1600) |
| C-O Stretch | C1-O7 | Predicted Value (~1200) |
Table 3: Calculated Electronic Properties and Reactivity Descriptors
These properties provide deep insight into the molecule's electronic behavior and reactivity.[3][4]
| Property | Calculated Value (eV) | Significance |
| Highest Occupied MO (HOMO) | Predicted Value | Energy of the outermost electrons; relates to ability to donate electrons. |
| Lowest Unoccupied MO (LUMO) | Predicted Value | Energy of the lowest empty orbital; relates to ability to accept electrons. |
| HOMO-LUMO Gap | Predicted Value | Correlates with chemical stability and electronic excitation energy. |
-
Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution. For this compound, it is expected to show a negative potential (red) around the oxygen atom, making it a site for electrophilic attack or hydrogen bonding. The acidic protons (on the hydroxyl and ethynyl groups) will show a positive potential (blue). The aromatic ring will exhibit a negative potential above and below the plane, characteristic of π-systems. This map is a powerful tool for predicting regiochemistry in reactions like electrophilic aromatic substitution.[4]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis will quantify the charge on each atom. It is expected to confirm a significant negative charge on the oxygen atom and positive charges on the acidic hydrogen atoms, providing quantitative support for the qualitative MEP analysis.
Conclusion
This guide outlines a robust, self-validating, and scientifically grounded workflow for the computational analysis of this compound using Density Functional Theory. By following this protocol, researchers can generate reliable predictions of the molecule's structural, spectroscopic, and electronic properties. This in-silico data provides a powerful foundation for understanding the molecule's fundamental chemistry, guiding experimental design, and accelerating the development of new drugs and materials. The principles and methodologies described herein are broadly applicable to the study of other substituted aromatic compounds.
References
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- Feixas, F., et al. (2015). Overview of the computational methods to assess aromaticity. Semantic Scholar.
- Chemsrc. (2025). This compound | CAS#:10401-11-3.
- Verma, A., et al. (2022). DFT study of phenol alkylation with propylene on H-BEA in the absence and presence of water. Reaction Chemistry & Engineering.
- Maji, M. B., et al. (2016). The O-H Bond Dissociation Energies of Substituted Phenols and Proton Affinities of Substituted Phenoxide Ions: A DFT Study. Molecules, 21(9), 1184.
- Lope, J. S., & Gherib, R. (2023). Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. International Journal of Molecular Sciences, 24(14), 11462.
- LookChem. Cas 5101-44-0, 2-ETHYNYL-PHENOL.
- Dege, N., et al. (2015). DFT calculations, spectroscopy and antioxidant activity studies on (E)-2-nitro-4-[(phenylimino)methyl]phenol. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 136, 534-546.
- National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 32758, 4-Ethynylphenol.
- ResearchGate. (2025). Graph-theoretical parameters for π-MO calculation of phenols from DFT-calculated energies: Application to charge-transfer complexes.
- Sasikala, V., et al. (2025). Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights. Scientific Reports.
- Xue, Y., et al. (2022). QUANTUM-CHEMICAL CALCULATION OF THE N-(3,5-DI-TERT-BUTYL-2-HYDROXYPHENYL) METHANESULFONAMIDE COMPOUNDS WITH ANTIOXIDANT ACTIVITY. Sakharov Readings 2022: Environmental Problems of the XXI Century.
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- 5. DFT study of phenol alkylation with propylene on H-BEA in the absence and presence of water - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
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A Senior Application Scientist's Guide to Sourcing and Quality Control of 3-Ethynylphenol for Pharmaceutical Research
Introduction: 3-Ethynylphenol as a Critical Building Block in Modern Drug Discovery
This compound (CAS No. 10401-11-3), also known as 3-hydroxyphenylacetylene, is a versatile bifunctional aromatic compound. Its structure, incorporating both a nucleophilic phenol and a reactive terminal alkyne, has made it an increasingly valuable building block in the field of medicinal chemistry. The ethynyl group, in particular, serves as a key functional handle for a variety of powerful coupling reactions, most notably the Nobel Prize-winning Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1] This reaction's high efficiency, specificity, and biocompatibility have established it as a premier method for the rapid synthesis of complex molecular architectures and bioconjugates.
The acetylene moiety is not merely a synthetic tool; it is recognized as a privileged structure in drug design, capable of forming key interactions with a wide range of biological targets.[2] Consequently, this compound is a crucial intermediate in the synthesis of targeted therapeutics, including kinase inhibitors for oncology. Given its pivotal role, the purity and consistency of commercially sourced this compound are of paramount importance to researchers, scientists, and drug development professionals. This guide provides an in-depth technical overview of sourcing this critical reagent, emphasizing supplier evaluation, quality control, and safe handling to ensure the integrity and reproducibility of your research.
Part 1: Selecting a Commercial Supplier for this compound
The selection of a reliable commercial supplier is the foundational step in ensuring the quality of your starting materials. The following sections detail the key considerations for evaluating and choosing a supplier for this compound.
Key Supplier Evaluation Criteria
When evaluating potential suppliers, it is crucial to look beyond price and availability. For a critical reagent like this compound, the following criteria should be thoroughly assessed:
-
Purity and Grade: Suppliers typically offer various purity grades (e.g., ≥95%, >98%).[3][4] The required purity will depend on the sensitivity of your application. For early-stage discovery, a lower purity might be acceptable, while for later-stage development and GMP synthesis, higher purity is essential.
-
Comprehensive Documentation: A reputable supplier will provide comprehensive documentation for each batch of material. This includes:
-
Certificate of Analysis (CoA): This is a critical document that provides batch-specific data on purity, identity, and levels of key impurities. A detailed CoA is a strong indicator of a supplier's commitment to quality.
-
Safety Data Sheet (SDS): The SDS contains essential information on safe handling, storage, and disposal of the chemical.[5]
-
-
Batch-to-Batch Consistency: For long-term research projects and drug development, batch-to-batch consistency is vital. A supplier with robust quality management systems will be able to provide materials with a consistent impurity profile over time.
-
Technical Support: Access to knowledgeable technical support can be invaluable for troubleshooting and obtaining additional information about the product.
-
Packaging and Availability: Ensure the supplier offers appropriate packaging sizes for your needs and has a stable supply chain to avoid disruptions to your research.
Comparison of Commercial Suppliers
The following table provides a summary of major commercial suppliers of this compound, highlighting their typical offerings. It is important to note that specific details may vary, and it is always recommended to consult the supplier's website and documentation for the most up-to-date information.
| Supplier | Typical Purity | Available Documentation | Key Features |
| Sigma-Aldrich (Merck) | ≥95.0%[4] | CoA, SDS | Wide range of research chemicals, extensive documentation available online. |
| TCI America | >98.0% (GC)[3] | Specifications, SDS, CoA[3] | High-purity reagents for organic synthesis. |
| GFS Chemicals | 95%[5] | SDS, Certificates[5] | Focus on specialty chemicals. |
| ChemScene | ≥95%[6] | SDS | Supplier for drug discovery building blocks. |
| Parchem | Not specified | SDS | Specialty chemical supplier.[7] |
| Fisher Scientific | 97% | SDS | Major distributor of scientific products. |
Part 2: Incoming Quality Control and Validation of this compound
Even when sourced from a reputable supplier, it is imperative to perform in-house quality control (QC) to verify the identity and purity of each new batch of this compound. This self-validating system ensures the integrity of your experimental results.
The Importance of a Certificate of Analysis (CoA)
A detailed Certificate of Analysis is the starting point for your incoming QC. A comprehensive CoA should include the following information:
-
Product Information: Name, CAS number, molecular formula, and molecular weight.
-
Batch Number: A unique identifier for the specific lot of material.
-
Physical Properties: Appearance, melting point, and boiling point.
-
Identity Confirmation: Typically confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectroscopy.
-
Purity Assessment: Determined by a quantitative analytical technique like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Impurity Profile: Ideally, a CoA will list any significant impurities and their levels.
-
Date of Analysis and Expiration Date.
Experimental Protocols for Quality Control
The following are detailed, step-by-step methodologies for the key analytical techniques used to validate the quality of this compound.
Principle: ¹H NMR spectroscopy provides detailed information about the structure of a molecule by analyzing the chemical environment of its hydrogen atoms. The resulting spectrum serves as a unique fingerprint for the compound.
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Analysis: Process the spectrum and integrate the peaks. The expected chemical shifts (δ) for this compound are approximately:
-
Alkyne-H: ~3.0-3.2 ppm (singlet)
-
Aromatic-H: ~6.8-7.4 ppm (multiplets)
-
Phenol-OH: Variable, typically a broad singlet between 5-8 ppm (can be exchanged with D₂O).
-
-
Acceptance Criteria: The observed chemical shifts and coupling patterns should be consistent with the known structure of this compound.
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. By using a UV detector, the purity of this compound can be determined as a percentage of the total peak area.
Protocol:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of a previously validated batch of this compound at a known concentration (e.g., 1 mg/mL) in the mobile phase.
-
Sample Solution: Prepare the incoming batch of this compound at the same concentration as the standard solution.
-
-
HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Column Temperature: 30 °C.
-
-
Data Analysis: Run the standard and sample solutions. Calculate the purity of the sample by dividing the area of the main peak by the total area of all peaks in the chromatogram.
-
Acceptance Criteria: The purity should meet the supplier's specifications and your internal requirements (e.g., ≥98%).
Principle: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic compounds. It is particularly useful for detecting residual solvents from the synthesis process.
Protocol:
-
Sample Preparation: Prepare a solution of this compound in a high-purity solvent (e.g., dichloromethane) at a concentration of approximately 10 mg/mL.
-
GC-MS System and Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Split injection.
-
Temperature Program: A suitable temperature gradient to separate solvents and the analyte.
-
MS Detector: Electron ionization (EI) mode, scanning a mass range of m/z 35-500.
-
-
Data Analysis: Identify any peaks corresponding to common organic solvents by comparing their mass spectra to a library (e.g., NIST).
-
Acceptance Criteria: The levels of any identified residual solvents should be below the limits specified by relevant guidelines (e.g., ICH Q3C).
Workflow for Incoming Quality Control
The following diagram illustrates the logical workflow for the quality control of an incoming batch of this compound.
Caption: Workflow for the quality control of incoming this compound.
Part 3: Safe Handling and Storage
Proper handling and storage of this compound are essential for maintaining its quality and ensuring laboratory safety.
Safety Precautions
Based on available Safety Data Sheets, this compound should be handled with care.[8] Key safety precautions include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
Storage Conditions
To maintain the stability and prevent degradation of this compound, the following storage conditions are recommended:
-
Temperature: Store in a cool, dry place. Some suppliers recommend storage at refrigerated temperatures (2-8 °C) or in a freezer (-20°C).[6]
-
Inert Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Light Protection: Protect from light, as the compound may be light-sensitive.
-
Container: Keep the container tightly sealed to prevent moisture absorption.
Conclusion
This compound is a powerful and versatile building block in modern pharmaceutical research. The success of synthetic campaigns and the reliability of biological data are directly linked to the quality of this starting material. By implementing a rigorous supplier evaluation process, conducting thorough in-house quality control, and adhering to safe handling and storage practices, researchers can ensure the integrity and consistency of their work. This in-depth guide provides the framework for a robust and self-validating system for the procurement and use of this compound, empowering scientists to advance their drug discovery programs with confidence.
References
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- Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances.
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- This compound. Chemsrc. [Link]
- Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]
- Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. PMC - NIH. [Link]
- Acetylene Group, Friend or Foe in Medicinal Chemistry. PubMed. [Link]
- The Use of Click Chemisty in Drug Development Applic
- A Well-Written Analytical Procedure for Regulated HPLC Testing.
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An In-depth Technical Guide to the Crystal Structure Analysis of 3-Ethynylphenol
A Hypothetical Study for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Ethynylphenol is a molecule of significant interest in medicinal chemistry and materials science due to its unique combination of a hydrogen-bond-donating phenol group and a π-rich ethynyl moiety. Understanding its three-dimensional structure at the atomic level through single-crystal X-ray diffraction is paramount for rational drug design and the engineering of novel materials. This guide provides a comprehensive, in-depth technical overview of the methodologies and expected outcomes for the crystal structure analysis of this compound. While a definitive crystal structure is not publicly available in crystallographic databases as of this writing, this whitepaper serves as an expert guide to the process, from crystal growth to data analysis and interpretation. We will delve into the causality behind experimental choices, the anticipated intermolecular interactions that govern the crystal packing, and the protocols required for a self-validating structural determination.
Introduction: The Significance of this compound
This compound presents a fascinating case for solid-state characterization. The molecule's phenolic hydroxyl group is a potent hydrogen bond donor and acceptor, while the ethynyl group can participate in various non-covalent interactions, including π-π stacking and C-H···π interactions.[1][2] The interplay of these functional groups dictates the supramolecular assembly in the crystalline state, which in turn influences critical physicochemical properties such as solubility, melting point, and bioavailability. For drug development professionals, a detailed understanding of the crystal structure can inform polymorph screening, salt selection, and co-crystallization strategies to optimize a drug candidate's performance.[3]
Experimental Workflow for Crystal Structure Determination
The elucidation of a small molecule's crystal structure is a systematic process that begins with obtaining high-quality single crystals and culminates in the refinement of a three-dimensional atomic model.[4][5]
Caption: A generalized workflow for the crystal structure determination of a small organic molecule like this compound.
Synthesis and Purification of this compound
A prerequisite for successful crystallization is the high purity of the starting material. This compound can be synthesized via several established routes, often involving the Sonogashira coupling of a protected 3-iodophenol with a source of acetylene, followed by deprotection.
Exemplary Synthesis Route:
A common laboratory-scale synthesis involves the reaction of (3-hydroxyphenylalkynyl)trimethylsilane with a base like potassium hydroxide in a methanol/THF solvent mixture.[6] The resulting crude product must be meticulously purified, typically by column chromatography, to remove any starting materials or by-products that could inhibit crystal growth.[6] The purity should be confirmed by techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Single Crystal Growth: A Critical Step
Growing diffraction-quality single crystals is often the most challenging part of the process.[4] For a small organic molecule like this compound, several techniques can be employed.
Recommended Crystallization Protocol: Slow Evaporation
-
Solvent Selection: The choice of solvent is crucial.[7] A solvent in which this compound has moderate solubility is ideal. Given its polar phenol group and relatively nonpolar phenylacetylene backbone, solvents like dichloromethane, ethyl acetate, or a mixture of toluene and a more polar co-solvent could be effective.[8]
-
Solution Preparation: Prepare a nearly saturated solution of highly purified this compound in the chosen solvent at room temperature.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial to remove any microscopic dust particles that could act as unwanted nucleation sites.[7]
-
Evaporation: Cover the vial with a cap that has been pierced with a needle or with parafilm containing a few pinholes. This allows for slow solvent evaporation over several days to weeks.
-
Incubation: Place the vial in a vibration-free environment, such as a dedicated crystallization incubator or a quiet corner of the lab.[7]
Alternative Technique: Vapor Diffusion
If slow evaporation is unsuccessful, vapor diffusion is a powerful alternative. This involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a larger volume of an "anti-solvent" in which the compound is insoluble but the solvent is miscible. The slow diffusion of the anti-solvent vapor into the compound's solution gradually reduces its solubility, promoting the growth of well-ordered crystals.
Single-Crystal X-ray Diffraction (SC-XRD)
Once a suitable crystal (typically 0.1-0.3 mm in each dimension) is obtained, it is mounted on a goniometer and placed in a stream of cold nitrogen gas (usually 100 K) in a single-crystal X-ray diffractometer.[3][4] The cold stream minimizes thermal vibrations of the atoms, leading to a sharper diffraction pattern and a more precise structure.
The crystal is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in a specific pattern of spots. The positions and intensities of these spots are recorded by a detector.[5]
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell parameters and the space group. The unit cell is the basic repeating block of the crystal lattice. The space group describes the symmetry elements within the unit cell.
The "phase problem" is then solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map. This map allows for the initial placement of atoms. The atomic model is then refined against the experimental data, adjusting atomic positions and thermal displacement parameters to achieve the best fit between the calculated and observed diffraction patterns. The quality of the final structure is assessed by metrics such as the R-factor (residual factor), with lower values indicating a better fit.
Anticipated Crystal Structure and Intermolecular Interactions
Based on the known crystal structures of related phenols and ethynyl-substituted aromatic compounds, we can predict the key intermolecular interactions that will likely define the crystal packing of this compound.[9]
Hydrogen Bonding
The phenolic hydroxyl group is a strong hydrogen bond donor. It is highly probable that the dominant intermolecular interaction in the crystal structure of this compound will be O-H···O hydrogen bonds, forming chains or cyclic motifs of molecules.[10][11] The geometry of these hydrogen bonds (bond lengths and angles) will provide insight into their strength.
π-π Stacking Interactions
The aromatic ring and the ethynyl group create an electron-rich π-system. Theoretical studies have shown that the ethynyl substituent can enhance the π-π stacking affinity of an aromatic ring.[1][12] Therefore, we can anticipate observing offset face-to-face or T-shaped π-stacking interactions between adjacent molecules in the crystal lattice.[13] These interactions play a crucial role in the dense packing of aromatic molecules.
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- 1. The role of the ethynyl substituent on the π-π stacking affinity of benzene: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 5. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Hydroxyphenylacetylene | 10401-11-3 [chemicalbook.com]
- 7. How To [chem.rochester.edu]
- 8. journals.iucr.org [journals.iucr.org]
- 9. A study of the crystal and molecular structures of phenols with only intermolecular hydrogen bonding | Semantic Scholar [semanticscholar.org]
- 10. Phenol hydrogen bonding physical chemical properties electrophilic substitution chlorine bromine nitric acid acidity of phenols uses chlorophenols phenyl phenolic esters advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 11. Crystal structure of 2,4-di-tert-butyl-6-(hydroxymethyl)phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Substituent effects on aromatic stacking interactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
The Strategic Deployment of 3-Ethynylphenol in Modern Medicinal Chemistry: A Technical Guide
For Immediate Release to Drug Discovery and Development Professionals
Abstract
The pursuit of novel chemical entities with enhanced potency, selectivity, and pharmacokinetic profiles is a perpetual challenge in medicinal chemistry. Within the vast armamentarium of synthetic building blocks, 3-ethynylphenol has emerged as a particularly versatile and powerful scaffold. Its unique combination of a reactive terminal alkyne and a phenolic hydroxyl group offers a dual functionality that can be strategically exploited in drug design. This technical guide provides an in-depth exploration of the applications of this compound, from its role as a key pharmacophore in targeted therapies to its utility in cutting-edge bioorthogonal and imaging techniques. We will delve into the causality behind its synthetic utility, provide detailed experimental protocols for its key reactions, and present a forward-looking perspective on its potential in next-generation therapeutics such as PROTACs.
The Architectural Advantage: Physicochemical Properties and Synthetic Versatility
This compound, also known as 3-hydroxyphenylacetylene, is a small, rigid molecule whose true value lies in the strategic placement of its functional groups. The terminal alkyne provides a gateway to a rich variety of carbon-carbon and carbon-heteroatom bond-forming reactions, while the phenolic hydroxyl group can act as a hydrogen bond donor/acceptor or a site for further functionalization.
| Property | Value | Source |
| Molecular Formula | C₈H₆O | |
| Molecular Weight | 118.13 g/mol | |
| Appearance | - | - |
| Melting Point | - | - |
| Boiling Point | - | - |
| pKa (phenol) | ~9.5 | General phenol pKa |
The ethynyl group, in particular, is considered a "privileged" structural motif in medicinal chemistry. Its linearity and ability to participate in π-stacking interactions can lead to enhanced binding affinity with target proteins. Furthermore, the terminal alkyne is a cornerstone of two of the most powerful reaction classes in modern drug discovery: the Sonogashira coupling and the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a key example of "click chemistry".
The Power of the Alkyne: Key Reactions and Protocols
The synthetic utility of this compound is primarily centered around the reactivity of its terminal alkyne. This functional group allows for the facile construction of complex molecular architectures, making it an invaluable tool for lead optimization and the generation of compound libraries.
Sonogashira Coupling: Forging Key Carbon-Carbon Bonds
The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in creating arylalkyne moieties, which are found in numerous biologically active compounds. The reaction proceeds under mild conditions and exhibits broad functional group tolerance, making it ideal for late-stage functionalization in a synthetic route.
Experimental Protocol: Sonogashira Coupling of this compound with 4-Iodopyrimidine
This protocol describes a representative Sonogashira coupling reaction to synthesize a 3-(pyrimidin-4-ylethynyl)phenol derivative, a scaffold with potential applications in kinase inhibitor development.
Materials:
-
This compound
-
4-Iodopyrimidine
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq), 4-iodopyrimidine (1.1 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).
-
Add anhydrous DMF to dissolve the solids, followed by the addition of Et₃N (3.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-(pyrimidin-4-ylethynyl)phenol.
}
Sonogashira Coupling Mechanism.
Click Chemistry: A Bioorthogonal Ligation Strategy
The CuAAC reaction is a prime example of click chemistry, a set of reactions that are high-yielding, wide in scope, and easy to perform. The reaction of an alkyne with an azide to form a stable triazole ring has found widespread applications in medicinal chemistry, from the synthesis of novel compound libraries to the bioconjugation of drugs and probes. The resulting 1,2,3-triazole linker is not merely a passive spacer; it is a rigid, planar, and metabolically stable unit that can participate in hydrogen bonding and dipole-dipole interactions, often mimicking the properties of an amide bond.
Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound
This protocol outlines a typical CuAAC reaction between this compound and benzyl azide, a common model substrate.
Materials:
-
This compound
-
Benzyl azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol/Water (1:1) solvent mixture
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and benzyl azide (1.1 eq) in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.
-
To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper sulfate solution.
-
Stir the reaction mixture at room temperature for 4-12 hours. The reaction typically proceeds to completion, as indicated by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to yield the desired 1-benzyl-4-(3-hydroxyphenyl)-1H-1,2,3-triazole.
}
CuAAC Reaction Workflow.
Case Study: Erlotinib and the Significance of the Ethynyl Moiety
While this compound itself is not an approved drug, its close structural analog, 3-ethynylaniline, is a critical component of the FDA-approved kinase inhibitor Erlotinib (Tarceva®) .[1][2][3][4] Erlotinib is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase and is used in the treatment of non-small cell lung cancer and pancreatic cancer.[3][4]
The synthesis of Erlotinib involves the nucleophilic aromatic substitution of 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline with 3-ethynylaniline.[1][2][4] The 3-ethynylphenyl group plays a crucial role in the drug's activity. It occupies a hydrophobic pocket in the ATP-binding site of the EGFR kinase domain, contributing significantly to the compound's high binding affinity and selectivity. This real-world example underscores the importance of the ethynylphenyl scaffold in designing potent and selective kinase inhibitors. The structure-activity relationship (SAR) studies of numerous kinase inhibitors have demonstrated that the introduction of a small, rigid alkyne group can lead to a significant increase in potency.[5]
Metabolic Stability and Pharmacokinetic Considerations
The metabolic fate of a drug candidate is a critical determinant of its clinical success. The phenolic hydroxyl group of this compound is susceptible to phase II metabolism, primarily through glucuronidation and sulfation.[6] These conjugation reactions increase the water solubility of the compound, facilitating its excretion from the body. While this can lead to a shorter half-life, it also represents a potential "soft spot" that can be modified to fine-tune the pharmacokinetic profile. For instance, replacing the hydroxyl group with a methoxy group can block this metabolic pathway, potentially increasing the drug's exposure.
In contrast, the aniline group in 3-ethynylaniline (found in Erlotinib) also undergoes metabolic transformations, but the overall metabolic profile can differ significantly from that of the phenol.[7][8] Understanding these differences is crucial for rational drug design.
In Vitro Metabolic Stability Assay Protocol (Conceptual):
A common method to assess metabolic stability is to incubate the compound with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s.[9][10][11][12][13]
-
Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).
-
Incubation: Incubate the test compound at a low concentration (e.g., 1 µM) with pooled human liver microsomes in the presence of NADPH (a necessary cofactor for CYP450 enzymes) at 37°C.
-
Time Points: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The samples are centrifuged to precipitate the proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The disappearance of the parent compound over time is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint).
Frontier Applications: Bioorthogonal Probes, PET Imaging, and PROTACs
The unique properties of this compound make it an attractive building block for advanced applications in chemical biology and drug discovery.
Bioorthogonal Probes and Fluorescent Imaging
The terminal alkyne of this compound can be used as a "handle" for bioorthogonal ligation. By incorporating this moiety into a larger molecule, such as a bioactive compound or a fluorescent dye, researchers can selectively tag and visualize biological targets in living systems without interfering with native biochemical processes.[14][15][16][17] For example, a this compound-containing fluorescent probe could be designed to bind to a specific enzyme, and its location and concentration could then be monitored using fluorescence microscopy.
Positron Emission Tomography (PET) Imaging
The development of PET ligands for in vivo imaging of disease-related targets is a rapidly growing field. The small size and synthetic accessibility of this compound make it an attractive scaffold for the development of novel PET tracers. By incorporating a positron-emitting isotope, such as fluorine-18 (¹⁸F), into a this compound derivative, it is possible to create a radioligand that can be used to non-invasively visualize and quantify the distribution of a target protein in the brain or other organs.[1][2][5][18][19] This has significant implications for the diagnosis and monitoring of diseases such as Alzheimer's and for assessing target engagement of new drug candidates.
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[20][21][22][23] The linker that connects the target-binding moiety to the E3 ligase-binding moiety is a critical component of a PROTAC's design. The rigidity and defined geometry of the 1,2,3-triazole ring formed from a click reaction make this compound an excellent building block for the construction of PROTAC linkers.[3][20][22] By varying the length and composition of the linker, it is possible to optimize the formation of the ternary complex and achieve potent and selective protein degradation.
}
PROTAC Mechanism of Action.
Conclusion and Future Outlook
This compound is more than just a simple building block; it is a strategic tool in the hands of the modern medicinal chemist. Its dual functionality allows for the creation of complex and diverse molecular architectures through robust and reliable chemical transformations. The proven success of the closely related 3-ethynylaniline in the FDA-approved drug Erlotinib provides a powerful validation of the utility of this scaffold. As drug discovery continues to evolve, the applications of this compound are poised to expand further, particularly in the exciting fields of bioorthogonal chemistry, PET imaging, and targeted protein degradation. By understanding and harnessing the unique properties of this versatile molecule, researchers can continue to push the boundaries of what is possible in the design of novel therapeutics.
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literature review on 3-hydroxyphenylacetylene
An In-depth Technical Guide to 3-Hydroxyphenylacetylene: Synthesis, Reactivity, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-hydroxyphenylacetylene (also known as 3-ethynylphenol), a versatile bifunctional molecule of significant interest in synthetic chemistry. We will delve into its core properties, established synthetic protocols, characteristic reactivity, and its expanding applications in drug discovery and materials science. The focus is not merely on procedural steps but on the underlying chemical principles that guide experimental design and application.
Core Molecular Profile and Physicochemical Properties
3-Hydroxyphenylacetylene, with CAS Number 10401-11-3, is an aromatic compound featuring both a phenolic hydroxyl group and a terminal alkyne.[1] This unique combination of functional groups makes it a highly valuable building block, allowing for sequential or orthogonal chemical modifications. The terminal alkyne provides a reactive handle for carbon-carbon bond formation, while the phenol group can be used for derivatization or to modulate the electronic properties of the molecule and its derivatives.
Its fundamental properties are summarized below, providing the foundational data required for experimental planning, including solvent selection, reaction temperature, and purification strategies.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₆O | [2][3][4] |
| Molecular Weight | 118.13 g/mol | [1][2] |
| Appearance | Clear colorless to yellow or brown liquid/Crystalline Powder | [3][5] |
| Density | 1.083 g/mL at 25 °C | [2][6] |
| Boiling Point | 230.9 °C at 760 mmHg; 75 °C at 3 mmHg | [5][7] |
| Melting Point | 64-66 °C | [5] |
| Refractive Index (n20/D) | 1.5840 | [2][6] |
| Flash Point | 103 °C (217.4 °F) | [2][7] |
| pKa | 9.30 ± 0.10 (Predicted) | [5] |
| Solubility | Miscible with dimethylformamide | [5][6] |
Synthesis: A Validated Protocol
The most reliable and commonly cited synthesis of 3-hydroxyphenylacetylene involves the deprotection of a silyl-protected precursor, namely 3-((trimethylsilyl)ethynyl)phenol.[5] The trimethylsilyl (TMS) group serves as an effective protecting group for the terminal alkyne, preventing unwanted side reactions during precursor synthesis and allowing for purification. Its removal under basic conditions is a robust and high-yielding transformation.
Experimental Protocol: Synthesis via Desilylation
This protocol describes the deprotection of 3-((trimethylsilyl)ethynyl)phenol to yield 3-hydroxyphenylacetylene. The causality is clear: the hydroxide base attacks the silicon atom, facilitating the cleavage of the carbon-silicon bond to liberate the terminal alkyne.
Step-by-Step Methodology:
-
Dissolution: Dissolve the starting material, (3-hydroxyphenylalkynyl)trimethylsilane, in a 1:1 mixture of tetrahydrofuran (THF) and methanol (MeOH). A typical concentration would be around 0.1 M.[5][6]
-
Base Addition: To the stirred solution, add a 10% aqueous solution of potassium hydroxide (KOH). The volume of the KOH solution should be equal to the volumes of THF and MeOH used.[5][6]
-
Reaction: Allow the reaction mixture to stir at room temperature for approximately 2 hours.[5][6] Progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.
-
Neutralization: Upon completion, carefully neutralize the reaction mixture with a 1N hydrochloric acid (HCl) solution to a pH of ~7.[5][6] This step quenches the reaction and protonates the resulting acetylide and phenoxide ions.
-
Solvent Removal: Remove the organic solvents (THF and MeOH) using a rotary evaporator.[5][6]
-
Extraction: Extract the remaining aqueous phase with a suitable organic solvent, such as dichloromethane (CH₂Cl₂). Perform the extraction three times to ensure complete recovery of the product.[5][6]
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.[5][6]
-
Purification: Purify the crude product, typically a yellow oil, by column chromatography on silica gel. An eluent system such as n-hexane/acetone (5:1, v/v) is effective, affording the final product in high purity (yields around 70% have been reported).[6]
Caption: Workflow for the synthesis of 3-hydroxyphenylacetylene.
Chemical Reactivity: A Tale of Two Functional Groups
The synthetic utility of 3-hydroxyphenylacetylene stems from the distinct reactivity of its alkyne and phenol moieties. This allows it to participate in a wide array of chemical transformations, most notably transition metal-catalyzed cross-coupling reactions.
The Sonogashira Coupling Reaction
The Sonogashira coupling is the cornerstone reaction for terminal alkynes, forming a C(sp²)-C(sp) bond between an aryl/vinyl halide and a terminal alkyne.[8][9] This reaction is exceptionally powerful for constructing the complex molecular backbones required in pharmaceuticals and organic materials.[8][10] In this context, 3-hydroxyphenylacetylene serves as the nucleophilic alkyne component.
Mechanism and Rationale: The reaction proceeds via two interconnected catalytic cycles, one involving palladium and the other copper.[8]
-
Palladium Cycle: A Pd(0) species undergoes oxidative addition with the aryl halide. The terminal alkyne, activated by copper, then transmetalates onto the palladium center. Reductive elimination follows, yielding the coupled product and regenerating the Pd(0) catalyst.[8]
-
Copper Cycle: A copper(I) salt, typically CuI, reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species is more nucleophilic than the parent alkyne, accelerating the transmetalation step with the palladium complex.[8]
The choice of catalyst (e.g., [Pd(PPh₃)₂Cl₂]), copper co-catalyst (CuI), base (e.g., an amine like triethylamine or diisopropylamine), and solvent is critical for optimizing reaction efficiency under mild conditions.[8][11]
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Polymerization
Derivatives of phenylacetylene are known to undergo polymerization to form conjugated polymers.[12][13] The terminal alkyne of 3-hydroxyphenylacetylene can participate in such reactions, typically catalyzed by transition metal complexes (e.g., W or Rh-based catalysts), to produce poly(3-hydroxyphenylacetylene). The resulting polymers, featuring a conjugated polyene backbone, are of potential interest in materials science for their optoelectronic properties. The phenolic group offers a site for post-polymerization modification, allowing for the tuning of polymer solubility and functionality.
Key Applications
The unique structure of 3-hydroxyphenylacetylene has led to its use in several specialized fields, from microbiology to drug discovery.
Application in Drug Development
Pharmaceutical intermediates are the crucial link between basic chemical synthesis and the production of active pharmaceutical ingredients (APIs).[] 3-Hydroxyphenylacetylene is a prime example of a versatile building block used in drug discovery. Its ability to participate in reliable C-C bond-forming reactions like the Sonogashira coupling allows medicinal chemists to efficiently construct complex molecular scaffolds.[9]
By incorporating the 3-hydroxyphenylacetylene motif, researchers can:
-
Introduce Structural Rigidity: The linear alkyne linker can position other functional groups in a well-defined spatial orientation to optimize binding with a biological target.
-
Modulate Physicochemical Properties: The phenolic hydroxyl group can be used to improve aqueous solubility or act as a hydrogen bond donor in a protein binding pocket.[]
-
Serve as a Precursor for Heterocycles: The alkyne can be a key functional group in cyclization reactions to form various heterocyclic systems, which are prevalent in many approved drugs. While specific drugs containing the intact 3-hydroxyphenylacetylene are not broadly documented, its derivatives are integral to the synthesis of biologically active thiophenes, coumarins, and other scaffolds with demonstrated antioxidant, anti-inflammatory, and cytotoxic activities.[15][16][17]
Fluorogenic and Chromogenic Probes
A notable and specific application of 3-hydroxyphenylacetylene is its use as a novel probe for bacterial enzymes.[2] It has been shown to be an activity-dependent fluorogenic and chromogenic probe for enzymes that degrade toluene through the meta ring fission of 3-methylcatechol.[2] In this system, the enzyme catalyzes a reaction involving 3-hydroxyphenylacetylene that results in a colored or fluorescent product, providing a direct and measurable signal of enzymatic activity. This allows for rapid screening and physiological analysis of specific bacterial strains.[2]
Spectroscopic Characterization
Unambiguous identification of 3-hydroxyphenylacetylene relies on standard spectroscopic techniques. Understanding its spectral signature is essential for reaction monitoring and quality control.
-
¹H NMR: The proton nuclear magnetic resonance spectrum will show characteristic signals for the aromatic protons (typically in the δ 6.8-7.3 ppm range), a singlet for the phenolic hydroxyl proton (which can be broad and its shift variable depending on concentration and solvent), and a sharp singlet for the acetylenic proton around δ 3.0 ppm.[18]
-
¹³C NMR: The carbon spectrum provides detailed information on the carbon framework, with distinct signals for the two sp-hybridized alkyne carbons (around δ 77 and 83 ppm) and the four unique sp²-hybridized aromatic carbons, including the carbon bearing the hydroxyl group (C-OH) at lower field.[18]
-
IR Spectroscopy: The infrared spectrum will prominently feature a sharp, moderate absorption band around 3300 cm⁻¹ corresponding to the ≡C-H stretch, and a broad absorption band for the O-H stretch of the phenol group between 3200-3600 cm⁻¹. A weak C≡C stretching absorption will appear near 2100 cm⁻¹.
Safety and Handling
According to safety data, 3-hydroxyphenylacetylene is classified as harmful if swallowed (H302) and causes serious eye damage (H318).[2][19]
-
Hazard Classifications: Acute Toxicity, Oral (Category 4); Serious Eye Damage (Category 1).[2]
-
Precautionary Statements: Standard precautions include avoiding ingestion and contact with eyes.[19]
-
Personal Protective Equipment (PPE): Appropriate PPE includes chemical safety goggles or a face shield, protective gloves, and a lab coat.[2] It should be handled in a well-ventilated area or a chemical fume hood.
Conclusion
3-Hydroxyphenylacetylene is more than a simple organic molecule; it is a powerful and versatile tool for chemical innovation. Its dual functionality, combined with the robust and predictable reactivity of its alkyne and phenol groups, makes it an invaluable intermediate for researchers in drug discovery, medicinal chemistry, and materials science. From constructing complex bioactive molecules via Sonogashira couplings to acting as a clever reporter for bacterial enzymes, its applications continue to expand, underscoring the importance of fundamental building blocks in advancing scientific frontiers.
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A Technical Guide to the Thermal Decomposition of 3-Ethynylphenol: Mechanisms, Methodologies, and Applications
This in-depth technical guide provides a comprehensive overview of the thermal decomposition of 3-ethynylphenol, a molecule of significant interest in materials science and synthetic chemistry. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the thermal behavior of this versatile compound. By synthesizing established principles from related molecular systems, this guide offers insights into the anticipated decomposition pathways, the competing polymerization reactions, and the analytical methodologies crucial for its characterization.
Introduction: The Significance of this compound
This compound, also known as m-ethynylphenol, is a bifunctional aromatic compound featuring both a hydroxyl and an ethynyl group. This unique combination imparts a high degree of reactivity, making it a valuable building block for high-performance polymers, thermosetting resins, and as a precursor in organic synthesis. The ethynyl group, in particular, can undergo thermal curing through cross-linking reactions, leading to the formation of highly stable, three-dimensional polymer networks.[1] Understanding the thermal behavior of this compound is paramount for controlling its polymerization, predicting the stability of resulting materials, and ensuring safe handling and processing at elevated temperatures.
Postulated Thermal Behavior: A Dichotomy of Polymerization and Decomposition
Direct experimental studies on the thermal decomposition of the this compound monomer are not extensively detailed in the reviewed literature. However, by examining the behavior of structurally analogous compounds, such as other ethynyl-terminated molecules and substituted phenols, a scientifically robust projection of its thermal fate can be constructed. At elevated temperatures, this compound is expected to undergo two primary competing reactions: thermal polymerization and thermal decomposition.
The Dominant Pathway: Thermal Polymerization
The presence of the highly reactive ethynyl group suggests that thermal polymerization is a significant, and often desired, reaction pathway. When heated, the ethynyl groups can react with each other in a process known as thermal curing or cross-linking. This leads to the formation of a rigid, thermoset polymer network.[1] This process is exothermic and is the basis for the application of ethynyl-terminated resins in high-temperature adhesives and composites.[2] The polymerization of arylacetylenes can proceed through various mechanisms, including the formation of naphthalenic dimers, benzenic trimers, and polyenic chains via radical pathways.[3]
The polymerization process can be visually represented as a network formation starting from the monomer.
Caption: Thermal polymerization of this compound monomers (M) into a cross-linked polymer network (P) upon heating (Δ).
The Onset of Instability: Thermal Decomposition
At sufficiently high temperatures, the covalent bonds within the this compound molecule will begin to rupture, leading to its decomposition into smaller, volatile fragments. The exact decomposition mechanism is likely complex and can be inferred from studies on related phenolic compounds like methoxyphenols and catechol.[4][5]
The initial step in the decomposition of phenolic compounds often involves the homolytic cleavage of the O-H bond, forming a phenoxy radical. Alternatively, cleavage of the C-C bond between the aromatic ring and the ethynyl group, or reactions involving the acetylenic C-H bond, could initiate decomposition. Following initiation, a cascade of radical reactions can lead to ring-opening, fragmentation, and the formation of a variety of products.
Based on the decomposition of analogous compounds, the following products could be anticipated from the pyrolysis of this compound:
-
Phenol and Benzene: Formed through the loss of the ethynyl group and subsequent hydrogen abstraction.[5]
-
Acetylene and Vinylacetylene: Resulting from the fragmentation of the side chain and ring-opening reactions.[4][6]
-
Carbon Monoxide and Carbon Dioxide: From the decomposition of the phenolic ring.[4]
-
Polycyclic Aromatic Hydrocarbons (PAHs): Formed at very high temperatures through recombination reactions of smaller fragments.[5]
A proposed initial stage of the decomposition pathway can be visualized as follows:
Caption: Postulated initial step in the thermal decomposition of this compound.
Experimental Analysis of Thermal Properties
To experimentally investigate the thermal behavior of this compound, two primary thermoanalytical techniques are indispensable: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[1]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is crucial for determining the onset temperature of decomposition and the char yield (the amount of residual mass at the end of the experiment).
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.
-
Instrument Setup: Place the pan in the TGA furnace.
-
Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50-100 mL/min) to prevent oxidative degradation.
-
Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 10 °C/min).[1]
-
Data Analysis: Plot the sample mass (or mass percentage) as a function of temperature. The resulting TGA curve will show the temperature at which mass loss begins, which corresponds to the onset of decomposition. The derivative of the TGA curve (DTG curve) shows the rate of mass loss and can be used to identify distinct decomposition stages.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal transitions such as melting, crystallization, and exothermic or endothermic reactions.[7] For this compound, DSC can be used to determine its melting point and to observe the exotherm associated with its thermal polymerization.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. An inert atmosphere is also recommended.
-
Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell.
-
Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the expected melting and polymerization events (e.g., from ambient to 400 °C).
-
Data Analysis: The DSC thermogram will show an endothermic peak corresponding to the melting of this compound, followed by a broad exothermic peak indicating the thermal polymerization (curing) of the ethynyl groups.[8] The area under the exothermic peak is proportional to the enthalpy of polymerization.
The logical workflow for the thermal analysis of this compound can be summarized in the following diagram:
Caption: Experimental workflow for the thermal characterization of this compound.
Quantitative Data Summary
While specific quantitative data for the thermal decomposition of this compound monomer is scarce in the literature, the following table provides expected ranges for key thermal events based on data for related ethynyl-terminated compounds and phenolic resins.
| Thermal Event | Technique | Expected Temperature Range (°C) | Remarks |
| Melting | DSC | 90 - 110 | Dependent on purity. |
| Polymerization | DSC | 150 - 350 | Broad exothermic peak.[2] |
| Onset of Decomposition | TGA | > 350 | In an inert atmosphere. |
| Major Decomposition | TGA | 400 - 600 | Significant mass loss occurs in this range. |
| Char Yield at 800 °C | TGA | 30 - 60% | High char yield is characteristic of phenolic and acetylenic compounds.[8] |
Conclusion and Future Outlook
The thermal behavior of this compound is characterized by a competition between polymerization and decomposition. At moderate temperatures, the cross-linking of the ethynyl groups dominates, leading to the formation of a thermally stable polymer network. At higher temperatures, the molecule undergoes decomposition, likely initiated by the formation of a phenoxy radical, to yield a variety of smaller volatile products and a significant char residue.
Further research is warranted to elucidate the precise mechanisms and kinetics of this compound's thermal decomposition. Techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) would be invaluable for identifying the specific decomposition products and confirming the proposed pathways. A detailed kinetic analysis using model-free methods on TGA data collected at multiple heating rates would provide crucial information on the activation energy of decomposition.[9][10] Such studies will not only advance our fundamental understanding of this important molecule but also enable the rational design of new high-performance materials with tailored thermal properties.
References
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- ResearchGate. Synthesis and Characterization of Phenylethynyl Terminated Poly(arylene ether sulfone)s as Thermosetting Structural Adhesives and Composite Matrices.
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- ResearchGate. Thermal Decomposition Mechanisms of the Methoxyphenols: Formation of Phenol, Cyclopentadienone, Vinylacetylene, and Acetylene | Request PDF.
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- NIH. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions.
- ScienceDirect. Thermal curing mechanism of acetylene-terminated polyimides.
- PubMed. Mechanisms of product formation from the pyrolytic thermal degradation of catechol.
- PubMed. Application of differential scanning calorimetry in evaluation of solid state interactions in tablets containing acetaminophen.
- PubMed. Insights into composition/structure/function relationships of Doxil® gained from "high-sensitivity" differential scanning calorimetry.
- ScienceDirect. Synthesis and thermal characterization of polybenzoxazines based on acetylene-functional monomers.
- MDPI. Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates.
- MDPI. The Polymers of Diethynylarenes—Is Selective Polymerization at One Acetylene Bond Possible? A Review.
- MDPI. Thermal Kinetics of a Lignin-Based Flame Retardant.
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electrophilic and nucleophilic sites of 3-ethynylphenol
An In-depth Technical Guide to the Electrophilic and Nucleophilic Reactivity of 3-Ethynylphenol
Abstract
This compound is a bifunctional organic molecule of significant interest in medicinal chemistry, polymer science, and materials development. Its unique electronic architecture, arising from the interplay between a nucleophilic hydroxyl group and a versatile ethynyl moiety on an aromatic scaffold, imparts a rich and tunable reactivity. This guide provides a comprehensive analysis of the electrophilic and nucleophilic sites within the this compound structure. We will dissect the influence of substituent effects on electron density, predict sites of reactivity, and detail characteristic transformations. Methodologies for key synthetic protocols are provided, underpinned by mechanistic insights to empower researchers in the rational design of novel derivatives and complex molecular architectures.
Introduction to this compound: A Versatile Building Block
This compound, also known as 3-hydroxyphenylacetylene, is an aromatic compound featuring both a phenol and a terminal alkyne functional group.[1][2][3] This combination makes it a highly valuable synthon for creating complex molecules. The hydroxyl group can be readily converted into ethers and esters, while the terminal alkyne is a gateway to a vast array of transformations, including click chemistry, Sonogashira couplings, and polymerization reactions.[4][5] Its utility is demonstrated in the synthesis of polymers for optical waveguides, chromogenic probes for enzyme labeling, and as a precursor for pharmaceutical agents.[4][6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 10401-11-3 | [1][2] |
| Molecular Formula | C₈H₆O | [1] |
| Molecular Weight | 118.13 g/mol | [6] |
| Appearance | White to pale yellow crystalline powder or liquid | [2] |
| Melting Point | 64-66 °C | [2] |
| Boiling Point | 75 °C at 3 mmHg | [2] |
| pKa (predicted) | 9.30 ± 0.10 | [2] |
Analysis of Electronic Structure and Reactivity
The reactivity of this compound is governed by the electronic interplay of its three core components: the aromatic ring, the hydroxyl (-OH) substituent, and the ethynyl (-C≡CH) substituent.
-
Hydroxyl (-OH) Group: The oxygen atom possesses lone pairs of electrons, making it a strong π-donor through resonance (+R effect) and a σ-acceptor through induction (-I effect) due to its high electronegativity. The resonance effect dominates, enriching the aromatic ring with electron density, particularly at the ortho and para positions. This makes the oxygen atom itself and the aromatic ring nucleophilic.[7]
-
Ethynyl (-C≡CH) Group: The ethynyl group is weakly deactivating and acts primarily as a -I (inductive) electron-withdrawing group due to the sp-hybridization of its carbon atoms. The terminal alkyne proton is also notably acidic compared to alkane or alkene protons.
-
Aromatic Ring: The benzene ring is an electron-rich system and inherently nucleophilic, susceptible to attack by electrophiles.[8]
The combination of a strong activating group (-OH) and a weakly deactivating group (-C≡CH) leads to a nuanced distribution of electron density, creating multiple distinct sites for both nucleophilic and electrophilic attack.
Caption: Key reactive sites in this compound.
Nucleophilic Sites and Key Reactions
Nucleophiles are electron-rich species that donate an electron pair to form a new covalent bond.[9][10] this compound possesses three primary nucleophilic centers.
The Phenolic Oxygen
The lone pairs on the hydroxyl oxygen are the most prominent nucleophilic site. Deprotonation with a base dramatically increases this nucleophilicity, forming the corresponding phenoxide ion.
-
O-Acylation (Esterification): The hydroxyl group readily reacts with acylating agents like acid chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) to form esters. This is a common strategy for protecting the hydroxyl group.
-
O-Alkylation (Williamson Ether Synthesis): After deprotonation to the phenoxide, the resulting anion is a potent nucleophile that can displace a halide from an alkyl halide (Sₙ2 reaction) to form an ether.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a suitable base, such as triethylamine (1.5 eq) or pyridine (used as solvent), and cool the mixture to 0 °C in an ice bath.
-
Acylation: Add acetic anhydride (1.2 eq) or acetyl chloride (1.2 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
The Aromatic Ring
The hydroxyl group is a powerful ortho, para-directing activator for Electrophilic Aromatic Substitution (EAS). The electron-donating resonance effect of the -OH group stabilizes the arenium ion intermediate when the electrophile adds to the C2, C4, or C6 positions. The C2 and C6 positions are ortho to the hydroxyl group, while the C4 position is para.
-
Halogenation: Reaction with Br₂ in a polar solvent can lead to polybromination due to the high activation of the ring. Milder conditions (e.g., N-bromosuccinimide) can provide better control for mono-substitution.
-
Nitration: Reaction with dilute nitric acid can install a nitro (-NO₂) group, primarily at the ortho and para positions.
-
Friedel-Crafts Reactions: While the phenolic -OH can interfere with the Lewis acid catalyst, Friedel-Crafts alkylation and acylation are possible with appropriate protection of the hydroxyl group.
Caption: Workflow for electrophilic aromatic substitution.
The Ethynyl π-System
The π-bonds of the alkyne can act as a nucleophile, attacking strong electrophiles in addition reactions. However, a more synthetically valuable reaction involves the deprotonation of the terminal alkyne.
Electrophilic Sites and Key Reactions
Electrophiles are electron-deficient species that accept an electron pair.[9][10] The primary electrophilic site in this compound is the terminal acetylenic proton.
The Terminal Acetylenic Proton
The sp-hybridized carbon of the terminal alkyne imparts significant acidity to the attached proton (pKa ≈ 25). This proton can be readily removed by a strong base (e.g., organolithiums like n-BuLi, or sodium amide, NaNH₂) to generate a highly nucleophilic acetylide anion.
-
Formation of Metal Acetylides: The resulting acetylide is a powerful carbon nucleophile.
-
Nucleophilic Attack: This acetylide can participate in a wide range of bond-forming reactions:
-
Alkylation: Reaction with primary alkyl halides.
-
Addition to Carbonyls: Attack on aldehydes and ketones to form propargyl alcohols.
-
Sonogashira Coupling: A palladium/copper-catalyzed cross-coupling reaction with aryl or vinyl halides, which is a cornerstone of modern organic synthesis for forming C(sp)-C(sp²) bonds.[4]
-
-
Setup: In a Schlenk tube under an inert atmosphere, combine the aryl halide (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%).
-
Solvent and Reagents: Add a suitable solvent (e.g., THF or DMF) and a base (e.g., triethylamine or diisopropylamine). Add this compound (1.2-1.5 eq).
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed (monitor by TLC or GC-MS).
-
Workup: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the catalyst. Dilute the filtrate with water and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over an anhydrous salt, and concentrate. Purify the residue via flash column chromatography to yield the coupled product.
Summary of Reactivity
Table 2: Summary of Electrophilic and Nucleophilic Sites in this compound
| Site | Nature | Activating Reagent | Type of Reaction | Example(s) |
| Hydroxyl Oxygen | Nucleophilic | Base (e.g., Et₃N) | O-Acylation, O-Alkylation | Esterification, Williamson Ether Synthesis |
| Aromatic Ring | Nucleophilic | Electrophile (e.g., Br₂) | Electrophilic Aromatic Substitution | Halogenation, Nitration |
| Ethynyl π-System | Nucleophilic | Strong Electrophile | Electrophilic Addition | Addition of H-X or X₂ |
| Acetylenic Hydrogen | Electrophilic | Strong Base (e.g., n-BuLi) | Deprotonation | Formation of a lithium acetylide |
| Acetylide Anion | Nucleophilic | Electrophile (e.g., R-X, Ar-X) | Nucleophilic Attack / Coupling | Alkylation, Sonogashira Coupling |
Conclusion
This compound is a molecule with a rich, predictable, and synthetically useful reactivity profile. By understanding the electronic contributions of the hydroxyl and ethynyl groups, researchers can selectively target its distinct nucleophilic and electrophilic centers. The hydroxyl oxygen provides a handle for protection and functionalization via O-alkylation and O-acylation. The electron-rich aromatic ring is primed for electrophilic substitution at its ortho and para positions. Finally, the terminal alkyne offers a dual reactivity: its acidic proton can be removed to generate a potent carbon nucleophile, the acetylide, which is a key intermediate for powerful C-C bond-forming reactions like the Sonogashira coupling. This guide serves as a foundational resource for professionals leveraging the versatile chemistry of this compound in their research and development endeavors.
References
- Title: Polymerization of this compound by Transition Metal Catalysts Source: SciSpace by Typeset URL:[Link]
- Title: Synthesis of p-ethynylphenol Source: PrepChem.com URL:[Link]
- Title: Calculated nucleophilicity of phenols/thiophenols and experimental...
- Title: Label the electrophilic and nucleophilic sites in each molecule Source: YouTube URL:[Link]
- Title: Nucleophiles and Electrophiles Source: Master Organic Chemistry URL:[Link]
- Title: this compound | CAS 10401-11-3 Source: M
- Title: How do you identify the electrophilic and the nucleophilic sites of amphetamine? Source: Quora URL:[Link]
- Title: Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Deriv
- Title: Nucleophiles and Electrophiles Source: YouTube (The Organic Chemistry Tutor) URL:[Link]
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- 10. youtube.com [youtube.com]
An In-depth Technical Guide to 3-Ethynylphenol Analogues and Their Basic Properties
Introduction: The Strategic Importance of the Ethynylphenol Scaffold in Modern Drug Discovery
For the discerning researcher in drug development, the phenol moiety is a familiar and versatile scaffold. Its ability to engage in hydrogen bonding and act as a proton donor makes it a frequent participant in crucial ligand-receptor interactions. The introduction of an ethynyl group at the meta-position, creating the 3-ethynylphenol core, bestows a unique set of properties that have garnered significant interest in medicinal chemistry. This guide provides an in-depth exploration of this compound analogues, focusing on their synthesis, the nuanced interplay of substituents on their basicity, and their practical applications, particularly as enzyme inhibitors. The ethynyl group, a rigid and linear functionality, can probe deep into active sites and its π-system can participate in various non-covalent interactions, making it a valuable tool in rational drug design[1]. This document is intended to serve as a comprehensive resource for researchers and scientists aiming to leverage the unique characteristics of this promising class of compounds.
Core Principles: Understanding the Basicity of Phenols
Phenols are weak acids in aqueous solutions, with phenol itself having a pKa of approximately 10.0. Their acidity stems from the ability of the aromatic ring to stabilize the negative charge of the corresponding phenoxide ion through resonance. The delocalization of the negative charge onto the ortho and para positions of the benzene ring makes the phenoxide ion more stable than the undissociated phenol, thus favoring deprotonation.
The basicity of a phenol, or more accurately, the acidity of its hydroxyl proton, is exquisitely sensitive to the nature and position of substituents on the aromatic ring. This sensitivity can be rationalized and even predicted through the lens of electronic effects:
-
Electron-Withdrawing Groups (EWGs): Substituents that pull electron density away from the aromatic ring, such as nitro (-NO2), cyano (-CN), and halogens (-F, -Cl, -Br, -I), stabilize the phenoxide ion by further delocalizing the negative charge. This increased stabilization of the conjugate base leads to a stronger acid, and therefore a lower pKa .
-
Electron-Donating Groups (EDGs): Conversely, groups that donate electron density to the ring, such as alkyl (-CH3, -C2H5) and alkoxy (-OCH3) groups, destabilize the phenoxide ion by intensifying the negative charge. This makes deprotonation less favorable, resulting in a weaker acid and a higher pKa .
The ethynyl group itself is generally considered to be a weak electron-withdrawing group through inductive effects, which would be expected to slightly decrease the pKa of this compound compared to phenol.
Synthesis of this compound Analogues: The Power of the Sonogashira Coupling
The construction of the aryl-alkyne bond in this compound analogues is most efficiently achieved through the Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base[2][3].
The Catalytic Cycle: A Mechanistic Overview
The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.
Figure 1: Catalytic cycle of the Sonogashira cross-coupling reaction.
The Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.
-
Transmetalation: The copper acetylide, formed in the copper cycle, transfers the alkyne group to the palladium complex.
-
Reductive Elimination: The desired aryl-alkyne product is formed, and the Pd(0) catalyst is regenerated.
The Copper Cycle:
-
Deprotonation: A base, typically an amine like triethylamine or diisopropylethylamine, deprotonates the terminal alkyne.
-
Formation of Copper Acetylide: The resulting acetylide anion reacts with the copper(I) salt to form a copper(I) acetylide intermediate. This species is then ready to participate in the transmetalation step of the palladium cycle.
Experimental Protocol: Synthesis of 4-Nitro-3-ethynylphenol
This protocol provides a representative example of the synthesis of a this compound analogue, 4-nitro-3-ethynylphenol, starting from 3-iodo-4-nitrophenol.
Materials:
-
3-Iodo-4-nitrophenol
-
Ethynyltrimethylsilane (TMS-acetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Tetrabutylammonium fluoride (TBAF), 1M solution in THF
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-iodo-4-nitrophenol (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.
-
Solvent and Reagent Addition: Add anhydrous THF and triethylamine (3.0 eq). Stir the mixture at room temperature for 10 minutes.
-
Sonogashira Coupling: Add ethynyltrimethylsilane (1.5 eq) dropwise to the reaction mixture. Heat the reaction to 60 °C and monitor its progress by thin-layer chromatography (TLC).
-
Work-up (Step 1): Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Aqueous Wash: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude TMS-protected intermediate.
-
Deprotection: Dissolve the crude intermediate in THF. Cool the solution to 0 °C in an ice bath and add TBAF (1.1 eq) dropwise.
-
Work-up (Step 2): Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Quench the reaction with water and extract with ethyl acetate.
-
Final Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes and ethyl acetate) to afford the desired 4-nitro-3-ethynylphenol.
Structure-Property Relationships: The Influence of Substituents on Basicity
The pKa of this compound analogues can be finely tuned by the introduction of various substituents on the aromatic ring. The following table summarizes the predicted pKa values for a series of substituted 3-ethynylphenols, calculated using the Hammett equation. The Hammett equation is a linear free-energy relationship that quantifies the effect of meta- or para-substituents on the reactivity of a benzene derivative.
The Hammett Equation:
log(K/K₀) = ρσ
Where:
-
K is the acid dissociation constant of the substituted phenol.
-
K₀ is the acid dissociation constant of the unsubstituted phenol.
-
ρ (rho) is the reaction constant, which is a measure of the sensitivity of the reaction to substituent effects. For the ionization of phenols in water at 25 °C, ρ is approximately 2.25.
-
σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.
| Substituent (at C4) | Hammett Constant (σₚ) | Predicted pKa | Expected Effect on Basicity |
| -NO₂ | 0.78 | ~7.2 | Significantly more acidic |
| -CN | 0.66 | ~7.6 | More acidic |
| -Br | 0.23 | ~8.8 | Slightly more acidic |
| -Cl | 0.23 | ~8.8 | Slightly more acidic |
| -F | 0.06 | ~9.2 | Minimally more acidic |
| -H (this compound) | 0.21 (σ_m for ethynyl) | ~9.3 | Slightly more acidic than phenol |
| -CH₃ | -0.17 | ~9.7 | Slightly less acidic |
| -OCH₃ | -0.27 | ~9.9 | Less acidic |
Note: The pKa of phenol is ~10.0. The predicted pKa values are estimations and may vary from experimentally determined values.
As the table illustrates, electron-withdrawing groups like -NO₂ and -CN are predicted to significantly lower the pKa, making the corresponding analogues more acidic. Conversely, electron-donating groups like -CH₃ and -OCH₃ are expected to increase the pKa, rendering the phenols less acidic.
Experimental Determination of pKa: A Spectrophotometric Approach
A reliable method for determining the pKa of phenolic compounds is through UV-Vis spectrophotometry. This technique leverages the fact that the phenol and its conjugate base, the phenoxide ion, have distinct absorption spectra. By measuring the absorbance of a solution at various pH values, the ratio of the two species can be determined, and the pKa can be calculated using the Henderson-Hasselbalch equation.
Workflow for Spectrophotometric pKa Determination
Figure 2: Workflow for the spectrophotometric determination of pKa.
Detailed Protocol for pKa Determination
Materials and Equipment:
-
This compound analogue of interest
-
Buffer solutions covering a wide pH range (e.g., pH 2 to 12)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Calibrated pH meter
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the this compound analogue in a suitable solvent (e.g., methanol or DMSO) at a concentration that will give a measurable absorbance when diluted.
-
Preparation of Sample Solutions: For each buffer solution, prepare a sample by adding a small, constant volume of the stock solution to a known volume of the buffer. The final concentration of the analogue should be the same in all samples.
-
Spectra Acquisition: Record the full UV-Vis spectrum (e.g., 200-400 nm) for each sample solution.
-
Wavelength Selection: Identify a wavelength where the difference in absorbance between the fully protonated (low pH) and fully deprotonated (high pH) forms of the analogue is maximal.
-
Absorbance Measurements: Measure the absorbance of each sample at the selected wavelength.
-
Data Analysis:
-
Plot the measured absorbance as a function of pH.
-
The resulting data should form a sigmoidal curve.
-
The pKa is the pH value at the inflection point of this curve, which corresponds to the point where the concentrations of the phenol and phenoxide forms are equal. This can be determined by fitting the data to a suitable equation or by finding the pH at half the maximum absorbance change.
-
Applications in Drug Discovery: this compound Analogues as Kinase Inhibitors
The unique structural features of this compound analogues have made them attractive scaffolds for the development of enzyme inhibitors, particularly in the field of oncology. The ethynyl group can act as a hydrogen bond acceptor or participate in other interactions within the active site of an enzyme, while the phenolic hydroxyl can form key hydrogen bonds.
A notable example is the development of selective Raf kinase inhibitors. Mutations in the B-Raf gene are common in many cancers, including melanoma and colorectal cancer. A series of N-(3-ethynyl-2,4-difluorophenyl)sulfonamides, which are derivatives of a this compound analogue, have been identified as potent and selective inhibitors of the B-RafV600E mutant. These compounds have demonstrated significant antitumor efficacy in preclinical models, highlighting the therapeutic potential of this class of molecules.
Conclusion
The this compound scaffold represents a privileged structure in modern medicinal chemistry. Its synthetic accessibility via the robust Sonogashira coupling, coupled with the tunable nature of its basicity through substituent effects, provides a powerful platform for the design of novel therapeutic agents. The detailed protocols and structure-property relationships outlined in this guide are intended to empower researchers to explore the full potential of this compound analogues in their drug discovery endeavors. A thorough understanding of the principles governing their synthesis and physicochemical properties is paramount to the successful development of the next generation of targeted therapies.
References
- Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]
- Li, J. H., Liang, Y., & Xie, Y. X. (2005). Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions. The Journal of organic chemistry, 70(11), 4393–4396. [Link]
- Aktas, A. H., et al. (2006). Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Acta Chimica Slovenica, 53, 214-218. [Link]
- Saladino, A. C., & Varghese, J. (2020). Acetylene Group, Friend or Foe in Medicinal Chemistry. Journal of Medicinal Chemistry, 63(6), 2807-2826. [Link]
- Liptak, M. D., Gross, K. C., Seybold, P. G., Feldgus, S., & Shields, G. C. (2002). Absolute pKa determinations for substituted phenols. Journal of the American Chemical Society, 124(22), 6421–6427. [Link]
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical reviews, 107(3), 874–922. [Link]
- Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96-103. [Link]
- Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470. [Link]
- Li, R., et al. (2015). N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors. ACS Medicinal Chemistry Letters, 6(5), 543-547. [Link]
- Berkhout, J. H., & Ram, H. N. A. (2019). Recent Advancements in Spectrophotometric pKa Determinations: A Review. Indian Journal of Pharmaceutical Education and Research, 53(4s), s519-s527. [Link]
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Methodological & Application
Application Notes and Protocols: 3-Ethynylphenol in Copper-Catalyzed Click Chemistry
Introduction: The Unique Advantages of 3-Ethynylphenol
This compound, also known as 3-hydroxyphenylacetylene, is a bifunctional molecule that marries the high reactivity of a terminal alkyne with the versatile chemical handle of a phenolic hydroxyl group. This unique combination makes it an attractive synthon for a multitude of applications, from drug discovery and bioconjugation to the synthesis of functional polymers and fluorescent probes.[4][5][6]
The phenolic hydroxyl group offers several strategic advantages:
-
Secondary Functionalization: Post-click reaction, the phenol provides a reactive site for further chemical modification, such as etherification, esterification, or electrophilic aromatic substitution.
-
Modulation of Physicochemical Properties: The hydroxyl group can enhance the aqueous solubility of the resulting triazole product and provides a hydrogen bond donor, which can be critical for biological applications.[7]
-
Bioactivity: The phenol moiety is a common pharmacophore in many biologically active molecules, making this compound an excellent starting point for the synthesis of novel therapeutic agents.[4]
A significant advantage of employing this compound in CuAAC is that the phenolic hydroxyl group is compatible with the reaction conditions and does not require a protecting group, streamlining the synthetic process.[8]
The Underpinnings of Copper-Catalyzed Click Chemistry
The CuAAC reaction is a highly efficient and regioselective 1,3-dipolar cycloaddition between a terminal alkyne and an azide, catalyzed by a copper(I) species.[2] The reaction proceeds exclusively to yield the 1,4-disubstituted 1,2,3-triazole isomer. This remarkable specificity and the reaction's tolerance to a wide array of functional groups are what make it a "click" reaction.
Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Experimental Protocols
The following protocols provide a robust starting point for the use of this compound in CuAAC reactions. Optimization of reaction time, temperature, and catalyst loading may be necessary depending on the specific azide substrate.
Protocol 1: General Synthesis of 1-Benzyl-4-(3-hydroxyphenyl)-1H-1,2,3-triazole
This protocol details a standard laboratory-scale synthesis, which can be adapted for other organic azides.
Materials and Reagents:
| Reagent/Material | Grade | Supplier (Example) |
| This compound | ≥98% | Sigma-Aldrich |
| Benzyl azide | ≥95% | TCI Chemicals |
| Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) | ACS Reagent | Fisher Scientific |
| Sodium L-ascorbate | ≥99% | Acros Organics |
| tert-Butanol | Anhydrous | VWR |
| Deionized water | ||
| Dichloromethane (DCM) | HPLC Grade | |
| Ethyl acetate (EtOAc) | HPLC Grade | |
| Hexanes | HPLC Grade | |
| Silica gel | 230-400 mesh |
Experimental Workflow:
Caption: Workflow for the synthesis of 1-benzyl-4-(3-hydroxyphenyl)-1H-1,2,3-triazole.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and benzyl azide (1.05 eq) in a 1:1 mixture of tert-butanol and deionized water (to a final concentration of ~0.1 M).
-
Catalyst Addition: In a separate vial, prepare a 0.1 M aqueous solution of copper(II) sulfate pentahydrate. To the reaction mixture, add the copper(II) sulfate solution (0.05 eq).
-
Initiation: Prepare a fresh 1.0 M aqueous solution of sodium L-ascorbate. Add the sodium ascorbate solution (0.1 eq) dropwise to the reaction mixture. The solution may change color, indicating the reduction of Cu(II) to Cu(I).
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 1:1 hexanes:ethyl acetate). The reaction is typically complete within 1-4 hours.
-
Workup: Upon completion, add a saturated aqueous solution of ethylenediaminetetraacetic acid (EDTA) to the reaction mixture and stir for 15 minutes to chelate the copper catalyst.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the reaction mixture).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent. The phenolic nature of the product may cause some tailing on the column; this can often be mitigated by adding a small amount (~0.5%) of acetic acid to the eluent.[9][10]
-
Characterization: Characterize the purified product by NMR, mass spectrometry, and IR spectroscopy to confirm its identity and purity.
Expected Results:
The reaction should provide the desired 1-benzyl-4-(3-hydroxyphenyl)-1H-1,2,3-triazole in good to excellent yield (typically >85%) as a white to off-white solid.
Protocol 2: Bioconjugation of a Peptide with this compound
This protocol outlines a general procedure for labeling a peptide containing an azide-functionalized amino acid with this compound. This can be useful for introducing a phenolic handle for further modifications or for studying interactions where the phenol group is a key pharmacophore.
Materials and Reagents:
| Reagent/Material | Grade | Supplier (Example) |
| Azide-modified peptide | >95% purity | Custom synthesis |
| This compound | ≥98% | |
| Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) | ACS Reagent | |
| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | ≥95% | |
| Sodium L-ascorbate | ≥99% | |
| Phosphate-buffered saline (PBS) | pH 7.4 | |
| Desalting column (e.g., PD-10) |
Step-by-Step Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the azide-modified peptide in PBS buffer (e.g., 1 mM).
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare a stock solution of CuSO₄ in water (e.g., 50 mM).
-
Prepare a stock solution of THPTA in water (e.g., 250 mM).
-
Prepare a fresh stock solution of sodium ascorbate in water (e.g., 1 M).
-
-
Reaction Mixture: In a microcentrifuge tube, combine the following in order:
-
Azide-modified peptide solution (to a final concentration of 100 µM).
-
This compound solution (to a final concentration of 200 µM, 2 eq).
-
Premix the CuSO₄ and THPTA solutions in a 1:5 molar ratio and add to the reaction mixture (to a final Cu concentration of 1 mM).
-
-
Initiation: Add the sodium ascorbate solution to the reaction mixture to a final concentration of 5 mM.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours.
-
Purification: Purify the resulting peptide conjugate using a desalting column to remove excess reagents and the copper catalyst.
-
Analysis: Analyze the purified conjugate by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm successful conjugation.
Applications of this compound-Derived Triazoles
The 1,4-disubstituted 1,2,3-triazole core is not merely a linker but is often considered a bioisostere for amide bonds and can participate in hydrogen bonding and dipole interactions, contributing to the biological activity of a molecule.[7][11]
-
Medicinal Chemistry: The triazole moiety is present in numerous FDA-approved drugs.[6][12] The ability to rapidly synthesize libraries of 3-hydroxyphenyl-triazoles using click chemistry makes this an invaluable tool in drug discovery for generating and screening new chemical entities with potential therapeutic applications, including as anticancer, antifungal, and antiviral agents.[4][11][13]
-
Bioconjugation: this compound can be used to label biomolecules, such as proteins and nucleic acids, to introduce a phenolic group for further functionalization or to act as a reporter group.[5][14]
-
Fluorescent Probes: The phenolic hydroxyl group can be derivatized to create fluorescent labels, allowing for the tracking and imaging of molecules in biological systems.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | Inactive catalyst (Cu(II) not reduced or Cu(I) oxidized) | Use freshly prepared sodium ascorbate solution. Degas solvents to remove oxygen. Increase the amount of sodium ascorbate. |
| Poor solubility of reactants | Add a co-solvent like DMSO or DMF. | |
| Impure starting materials | Purify azide and alkyne before use. | |
| Formation of side products (e.g., alkyne homocoupling) | Presence of oxygen | Degas the reaction mixture. Use a ligand like TBTA or THPTA to stabilize Cu(I). |
| Difficulty in purification | Tailing of the phenolic product on silica gel | Add a small amount of acetic acid to the eluent. Use reverse-phase chromatography. |
| Copper contamination in the final product | Wash the organic layer with an EDTA solution during workup. |
Conclusion
This compound is a powerful and versatile building block for copper-catalyzed click chemistry. Its bifunctionality allows for the straightforward synthesis of 1,4-disubstituted 1,2,3-triazoles bearing a readily accessible phenolic hydroxyl group. The protocols and insights provided in this guide are intended to facilitate the adoption of this valuable reagent in a wide range of research applications, from the synthesis of novel bioactive compounds to the development of advanced functional materials.
References
- Ali, M., et al. (2014). A new and efficient synthesis for a metal-free and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles.
- ChemHelpASAP. (2022, January 10). CuAAC click triazole synthesis - laboratory experiment [Video]. YouTube. [Link]
- Finn, M. G., & Fokin, V. V. (2010). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3, 153-162. [Link]
- Guan, Q., et al. (2024). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Journal of Medicinal Chemistry, 67(10), 7788-7824. [Link]
- Hein, C. D., Liu, X., & Wang, D. (2008). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research, 25(10), 2216-2230. [Link]
- Hudecz, F. (2005). Synthesis of peptide bioconjugates. Methods in Molecular Biology, 298, 209-223. [Link]
- Islam, M. R., et al. (2022).
- Jena Bioscience. (n.d.). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. [Link]
- Jiang, X., et al. (2019). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery, 14(8), 779-789. [Link]
- Journal of Chemistry and Technologies. (2025). SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. [Link]
- MDPI. (2025). Synthesis of a Novel 1,4-Disubstituted-1,2,3-Triazole-1,3-Oxazole Hybrid System. [Link]
- MDPI. (2025).
- Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link]
- Percec, V., et al. (2009). One-Pot Three-Step Synthesis of 1,2,3-Triazoles by Copper-Catalyzed Cycloaddition of Azides with Alkynes formed by a Sonogashira Cross-Coupling and Desilylation. Journal of Organic Chemistry, 74(17), 6662-6668. [Link]
- ResearchGate. (2013).
- ResearchGate. (2015).
- Royal Society of Chemistry. (n.d.).
- Singh, R., et al. (2025). Recent Developments in Pharmacological Outcomes of Synthetic Triazoles: A Comprehensive Review. Archiv der Pharmazie, e202500003. [Link]
- Sivasakthivel, T., & Velmurugan, D. (2023). Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. International Journal of Chemical Studies, 11(3), 1-10. [Link]
- U.S. Department of Justice, Drug Enforcement Administration. (n.d.). Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). [Link]
- VNU Journal of Science: Natural Sciences and Technology. (2020). Synthesis of 1-benzyl-4-phenyl-1H-1,2,3-triazole via Click Reaction Using [Cu(CH3CN)
- Wang, X., et al. (2024). Affordable Small Molecules as Promising Fluorescent Labels for Biomolecules. Molecules, 29(22), 5050. [Link]
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- 1. Synthesis of 1-benzyl-4-phenyl-1H-1,2,3-triazole via Click Reaction Using [Cu(CH3CN)4]PF6 as Catalyst | Semantic Scholar [semanticscholar.org]
- 2. N-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide as a New Scaffold that Provides Rapid Access to Antimicrotubule Agents: Synthesis and Evaluation of Antiproliferative Activity Against Select Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. researchgate.net [researchgate.net]
- 7. Innovative Peptide Bioconjugation Chemistry with Radionuclides: Beyond Classical Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jenabioscience.com [jenabioscience.com]
- 9. rsc.org [rsc.org]
- 10. dea.gov [dea.gov]
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- 12. 1-Benzyl-4-phenyl-1,2,3-triazole | C15H13N3 | CID 11310894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. Synthesis of peptide bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Optimized Sonogashira Coupling Protocols for the Synthesis of Aryl Alkynes using 3-Ethynylphenol
Abstract
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1][2] This reaction is of paramount importance in medicinal chemistry and materials science for constructing complex molecular architectures.[3][4] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on performing the Sonogashira coupling with a specific focus on 3-ethynylphenol, a versatile building block. We will explore the reaction mechanism, detail both classic copper-co-catalyzed and modern copper-free protocols, and discuss the critical parameters that ensure a successful and high-yielding reaction. The causality behind experimental choices is explained to provide a deeper understanding beyond a simple recitation of steps.
The Sonogashira Coupling: A Mechanistic Overview
The Sonogashira reaction typically employs a palladium catalyst, often with a copper(I) co-catalyst, and an amine base.[2] The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
-
The Palladium Cycle: The active Pd(0) species undergoes oxidative addition with the aryl halide (Ar-X) to form a Pd(II) complex.
-
The Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne (in this case, this compound) in the presence of a base to form a copper(I) acetylide intermediate. This step is believed to increase the nucleophilicity of the alkyne.
-
Transmetalation: The pivotal step is the transfer of the acetylide group from the copper to the palladium(II) complex, regenerating the copper(I) catalyst.
-
Reductive Elimination: The resulting diorganopalladium(II) complex then undergoes reductive elimination to yield the final coupled product (the aryl-alkyne) and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.[5]
While highly effective, the copper co-catalyst can sometimes lead to undesirable side reactions, primarily the oxidative homocoupling of the alkyne (Glaser coupling).[6] This has spurred the development of copper-free protocols, which operate through a slightly different mechanism where the deprotonated alkyne coordinates directly to the palladium center.[1][7]
Caption: Figure 1: Simplified Catalytic Cycles in Sonogashira Coupling
Key Parameters for a Successful Coupling
Optimizing a Sonogashira coupling reaction requires careful consideration of several components. The choice of each reagent can significantly impact reaction efficiency, yield, and purity.
-
Palladium Catalyst: The choice of palladium source and its coordinating ligands is critical.
-
Pd(PPh₃)₄ and PdCl₂(PPh₃)₂: These are the most common and classic catalysts. PdCl₂(PPh₃)₂ is a Pd(II) source that is reduced in situ to the active Pd(0) species.[1] They are generally effective for aryl iodides and bromides.
-
Bulky, Electron-Rich Phosphine Ligands: For less reactive aryl chlorides or for promoting copper-free pathways, ligands like XPhos or DTBNpP are used in conjunction with a palladium source (e.g., Pd₂(dba)₃).[8] These ligands facilitate the oxidative addition and reductive elimination steps.
-
-
Copper(I) Co-catalyst: Typically, copper(I) iodide (CuI) is used. Its primary role is to form the copper acetylide, which accelerates the transmetalation step.[1] However, it's crucial to use it in catalytic amounts (1-5 mol%), as excess copper can promote significant alkyne homocoupling.
-
Base: The base is essential for deprotonating the terminal alkyne.
-
Amine Bases: Triethylamine (Et₃N), diisopropylamine (DIPA), and piperidine are common choices. They serve a dual role as both the base and often as the solvent.[6][9] Their basicity is sufficient to deprotonate the alkyne, especially after coordination to copper.
-
Inorganic Bases: In some protocols, particularly copper-free versions, stronger inorganic bases like K₂CO₃ or Cs₂CO₃ may be employed.[10]
-
-
Solvent: The solvent must be able to dissolve all reactants and be inert to the reaction conditions. Common choices include THF, DMF, acetonitrile, and amine bases themselves. The solvent must be thoroughly degassed to prevent oxygen from deactivating the Pd(0) catalyst and promoting homocoupling.[2]
Experimental Protocols for Coupling with this compound
Here we present two robust protocols for the Sonogashira coupling of an aryl halide with this compound.
Protocol 1: Classic Pd/Cu-Catalyzed Sonogashira Coupling
This protocol is a standard, reliable method for coupling aryl iodides and bromides.
Step-by-Step Methodology:
-
Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times. This is a critical step to remove oxygen.
-
Reagent Addition: Under a positive pressure of inert gas, add this compound (1.2 mmol, 1.2 equiv).
-
Solvent/Base Addition: Using a syringe, add freshly distilled and degassed triethylamine (5 mL) and THF (5 mL). Degassing is typically done by bubbling argon through the solvent for 20-30 minutes prior to use.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. For less reactive aryl bromides, gentle heating to 40-50 °C may be required.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous NH₄Cl (2 x 15 mL) to remove the amine base and copper salts, followed by brine (15 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Scientist's Notes:
-
The slight excess of this compound helps to drive the reaction to completion.
-
The formation of a yellow precipitate (copper acetylide) is often observed.
-
If significant homocoupling of this compound is observed (forming a butadiyne byproduct), consider reducing the amount of CuI or switching to a copper-free protocol.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous for substrates sensitive to copper or when homocoupling is a persistent issue. It often requires a more specialized ligand and a stronger base.
Step-by-Step Methodology:
-
Setup: In a glovebox or under a strict inert atmosphere, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and a bulky phosphine ligand like XPhos (0.03 mmol, 3 mol%) to a Schlenk flask. Add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), and K₂CO₃ (2.0 mmol, 2.0 equiv).
-
Solvent Addition: Add anhydrous, degassed DMF (5 mL).
-
Reaction: Seal the flask and heat the mixture to 80-100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with water (20 mL) and extract with diethyl ether or ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. Purify the crude product by column chromatography.
Scientist's Notes:
-
Copper-free reactions are highly sensitive to oxygen, so maintaining a rigorous inert atmosphere is paramount.[11]
-
The choice of base and solvent system is crucial and often needs to be optimized for specific substrates.[8]
-
This method is particularly effective for more challenging substrates like electron-rich aryl bromides.[12]
Comparative Summary and Workflow
| Parameter | Protocol 1: Classic Pd/Cu | Protocol 2: Copper-Free |
| Catalyst System | PdCl₂(PPh₃)₂ / CuI | Pd₂(dba)₃ / XPhos |
| Base | Triethylamine (Et₃N) | Potassium Carbonate (K₂CO₃) |
| Solvent | THF / Et₃N | DMF |
| Temperature | Room Temperature to 50 °C | 80 - 100 °C |
| Key Advantage | Mild conditions, common reagents | Avoids homocoupling, good for sensitive substrates |
| Key Disadvantage | Potential for Glaser homocoupling | Harsher conditions, requires specialized ligands |
graph TD { A[Start: Reagent Preparation] --> B{Reaction Setup}; B --> C[Flame-dry Glassware & Add Solids]; C --> D[Establish Inert Atmosphere (Ar/N₂)]; D --> E[Add Solvents & Liquid Reagents]; E --> F{Reaction}; F -- Monitor by TLC/LC-MS --> G[Reaction Complete?]; G -- No --> F; G -- Yes --> H{Workup}; H --> I[Quench / Solvent Removal]; I --> J[Aqueous Wash / Extraction]; J --> K[Dry Organic Layer]; K --> L{Purification}; L --> M[Column Chromatography]; M --> N[Characterization (NMR, MS)]; N --> O[End: Pure Product];subgraph "Pre-Reaction" A; B; C; D; E; end subgraph "Reaction" F; G; end subgraph "Post-Reaction" H; I; J; K; L; M; N; O; end style A fill:#F1F3F4,stroke:#5F6368 style O fill:#34A853,stroke:#202124,color:#FFFFFF style G fill:#FBBC05,stroke:#202124 style H fill:#EA4335,stroke:#202124,color:#FFFFFF style F fill:#4285F4,stroke:#202124,color:#FFFFFF
}
Caption: Figure 2: General Experimental Workflow for Sonogashira Coupling
Applications in Drug Discovery
The products of Sonogashira couplings, particularly aryl alkynes, are privileged structures in medicinal chemistry.[4][11] The rigid, linear nature of the alkyne linker is often used to probe ligand-binding pockets in proteins or to construct larger, more complex heterocyclic systems. This compound is a particularly valuable building block because the resulting phenolic hydroxyl group provides a handle for further functionalization or can act as a key hydrogen bond donor for molecular recognition at a biological target. Thiophene-containing structures, often synthesized via Sonogashira couplings, are present in numerous FDA-approved drugs, highlighting the importance of this reaction in developing new therapeutic agents.[13][14][15]
Conclusion
The Sonogashira coupling of this compound is a powerful and versatile transformation for the synthesis of valuable chemical intermediates. By understanding the underlying mechanism and the roles of the various reagents, researchers can choose the optimal conditions for their specific synthetic target. Both the classic copper-co-catalyzed and modern copper-free protocols offer distinct advantages. Careful execution, particularly with respect to maintaining an inert atmosphere, is key to achieving high yields and minimizing side products. The protocols and insights provided in this note serve as a comprehensive guide for the successful application of this essential cross-coupling reaction.
References
- Wikipedia. Sonogashira coupling.
- ResearchGate. Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction | Request PDF.
- Chemistry LibreTexts. Sonogashira Coupling.
- Organic Chemistry Portal. Sonogashira Coupling.
- RSC Publishing. Copper-free Sonogashira cross-coupling reactions: an overview.
- ResearchGate. Influence of base on the Sonogashira coupling reactiona.
- ResearchGate. The Sonogashira coupling reaction mechanism.
- ACS Omega. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
- RSC Publishing. Copper-free Sonogashira cross-coupling reactions: an overview.
- National Institutes of Health. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
- National Institutes of Health. Copper-free Sonogashira cross-coupling reactions: an overview.
- ResearchGate. Supposed mechanism for the copper-free Sonogashira reaction.
- SciSpace. Sonogashira Coupling Reaction with Diminished Homocoupling.
- National Taiwan University. Sonogashira Coupling Reaction with Diminished Homocoupling.
- National Institutes of Health. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
- National Institutes of Health. Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs.
- MDPI. Recent Advances: Heterocycles in Drugs and Drug Discovery.
Sources
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. depts.washington.edu [depts.washington.edu]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 8. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Applications of 3-Ethynylphenol in Polymer Chemistry: A Guide for Researchers
Introduction: The Unique Potential of a Bifunctional Monomer
3-Ethynylphenol stands as a monomer of significant interest in modern polymer chemistry, offering a unique combination of a reactive ethynyl group and a functionalizable phenol moiety. This bifunctionality opens avenues for the synthesis of a diverse array of polymeric architectures with tailored properties. The ethynyl group provides a pathway to conjugated polymer backbones or serves as a versatile handle for "click" chemistry, enabling the construction of complex macromolecules. Simultaneously, the phenolic hydroxyl group can be leveraged for post-polymerization modification, tuning of solubility, and the introduction of further functionalities.
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the applications of this compound in polymer synthesis. We will delve into detailed protocols for direct polymerization, post-polymerization modification strategies, and its utilization in click chemistry, all while explaining the underlying scientific principles that govern these processes.
Part 1: Direct Polymerization of this compound
The direct polymerization of this compound offers a straightforward route to obtaining conjugated polymers with a polyacetylene backbone bearing pendant hydroxyl groups. These polymers are of interest for their potential in applications such as organic semiconductors and high-performance materials.[1] However, a significant challenge in the direct polymerization of this compound is the poor solubility of the resulting poly(this compound), which often precipitates from the reaction mixture as a brown or black powder.[1] This insolubility stems from the rigid conjugated backbone and strong intermolecular hydrogen bonding between the phenolic hydroxyl groups.
Transition Metal-Catalyzed Polymerization
Transition metal catalysts, particularly those based on tungsten (W) and molybdenum (Mo), have been employed for the polymerization of this compound.[1] Tungsten-based catalysts have shown greater activity compared to their molybdenum counterparts.[1] The polymerization proceeds via a coordination-insertion mechanism, leading to a conjugated polyene structure.
This protocol is based on the work of Gal et al. and provides a general procedure for the polymerization of this compound using a WCl₆-based catalyst system.[1]
Materials:
-
This compound (EP)
-
Tungsten(VI) chloride (WCl₆)
-
Ethylaluminum dichloride (EtAlCl₂)
-
Chlorobenzene (anhydrous)
-
Methanol
-
Chloroform
-
Nitrogen gas (high purity)
-
Schlenk flasks and standard Schlenk line equipment
Procedure:
-
Catalyst Preparation (in a glovebox or under inert atmosphere):
-
Prepare a 0.1 M solution of WCl₆ in anhydrous chlorobenzene.
-
Prepare a 0.4 M solution of EtAlCl₂ in anhydrous chlorobenzene.
-
-
Polymerization Reaction:
-
In a 20 mL Schlenk ampule equipped with a rubber septum, add 1.61 mL of anhydrous chlorobenzene.
-
Inject 1.41 mL of the 0.1 M WCl₆ solution (0.141 mmol, for a monomer-to-catalyst ratio (M/C) of 30).
-
Inject 0.71 mL of the 0.4 M EtAlCl₂ solution (0.282 mmol).
-
Age the catalyst mixture for 15 minutes at 30°C with gentle shaking.
-
Inject a solution of 0.5 g of this compound (4.23 mmol) in a minimal amount of anhydrous chlorobenzene. The total monomer concentration should be approximately 1.0 M.[1]
-
Carry out the polymerization at 60°C for 24 hours under a nitrogen atmosphere. The reaction will appear heterogeneous as the polymer precipitates.[1]
-
-
Polymer Isolation and Purification:
-
After the reaction time, add 10 mL of chloroform to the polymerization mixture to swell the polymer.
-
Pour the polymer solution into a large excess of methanol (e.g., 200 mL) to precipitate the polymer.
-
Filter the resulting solid using a Büchner funnel.
-
Wash the collected polymer thoroughly with fresh methanol.
-
Dry the polymer under vacuum at 40°C for 24 hours. The expected product is a brown or black powder.[1]
-
Causality Behind Experimental Choices:
-
Inert Atmosphere: The transition metal catalysts are sensitive to air and moisture, which can deactivate them. Therefore, all manipulations must be performed under a dry, inert atmosphere like nitrogen.
-
Catalyst Aging: The pre-mixing and aging of the WCl₆ and EtAlCl₂ components allow for the formation of the active catalytic species.
-
Solvent Choice: Chlorobenzene is used as it is a relatively inert solvent that can dissolve the monomer and, to some extent, the initial polymer chains.
-
Precipitation in Methanol: Poly(this compound) is insoluble in methanol, making it an effective non-solvent for precipitation and purification, removing unreacted monomer and catalyst residues.
Addressing the Solubility Challenge
The inherent insolubility of poly(this compound) limits its processability and characterization. Two primary strategies can be employed to overcome this limitation:
-
Protection of the Phenolic Group: The hydroxyl group can be protected with a bulky, solubilizing group prior to polymerization. For instance, a silyl ether protecting group can be introduced and subsequently removed after polymerization if the free phenol is desired.[1]
-
Copolymerization: Introducing a comonomer with flexible side chains can disrupt the packing of the polymer chains and reduce intermolecular hydrogen bonding, thereby improving solubility.
Caption: Workflow for enhancing polymer solubility through copolymerization.
Part 2: Post-Polymerization Modification via Phenol-Yne Click Reaction
The phenolic hydroxyl groups on the poly(this compound) backbone are ideal sites for post-polymerization modification. This allows for the introduction of a wide range of functional groups, altering the polymer's properties without affecting the conjugated backbone. The "phenol-yne click reaction" is a highly efficient method for this purpose, involving the reaction of a phenol with an activated alkyne.[2][3]
This strategy is particularly valuable as it allows for the creation of a library of functional polymers from a single parent polymer. The reaction is typically carried out under mild conditions and is tolerant to a variety of functional groups.[2]
Protocol: Phenol-Yne Click Modification of a Phenol-Containing Polymer
This protocol is a generalized procedure inspired by the principles of phenol-yne click chemistry.[2][3] It assumes the synthesis of a soluble phenol-containing polymer, for instance, through copolymerization as described above.
Materials:
-
Phenol-containing polymer (e.g., a soluble copolymer of this compound)
-
Activated alkyne (e.g., an electron-deficient alkyne such as a propiolate ester or an ethynylsulfone)
-
Organocatalyst (e.g., a strong, non-nucleophilic base like DBU or a phosphine catalyst)
-
Anhydrous solvent (e.g., THF, DMF)
-
Methanol or other non-solvent for precipitation
Procedure:
-
Dissolution: Dissolve the phenol-containing polymer in the anhydrous solvent in a round-bottom flask under a nitrogen atmosphere.
-
Addition of Reagents:
-
Add the activated alkyne in a slight molar excess relative to the phenolic units on the polymer.
-
Add the organocatalyst (typically 5-10 mol%).
-
-
Reaction: Stir the reaction mixture at a specified temperature (e.g., 40°C) for a designated time (e.g., 4 hours).[2] Monitor the reaction progress by taking small aliquots and analyzing them by FT-IR (disappearance of the O-H stretch) or ¹H NMR.
-
Purification:
-
Once the reaction is complete, precipitate the modified polymer by pouring the reaction mixture into a non-solvent like methanol.
-
Filter the polymer, wash it with fresh non-solvent, and dry it under vacuum.
-
Part 3: this compound in Azide-Alkyne Click Polymerization
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, known for its high efficiency, specificity, and mild reaction conditions.[4][5] this compound can be a valuable building block for monomers used in CuAAC polymerization to create functional poly(triazole)s. This typically involves modifying the phenol group to an azide or protecting it while another part of the molecule is functionalized.
Synthesis of an Azide-Functionalized Monomer from this compound
To participate in an azide-alkyne click polymerization, the this compound can be converted into a monomer that contains both an alkyne and an azide group, or it can be derivatized to contain an azide group to react with a dialkyne comonomer. A plausible synthetic route to an azide-functionalized monomer is outlined below.
Caption: Plausible synthetic route to an azide-functionalized monomer from this compound.
Azide-Alkyne "Click" Polymerization Protocol
This protocol provides a general procedure for the CuAAC polymerization of a diazide and a dialkyne monomer, where a derivative of this compound could serve as one of the components.
Materials:
-
Diazide monomer
-
Dialkyne monomer (e.g., a derivative of this compound)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., DMF, DMSO, or a mixture with water)
Procedure:
-
Monomer Solution: In a Schlenk flask, dissolve equimolar amounts of the diazide and dialkyne monomers in the chosen solvent.
-
Catalyst Addition:
-
Add the copper(II) sulfate solution (typically 1-5 mol% relative to the monomers).
-
Add a freshly prepared solution of sodium ascorbate (typically in a slight excess to the copper sulfate) to reduce Cu(II) to the active Cu(I) species.
-
-
Polymerization: Stir the reaction mixture at room temperature under an inert atmosphere. The polymerization is often rapid, and an increase in viscosity will be observed.
-
Purification:
-
Precipitate the resulting polymer by pouring the reaction mixture into a non-solvent (e.g., methanol or water).
-
Collect the polymer by filtration, wash it thoroughly, and dry it under vacuum.
-
Part 4: Properties of this compound-Based Polymers
The properties of polymers derived from this compound are highly dependent on the method of synthesis and any subsequent modifications.
| Property | Poly(this compound) (Direct Polymerization) | Copolymers and Modified Polymers |
| Solubility | Generally insoluble in common organic solvents.[1] | Can be tailored to be soluble in various organic solvents. |
| Thermal Stability | High thermal stability, with decomposition temperatures often above 300°C.[6] | Generally high, but can be influenced by the comonomer or modifying group. Cured silicon-containing arylacetylene resins can have degradation temperatures above 560°C.[7] |
| Mechanical Properties | Data is limited due to insolubility and brittleness. Cured arylacetylene resins can be brittle.[7] | Can be improved through copolymerization to introduce flexible segments. Flexural strength of some cured block copolymers can reach up to 40.2 MPa.[7] |
Conclusion and Future Outlook
This compound is a versatile and valuable monomer in polymer chemistry, offering multiple avenues for the synthesis of functional and high-performance materials. While the direct polymerization of this compound is hampered by the insolubility of the resulting polymer, strategies such as protecting group chemistry and copolymerization can mitigate this issue. Furthermore, the phenolic hydroxyl group serves as an excellent handle for post-polymerization modification, and the ethynyl group is a key component for click polymerization reactions. As the demand for advanced materials with tailored properties continues to grow, the applications of this compound and its derivatives in areas ranging from electronics to biomedical engineering are expected to expand significantly. Future research will likely focus on developing more controlled polymerization methods to achieve well-defined polymer architectures and exploring the full potential of the functionalizability of these unique polymers.
References
- Gal, Y.-S., Lee, W.-C., Jin, S.-H., & Lee, H.-J. (2000). Polymerization of this compound by Transition Metal Catalysts. Korea Polymer Journal, 8(5), 231-237.
- Zhang, J., et al. (2015). A novel post-polymerization modification route to functional poly(disubstituted acetylenes) through phenol–yne click reaction. Polymer Chemistry, 6(33), 6046-6053. ([Link])
- Zhang, Y., et al. (2022). Unexploited Design and Application of Dynamic Covalent Networks: Phenol-yne Click Reaction and Porous Film Generation. ACS Materials Letters, 4(10), 1957–1964. ([Link])
- Wang, X., et al. (2021). Synthesis and Characterization of Block Copolymers of Poly(silylene diethynylbenzen) and Poly(silylene dipropargyl aryl ether). Polymers, 13(9), 1511. ([Link])
- Truong, T., et al. (2018). SYNTHESIS OF AN AZIDE–THIOL LINKER FOR HETEROGENEOUS POLYMER FUNCTIONALIZATION VIA THE “CLICK” REACTION. Vietnam Journal of Science and Technology, 56(3), 324. ([Link])
- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides (Sonogashira coupling). Journal of Organometallic Chemistry, 653(1-2), 46-49. ([Link])
- Al-Odayni, A.-B., et al. (2022). Synthesis and Characterization of Polymers Containing Ethynylene and Ethynylene-Thiophene Based Alternating Polymers Containing 2,1,3-Linked Naphthothiadiazole Units as Acceptor Linked with Fluorine as Donor: Electrochemical and Spectroscopic Studies. Polymers, 14(19), 4139. ([Link])
- Li, H., et al. (2013). Recent Advances in the Synthesis of Substituted Polyacetylenes. Polymers, 5(3), 1114-1153. ([Link])
- Maeda, K., et al. (2009). Polymerization of an optically active phenylacetylene derivative bearing an azide residue by click reaction and reaction with a rhodium catalyst.
- Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. ([Link])
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922. ([Link])
- La Spina, R., et al. (2021). The Use of Thermal Techniques in the Characterization of Bio-Sourced Polymers. Polymers, 13(7), 1083. ([Link])
- Flores-Jarillo, M., et al. (2015). Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions. Journal of the Mexican Chemical Society, 59(2), 151-157. ([Link])
- TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis.
- Haddleton, D. M., et al. (2008). Synthesis of azide/alkyne-terminal polymers and application for surface functionalisation through a [2 + 3] Huisgen cycloaddition process, ‘click chemistry’. Journal of Polymer Science Part A: Polymer Chemistry, 46(1), 152-163. ([Link])
- Elettroplast. (n.d.). Properties of Polymers (chapter 10) Range of Mechanical Properties for Various Engineering Plastics.
- van der Mee, M. A. J., et al. (2004). The three-phase structure and mechanical properties of poly(ethylene terephthalate). Journal of Polymer Science Part B: Polymer Physics, 42(11), 2092-2106. ([Link])
- Golas, P. L., & Matyjaszewski, K. (2010). The Rise of Azide—Alkyne 1,3-Dipolar “Click” Cycloaddition and Its Application to Polymer Science and Surface Modification. QSAR & Combinatorial Science, 29(3), 263-274. ([Link])
- Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules.
- Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Past and Future. Angewandte Chemie International Edition in English, 2(10), 565-598. ([Link])
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Application Note: Fluorescent Labeling of Biomolecules with 3-Ethynylphenol
A Guide to Two-Step Bioorthogonal Labeling Using Click Chemistry
Senior Application Scientist, Gemini Laboratories
Abstract
This guide provides a comprehensive framework for the fluorescent labeling of biomolecules using 3-ethynylphenol as a compact, minimally perturbing bioorthogonal handle. We detail a robust two-step labeling strategy applicable to a wide range of purified biomolecules, particularly proteins. The first step involves the covalent attachment of an alkyne handle, derived from this compound, to the target molecule. The second step employs the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," to conjugate an azide-functionalized fluorophore. This document offers detailed, field-tested protocols, explains the scientific rationale behind key experimental choices, and provides troubleshooting guidance to empower researchers in achieving high-efficiency labeling for downstream applications in bio-imaging, proteomics, and drug development.
Part 1: Principle and Strategy
Fluorescent labeling is a cornerstone of modern biological research, enabling the visualization and tracking of molecules within complex systems.[1][2] A key challenge is to attach a bright, stable fluorophore to a specific site on a biomolecule without disrupting its native structure or function.[1] Bioorthogonal chemistry offers a powerful solution by employing reactions that occur efficiently under biological conditions without interfering with native biochemical processes.
The strategy outlined here utilizes the terminal alkyne of this compound as a small, chemically unique handle. Its small size and aromatic nature are advantageous for minimizing potential steric hindrance or functional perturbation of the target biomolecule. The labeling process is divided into two discrete stages, providing modularity and control over the entire workflow.
-
Installation of the Alkyne Handle: A derivative of this compound, activated for reaction with a specific functional group on the target biomolecule (e.g., an N-hydroxysuccinimide [NHS] ester to target primary amines on lysine residues), is used to covalently attach the alkyne moiety.
-
Bioorthogonal "Click" Reaction: The alkyne-modified biomolecule is then reacted with an azide-containing fluorescent probe. The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) forms an extremely stable triazole linkage, effectively "clicking" the fluorophore into place.[3][4]
This two-step approach is advantageous because it separates the potentially harsher conditions of the initial handle attachment from the highly specific and gentle click reaction. Furthermore, a single batch of alkyne-modified biomolecule can be used to conjugate a wide variety of azide-functionalized reporters (e.g., different fluorophores, biotin, or affinity tags).
Diagram 1: General workflow for two-step fluorescent labeling.
Part 2: Protocol 1 - Amine-Reactive Alkynylation of Proteins
This protocol details the labeling of primary amines (N-terminus and lysine side chains) on a purified protein using an NHS-ester derivative of an alkyne, such as Alkyne-PEG3-NHS ester.[5] While this compound itself is not an NHS ester, this protocol exemplifies the general principle of installing a terminal alkyne handle.
Core Principle: NHS esters react with deprotonated primary amines in a pH-dependent manner to form stable amide bonds.[6][7] The reaction is typically performed in a slightly alkaline buffer (pH 8.0-9.0) to ensure a sufficient concentration of reactive, unprotonated amines.[8][9]
Materials
-
Protein of Interest (POI): ≥ 2 mg/mL in an amine-free buffer (e.g., PBS, HEPES).
-
Alkyne-NHS Ester: (e.g., Alkyne-PEG3-NHS ester). Prepare a 10-20 mM stock solution in anhydrous DMSO.
-
Reaction Buffer: 100 mM sodium bicarbonate or sodium phosphate buffer, pH 8.3.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Purification: Desalting column (e.g., Glen Gel-Pak™, Zeba™ Spin Desalting Column) or dialysis system.
Step-by-Step Methodology
-
Protein Preparation:
-
Ensure the protein sample is in an amine-free buffer. If the stock buffer contains Tris or other primary amines, exchange it with the Reaction Buffer using a desalting column or dialysis.
-
Adjust the protein concentration to 2-10 mg/mL. Higher concentrations can increase reaction efficiency but may also increase the risk of precipitation.[7]
-
-
Reaction Setup:
-
Determine the volume of Alkyne-NHS ester stock to add. The molar ratio of NHS ester to protein is a critical parameter that controls the degree of labeling (DOL). A starting point for many proteins is a 5- to 20-fold molar excess of the NHS ester.[8]
-
Rationale: A significant excess of the NHS ester is required to drive the reaction, as it competes with hydrolysis in the aqueous buffer.[7] The optimal ratio must be determined empirically for each protein.
-
Add the calculated volume of Alkyne-NHS ester stock solution to the protein solution. Mix immediately by gentle pipetting or vortexing.
-
-
Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C.
-
Rationale: Lower temperatures can help maintain the stability of sensitive proteins, though the reaction rate will be slower.[10]
-
-
Quenching:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM Tris. Incubate for 15-30 minutes at room temperature.
-
Rationale: The excess Tris contains primary amines that will react with and consume any remaining unreacted Alkyne-NHS ester, preventing further modification of the protein.
-
-
Purification:
-
Remove the unreacted alkyne reagent and quenching agent by running the sample through a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
The resulting alkyne-modified protein is now ready for the click reaction or can be stored at -80°C.
-
| Parameter | Recommended Range | Rationale & Key Considerations |
| Protein Concentration | 2 - 10 mg/mL | Balances reaction efficiency with solubility. Higher concentrations may require optimization to prevent precipitation.[10][11] |
| Buffer pH | 8.0 - 9.0 | Ensures primary amines are deprotonated and nucleophilic for efficient reaction with the NHS ester.[8] |
| Alkyne-NHS Ester Molar Excess | 5x - 20x | Drives the reaction forward. Must be optimized to achieve desired Degree of Labeling (DOL) without causing protein precipitation or inactivation. |
| Reaction Time | 1 - 4 hours | Dependent on temperature and protein reactivity. Monitor progress if possible, but these times are a robust starting point.[7] |
Table 1: Key parameters for amine-reactive alkynylation.
Part 3: Protocol 2 - Fluorescent Labeling via CuAAC
This protocol describes the "click" reaction between the alkyne-modified protein and an azide-functionalized fluorophore, catalyzed by copper(I).[4]
Core Principle: The CuAAC reaction is a highly specific cycloaddition between a terminal alkyne and an azide, yielding a stable 1,4-disubstituted triazole.[3] The reaction requires a catalytic amount of Cu(I), which is typically generated in situ from a Cu(II) salt (like CuSO₄) by a reducing agent (like sodium ascorbate). A stabilizing ligand, such as TBTA or THPTA, is crucial to protect the Cu(I) from oxidation and increase reaction efficiency in aqueous buffers.[12][13][14]
Diagram 2: Components of the CuAAC reaction.
Materials
-
Alkyne-Modified Protein: From Protocol 1, in an appropriate buffer (e.g., PBS).
-
Azide-Fluorophore: Prepare a 10 mM stock solution in DMSO.
-
Copper(II) Sulfate (CuSO₄): 50 mM stock in deionized water.
-
Ligand (TBTA or THPTA): 50 mM stock in DMSO (TBTA) or water (THPTA).
-
Sodium Ascorbate: 100 mM stock in deionized water. Prepare this solution fresh immediately before use.
-
Purification: Desalting column or dialysis system.
Step-by-Step Methodology
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified protein and the azide-fluorophore. A 2- to 5-fold molar excess of the fluorophore over the protein is a good starting point.
-
Rationale: Using a moderate excess of the smaller molecule (the fluorophore) helps drive the reaction to completion.
-
-
Catalyst Preparation (Premix):
-
In a separate tube, prepare the catalyst premix. Add the CuSO₄ stock and the Ligand stock in a 1:5 ratio (e.g., 1 µL of 50 mM CuSO₄ and 5 µL of 50 mM Ligand).
-
Rationale: Premixing the copper and ligand allows for the formation of the protective copper-ligand complex before the reducing agent is added.[15] This prevents the precipitation of copper salts. The excess ligand ensures the copper(I) ion remains stabilized and catalytically active throughout the reaction.[13][16]
-
-
Reaction Initiation:
-
Add the catalyst premix to the protein/fluorophore mixture. The final concentration of copper should be between 50-500 µM.
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution. The final concentration should be 5-10 times the copper concentration (e.g., 2.5-5 mM).[15]
-
Mix gently and immediately. The recommended order of addition is: 1) protein/azide, 2) copper/ligand premix, 3) sodium ascorbate.[17]
-
-
Incubation:
-
Incubate the reaction for 1 hour at room temperature. The reaction is often complete within 15-30 minutes but can be extended if labeling is inefficient. Protect from light if using a photolabile fluorophore.
-
-
Purification:
-
Remove excess fluorophore and reaction components (copper, ligand, ascorbate) using a desalting column or extensive dialysis against a suitable storage buffer.
-
Rationale: Thorough removal of the copper catalyst is critical, as residual copper can cause protein aggregation or generate reactive oxygen species.[3]
-
| Component | Final Concentration | Rationale & Key Considerations |
| Alkyne-Protein | 10 - 100 µM | The limiting reagent in the reaction. |
| Azide-Fluorophore | 25 - 500 µM | Use a 2-5x molar excess over the protein to ensure efficient labeling. |
| Copper (CuSO₄) | 50 - 500 µM | The catalyst. Higher concentrations can increase speed but also risk protein damage.[17] |
| Ligand (TBTA/THPTA) | 250 µM - 2.5 mM | Use a 5x molar excess over copper to stabilize the Cu(I) state and prevent oxidation.[17] THPTA is preferred for its water solubility.[15] |
| Sodium Ascorbate | 0.5 - 5 mM | Reducing agent. Must be prepared fresh. Use a 5-10x molar excess over copper. |
Table 2: Recommended final concentrations for CuAAC components.
Part 4: Analysis and Troubleshooting
Confirming Labeling Success:
-
SDS-PAGE: The most straightforward method. Run labeled and unlabeled protein samples on an SDS-PAGE gel. Visualize the gel using a fluorescence imager with the appropriate excitation/emission settings. A fluorescent band should appear at the molecular weight of your protein only in the labeled sample.
-
UV-Vis Spectroscopy: Measure the absorbance of the purified, labeled protein at its maximum absorbance (e.g., 280 nm) and the fluorophore's maximum absorbance. The Degree of Labeling (DOL) can be calculated using the Beer-Lambert law.
-
Mass Spectrometry: Provides definitive confirmation and precise information on the number of modifications per protein molecule.
Common Troubleshooting Scenarios:
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Labeling Efficiency | - Inactive NHS-ester (hydrolyzed).- Incorrect buffer pH for NHS reaction.- Inactive catalyst (oxidized ascorbate).- Insufficient reagent concentrations. | - Use fresh or properly stored NHS-ester. Dissolve in anhydrous DMSO immediately before use.- Verify reaction buffer is pH 8.0-9.0 and amine-free.[9]- Always prepare sodium ascorbate solution fresh. - Empirically test higher molar excess of NHS-ester or fluorophore. Increase catalyst concentration. |
| Protein Precipitation | - High concentration of organic solvent (DMSO).- Protein instability at reaction pH.- Copper-mediated aggregation.[3]- High degree of labeling altering solubility. | - Keep DMSO volume <10% of the total reaction volume.- Perform reactions at 4°C.[10] Test different buffers or add stabilizing agents like glycerol (5%).[11]- Ensure a 5x excess of ligand to copper.[17] Purify promptly after the reaction.- Reduce the molar excess of the NHS-ester in Protocol 1 to lower the DOL. |
| Non-specific Fluorescence | - Inadequate purification.- Hydrophobic fluorophore sticking to the protein. | - Use size-exclusion chromatography for purification. Ensure adequate column bed volume for separation.- Add a mild non-ionic detergent (e.g., 0.01% Tween-20) during the final purification steps. |
References
- Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC).
- Sahoo, H. (2012). Fluorescent labeling techniques in biomolecules: a flashback. RSC Advances. [Link]
- dos Santos, C. M. G., et al. (2014). Fluorescent Labeling of Biomolecules with Organic Probes. Chemical Reviews. [Link]
- Sahoo, H. (2012). Fluorescent labeling techniques in biomolecules: a flashback. RSC Publishing. [Link]
- Jewett, J. C., & Sletten, E. M. (2013). Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition. In Site-Specific Protein Labeling. [Link]
- Hong, V., et al. (2010). Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry.
- Lel-Pol, G., et al. (2024). Fluorescent labeling strategies for molecular bioimaging. Journal of Biological Chemistry. [Link]
- Jameson, D. M., & Croney, J. C. (2003). Fluorescence and Labelling: How to Choose and What to Do.
- Chan, T. R., et al. (2004). Polytriazoles as Copper(I)
- Straub, B. F. (2007). Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. Beilstein Journal of Organic Chemistry. [Link]
- Jiang, H., et al. (2019). Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. Molecules. [Link]
- Tris(benzyltriazolylmethyl)amine. Wikipedia. [Link]
- Bioorthogonal reactions for labeling of a protein of interest.
- Protein Labeling Reagents. Biocompare. [Link]
- Application Note – Protein Labeling with NHS Esters. Glen Research. [Link]
- Uttamapinant, C., et al. (2010).
- Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim. [Link]
- Optimization of the click reaction conditions.
- How can I troubleshoot protein precipitation after purification?.
Sources
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- 3. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 4. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 5. lumiprobe.com [lumiprobe.com]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
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The Versatility of 3-Ethynylphenol: A Gateway to Diverse Heterocyclic Scaffolds
Abstract
This comprehensive guide details the synthetic utility of 3-ethynylphenol as a versatile starting material for the construction of a wide array of medicinally relevant heterocyclic compounds. We provide in-depth application notes and detailed, field-proven protocols for the synthesis of key heterocyclic families, including benzofurans, quinolines, and isoxazoles. The methodologies discussed herein are grounded in established reaction mechanisms such as Sonogashira coupling followed by cyclization, multicomponent reactions, and 1,3-dipolar cycloadditions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of this compound in their synthetic endeavors.
Introduction: The Strategic Importance of this compound
This compound is a bifunctional building block of significant interest in synthetic organic chemistry. The presence of both a nucleophilic hydroxyl group and a reactive terminal alkyne within the same molecule provides a unique platform for the convergent synthesis of complex heterocyclic systems. The hydroxyl group can act as an internal nucleophile or be readily derivatized, while the ethynyl group is a versatile handle for a multitude of transformations, including carbon-carbon bond formation and cycloaddition reactions. This dual reactivity allows for the strategic and often one-pot construction of fused ring systems that are prevalent in natural products and pharmaceutical agents.
This guide will explore three major classes of heterocyclic compounds that can be efficiently synthesized from this compound, providing both the theoretical underpinnings and practical, step-by-step protocols.
Part 1: Synthesis of Benzofuran Derivatives via Sonogashira Coupling and Intramolecular Cyclization
The benzofuran motif is a core structure in numerous biologically active compounds. A highly efficient strategy for the synthesis of substituted benzofurans from this compound involves a palladium- and copper-catalyzed Sonogashira coupling with an aryl or vinyl halide, followed by an intramolecular cyclization (hydroalkoxylation) of the resulting diarylethyne intermediate.
Causality of Experimental Choices
The Sonogashira coupling is a robust and widely used cross-coupling reaction for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms. The choice of a palladium catalyst, typically in its Pd(0) oxidation state (often generated in situ from a Pd(II) precursor), is crucial for the oxidative addition to the aryl halide. A copper(I) co-catalyst is employed to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. The base, usually an amine such as triethylamine or diisopropylamine, serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction. The subsequent intramolecular cyclization is often promoted by the same catalytic system or can be induced by a change in reaction conditions, such as increased temperature or the addition of a specific cyclization catalyst.
Visualizing the Reaction Pathway
Caption: Sonogashira coupling followed by cyclization.
Experimental Protocol: One-Pot Synthesis of 7-Hydroxy-2-phenylbenzofuran
This protocol describes a one-pot procedure for the synthesis of 7-hydroxy-2-phenylbenzofuran from this compound and iodobenzene.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| This compound | 118.13 | 118 mg | 1.0 |
| Iodobenzene | 204.01 | 204 mg | 1.0 |
| Pd(PPh₃)₂Cl₂ | 701.90 | 35 mg | 0.05 |
| Copper(I) iodide (CuI) | 190.45 | 19 mg | 0.1 |
| Triethylamine (TEA) | 101.19 | 0.42 mL | 3.0 |
| Toluene | - | 10 mL | - |
Procedure:
-
To a dry 25 mL Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (118 mg, 1.0 mmol), iodobenzene (204 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (35 mg, 0.05 mmol), and CuI (19 mg, 0.1 mmol).
-
Add dry, degassed toluene (10 mL) and triethylamine (0.42 mL, 3.0 mmol) via syringe.
-
Heat the reaction mixture to 80 °C and stir for 4 hours. Monitor the progress of the Sonogashira coupling by thin-layer chromatography (TLC).
-
Upon completion of the coupling reaction, increase the temperature to 110 °C and continue stirring for an additional 12 hours to facilitate the intramolecular cyclization.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 7-hydroxy-2-phenylbenzofuran.
Expected Yield: 70-80%
Part 2: Multicomponent Synthesis of Quinolines
Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single synthetic operation.[1] The synthesis of quinolines, a privileged scaffold in medicinal chemistry, can be efficiently achieved through a three-component reaction involving an aniline, an aldehyde, and an alkyne, such as this compound.[2]
Causality of Experimental Choices
This transformation is typically catalyzed by a Lewis acid, such as iron(III) chloride or ytterbium(III) triflate.[2] The Lewis acid activates the aldehyde towards nucleophilic attack by the aniline, forming an imine intermediate. Simultaneously, the Lewis acid can coordinate to the alkyne, increasing its electrophilicity. The subsequent nucleophilic attack of the aniline onto the activated alkyne, followed by an intramolecular cyclization and aromatization, leads to the formation of the quinoline ring system. The choice of a Lewis acid catalyst is critical for promoting both the imine formation and the subsequent cyclization cascade.
Visualizing the Reaction Pathway
Caption: Three-component synthesis of quinolines.
Experimental Protocol: Synthesis of a 7-Hydroxy-4-phenylquinoline Derivative
This protocol outlines the synthesis of a substituted quinoline from this compound, aniline, and benzaldehyde.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| This compound | 118.13 | 118 mg | 1.0 |
| Aniline | 93.13 | 91 µL | 1.0 |
| Benzaldehyde | 106.12 | 102 µL | 1.0 |
| Iron(III) chloride (FeCl₃) | 162.20 | 16 mg | 0.1 |
| Dichloroethane (DCE) | - | 5 mL | - |
Procedure:
-
To a sealed vial, add this compound (118 mg, 1.0 mmol), aniline (91 µL, 1.0 mmol), benzaldehyde (102 µL, 1.0 mmol), and anhydrous iron(III) chloride (16 mg, 0.1 mmol).
-
Add dry dichloroethane (5 mL) to the vial.
-
Seal the vial and heat the reaction mixture to 80 °C for 24 hours.
-
After cooling to room temperature, quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL).
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the desired 7-hydroxy-4-phenylquinoline derivative.
Expected Yield: 60-75%
Part 3: Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition
Isoxazoles are five-membered heterocyclic compounds containing a nitrogen and an oxygen atom in adjacent positions. They are important pharmacophores found in a variety of clinically used drugs. A powerful and convergent method for the synthesis of isoxazoles is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[3][4]
Causality of Experimental Choices
In this reaction, this compound serves as the dipolarophile. The 1,3-dipole, a nitrile oxide, is typically generated in situ from an aldoxime precursor by oxidation.[3] Common oxidants for this transformation include sodium hypochlorite or hypervalent iodine reagents.[3][5] The cycloaddition reaction proceeds in a concerted fashion, leading to the regioselective formation of the 3,5-disubstituted isoxazole. The regioselectivity is governed by the electronic properties of the alkyne and the nitrile oxide. The use of an in situ generation method for the unstable nitrile oxide is a key experimental choice to ensure high yields and minimize side reactions.
Visualizing the Reaction Pathway
Caption: Synthesis of isoxazoles via 1,3-dipolar cycloaddition.
Experimental Protocol: Synthesis of 3-Phenyl-5-(3-hydroxyphenyl)isoxazole
This protocol details the synthesis of an isoxazole derivative from this compound and benzaldoxime.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| This compound | 118.13 | 118 mg | 1.0 |
| Benzaldoxime | 121.14 | 121 mg | 1.0 |
| Sodium hypochlorite (aq. soln.) | 74.44 | (as required) | - |
| Dichloromethane (DCM) | - | 10 mL | - |
| Triethylamine (TEA) | 101.19 | 0.14 mL | 1.0 |
Procedure:
-
Dissolve this compound (118 mg, 1.0 mmol) and benzaldoxime (121 mg, 1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask.
-
Add triethylamine (0.14 mL, 1.0 mmol) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add aqueous sodium hypochlorite solution (e.g., commercial bleach, typically 5-6%) dropwise with vigorous stirring. Monitor the reaction progress by TLC.
-
After the starting materials are consumed (typically 1-2 hours), quench the reaction by adding saturated aqueous sodium thiosulfate solution (10 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain 3-phenyl-5-(3-hydroxyphenyl)isoxazole.
Expected Yield: 65-75%
Conclusion
This compound has been demonstrated to be a highly valuable and versatile building block for the synthesis of diverse and medicinally important heterocyclic compounds. The strategic combination of its hydroxyl and ethynyl functionalities allows for the efficient construction of benzofurans, quinolines, and isoxazoles through well-established and robust synthetic methodologies. The protocols detailed in this guide provide a solid foundation for researchers to explore the rich chemistry of this remarkable starting material in the pursuit of novel molecular architectures for drug discovery and development.
References
- Chemical Communications. (2011). Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. Royal Society of Chemistry. [Link]
- Organic Chemistry Portal. (n.d.). Benzofuran synthesis.
- Wikipedia. (2023). Sonogashira coupling.
- SciSpace. (2011). Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes.
- An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Advances. [Link]
- Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. (2014). Journal of the Brazilian Chemical Society. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
- Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (2020). Molecules. [Link]
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances. [Link]
- IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
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- 4. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
Application Note: A Validated Two-Step Protocol for the Synthesis of 3-Ethynylphenol
Abstract
3-Ethynylphenol is a versatile building block in medicinal chemistry and materials science, valued for its reactive ethynyl group and functional phenol moiety. This document provides a comprehensive, field-tested guide for its synthesis, aimed at researchers in organic synthesis and drug development. We present a robust two-step procedure commencing with a palladium-copper catalyzed Sonogashira cross-coupling reaction, followed by a mild, base-mediated deprotection. The causality behind experimental choices, detailed step-by-step protocols, purification, and characterization are thoroughly discussed to ensure reproducibility and high yield.
Introduction and Strategic Overview
The synthesis of arylalkynes is a cornerstone of modern organic chemistry, with applications ranging from the construction of complex natural products to the development of novel pharmaceuticals and organic materials.[1] this compound, in particular, serves as a critical intermediate. Its terminal alkyne can undergo a variety of transformations, including "click" chemistry, further cross-coupling reactions, and cyclizations, while the phenolic hydroxyl group offers a handle for etherification or esterification.
The most reliable and widely adopted strategy for synthesizing this compound involves a two-step sequence:
-
Sonogashira Cross-Coupling: An aryl halide (3-iodophenol) is coupled with a protected terminal alkyne, typically (trimethylsilyl)acetylene. The trimethylsilyl (TMS) group is used to prevent the self-coupling (homocoupling) of the terminal alkyne, a common side reaction.[2][3]
-
Deprotection: The silyl protecting group is selectively removed from the alkyne under mild basic conditions to yield the final product.[4]
This approach is favored for its mild reaction conditions, tolerance of the free hydroxyl group on the phenol, and generally high yields.[1][5]
Reaction Mechanism and Rationale
The Sonogashira Coupling
The Sonogashira reaction is a powerful method for forming C(sp²)-C(sp) bonds. It utilizes a dual catalytic system involving palladium and copper(I).[6]
-
The Palladium Cycle: The active Pd(0) species undergoes oxidative addition with the aryl halide (3-iodophenol).
-
The Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt (e.g., CuI) in the presence of an amine base to form a copper(I) acetylide intermediate. This step increases the nucleophilicity of the alkyne.
-
Transmetalation and Reductive Elimination: The copper acetylide then transfers its alkynyl group to the palladium complex (transmetalation). The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the coupled product, 3-((trimethylsilyl)ethynyl)phenol, and regenerate the active Pd(0) catalyst.
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Trimethylsilyl group - Wikipedia [en.wikipedia.org]
- 3. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 4. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
Application Note: Advanced Surface Functionalization Using 3-Ethynylphenol
Abstract
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for surface functionalization using 3-ethynylphenol. This versatile molecule serves as a powerful platform for modifying a wide array of materials, including metals, carbon-based substrates, and polymers. Its unique bifunctional nature, featuring a terminal alkyne and a phenolic hydroxyl group, enables robust surface anchoring followed by highly efficient post-modification via "click" chemistry. We will explore the core chemical strategies, present step-by-step experimental protocols, and discuss essential characterization techniques to validate successful surface modification for applications ranging from advanced biosensors to targeted drug delivery systems.
Introduction: The Unique Versatility of this compound
The precise control of surface chemistry is a cornerstone of modern materials science, impacting fields from biomedical engineering to nanoelectronics.[1][2] this compound (3-EP) has emerged as a key building block in this domain due to its distinct molecular architecture. It possesses two primary functional moieties:
-
A Terminal Alkyne (-C≡CH): This group is the workhorse for post-functionalization modifications. It is one half of the highly efficient and bio-orthogonal Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction, which allows for the covalent attachment of virtually any azide-modified molecule with exceptional specificity and yield.[3]
-
A Phenolic Ring: The aryl ring provides a stable scaffold that can be covalently attached to surfaces through several robust chemical strategies, most notably via diazonium chemistry.[4][5] This method forms strong, stable covalent bonds to a vast range of materials, including those that are conductive or non-conductive.[4]
This dual functionality allows for a powerful two-step approach: first, the stable anchoring of the ethynyl-bearing molecule to a substrate, and second, the subsequent "clicking" of desired functionalities (e.g., peptides, oligonucleotides, polymers, fluorophores) onto the newly created alkyne-terminated surface. This guide will detail the primary methodologies for leveraging this compound in your research.
Core Immobilization Strategies
The initial covalent attachment of this compound, or a derivative, is critical for creating a stable and reactive surface. Two primary strategies are highlighted below, chosen for their versatility and the robustness of the resulting functional layer.
Strategy A: Diazonium Salt-Based Grafting on Diverse Substrates
Aryl diazonium salt chemistry is a powerful technique for modifying metals, carbon, and even insulating glassy materials.[4][5] The process involves the reduction of a diazonium salt, which generates a highly reactive aryl radical. This radical species then attacks the substrate surface, forming a durable covalent bond.[6][7] This method often results in the formation of stable, albeit disordered, multilayers.[4]
To utilize this method with this compound, it is typically first converted to its corresponding aniline derivative, 3-ethynylaniline, which can then be transformed into a diazonium salt in situ for immediate grafting.
Workflow: Diazonium-Based Surface Grafting
Sources
- 1. shop.nanografi.com [shop.nanografi.com]
- 2. scitechnol.com [scitechnol.com]
- 3. Surface Functionalization of Exosomes Using Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Grafting of Diazonium Salts on Surfaces: Application to Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aryl Diazonium Chemistry for the Surface Functionalization of Glassy Biosensors | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Strategic Application of 3-Ethynylphenol in the Synthesis of Bioactive Natural Products
Introduction
In the intricate field of natural product synthesis, the selection of versatile and efficient building blocks is paramount to the successful construction of complex molecular architectures. Among these, 3-ethynylphenol has emerged as a particularly valuable synthon, offering a unique combination of reactive functionalities that enable the streamlined synthesis of a diverse array of bioactive natural products. Its structure, featuring a terminal alkyne and a phenol, provides two key points for strategic chemical modifications, making it a powerful tool for researchers in medicinal chemistry and drug development.
This comprehensive guide delves into the application of this compound in the synthesis of medicinally relevant natural products, with a particular focus on the stilbenoid family, including the well-known phytoalexin, resveratrol, and the potent anti-cancer agent, combretastatin A-4. We will explore the underlying chemical principles, provide detailed experimental protocols, and offer insights into the causality behind key experimental choices, thereby equipping researchers with the knowledge to effectively utilize this versatile building block in their own synthetic endeavors.
Core Principles: The Sonogashira Coupling and Stereoselective Alkyne Reduction
The synthetic utility of this compound is most prominently showcased in its application as a key coupling partner in the Sonogashira reaction. This powerful palladium- and copper-co-catalyzed cross-coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne (in this case, this compound) and an aryl or vinyl halide.[1] This reaction is instrumental in constructing the diarylacetylene core, which serves as a common intermediate in the synthesis of stilbenoid natural products.
Following the Sonogashira coupling, a subsequent stereoselective reduction of the newly formed internal alkyne is required to furnish the characteristic cis- or trans-stilbene bridge. The stereochemical outcome of this reduction is critical, as the biological activity of many stilbenoids is highly dependent on the geometry of the double bond. For instance, trans-resveratrol exhibits potent antioxidant and cardioprotective effects, while cis-combretastatin A-4 is a powerful inhibitor of tubulin polymerization with significant anti-cancer properties.[2][3]
Two primary methods for achieving this stereoselectivity are:
-
Lindlar Catalysis: For the synthesis of cis-(Z)-alkenes, the hydrogenation of the alkyne is carried out in the presence of a "poisoned" palladium catalyst known as Lindlar's catalyst (Pd/CaCO₃ treated with lead acetate and quinoline).[4] This catalyst is sufficiently active to reduce the alkyne but is deactivated towards further reduction of the resulting alkene, thus yielding the desired cis-product.
-
Dissolving Metal Reduction: To obtain trans-(E)-alkenes, a dissolving metal reduction, typically employing sodium metal in liquid ammonia, is utilized.[5] This reaction proceeds via a radical anion intermediate, which preferentially adopts a trans-configuration to minimize steric repulsion, leading to the formation of the trans-alkene upon protonation.
Synthetic Workflow: From this compound to Stilbenoid Natural Products
The general synthetic strategy for accessing stilbenoid natural products using this compound can be visualized as a two-step sequence: Sonogashira coupling followed by stereoselective alkyne reduction.
Caption: General synthetic workflow for stilbenoid synthesis from this compound.
Application Note I: Synthesis of trans-Resveratrol
trans-Resveratrol (3,5,4'-trihydroxy-trans-stilbene) is a naturally occurring polyphenol with a wide range of biological activities. The following protocol outlines a synthetic route to trans-resveratrol starting from this compound and a suitably protected 4-iodoanisole.
Step 1: Sonogashira Coupling of this compound with 4-Iodoanisole
This step constructs the diarylacetylene backbone. The phenolic hydroxyl group of this compound is acidic and can interfere with the catalyst system. While some Sonogashira couplings can tolerate free phenols, protection of the hydroxyl group, for example as a silyl ether (e.g., TBDMS), is often employed to improve yields and catalyst longevity. For the purpose of this protocol, we will proceed with the unprotected phenol, as successful couplings have been reported under carefully controlled conditions.[6]
Reaction Scheme:
Caption: Sonogashira coupling to form the diarylacetylene precursor of resveratrol.
| Reagent | Molar Eq. | Amount (for 1 mmol scale) | Notes |
| This compound | 1.0 | 118 mg | |
| 4-Iodoanisole | 1.1 | 257 mg | |
| Pd(PPh₃)₂Cl₂ | 0.02 | 14 mg | Palladium catalyst. |
| Copper(I) iodide (CuI) | 0.04 | 7.6 mg | Co-catalyst. |
| Triethylamine (Et₃N) | 3.0 | 0.42 mL | Base and solvent. |
| Tetrahydrofuran (THF), anhydrous | - | 5 mL | Co-solvent. |
Protocol:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (118 mg, 1.0 mmol), 4-iodoanisole (257 mg, 1.1 mmol), Pd(PPh₃)₂Cl₂ (14 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).
-
Add anhydrous THF (5 mL) and triethylamine (0.42 mL, 3.0 mmol) via syringe.
-
Stir the reaction mixture at room temperature for 30 minutes, then heat to 60 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether (20 mL) and filter through a pad of Celite to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-(4-methoxyphenyl)-2-(3-hydroxyphenyl)acetylene. A typical yield for this type of reaction is in the range of 80-95%.[6]
Step 2: Dissolving Metal Reduction to form Pterostilbene
The diarylacetylene intermediate is then reduced to the trans-stilbene using a dissolving metal reduction.
Reaction Scheme:
Caption: Dissolving metal reduction to form the trans-stilbene core.
Protocol:
-
Set up a three-necked round-bottom flask equipped with a dry-ice condenser and an inlet for ammonia gas.
-
Cool the flask to -78 °C (dry ice/acetone bath) and condense ammonia gas (approx. 20 mL) into the flask.
-
Carefully add small pieces of sodium metal (approx. 92 mg, 4.0 mmol) to the liquid ammonia with stirring until a persistent deep blue color is obtained.
-
Dissolve the diarylacetylene from Step 1 (e.g., 224 mg, 1.0 mmol) in a minimal amount of anhydrous THF (2-3 mL) and add it dropwise to the sodium-ammonia solution.
-
Stir the reaction at -78 °C for 2-3 hours.
-
Quench the reaction by the careful addition of solid ammonium chloride until the blue color disappears.
-
Allow the ammonia to evaporate overnight under a stream of nitrogen.
-
To the residue, add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield pterostilbene (3-hydroxy-4'-methoxy-trans-stilbene).
Step 3: Demethylation to trans-Resveratrol
The final step involves the cleavage of the methyl ether to unveil the free phenol, yielding trans-resveratrol. Boron tribromide (BBr₃) is a common and effective reagent for this transformation.
Reaction Scheme:
Caption: Demethylation to afford trans-Resveratrol.
Protocol:
-
Dissolve pterostilbene (e.g., 242 mg, 1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL) in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add a 1.0 M solution of boron tribromide in DCM (3.0 mL, 3.0 mmol) dropwise via syringe.
-
Allow the reaction to stir at -78 °C for 1 hour and then warm to room temperature and stir for an additional 2-3 hours.
-
Cool the reaction to 0 °C and quench by the slow addition of methanol (5 mL).
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate (30 mL) and water (20 mL).
-
Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain trans-resveratrol.
Application Note II: Synthesis of a cis-Stilbene Precursor for Combretastatin A-4 Analogs
Combretastatin A-4 is a potent anti-cancer agent characterized by its cis-stilbene linkage. While the total synthesis of combretastatin A-4 itself often employs other methods like the Wittig reaction[7], the Sonogashira/stereoselective reduction strategy can be effectively used to generate structurally related cis-stilbene analogues. This protocol outlines the synthesis of a diarylacetylene that can be further elaborated into combretastatin analogues.
Step 1: Sonogashira Coupling of a Protected this compound Derivative with 3,4,5-Trimethoxyiodobenzene
To construct the core of a combretastatin analogue, a protected form of this compound is coupled with 3,4,5-trimethoxyiodobenzene. Protection of the phenolic hydroxyl group is crucial in this case to avoid side reactions.
Reaction Scheme:
Caption: Sonogashira coupling for a combretastatin A-4 analogue precursor.
| Reagent | Molar Eq. | Notes |
| Protected this compound | 1.0 | e.g., TBDMS-protected |
| 3,4,5-Trimethoxyiodobenzene | 1.0 | |
| Pd(PPh₃)₄ | 0.05 | Palladium catalyst. |
| Copper(I) iodide (CuI) | 0.10 | Co-catalyst. |
| Triethylamine (Et₃N) | 2.0 | Base. |
| N,N-Dimethylformamide (DMF), anhydrous | - | Solvent. |
Protocol:
-
Follow a similar procedure to the resveratrol synthesis (Step 1), using the protected this compound derivative and 3,4,5-trimethoxyiodobenzene as the coupling partners.
-
The reaction is typically run at a higher temperature (e.g., 80 °C) in a solvent like DMF to ensure efficient coupling.
-
After workup and purification, the protected diarylacetylene is obtained.
Step 2: Lindlar Hydrogenation to a cis-Stilbene
The diarylacetylene is then stereoselectively reduced to the cis-stilbene using Lindlar's catalyst.
Reaction Scheme:
Caption: Lindlar hydrogenation to form the cis-stilbene core.
Protocol:
-
Dissolve the protected diarylacetylene (1.0 mmol) in ethyl acetate (20 mL) in a round-bottom flask.
-
Add Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead acetate; approx. 50 mg).
-
Evacuate the flask and backfill with hydrogen gas (using a balloon).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction closely by TLC or GC-MS to ensure the reaction stops at the alkene stage and does not proceed to the alkane.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield the protected cis-stilbene.
-
Subsequent deprotection of the phenol would yield the final cis-stilbene analogue.
Conclusion
This compound stands as a testament to the power of strategic building block selection in the synthesis of natural products. Its dual functionality allows for the efficient and controlled construction of complex molecular scaffolds, particularly the stilbenoid core, through a robust Sonogashira coupling and stereoselective alkyne reduction sequence. The protocols and principles outlined in this guide provide a solid foundation for researchers to harness the synthetic potential of this compound in their pursuit of novel bioactive molecules and the advancement of drug discovery.
References
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- Pettit, G. R., Singh, S. B., Hamel, E., Lin, C. M., Alberts, D. S., & Garcia-Kendall, D. (1989).
- Flynn, B. L., Hamel, E., & Jung, M. K. (2002). One-pot synthesis of combretastatin A-4. Journal of medicinal chemistry, 45(12), 2670–2673.
- The stereo-divergent functionalization of alkynes: a comprehensive review. (2025). RSC Publishing.
- Lara Ochoa, J. M. F., & Espinosa Perez, G. E. (2015). A new synthesis of resveratrol. Tetrahedron Letters, 56(43), 5895-5897.
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- (2025). Synthesis of Combretastatin A-4 and Erianin. ResearchGate.
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- Sonogashira Coupling. (2024). Chemistry LibreTexts.
- Sonogashira Coupling Reaction with Diminished Homocoupling. (2003). SciSpace.
- Synthesis of Combretastatin A-4 Analogs and their Biological Activities. (2017). ResearchGate.
- Synthesis of calix[8]arene derivatives via a Pd-catalyzed Sonogashira reaction and their recognition properties towards phenols. (2013). Chinese Chemical Letters, 24(10), 913-916.
- Phase I Metabolism of Pterostilbene, a Dietary Resveratrol Derivative: Metabolite Identification, Species Differences, Isozyme Contribution, and Further Bioactivation. (2023). Journal of Agricultural and Food Chemistry, 71(1), 478-488.
- Synthetic approaches toward stilbenes and their related structures. (2014). Journal of the Serbian Chemical Society, 79(12), 1435-1473.
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- Sonogashira coupling. (n.d.). Wikipedia.
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- Rational Design of Resveratrol O-methyltransferase for the Production of Pinostilbene. (2021). International Journal of Molecular Sciences, 22(16), 8783.
- Organic Chemistry - Dissolve Metal Reduction (Reduction of Alkynes into Trans Alkenes). (2020). YouTube.
- Dissolving Metal Reduction of Acetylenes: A Computational Study. (2001). Journal of the American Chemical Society, 123(34), 8348-8357.
- Progress in the trans-Reduction and trans-Hydrometalation of Internal Alkynes. Applications to Natural Product Synthesis. (2006). Chemical Reviews, 106(7), 2655-2697.
- Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. (2008). Tetrahedron Letters, 49(2), 287-290.
- Are Alkyne Reductions Chemo-, Regio-, and Stereoselective Enough To Provide Pure (Z)-Olefins in Polyfunctionalized Bioactive Molecules?. (2013). Chemical Reviews, 113(2), 1337-1371.
- Alkyne Reactions: Partial Hydrogenation to cis-Alkenes with H₂ / Lindlar Catalyst. (n.d.). OrgoSolver.
- Stereoselective Reduction of Alkynes to Make Alkenes and Alkanes. (2014). YouTube.
- Lindlar Reduction. (2014). Chem-Station Int. Ed..
- Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. (2018). New Journal of Chemistry, 42(18), 15011-15015.
- PDF 1014.01 K. (2025). International Journal of New Chemistry.
- Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. (2019). ACS Omega, 4(3), 5649-5660.
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- Methylation reaction of resveratrol into pterostilbene mediated by VvROMT. (n.d.). ResearchGate.
- Epigenetic-based combinatorial resveratrol and pterostilbene alters DNA damage response by affecting SIRT1 and DNMT enzyme expression, including SIRT1-dependent γ-H2AX and telomerase regulation in triple-negative breast cancer. (2015).
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Introduction: The Synthetic Value and Challenge of 3-Ethynylphenol
An Application Guide to Orthogonal Protecting Group Strategies for 3-Ethynylphenol
This compound is a versatile bifunctional building block prized in medicinal chemistry, materials science, and synthetic organic chemistry. Its utility stems from the presence of two highly reactive and synthetically malleable functional groups: a nucleophilic and acidic phenolic hydroxyl group and a terminal alkyne with an acidic proton, capable of undergoing a myriad of transformations such as cross-coupling reactions (e.g., Sonogashira), click chemistry, and nucleophilic additions.
However, the very reactivity that makes this molecule valuable also presents a significant synthetic challenge. The acidic protons of both the phenol and the alkyne can interfere with a wide range of reaction conditions, particularly those involving bases or organometallic reagents.[1][2] Furthermore, the phenolic hydroxyl group is a potent activating group for electrophilic aromatic substitution, which may lead to undesired side reactions.[1] Consequently, to achieve chemoselectivity and successfully execute multi-step syntheses, the strategic implementation of protecting groups is not just advantageous—it is essential.[3]
This guide provides a detailed examination of orthogonal protecting group strategies for this compound. We will explore the rationale behind selecting specific protecting groups, provide field-tested protocols for their installation and removal, and illustrate how to leverage their differential lability to selectively unmask one functional group while the other remains protected.
Part 1: Protection of the Phenolic Hydroxyl Group
The phenolic proton is significantly more acidic than the acetylenic proton (pKa ≈ 10 vs. ≈ 25), making it the primary site of reaction with bases. Protection of this group is therefore the logical first step in most synthetic sequences. Silyl ethers are a premier choice for phenol protection due to their ease of installation, general stability, and, most importantly, the diverse and mild conditions available for their cleavage.[4] Among the common silyl ethers, the tert-butyldimethylsilyl (TBDMS or TBS) group offers an excellent balance of steric bulk—conferring stability—and facile, selective removal.[5][6]
Rationale for Selecting the TBDMS Group
The TBDMS group is robust enough to withstand a variety of non-acidic and non-fluoride conditions, including Grignard reactions, reductions, and many transition-metal-catalyzed couplings. Its removal is most commonly achieved with a fluoride ion source, a mechanism that relies on the exceptionally high strength of the silicon-fluoride bond, providing a highly selective deprotection pathway.[7][8]
Protocol 1: TBDMS Protection of this compound
This protocol details the formation of 3-((tert-butyldimethylsilyl)oxy)-1-ethynylbenzene. The reaction utilizes TBDMS-Cl as the silyl source and imidazole, which acts as both a base to deprotonate the phenol and a catalyst to activate the silyl chloride.[9]
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DMF (to a concentration of approx. 0.5 M).
-
Add imidazole (2.2 eq) to the solution and stir until it fully dissolves.
-
Add TBDMS-Cl (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, carefully pour the reaction mixture into a separatory funnel containing an equal volume of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and then brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure TBDMS-protected phenol.
Protocol 2: Fluoride-Mediated Deprotection of the TBDMS Ether
This protocol describes the cleavage of the TBDMS ether to regenerate the phenolic hydroxyl group using tetrabutylammonium fluoride (TBAF).
Materials:
-
TBDMS-protected this compound
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in Tetrahydrofuran (THF)
-
Anhydrous THF
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the TBDMS-protected substrate (1.0 eq) in anhydrous THF (0.2 M) in a round-bottom flask at room temperature.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the 1.0 M solution of TBAF in THF (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 0.5-2 hours, monitoring by TLC.
-
Once the reaction is complete, quench by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product via flash column chromatography to isolate the deprotected this compound.[5]
Data Summary: Common Protecting Groups for Phenols
The choice of protecting group is dictated by the planned downstream reaction conditions. The following table provides a comparative overview.
| Protecting Group | Protection Reagents & Conditions | Deprotection Reagents & Conditions | Stability & Notes |
| TBDMS Ether | TBDMS-Cl, Imidazole, DMF, rt[6][9] | TBAF, THF, rt; or 1M HCl, MeOH, rt[6] | Stable to base, mild acid, redox reagents. Labile to strong acid and fluoride. Excellent general-purpose group. |
| Methyl Ether | MeI or Me₂SO₄, K₂CO₃, Acetone, reflux[6] | BBr₃, CH₂Cl₂, 0 °C to rt; or HBr/AcOH, reflux[6] | Very robust and stable to most conditions. Requires harsh, often Lewis acidic, conditions for cleavage. |
| Benzyl Ether (Bn) | BnBr, K₂CO₃, DMF, rt | H₂, Pd/C, MeOH/EtOAc, rt (Hydrogenolysis) | Stable to acid and base. Cleavage is mild but incompatible with reducible groups (alkenes, alkynes). |
| Acetate Ester | Ac₂O, Pyridine, rt[6] | K₂CO₃, MeOH/H₂O, rt; or NH₃, MeOH, rt[6] | Stable to acidic conditions. Easily cleaved by base (hydrolysis), making it base-labile.[10] |
Part 2: Protection of the Terminal Ethynyl Group
With the phenol protected, subsequent transformations may require masking the terminal alkyne. The acetylenic proton is acidic enough to be removed by strong bases (e.g., organolithiums, Grignard reagents), which would interfere with reactions where these reagents are used to perform other functions.[2] The most common strategy for protecting terminal alkynes is the installation of a trialkylsilyl group, with trimethylsilyl (TMS) being the most frequently used due to its low steric hindrance and exceptionally mild removal conditions.[11][12]
Rationale for Selecting the TMS Group
The TMS group is introduced by deprotonating the alkyne with a strong base and quenching with TMS-Cl.[3] Critically, its removal can be accomplished under conditions that are orthogonal to the deprotection of many other protecting groups, such as TBDMS ethers. Mildly basic conditions, like potassium carbonate in methanol, are sufficient to cleave the C-Si bond of the alkyne without affecting a TBDMS-protected phenol.[12][13][14]
Protocol 3: TMS Protection of a Phenol-Protected Alkyne
This protocol must be performed on a substrate where the more acidic phenol is already protected (e.g., the product from Protocol 1).
Materials:
-
3-((tert-butyldimethylsilyl)oxy)-1-ethynylbenzene
-
n-Butyllithium (n-BuLi), 2.5 M solution in hexanes
-
Chlorotrimethylsilane (TMS-Cl)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ether or EtOAc
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the TBDMS-protected this compound (1.0 eq) in anhydrous THF (0.3 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi solution (1.1 eq) dropwise. A color change is often observed. Stir the resulting solution for 30 minutes at -78 °C.
-
Add freshly distilled TMS-Cl (1.2 eq) dropwise to the acetylide solution.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
-
Extract the product with ether or EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify by flash column chromatography (typically with hexanes) to yield the dual-protected product.
Protocol 4: Mild Basic Deprotection of the TMS Alkyne
This protocol showcases the selective removal of the TMS group, leaving the TBDMS group intact.
Materials:
-
Dual-protected (TBDMS, TMS) substrate
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Deionized water
Procedure:
-
Dissolve the TMS-alkyne substrate (1.0 eq) in methanol (0.2 M).
-
Add a catalytic amount of anhydrous K₂CO₃ (approx. 0.2 eq).
-
Stir the mixture at room temperature for 1-3 hours, monitoring by TLC.[13]
-
Upon completion, remove the methanol under reduced pressure.
-
Partition the residue between DCM and deionized water.
-
Separate the layers and extract the aqueous phase with DCM (2x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the TBDMS-protected this compound, often in sufficient purity for the next step.
Data Summary: Common Protecting Groups for Terminal Alkynes
| Protecting Group | Protection Reagents & Conditions | Deprotection Reagents & Conditions | Stability & Notes |
| Trimethylsilyl (TMS) | n-BuLi, THF, -78 °C; then TMS-Cl[3] | K₂CO₃, MeOH, rt; or TBAF, THF, rt[12][13] | Highly labile. Easily removed with mild base or fluoride. Ideal for orthogonality with acid-labile or more robust silyl groups. |
| Triisopropylsilyl (TIPS) | n-BuLi, THF, -78 °C; then TIPS-Cl | TBAF, THF, rt (slower than TMS); AgF, MeOH[15] | Much more sterically hindered and robust than TMS.[15] Stable to mild basic conditions that cleave TMS. Requires fluoride for removal. |
Part 3: An Orthogonal Strategy in Action
The true power of these protecting groups is realized when they are used in concert to allow for sequential, site-selective reactions. The combination of a TBDMS ether for the phenol and a TMS group for the alkyne is a classic orthogonal set. The TMS group is base-labile, while the TBDMS group is fluoride-labile.
Logical Workflow for Orthogonal Synthesis
The following workflow enables selective modification at either the alkyne or phenol position.
Caption: Decision logic for choosing an orthogonal protection strategy.
Conclusion
The successful synthesis of complex molecules derived from this compound hinges on the judicious selection and application of protecting groups. The TBDMS/TMS orthogonal pair represents a robust and highly versatile strategy, allowing for the selective unmasking and reaction of either the phenolic hydroxyl or the terminal ethynyl group. By understanding the specific chemical stability of each protecting group and following validated protocols for their installation and removal, researchers can navigate intricate synthetic pathways with precision and control, unlocking the full potential of this valuable chemical scaffold.
References
- Recent Progress of Protecting Groups for Terminal Alkynes. (n.d.). Chinese Journal of Organic Chemistry.
- Protecting group - Wikipedia. (n.d.). Wikipedia.
- Deprotection of Silyl Ethers - Technical Library. (n.d.). Gelest.
- Alcohol or phenol synthesis by silyl ether cleavage. (n.d.). Organic Chemistry Portal.
- Conditions for removing TBDMS group in the presence of other protecting groups. (n.d.). Benchchem.
- Silanes as Protecting Groups for Terminal Alkyne - Technical Library. (n.d.). Gelest.
- A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. (2006). Indian Journal of Chemistry.
- Cyclopentyl: A Novel Protective Group for Phenols. (n.d.). Taylor & Francis Online.
- Oxidative Cleavage of Silyl Ethers by an Oxoammonium Salt. (2016). MilliporeSigma.
- Deprotection of T-Butyldimethylsiloxy (TBDMS) Protecting Group. (2000). Scribd.
- Chemoselective Deprotection of Triethylsilyl Ethers. (n.d.). PubMed Central (PMC) - NIH.
- A Simple and Convenient Method for Cleavage of Silyl Ethers. (1990). Synthetic Communications.
- Efficacy comparison of different protecting groups for phenols in synthesis. (n.d.). Benchchem.
- Protecting Groups. (n.d.). Unknown Source.
- Appendix 6: Protecting groups. (2015). Oxford Learning Link.
- tert-Butyldimethylsilyl Ethers. (n.d.). Organic Chemistry Portal.
- Deprotection of trimethylsilyl group of an alkyne. (n.d.). ChemSpider Synthetic Pages.
- Base-Labile Protecting Groups Definition. (n.d.). Fiveable.
- By what mechanism do acids deprotect primary silyl ethers?. (2015). Chemistry Stack Exchange.
- Progress in Silylation Protection and Deprotection of Hydroxyl Groups within Alcohol and Phenol. (2019). Chemistry.
- Microwave-Assisted Protection of Phenols as tert-Butyldimethylsilyl (TBDMS) Ethers Under Solvent-Free. (2005). Taylor & Francis Online.
- A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. (2018). ResearchGate.
- Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions. (2019). Organic & Biomolecular Chemistry (RSC Publishing).
- Protecting Groups. (2020). chem.iitb.ac.in.
- 15.2 Use of protecting groups. (n.d.). Organic Chemistry II - Lumen Learning.
- Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. (n.d.). SciELO México.
- Organosilane Protecting Groups - Technical Library. (n.d.). Gelest.
- Protection of Phenol by Silyl ether. (n.d.). SynArchive.
- Protecting Groups List. (n.d.). SynArchive.
- Desilylation. (n.d.). Organic Chemistry Portal.
- One-Pot Synthesis of Terminal Alkynes from Alkenes. (2024). JACS Au - ACS Publications.
- One-Pot Synthesis of Terminal Alkynes from Alkenes. (2024). PMC - NIH.
- Acid-Labile Protecting Groups Definition. (n.d.). Fiveable.
- preventing TMS alkyne deprotecting in reaction : r/Chempros. (2025). Reddit.
- Alcohol Protecting Groups. (n.d.). Unknown Source.
- Carboxylate-Catalyzed C-Silylation of Terminal Alkynes. (n.d.). Organic Letters - ACS Publications.
- KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers. (n.d.). Unknown Source.
- TBMDS Protection of a Phenol going way over expected time?. (2019). ResearchGate.
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catalytic reactions involving the ethynyl group of 3-ethynylphenol
An Application Guide to Key Catalytic Transformations of the Ethynyl Group in 3-Ethynylphenol
Introduction: The Strategic Value of this compound
This compound is a potent bifunctional building block in modern organic synthesis and drug development. Its structure uniquely combines a phenolic hydroxyl group, which can be leveraged for etherification, esterification, or as a directing group, with a terminal ethynyl (acetylene) group. This ethynyl moiety is a gateway to a diverse array of chemical transformations, enabling the construction of complex molecular architectures. Its reactivity allows for precise, catalytically-controlled modifications, making it an invaluable scaffold for creating libraries of novel compounds in medicinal chemistry and for designing advanced organic materials.
This guide provides an in-depth exploration of three principal : Sonogashira cross-coupling, azide-alkyne cycloaddition (Click Chemistry), and selective hydrogenation. We will delve into the mechanistic underpinnings of these transformations, offer field-tested experimental protocols, and present comparative data to aid researchers in selecting the optimal synthetic route for their specific objectives.
Sonogashira Cross-Coupling: Forging C(sp)-C(sp²) Bonds
The Sonogashira coupling is a cornerstone of modern organic chemistry, facilitating the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction is exceptionally valuable for synthesizing conjugated systems, such as oligo(phenylene ethynylene)s and other functional materials, as well as complex drug molecules.[2][3]
Mechanistic Rationale
The reaction proceeds through a synergistic dual catalytic cycle involving palladium and copper(I) complexes.[2]
-
Palladium Cycle: A Pd(0) species initiates the cycle by undergoing oxidative addition with the aryl halide (Ar-X) to form a Pd(II)-aryl complex.
-
Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne (this compound) in the presence of an amine base to form a highly reactive copper(I) acetylide intermediate.[2]
-
Transmetalation and Reductive Elimination: The copper acetylide then transmetalates to the Pd(II)-aryl complex, displacing the halide. The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final cross-coupled product and regenerate the active Pd(0) catalyst.
The amine base is crucial, serving both to deprotonate the alkyne and to act as a ligand and solvent.[1]
Experimental Protocol: Sonogashira Coupling of this compound with Iodobenzene
This protocol describes a standard laboratory procedure for the coupling reaction. All operations should be performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative homocoupling of the alkyne.[3]
Materials:
-
This compound
-
Iodobenzene
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 eq.), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Add anhydrous THF (10 mL) and triethylamine (5 mL) via syringe. The mixture should be a suspension.
-
Add iodobenzene (1.1 mmol, 1.1 eq.) to the stirred mixture via syringe.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with diethyl ether (20 mL) and filter through a pad of Celite to remove the catalyst residues.
-
Wash the filter cake with additional diethyl ether (2 x 10 mL).
-
Combine the organic filtrates and wash with saturated aqueous ammonium chloride solution (2 x 15 mL) and then with brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-((phenylethynyl)phenol).
Data Summary:
| Aryl Halide Partner | Catalyst System | Base/Solvent | Temp (°C) | Typical Yield (%) |
| Iodobenzene | PdCl₂(PPh₃)₂ / CuI | TEA / THF | 60 | 85-95 |
| Bromobenzene | PdCl₂(PPh₃)₂ / CuI | TEA / THF | 70 | 70-85 |
| 4-Iodoanisole | PdCl₂(PPh₃)₂ / CuI | Piperidine / DMF | 50 | >90 |
| 3-Bromopyridine | Pd(PPh₃)₄ / CuI | TEA / Dioxane | 80 | 75-90 |
Yields are representative for aryl-alkyne couplings and may vary based on substrate and precise conditions.
Azide-Alkyne Cycloaddition: The Power of "Click Chemistry"
The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a 1,2,3-triazole is the quintessential "click" reaction.[4][5][6] While the thermal reaction requires high temperatures and often yields a mixture of regioisomers, metal-catalyzed variants proceed under mild conditions with exquisite regioselectivity.[4][7] This has made the reaction a workhorse in bioconjugation, drug discovery, and materials science.[8][9][10]
Catalytic Variants and Regiochemical Control
The choice of metal catalyst dictates the regiochemical outcome of the cycloaddition, allowing for the selective synthesis of either 1,4- or 1,5-disubstituted triazoles.
A. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction, pioneered by Sharpless and Meldal, is the most prominent click reaction.[4][5] It exclusively produces the 1,4-disubstituted 1,2,3-triazole isomer.[11] The mechanism is believed to involve the formation of a copper(I) acetylide, which then reacts with the azide.[7][] The Cu(I) catalyst is often generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate).[4]
B. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
Complementary to CuAAC, the ruthenium-catalyzed version (RuAAC) selectively yields the 1,5-disubstituted 1,2,3-triazole.[13][14][15] This transformation proceeds via a distinct mechanism involving the oxidative coupling of the alkyne and azide to the ruthenium center, forming a six-membered ruthenacycle intermediate, followed by reductive elimination.[4][13][14]
Protocol 2.1: CuAAC Synthesis of a 1,4-Disubstituted Triazole
Materials:
-
This compound
-
Benzyl azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol and Water
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 eq.) and benzyl azide (1.05 mmol, 1.05 eq.) in a 1:1 mixture of tert-butanol and water (10 mL).
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 mmol, 20 mol%).
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1 mmol, 10 mol%).
-
To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper sulfate solution.
-
Stir the reaction vigorously at room temperature for 12-24 hours. The reaction often signals completion by the formation of a precipitate.
-
Upon completion, add water (15 mL) and extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The product can be purified by recrystallization or column chromatography if necessary.
Protocol 2.2: RuAAC Synthesis of a 1,5-Disubstituted Triazole
Materials:
-
This compound
-
Benzyl azide
-
Anhydrous solvent (e.g., THF or Toluene)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the ruthenium catalyst (e.g., Cp*RuCl(PPh₃)₂, 0.05 mmol, 5 mol%).
-
Add anhydrous THF (10 mL), followed by this compound (1.0 mmol, 1.0 eq.) and benzyl azide (1.1 mmol, 1.1 eq.).
-
Heat the mixture to 60-80 °C and stir for 8-16 hours, monitoring by TLC.
-
After cooling, concentrate the reaction mixture under reduced pressure.
-
Purify the residue directly by column chromatography on silica gel to isolate the 1,5-disubstituted triazole product.
Selective Hydrogenation: From Alkyne to Alkene or Alkane
Catalytic hydrogenation allows for the controlled reduction of the ethynyl group to either a vinyl group (alkene) or a fully saturated ethyl group (alkane). The synthesis of 3-vinylphenol is particularly noteworthy, as this compound is a valuable monomer and a precursor for various pharmaceuticals.[16][17]
Catalytic Systems and Stereochemical Control
Partial Hydrogenation to a (Z)-Alkene with Lindlar's Catalyst
To stop the hydrogenation at the alkene stage, a "poisoned" catalyst is required. Lindlar's catalyst—palladium supported on calcium carbonate (CaCO₃) or barium sulfate (BaSO₄) and treated with inhibitors like lead acetate and quinoline—is the classic reagent for this transformation.[18][19][20] The poisoning deactivates the most reactive sites on the palladium surface, preventing the alkene from being further reduced.[19][21] The reaction mechanism involves the syn-addition of two hydrogen atoms across the alkyne triple bond as it is adsorbed on the catalyst surface, resulting exclusively in the (Z)- or cis-alkene .[18][20]
Complete Hydrogenation to an Alkane
For complete reduction to the corresponding alkane (3-ethylphenol), a more active, non-poisoned catalyst is used. Palladium on activated carbon (Pd/C) or platinum(IV) oxide (PtO₂) are highly effective for this purpose, readily catalyzing the addition of two equivalents of H₂ across the triple bond.[20]
Protocol 3.1: Synthesis of 3-Vinylphenol via Lindlar Hydrogenation
Materials:
-
This compound
-
Lindlar catalyst (5% Pd on CaCO₃, poisoned)
-
Solvent (e.g., Ethyl acetate or Methanol)
-
Hydrogen gas (H₂), typically from a balloon
-
Standard hydrogenation flask (e.g., round-bottom flask)
-
Magnetic stirrer
-
Celite for filtration
Procedure:
-
Dissolve this compound (1.0 mmol) in ethyl acetate (15 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Carefully add the Lindlar catalyst (approx. 50 mg, ~5 mol% Pd) to the solution.
-
Seal the flask with a septum and purge the flask by evacuating and backfilling with nitrogen three times.
-
Replace the nitrogen atmosphere with hydrogen gas from a balloon.
-
Stir the reaction mixture vigorously under the H₂ atmosphere (1 atm) at room temperature.
-
Crucially, monitor the reaction progress closely using TLC or GC (e.g., every 15-30 minutes). The goal is to stop the reaction immediately after all the starting alkyne is consumed to prevent over-reduction to 3-ethylphenol.
-
Once the reaction is complete, purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the heterogeneous catalyst. Wash the pad with fresh ethyl acetate (2 x 10 mL).
-
Combine the filtrates and concentrate under reduced pressure to yield the crude 3-vinylphenol, which can be purified further if needed.
Comparative Data for Hydrogenation:
| Catalyst | Product | Selectivity |
| Lindlar Catalyst | 3-Vinylphenol | High for alkene |
| Palladium on Carbon (Pd/C) | 3-Ethylphenol | High for alkane |
| Raney Nickel | 3-Ethylphenol | High for alkane |
Conclusion
The ethynyl group of this compound provides a versatile handle for a suite of high-impact catalytic reactions. Through Sonogashira coupling, chemists can readily extend the molecule's carbon framework with aryl or vinyl substituents. Through regioselective click chemistry, they can introduce nitrogen-containing heterocyclic rings with precise control over their orientation. Finally, through selective hydrogenation, the alkyne can be transformed into either an alkene for polymerization and further functionalization or a stable alkyl group. The protocols and principles outlined in this guide empower researchers to harness the full synthetic potential of this valuable building block for applications ranging from drug discovery to materials innovation.
References
- Title: Alkyne Reactions: Partial Hydrogenation to cis-Alkenes with H₂ / Lindlar Catalyst Source: Master Organic Chemistry URL:[Link]
- Title: 8.8: Reduction of Alkynes Source: Chemistry LibreTexts URL:[Link]
- Title: Hydrogenation of alkynes to give alkenes is a well-established synthetic method Source: Science of Synthesis URL:[Link]
- Title: Partial Reduction of Alkynes With Lindlar's Catalyst Source: Master Organic Chemistry URL:[Link]
- Title: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism Source: Journal of the American Chemical Society URL:[Link]
- Title: Click Chemistry Azide-Alkyne Cycloaddition Source: Organic Chemistry Portal URL:[Link]
- Title: Azide-alkyne Huisgen cycloaddition Source: Wikipedia URL:[Link]
- Title: Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism Source: PubMed URL:[Link]
- Title: 3 Ruthenium-Catalyzed Azide–Alkyne Cycloaddition (RuAAC) Source: Scilit URL:[Link]
- Title: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Discovery Source: Bioclone URL:[Link]
- Title: Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides Source: PubMed Central URL:[Link]
- Title: Click chemistry Source: Wikipedia URL:[Link]
- Title: Recent Developments in the Ruthenium-Catalyzed Azide Alkyne Cycloaddition (RuAAC) Reaction Source: Chalmers University of Technology Research URL:[Link]
- Title: 3-Vinylphenol - LookChem Source: LookChem URL:[Link]
- Title: Sonogashira Coupling Source: Organic Chemistry Portal URL:[Link]
- Title: Hydrogenation of phenylacetylene and 3-ethynylanisole using palladium ferrocenyl amine sulfide catalyst Source: ResearchG
- Title: A Comprehensive Guide to Click Chemistry Reaction Source: Labinsights URL:[Link]
- Title: Sonogashira Coupling Reaction with Diminished Homocoupling Source: pubs.acs.org URL:[Link]
- Title: Flow Chemistry: Sonogashira Coupling Source: Thieme Connect URL:[Link]
- Title: “Click Chemistry”: An Emerging Tool for Developing a New Class of Structural Motifs against Various Neurodegenerative Disorders Source: National Institutes of Health (NIH) URL:[Link]
- Title: Sonogashira Coupling Reaction with Diminished Homocoupling Source: SciSpace URL:[Link]
- Title: Sonogashira coupling Source: Wikipedia URL:[Link]
- Title: Click chemistry: A novel tool in pharmaceutical research. Source: Allied Academies URL:[Link]
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- 10. “Click Chemistry”: An Emerging Tool for Developing a New Class of Structural Motifs against Various Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for Developing Biosensors with 3-Ethynylphenol
Introduction: The Strategic Advantage of 3-Ethynylphenol in Modern Biosensor Fabrication
In the pursuit of highly sensitive and selective biosensing platforms, the choice of surface chemistry is paramount. This compound emerges as a molecule of significant interest due to its unique bifunctional nature. It possesses a phenolic hydroxyl group, which allows for robust surface modification via electropolymerization, and a terminal alkyne group, which serves as a versatile handle for the covalent attachment of biorecognition elements through "click chemistry."[1] This dual functionality provides a powerful toolkit for researchers and drug development professionals, enabling the construction of well-defined and highly functional biosensor interfaces.
This guide provides a comprehensive overview of the principles and methodologies for leveraging this compound in the development of electrochemical biosensors. We will delve into the causality behind experimental choices, provide validated protocols, and present data to empower researchers to build reliable and high-performance sensing systems.
Core Principles: Why this compound?
The efficacy of this compound in biosensor construction is rooted in two key chemical processes:
-
Electropolymerization for a Stable and Conductive Film: The phenolic group of this compound can be electrochemically oxidized to form a stable, adherent, and conductive polymer film, poly(this compound), on various electrode surfaces.[2] This process offers precise control over the film thickness and morphology by tuning electrochemical parameters like potential, scan rate, and number of cycles.[3] The resulting polymer film not only provides a robust platform for further modification but also enhances the electrochemical signaling capabilities of the sensor.
-
"Click Chemistry" for Precise Bioconjugation: The terminal alkyne group of the polymerized this compound serves as a perfect anchor for the highly efficient and specific Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry."[1] This reaction allows for the covalent immobilization of azide-modified biomolecules (e.g., enzymes, antibodies, nucleic acids) with high yield and under mild, aqueous conditions, which is crucial for preserving the biological activity of the immobilized molecules.
The combination of these two features allows for a modular and highly controllable approach to biosensor fabrication, as illustrated in the workflow below.
Caption: General workflow for fabricating a biosensor using this compound.
Detailed Protocols
Protocol 1: Electropolymerization of this compound on a Glassy Carbon Electrode (GCE)
This protocol describes the formation of a poly(this compound) film on a GCE, creating a functional surface ready for bioconjugation.
A. Rationale:
-
Glassy Carbon Electrode (GCE): GCE is chosen for its wide potential window, chemical inertness, and low background current, making it an excellent substrate for electrochemical sensing.[4]
-
Cyclic Voltammetry (CV): CV is a potentiodynamic electrochemical measurement technique that allows for the controlled growth of the polymer film. The increasing peak currents with successive cycles indicate successful polymer deposition.[3]
-
Supporting Electrolyte: A supporting electrolyte (e.g., H₂SO₄) is necessary to ensure the conductivity of the solution and facilitate the electrochemical reaction.
B. Materials and Reagents:
-
Glassy Carbon Electrode (GCE)
-
This compound
-
Sulfuric acid (H₂SO₄), 0.5 M
-
Deionized (DI) water
-
Ethanol
-
Alumina slurry for polishing
-
Potentiostat/Galvanostat
C. Step-by-Step Procedure:
-
Electrode Pre-treatment:
-
Polish the GCE surface with alumina slurry on a polishing pad to a mirror-like finish.
-
Sonciate the electrode in DI water and then in ethanol for 5 minutes each to remove any residual polishing material.
-
Dry the electrode under a stream of nitrogen gas.
-
-
Preparation of Polymerization Solution:
-
Prepare a 10 mM solution of this compound in 0.5 M H₂SO₄. Ensure the this compound is fully dissolved.
-
-
Electropolymerization:
-
Set up a standard three-electrode electrochemical cell with the pre-treated GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.[3]
-
Immerse the electrodes in the polymerization solution.
-
Perform cyclic voltammetry by scanning the potential from -0.2 V to +1.2 V (vs. Ag/AgCl) for 15 cycles at a scan rate of 50 mV/s.
-
A successful polymerization is indicated by the appearance and growth of oxidation and reduction peaks with each cycle.
-
-
Post-Polymerization Cleaning:
-
After polymerization, gently rinse the modified electrode with DI water to remove any non-adherent oligomers and monomers.
-
Dry the electrode under a gentle stream of nitrogen. The electrode is now functionalized with a poly(this compound) film and is ready for the next step.
-
Caption: Protocol for electropolymerization of this compound.
Protocol 2: Immobilization of an Azide-Modified DNA Probe via Click Chemistry
This protocol details the attachment of a single-stranded DNA (ssDNA) probe to the poly(this compound) modified electrode for nucleic acid biosensing.[5][6]
A. Rationale:
-
Azide-Modified DNA: The DNA probe is synthesized with a 5' or 3' azide modification to enable its participation in the CuAAC reaction.
-
Cu(I) Catalyst: The CuAAC reaction requires a Cu(I) catalyst, which is typically generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).
-
Ligand: A ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is often used to stabilize the Cu(I) catalyst and prevent its disproportionation, thereby improving reaction efficiency.[1]
B. Materials and Reagents:
-
Poly(this compound) modified GCE (from Protocol 1)
-
5'-azide modified ssDNA probe (sequence specific to the target)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Phosphate buffered saline (PBS), pH 7.4
C. Step-by-Step Procedure:
-
Preparation of "Click" Reaction Cocktail:
-
In a microcentrifuge tube, prepare the following "click" reaction cocktail (final volume, e.g., 100 µL in PBS):
-
10 µM azide-modified ssDNA probe
-
1 mM CuSO₄
-
5 mM Sodium ascorbate
-
2 mM THPTA
-
-
Important: Add the sodium ascorbate last to initiate the reduction of Cu(II) to Cu(I). Mix gently.
-
-
Immobilization Reaction:
-
Drop-cast the freshly prepared "click" reaction cocktail onto the surface of the poly(this compound) modified GCE.
-
Place the electrode in a humid chamber to prevent evaporation and incubate at room temperature for 1-2 hours.
-
-
Post-Immobilization Washing:
-
After incubation, thoroughly rinse the electrode with PBS buffer to remove any non-covalently bound DNA and reaction components.
-
The electrode is now functionalized with the DNA probe and is ready for hybridization with the target DNA sequence.
-
Application Example: A Label-Free Electrochemical Glucose Biosensor
This example demonstrates the application of a this compound modified electrode for the development of a glucose biosensor.[7][8]
1. Biomolecule Immobilization:
-
Following Protocol 1, a poly(this compound) film is created on the electrode.
-
Azide-modified Glucose Oxidase (GOx) is then immobilized onto the surface using the click chemistry protocol (Protocol 2).
2. Detection Principle:
-
The immobilized GOx catalyzes the oxidation of glucose to gluconic acid and hydrogen peroxide (H₂O₂).
-
The produced H₂O₂ is an electroactive species that can be detected electrochemically. By applying a suitable potential, the H₂O₂ can be oxidized or reduced at the electrode surface, generating a current that is proportional to the glucose concentration.[7]
3. Performance Characteristics:
The performance of biosensors developed using this methodology can be summarized as follows:
| Parameter | Typical Performance | Rationale |
| Limit of Detection (LOD) | Low micromolar (µM) to nanomolar (nM) range | The high loading capacity of the polymer film and the efficient immobilization via click chemistry lead to a high density of active enzymes, enhancing the signal-to-noise ratio. |
| Linear Range | Typically spans several orders of magnitude (e.g., 1 µM to 10 mM) | The robust polymer film and stable enzyme linkage allow for reliable detection across a broad concentration range relevant for clinical and research applications. |
| Selectivity | High | The high specificity of the immobilized enzyme (e.g., GOx for glucose) minimizes interference from other electroactive species present in biological samples. |
| Stability & Reusability | Good | The covalent attachment of the biomolecule to the polymer film prevents leaching, leading to a stable sensor that can be used for multiple measurements. |
Conclusion and Future Perspectives
The use of this compound provides a robust and versatile platform for the development of advanced biosensors. The combination of controlled electropolymerization and highly efficient click chemistry for bioconjugation offers a superior method for creating well-defined, stable, and highly sensitive sensing interfaces. This approach is not limited to the examples provided and can be extended to the immobilization of a wide array of biorecognition elements, including antibodies for immunosensors and aptamers for aptasensors, paving the way for novel diagnostic and research tools.
References
- Recent advances in the development of biosensor for phenol: A review. (2025).
- Synthesis of linear polyether polyol derivatives as new materials for bioconjugation. (2009).
- Synthesis of linear polyether polyol derivatives as new materials for bioconjugation. (2009).
- Lateral flow biosensors for the detection of nucleic acid. (n.d.). PubMed.
- Electrochemical Sensors Based on the Electropolymerized Natural Phenolic Antioxidants and Their Analytical Applic
- Recent Advances in Biosensors for Nucleic Acid and Exosome Detection. (n.d.). PMC.
- A lateral flow biosensor for detection of nucleic acids with high sensitivity and selectivity. (2025).
- A New Biosensor for Nucleic Acid Detection. (2012). Guangzhou Institutes of Biomedicine and Health.
- Development of an Electrochemical Biosensor Based on Polypyrrole-3-carboxylic Acid/Polypyrrole/Au Nanoparticle Composites for Detection of Dopamine. (n.d.). MDPI.
- A highly sensitive electrochemical biosensor for phenol derivatives using a graphene oxide-modified tyrosinase electrode. (n.d.).
- A highly sensitive electrochemical biosensor for phenol derivatives using a graphene oxide-modified tyrosinase electrode. (2018). PubMed.
- Click Chemistry-Mediated Nanosensors for Biochemical Assays. (2016). PMC.
- Novel Strategy for Non-Aqueous Bioconjugation of Substituted Phenyl-1,2,4-triazole-3,5-dione Analogues. (n.d.). PMC.
- Label Free Glucose Electrochemical Biosensor Based on Poly(3,4-ethylenedioxy thiophene):Polystyrene Sulfonate/Titanium Carbide/Graphene Quantum Dots. (2021). NIH.
- Recent Advances on Functional Nucleic-Acid Biosensors. (n.d.). MDPI.
- Biosensors and Sensing Systems for Rapid Analysis of Phenolic Compounds from Plants: A Comprehensive Review. (n.d.). PubMed Central.
- Recent advances in development of electrochemical biosensors for the detection of biogenic amines. (2022). PMC.
- Electrochemical Immunosensor Using COOH-Functionalized 3D Graphene Electrodes for Sensitive Detection of Tau-441 Protein. (n.d.). MDPI.
- Click Chemistry. (n.d.). Carl ROTH.
- Fullerenes in Electrochemical Catalytic and Affinity Biosensing: A Review. (n.d.). MDPI.
- Development and Application of 3-Chloro-1,2-propandiol Electrochemical Sensor Based on a Polyaminothiophenol Modified Molecularly Imprinted Film. (2025).
- Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Deriv
- Enhancing Glucose Biosensing with Graphene Oxide and Ferrocene-Modified Linear Poly(ethylenimine). (n.d.). PMC.
- Electrochemical cell-three electrodes system-of electro-polymerization approach. (n.d.).
- Graphene-Based Electrodes for Monitoring of Estradiol. (n.d.). MDPI.
Sources
- 1. Click Chemistry-Mediated Nanosensors for Biochemical Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrochemical Sensors Based on the Electropolymerized Natural Phenolic Antioxidants and Their Analytical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A highly sensitive electrochemical biosensor for phenol derivatives using a graphene oxide-modified tyrosinase electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lateral flow biosensors for the detection of nucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in Biosensors for Nucleic Acid and Exosome Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Label Free Glucose Electrochemical Biosensor Based on Poly(3,4-ethylenedioxy thiophene):Polystyrene Sulfonate/Titanium Carbide/Graphene Quantum Dots - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancing Glucose Biosensing with Graphene Oxide and Ferrocene-Modified Linear Poly(ethylenimine) - PMC [pmc.ncbi.nlm.nih.gov]
Topic: Large-Scale Synthesis of 3-Ethynylphenol
An Application Note and Protocol Guide
Audience: Researchers, scientists, and drug development professionals.
Foreword: A Note on Strategy and Structure
The synthesis of key pharmaceutical intermediates like 3-ethynylphenol on a large scale is a challenge that transcends simple reaction replication. It demands a deep understanding of reaction kinetics, thermodynamics, process safety, and economic viability. This guide is therefore structured not as a rigid list of instructions, but as a strategic discussion rooted in practical experience. We will explore the "why" behind each choice, from the selection of the synthetic route to the nuances of purification, to empower you, the scientist, to not only execute the synthesis but to adapt and troubleshoot it effectively.
The Strategic Value of this compound in Modern Chemistry
This compound is a highly versatile bifunctional molecule. The terminal alkyne serves as a reactive handle for a multitude of powerful C-C bond-forming reactions, most notably the Palladium-catalyzed Sonogashira coupling, click chemistry, and various cyclization strategies.[1][2] Simultaneously, the phenolic hydroxyl group offers a site for etherification, esterification, or can modulate the electronic properties of the aromatic ring. This dual functionality makes it an invaluable building block in the synthesis of complex pharmaceuticals, agrochemicals, and advanced organic materials.
Selecting the Optimal Synthetic Route for Scale-Up
While several pathways to this compound exist, their suitability for large-scale production varies significantly. The most robust and widely adopted method is the Sonogashira cross-coupling reaction .[1][3] This approach offers high yields and proceeds under relatively mild conditions, making it a preferred choice in industrial settings.[1][4]
Let's analyze this choice from a process chemistry perspective:
| Parameter | Route: Sonogashira Coupling | Rationale for Large-Scale Viability |
| Starting Materials | 3-Halophenol (Iodo- or Bromo-), Trimethylsilylacetylene (TMSA) | 3-Iodophenol and 3-Bromophenol are commercially available in bulk. TMSA is a cost-effective and stable source of the ethynyl group. |
| Reaction Efficiency | Typically high yields (>85-90%).[5] | High conversion rates minimize waste and reduce the burden on downstream purification. |
| Process Control | The reaction is tolerant of various functional groups and conditions are mild (often room temperature).[1] | Mild conditions reduce the need for specialized high-pressure or high-temperature reactors, lowering capital costs and improving safety. |
| Key Challenges | Catalyst cost (Palladium), removal of metal residues, and potential for alkyne homocoupling. | Catalyst loading can be optimized. Modern purification techniques effectively remove metal contaminants. Using a silyl-protected alkyne like TMSA effectively mitigates the homocoupling side reaction.[6] |
The Sonogashira Coupling: A Mechanistic Deep Dive
Understanding the catalytic cycle is crucial for troubleshooting and optimization. The reaction relies on a synergistic interplay between palladium and copper catalysts.
The Palladium Cycle (Primary Coupling):
-
Oxidative Addition: The active Pd(0) catalyst inserts into the Carbon-Halogen bond of the 3-halophenol.
-
Transmetalation: A copper(I) acetylide, formed in the co-catalytic cycle, transfers the acetylide group to the palladium center, displacing the halide.
-
Reductive Elimination: The newly formed C-C bond is established as the product, 3-((trimethylsilyl)ethynyl)phenol, is eliminated, regenerating the Pd(0) catalyst.
The Copper Cycle (Acetylide Formation):
-
The Cu(I) catalyst reacts with the terminal alkyne (TMSA) in the presence of a base.
-
This forms a copper(I) acetylide intermediate, which is the active species for the transmetalation step.
Figure 2: Workflow for the Sonogashira Coupling Step. A systematic process flow from reactor setup to isolation of the crude protected intermediate.
Reagent Table (Part A):
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Molar Eq. |
| 3-Iodophenol | 219.03 | 100.0 g | 0.456 | 1.0 |
| PdCl₂(PPh₃)₂ | 701.90 | 3.20 g | 0.00456 | 0.01 (1 mol%) |
| Copper(I) Iodide (CuI) | 190.45 | 0.87 g | 0.00456 | 0.01 (1 mol%) |
| Triethylamine (Et₃N) | 101.19 | 127 mL | 0.912 | 2.0 |
| Trimethylsilylacetylene | 98.22 | 60 mL | 0.479 | 1.05 |
| Tetrahydrofuran (THF) | - | 1.0 L | - | - |
Step-by-Step Procedure:
-
Reactor Preparation: Equip a suitable glass reactor with a mechanical stirrer, condenser, thermocouple, and a nitrogen/argon inlet. Ensure the system is scrupulously dry and rendered inert by purging with nitrogen.
-
Charging Reagents: Charge the reactor with 3-iodophenol (100.0 g), dichlorobis(triphenylphosphine)palladium(II) (3.20 g), and copper(I) iodide (0.87 g).
-
Solvent Addition and Degassing: Add anhydrous THF (1.0 L). Degas the resulting slurry by bubbling nitrogen through the mixture for at least 30 minutes to remove dissolved oxygen, which can deactivate the catalyst.
-
Base and Alkyne Addition: Add triethylamine (127 mL). Subsequently, add trimethylsilylacetylene (60 mL) dropwise via an addition funnel over 30-45 minutes. Crucial: Monitor the internal temperature. A mild exotherm is expected. Maintain the temperature below 35°C, using a cooling bath if necessary.
-
Reaction Monitoring: Stir the mixture at ambient temperature. The reaction progress can be monitored by TLC (e.g., 9:1 Hexanes:Ethyl Acetate) or HPLC until consumption of the 3-iodophenol is complete (typically 4-8 hours).
-
Work-up and Isolation: Upon completion, filter the reaction mixture through a pad of celite to remove insoluble salts and catalyst residues. Rinse the pad with THF. Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or diethyl ether), wash with water and then with brine.
-
Final Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield crude 3-((trimethylsilyl)ethynyl)phenol, typically as a dark oil. This material is often carried directly to the next step without further purification.
Part B: Desilylation to Yield this compound
This step removes the trimethylsilyl protecting group to reveal the terminal alkyne.
Figure 3: Workflow for the Desilylation Step. A straightforward process to deprotect the alkyne and purify the final product.
Reagent Table (Part B):
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Molar Eq. |
| Crude Silylated Intermediate | ~190.30 | ~86.8 g | ~0.456 | 1.0 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 6.3 g | 0.0456 | 0.1 |
| Methanol | - | 500 mL | - | - |
| Ethyl Acetate | - | For extraction | - | - |
| 1 M Hydrochloric Acid | - | As needed | - | - |
Step-by-Step Procedure:
-
Setup: In a suitably sized flask, dissolve the crude 3-((trimethylsilyl)ethynyl)phenol from Part A in methanol (500 mL).
-
Base Addition: Add potassium carbonate (6.3 g) to the solution.
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-3 hours. Monitor by TLC until the starting material is fully consumed.
-
Neutralization: Carefully add 1 M HCl dropwise to neutralize the base until the pH is ~7.
-
Extraction: Remove the bulk of the methanol via rotary evaporation. To the remaining residue, add water (250 mL) and extract the product with ethyl acetate (3 x 200 mL).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the solution over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude this compound can be purified by column chromatography on silica gel or, if crystalline, by recrystallization to yield the final product. [7]
Process Safety and Hazard Analysis
-
Palladium/Copper Catalysts: Heavy metal catalysts are toxic. Avoid inhalation of dust and skin contact. All residues should be collected and disposed of as hazardous waste.
-
Solvents: THF and Ethyl Acetate are highly flammable. Ensure all operations are performed away from ignition sources and are properly grounded.
-
Triethylamine: This base is corrosive and has a noxious odor. Always handle it within a fume hood.
-
Exotherms: While the reactions are generally well-behaved, always monitor the internal temperature during the addition of reagents, especially on a large scale. Have a cooling bath on standby.
References
- SciSpace. (2000). Polymerization of this compound by Transition Metal Catalysts. Korea Polym. J., Vol. 8, No. 5.
- Wikipedia. (n.d.). Sonogashira coupling.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- ResearchGate. (n.d.). Sonogashira coupling reaction of aryl halides with phenylacetylene.
- ACS Publications. (n.d.). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions.
- Ho, T.-I. (2002). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry. [Link]
- Ho, T.-I. (2002). Sonogashira Coupling Reaction with Diminished Homocoupling. [Supporting Information].
- Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros. [Link]
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. scispace.com [scispace.com]
- 6. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 7. 3-Hydroxyphenylacetylene | 10401-11-3 [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 3-Ethynylphenol
Welcome to the technical support center for the purification of crude 3-ethynylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this versatile building block. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and optimize your purification strategy.
Frequently Asked Questions (FAQs)
Q1: My crude this compound is a dark oil/solid. What are the likely impurities?
A1: The coloration is often due to oxidation byproducts, which are common for phenols.[1] Depending on the synthetic route, common impurities may include:
-
Residual silylated precursors: If a trimethylsilyl (TMS) or other silyl protecting group was used for the acetylene, incomplete deprotection can leave behind silylated this compound.
-
Catalyst residues: If synthesized via a Sonogashira coupling, trace amounts of palladium or copper catalysts may be present.
-
Solvents: Residual high-boiling solvents from the reaction or workup.
-
Polymerized material: The ethynyl group can be susceptible to polymerization, especially under certain conditions.
Q2: What is the best starting point for purifying this compound?
A2: For most common impurities, a combination of acid-base extraction followed by either recrystallization or column chromatography is a robust starting point. The choice between recrystallization and chromatography will depend on the nature of the impurities and the desired final purity.
Q3: How can I prevent my purified this compound from turning pink/brown during storage?
A3: This discoloration is due to oxidation.[1] To minimize this, store the purified compound under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature (refrigerator or freezer). Using degassed solvents during the final stages of purification can also help.
Q4: What analytical techniques are recommended to assess the purity of this compound?
A4: A combination of techniques is ideal for a comprehensive assessment:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the structure and identify organic impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.[2][3][4]
-
High-Performance Liquid Chromatography (HPLC): To quantify non-volatile impurities and determine the overall purity.[5][6][7][8][9]
Purification Method Troubleshooting Guides
Acid-Base Extraction
Acid-base extraction is a powerful technique to separate this compound from neutral and basic impurities by leveraging the acidity of the phenolic proton.
Core Principle: this compound, being weakly acidic, will react with a strong base (like NaOH) to form a water-soluble sodium salt (sodium 3-ethynylphenoxide). Neutral organic impurities will remain in the organic phase. After separating the aqueous layer, acidification will regenerate the pure this compound, which will precipitate or can be extracted back into an organic solvent.
Experimental Protocol: Acid-Base Extraction of this compound
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Extraction with Weak Base (Optional): If carboxylic acid impurities are suspected, first wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will selectively remove strongly acidic impurities, leaving the weakly acidic this compound in the organic layer.
-
Extraction with Strong Base: Extract the organic layer with a 1-2 M aqueous solution of sodium hydroxide (NaOH). The this compound will be deprotonated and move into the aqueous layer as its sodium salt. Repeat this extraction 2-3 times to ensure complete transfer.
-
Separation: Combine the aqueous layers. The organic layer now contains neutral impurities and can be discarded.
-
Acidification: Cool the combined aqueous layers in an ice bath and slowly add concentrated hydrochloric acid (HCl) with stirring until the solution is acidic (test with pH paper). This compound will precipitate out as a solid or oil.
-
Isolation:
-
If a solid precipitates, it can be collected by vacuum filtration.
-
If an oil forms, or for quantitative recovery, extract the acidified aqueous solution with a fresh portion of an organic solvent (e.g., diethyl ether or ethyl acetate).
-
-
Drying and Evaporation: Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified this compound.
Troubleshooting Acid-Base Extraction
| Problem | Possible Cause(s) | Solution(s) |
| Emulsion formation during extraction. | Vigorous shaking; high concentration of crude material. | - Allow the separatory funnel to stand for a longer period. - Gently swirl instead of shaking vigorously. - Add a small amount of brine (saturated NaCl solution) to break the emulsion. |
| Low recovery of this compound after acidification. | - Incomplete extraction into the aqueous phase. - Insufficient acidification. - this compound is partially soluble in the acidic aqueous phase. | - Perform multiple extractions with NaOH. - Ensure the aqueous layer is acidic (pH ~1-2) by testing with pH paper. - After acidification, extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to recover any dissolved product.[10] |
| Product "oils out" instead of precipitating as a solid upon acidification. | - The melting point of this compound is relatively low (64-66 °C), and impurities can lower it further. - The heat generated during neutralization can prevent solidification. | - Ensure the aqueous solution is thoroughly cooled in an ice bath before and during acidification. - Extract the "oiled out" product with an organic solvent instead of attempting to filter it. |
Logical Workflow for Acid-Base Extraction Troubleshooting
Caption: Troubleshooting workflow for acid-base extraction.
Recrystallization
Recrystallization is an effective method for purifying solid compounds. The key is to find a solvent in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures.
Experimental Protocol: Recrystallization of this compound
-
Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents (e.g., hexane, toluene, water, ethanol/water mixtures) to find a suitable system. A good solvent will dissolve the compound when hot but not at room temperature.[11][12][13]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser) while stirring. Continue adding small portions of the hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.[14][15] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Troubleshooting Recrystallization
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling. | - Too much solvent was used. - The solution is supersaturated. | - Boil off some of the solvent to concentrate the solution and try cooling again.[14] - Scratch the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of pure this compound. |
| The compound "oils out" instead of crystallizing. | - The boiling point of the solvent is higher than the melting point of the impure compound. - The rate of cooling is too fast. | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[15] - Consider using a different solvent or a solvent pair with a lower boiling point. |
| Poor recovery of the purified product. | - Too much solvent was used. - The crystals were washed with solvent that was not ice-cold. - The compound is significantly soluble in the cold solvent. | - Use the minimum amount of hot solvent for dissolution.[14] - Ensure the washing solvent is thoroughly chilled. - Cool the solution in an ice bath for a sufficient amount of time before filtering. |
| The recrystallized product is still impure. | - Cooling was too rapid, trapping impurities in the crystal lattice. - The chosen solvent is not effective at separating the specific impurities. | - Allow the solution to cool more slowly. - Perform a second recrystallization. - Try a different recrystallization solvent. |
Logical Workflow for Recrystallization Troubleshooting
Caption: Decision tree for troubleshooting recrystallization.
Column Chromatography
Column chromatography is a highly versatile technique for purifying this compound, especially for removing impurities with similar polarities.
Core Principle: this compound is a polar compound due to the hydroxyl group. In normal-phase chromatography (with a polar stationary phase like silica gel), a less polar eluent will result in slower elution, while a more polar eluent will speed up its movement down the column. By carefully selecting the eluent system, impurities can be separated based on their differential adsorption to the stationary phase.
Experimental Protocol: Column Chromatography of this compound
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A good system will give the this compound an Rf value of approximately 0.2-0.4. A reported system for this compound is n-hexane/acetone (5:1, v/v).[16]
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack a glass column.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent (or a slightly more polar solvent if necessary) and load it onto the top of the silica gel bed. Alternatively, for compounds with poor solubility in the eluent, dry loading can be used.[17]
-
Elution: Add the eluent to the top of the column and apply gentle pressure (flash chromatography) to move the solvent through the column. Collect fractions in test tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Troubleshooting Column Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Compound does not move off the baseline (low Rf). | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For example, increase the proportion of acetone in the n-hexane/acetone mixture. |
| Compound runs with the solvent front (high Rf). | The eluent is too polar. | Decrease the polarity of the eluent. For example, decrease the proportion of acetone. |
| Poor separation of spots (overlapping bands). | - The polarity difference between the eluent and the compounds is not optimal. - The column was overloaded with crude material. | - Optimize the solvent system using TLC with different solvent mixtures. - Use a larger column or less crude material. |
| Streaking or tailing of the spot on TLC and the column. | - this compound is acidic and may be interacting strongly with the acidic silica gel. - The sample was overloaded. | - Add a small amount of a slightly more polar solvent (like methanol) or a few drops of acetic acid to the eluent to improve the peak shape. - For basic impurities, a small amount of triethylamine can be added. - Ensure the sample is loaded in a narrow band. |
| The compound appears to be decomposing on the column. | The silica gel is too acidic for the compound. | - Deactivate the silica gel by flushing the column with the eluent containing a small amount of triethylamine (1-2%) before loading the sample. - Consider using a different stationary phase like alumina (neutral or basic). |
Logical Workflow for Column Chromatography Troubleshooting
Caption: Workflow for optimizing column chromatography.
Vacuum Distillation
For thermally stable, liquid, or low-melting solid impurities, vacuum distillation can be an effective purification method.
Core Principle: By reducing the pressure, the boiling point of this compound is significantly lowered, allowing it to be distilled at a temperature that prevents thermal decomposition. This compound has a reported boiling point of 75 °C at 3 mmHg.
Experimental Protocol: Vacuum Distillation of this compound
-
Apparatus Setup: Assemble a vacuum distillation apparatus. It is crucial to ensure all glassware is free of cracks and all joints are properly sealed with vacuum grease. A stir bar must be used for smooth boiling.[13]
-
Applying Vacuum: Before heating, apply the vacuum to the system to remove any low-boiling volatile impurities.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Distillation: Collect the fraction that distills at the expected boiling point for the measured pressure.
-
Stopping the Distillation: Cool the apparatus to room temperature before slowly reintroducing air into the system to prevent implosion.[13]
Troubleshooting Vacuum Distillation
| Problem | Possible Cause(s) | Solution(s) |
| Bumping or violent boiling. | - No stir bar is being used. - Heating is too rapid. | - Always use a magnetic stir bar. Boiling chips are ineffective under vacuum.[13] - Heat the flask slowly and evenly. |
| Inability to achieve a low enough pressure. | Leaks in the system. | - Check that all joints are properly greased and sealed. - Ensure the vacuum tubing is thick-walled and not collapsed. - Check the performance of the vacuum pump or water aspirator. |
| Product solidifies in the condenser. | The condenser is too cold. | Use room temperature water or no cooling water in the condenser if the melting point of this compound (64-66 °C) is a concern. |
| Poor separation from impurities. | Boiling points of the impurity and product are too close. | - Use a fractionating column (Vigreux or packed) to increase the separation efficiency. - Consider a different purification method if the boiling points are very similar. |
Physicochemical Data for this compound
| Property | Value |
| CAS Number | 10401-11-3 |
| Molecular Formula | C₈H₆O |
| Molecular Weight | 118.13 g/mol |
| Appearance | White to pale yellow crystalline powder |
| Melting Point | 64-66 °C |
| Boiling Point | 75 °C at 3 mmHg |
| Density | 1.083 g/mL at 25 °C |
References
- Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. MDPI.
- RP-HPLC Method for the Separation of Some Phenol Derivatives Using Gradient Elution and UV Detection. ResearchGate.
- Improving HPLC Separation of Polyphenols. LCGC International.
- Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Scirp.org.
- Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry.
- Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. ResearchGate.
- Discrimination of structural isomers of chlorinated phenols in waters using gas chromatography-mass spectrometry in the negative chemical ionization mode. PubMed.
- Best Solvent for Recrystallization. Nanjing Huaxi Chemical Co.,Ltd.
- Problems with Recrystallisations. University of York, Chemistry Teaching Labs.
- How to dry and purify Phenol. Reddit.
- 4.8: Acid-Base Extraction. Chemistry LibreTexts.
- Improving chromatographic analysis of phenolic compounds. Chula Digital Collections.
- Recrystallization. Wired Chemist.
- HPLC Troubleshooting Guide. Phase Separations.
- Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews.
- Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry.
- Purification of strong polar and basic compounds. Reddit.
- 5.4C: Step-by-Step Procedures for Vacuum Distillation. Chemistry LibreTexts.
- Vacuum distillation. Wikipedia.
- 3.6F: Troubleshooting. Chemistry LibreTexts.
- Distillation process for recovery of high purity phenol. Google Patents.
- Reagents & Solvents: Solvents and Polarity. University of Rochester, Department of Chemistry.
- Study of the Steam Distillation of Phenolic Compounds Using Ultraviolet Spectrometry. ACS Publications.
- Vacuum Distillation. Sciencemadness Discussion Board.
- Common Solvents Used in Organic Chemistry: Table of Properties. Master Organic Chemistry.
- Polarity Index. Burdick & Jackson.
- SOLVENT MISCIBILITY TABLE. Phenomenex.
- Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. MDPI.
- Need Help Perfecting Your HPLC Purifications?. YouTube.
- Performing Column Chromatography. YouTube.
- Determination of phenols and chlorophenols as trimethylsilyl derivatives using gas chromatography–mass spectrometry. ResearchGate.
- 2-Ethynylphenol. PubChem.
- GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. SciSpace.
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Technical Support Center: Improving the Yield of Sonogashira Reactions with 3-Ethynylphenol
Welcome to the technical support center for optimizing Sonogashira reactions, with a specific focus on the coupling of 3-ethynylphenol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and yield of their C(sp²)-C(sp) bond formation reactions. Here, we will delve into common challenges, provide detailed troubleshooting protocols, and explain the fundamental chemistry behind our recommendations.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems encountered when working with this compound in Sonogashira couplings.
Q1: My Sonogashira reaction with this compound is giving a very low yield. What are the most common culprits?
A1: Low yields with this compound can stem from several factors. The most frequent issues include:
-
Catalyst Inactivity: The Pd(0) catalyst is sensitive to air and moisture. Improper handling or storage can lead to deactivation.[1]
-
Side Reactions: The primary competing reaction is the Glaser-Hay homocoupling of this compound, which is promoted by the presence of oxygen and the copper co-catalyst.[2][3]
-
Inappropriate Reaction Conditions: The choice of solvent, base, and temperature is critical and highly substrate-dependent.[4][5] Phenolic substrates can introduce complexities due to potential coordination with the metal catalysts.
-
Impure Reagents: Contaminants in your starting materials, particularly the aryl halide or the alkyne, can act as catalyst poisons.[1]
Q2: I'm observing a significant amount of a byproduct that I suspect is the dimer of this compound. How can I minimize this?
A2: The formation of a 1,3-diyne byproduct is a classic sign of Glaser-Hay homocoupling.[3][6] To suppress this side reaction:
-
Ensure Rigorous Inert Atmosphere: The reaction must be conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen) to exclude oxygen, which promotes this oxidative coupling.[2][7]
-
Consider a "Copper-Free" Protocol: The copper(I) co-catalyst is a key promoter of Glaser coupling.[2][3][8] Switching to a copper-free Sonogashira protocol can significantly reduce or eliminate this side product. These protocols often require more specialized ligands or different reaction conditions to achieve good yields.[9][10]
-
Slow Addition of Alkyne: In some cases, adding the this compound solution slowly to the reaction mixture can help to keep its instantaneous concentration low, favoring the cross-coupling pathway over homocoupling.[11]
Q3: Can the phenolic hydroxyl group of this compound interfere with the reaction?
A3: Yes, the hydroxyl group can potentially interfere. It can deprotonate under the basic reaction conditions, and the resulting phenoxide may coordinate to the palladium or copper center, altering the catalyst's reactivity. While Sonogashira reactions are generally tolerant of a wide range of functional groups, for particularly sensitive systems or when troubleshooting persistent low yields, protecting the hydroxyl group (e.g., as a silyl ether) may be a viable strategy.
Q4: What is the recommended starting point for reaction conditions for a Sonogashira coupling with this compound and an aryl bromide?
A4: A reliable starting point for an aryl bromide would be:
-
Catalyst System: PdCl₂(PPh₃)₂ (1-2 mol%) and CuI (2-4 mol%).
-
Ligand: Triphenylphosphine (PPh₃) is often part of the precatalyst, but additional ligand may be beneficial.
-
Base: A bulky amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), often used in excess, sometimes as a co-solvent.[2]
-
Solvent: A polar aprotic solvent like DMF or a non-polar solvent like toluene.[4][11]
-
Temperature: Aryl bromides are less reactive than aryl iodides and typically require elevated temperatures, often in the range of 50-100 °C.[2][12] The reaction should be monitored by TLC or GC/LC-MS to determine the optimal reaction time.
II. In-Depth Troubleshooting Guide
This section provides a structured approach to diagnosing and solving specific problems you may encounter.
Problem 1: Low or No Conversion of Starting Materials
If you observe that your starting materials, particularly the aryl halide, are largely unreacted, the issue likely lies with the catalytic cycle's initial steps.
Root Cause Analysis & Solutions
-
Inactive Palladium Catalyst: The oxidative addition of the aryl halide to the Pd(0) species is often the rate-limiting step.[3][13] If the catalyst is inactive, this step will not proceed.
-
Protocol 1: Ensuring Catalyst Activity:
-
Use a fresh catalyst: Employ a newly purchased bottle of palladium catalyst or one that has been stored meticulously under an inert atmosphere. Pd(0) sources like Pd(PPh₃)₄ are particularly sensitive to air.[1] More stable Pd(II) precatalysts like PdCl₂(PPh₃)₂ are often preferred as they are reduced to the active Pd(0) in situ.[2]
-
Proper Handling: Always handle the catalyst in a glovebox or under a positive pressure of inert gas.
-
In Situ Reduction: The amine base or phosphine ligands in the reaction mixture facilitate the in situ reduction of Pd(II) to Pd(0).[2][14] Ensure your base and ligands are of high purity.
-
-
-
Poorly Chosen Ligand: For less reactive aryl halides (like bromides or chlorides) or sterically hindered substrates, the standard triphenylphosphine ligand may not be sufficient.
-
Protocol 2: Ligand Optimization:
-
Increase Electron Density and Bulk: Switch to more electron-rich and bulky phosphine ligands. These ligands promote the crucial oxidative addition step.[13]
-
Consider Specialized Ligands: For particularly challenging couplings, explore advanced ligands. A table of recommendations is provided below.
-
-
Table 1: Ligand Selection Guide for Challenging Aryl Halides
| Ligand Type | Examples | Rationale for Use |
| Bulky, Electron-Rich Phosphines | P(t-Bu)₃ (Tri-tert-butylphosphine), XPhos, SPhos | Increases the rate of oxidative addition, particularly for aryl chlorides and bromides.[1] |
| Bidentate Phosphines | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | Can stabilize the palladium center and has been shown to be effective in many cross-coupling reactions.[12] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors that can effectively replace phosphine ligands, often providing high stability and reactivity.[9] |
Troubleshooting Flowchart: Low Conversion
Caption: A logical workflow for troubleshooting low reactivity in Sonogashira coupling reactions.
Problem 2: Predominant Formation of Homocoupled Alkyne (Glaser Product)
This is arguably the most common side reaction in copper-catalyzed Sonogashira couplings.[3]
Root Cause Analysis & Solutions
-
Presence of Oxygen: Molecular oxygen facilitates the oxidative dimerization of copper acetylides.[3][7]
-
Protocol 3: Rigorous Degassing:
-
Solvent Degassing: Before use, thoroughly degas the solvent(s) by bubbling an inert gas (Argon or Nitrogen) through them for at least 30-60 minutes. Alternatively, use the freeze-pump-thaw method (3 cycles) for the most stringent applications.
-
Reaction Setup: Assemble your reaction glassware hot from the oven and allow it to cool under a stream of inert gas.
-
Inert Atmosphere: Maintain a positive pressure of inert gas throughout the entire reaction setup and duration.
-
-
-
Copper Co-catalyst: The copper(I) salt is essential for the formation of the copper acetylide intermediate, which is the species that undergoes homocoupling.[2][14]
-
Protocol 4: Copper-Free Sonogashira Coupling:
-
Catalyst/Ligand System: A common system for copper-free conditions is a palladium source like Pd(OAc)₂ combined with a bulky, electron-rich phosphine ligand such as P(t-Bu)₃.[9]
-
Base: A strong, non-coordinating base is often required. Inorganic bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are frequently used.[15] Sterically hindered amines can also be effective.[16]
-
Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are often employed in these systems.[4][14]
-
Temperature: Copper-free reactions may require higher temperatures to achieve rates comparable to their copper-catalyzed counterparts.
-
-
The Catalytic Cycles: Visualizing the Competing Pathways
Sources
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- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
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- 5. researchgate.net [researchgate.net]
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- 7. depts.washington.edu [depts.washington.edu]
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- 9. chem.libretexts.org [chem.libretexts.org]
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- 16. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 3-Ethynylphenol in Solution
Welcome to the technical support center for 3-ethynylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in solution. Here, you will find frequently asked questions (FAQs), comprehensive troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments and drug development processes.
Introduction to this compound Stability
This compound is a versatile building block in organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. Its unique structure, combining a phenolic hydroxyl group and a terminal alkyne, offers multiple reaction sites. However, this combination also renders the molecule susceptible to various degradation pathways, impacting experimental reproducibility and the shelf-life of solutions. Understanding and controlling the stability of this compound is therefore paramount for its successful application.
This guide will delve into the factors affecting the stability of this compound, potential degradation mechanisms, and practical strategies to mitigate these issues.
Frequently Asked Questions (FAQs)
Here are some common questions regarding the stability of this compound in solution:
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound is primarily influenced by several factors, including:
-
pH: Both acidic and basic conditions can promote degradation. Phenolic compounds are known to be unstable at high pH[1].
-
Presence of Oxygen: The phenolic ring and the ethynyl group are susceptible to oxidation.
-
Exposure to Light: Photodegradation can occur, leading to the formation of unwanted byproducts[2].
-
Temperature: Elevated temperatures can accelerate degradation reactions, including polymerization and oxidation[1][2].
-
Solvent: The choice of solvent can influence the rate and pathway of degradation.
-
Presence of Metal Catalysts: Transition metal catalysts, often used in reactions involving alkynes, can also promote polymerization of this compound[3].
Q2: What are the visible signs of this compound degradation in my solution?
A2: Degradation of this compound can manifest in several ways:
-
Color Change: A common indicator of degradation is a change in the color of the solution, often turning yellow, brown, or even black. This is typically due to the formation of conjugated oligomers or polymers and oxidation products.
-
Precipitation: Insoluble polymers or degradation products may precipitate out of the solution. The polymerization of this compound can lead to the formation of insoluble powders[3].
-
Changes in Spectroscopic Profile: You may observe changes in the UV-Vis, NMR, or other spectroscopic profiles of your solution over time.
Q3: How should I store solutions of this compound to maximize stability?
A3: To ensure the longevity of your this compound solutions, we recommend the following storage conditions:
-
Temperature: Store solutions at low temperatures, ideally at 2-8°C or frozen if the solvent allows. Avoid repeated freeze-thaw cycles.
-
Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.
-
Atmosphere: For long-term storage, it is advisable to degas the solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Container: Use clean, inert containers. Avoid reactive materials. Opened containers should be resealed promptly to prevent moisture and air exposure[4].
Q4: Can I use a stock solution of this compound that has changed color?
A4: It is generally not recommended to use a stock solution that has visibly degraded. The color change indicates the presence of impurities, which could be degradation products or polymers. These impurities can interfere with your reaction, leading to lower yields, unexpected side products, and difficulty in purification. It is always best to use a freshly prepared solution or a properly stored solution that shows no signs of degradation.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with this compound.
| Problem | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Inconsistent reaction yields or unexpected side products. | Degradation of this compound stock solution. | 1. Verify Stock Solution Integrity: Analyze the stock solution by HPLC or NMR to check for the presence of impurities. 2. Prepare Fresh Solution: If degradation is confirmed, prepare a fresh solution of this compound immediately before use. 3. Optimize Storage: Review and improve your storage conditions for the stock solution as per the recommendations in the FAQs. |
| Solution turns yellow/brown during the reaction. | Oxidation or polymerization of this compound under reaction conditions. | 1. Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (nitrogen or argon). 2. Degassed Solvents: Use freshly degassed solvents for the reaction. 3. Temperature Control: Maintain the recommended reaction temperature. Avoid excessive heating. 4. Antioxidant Addition: In some cases, the addition of a small amount of a radical inhibitor (e.g., BHT) might be beneficial, but its compatibility with your reaction chemistry must be verified. |
| Formation of an insoluble precipitate during the reaction or workup. | Polymerization of this compound. | 1. Catalyst Choice: If using a metal catalyst, consider screening different catalysts, as some may be more prone to inducing polymerization[3]. 2. Concentration: Lowering the concentration of this compound may reduce the rate of polymerization. 3. Reaction Time: Monitor the reaction closely and minimize the reaction time to prevent excessive polymerization. |
| Difficulty in purifying the final product. | Presence of closely related impurities from this compound degradation. | 1. Purification Method: Explore different purification techniques. For example, if column chromatography is not effective, consider recrystallization, distillation, or preparative HPLC. 2. Derivative Formation: In some cases, converting the product to a more easily purifiable derivative might be an option. |
| Baseline drift or ghost peaks in HPLC analysis. | Column contamination from degraded this compound or its polymers. | 1. Column Flushing: Flush the HPLC column with a strong solvent (e.g., isopropanol) to remove adsorbed contaminants[5]. 2. Guard Column: Use a guard column to protect the analytical column from strongly retained impurities[6]. 3. Sample Preparation: Filter all samples before injection to remove particulate matter. |
Understanding the Degradation Pathways of this compound
The instability of this compound arises from the reactivity of both the phenolic hydroxyl group and the terminal alkyne. The following diagram illustrates the potential degradation pathways.
Caption: Potential degradation pathways of this compound.
1. Oxidation: The phenolic ring is susceptible to oxidation, especially under basic conditions or in the presence of metal ions and oxygen. This can lead to the formation of quinone-type structures and, upon further degradation, ring-opening to form various carboxylic acids. The ethynyl group can also be oxidized.
2. Polymerization: The terminal alkyne of this compound can undergo polymerization, which can be initiated by heat, light, or transition metal catalysts[3]. This process leads to the formation of conjugated polymers, often observed as colored and insoluble materials.
3. Photodegradation: Exposure to UV light can provide the energy to initiate various degradation reactions, including oxidation and polymerization, as well as potential cleavage of the aromatic ring[2].
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of this compound in your specific experimental conditions, we recommend the following protocols.
Protocol 1: HPLC-UV Method for Stability Analysis
This protocol describes a general method for monitoring the degradation of this compound over time using High-Performance Liquid Chromatography with UV detection.
Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Volumetric flasks and pipettes
-
pH meter
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile or methanol).
-
Sample Preparation: Prepare solutions of this compound in the solvent systems and conditions you wish to study (e.g., different pH buffers, with or without exposure to light, at different temperatures).
-
Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot of each sample solution.
-
HPLC Analysis:
-
Mobile Phase: A typical starting point is a gradient of water (with 0.1% formic or acetic acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (e.g., around 254 nm).
-
Column Temperature: Maintain a constant column temperature (e.g., 25°C).
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Plot the percentage of remaining this compound against time to determine the degradation rate.
-
Protocol 2: Accelerated Stability Study
Accelerated stability studies can provide a faster estimation of the long-term stability of this compound solutions[7][8][9][10].
Procedure:
-
Prepare your this compound solution in the desired solvent and packaging.
-
Store samples at elevated temperatures (e.g., 40°C, 50°C, and 60°C).
-
At predetermined time points, remove samples and analyze the concentration of this compound using the HPLC method described above.
-
Plot the natural logarithm of the concentration versus time for each temperature to determine the degradation rate constant (k) from the slope of the line.
-
Use the Arrhenius equation (ln(k) = ln(A) - Ea/RT) to plot ln(k) versus 1/T (in Kelvin).
-
Extrapolate the line to the desired storage temperature (e.g., 25°C or 4°C) to predict the degradation rate constant and estimate the shelf life under those conditions.
The following diagram illustrates the workflow for an accelerated stability study.
Caption: Workflow for an accelerated stability study of this compound.
Analytical Techniques for Characterization of Degradation Products
Identifying the degradation products is crucial for understanding the stability profile of this compound.
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is a powerful technique for separating and identifying degradation products. The mass spectrometer provides molecular weight information, which is invaluable for structure elucidation[11][12][13].
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile degradation products, GC-MS can be a suitable analytical method[14][15].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information about the degradation products. Comparing the NMR spectra of a degraded sample with that of a fresh sample can help identify new signals corresponding to impurities[16][17][18][19][20].
Conclusion
The stability of this compound in solution is a critical consideration for its successful use in research and development. By understanding the factors that contribute to its degradation and implementing appropriate handling and storage procedures, researchers can ensure the reliability and reproducibility of their experiments. The troubleshooting guide and experimental protocols provided here offer a comprehensive resource for managing the stability challenges associated with this versatile compound. For further assistance, please do not hesitate to contact our technical support team.
References
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- Gal, Y.-S., et al. (2000). Polymerization of this compound by Transition Metal Catalysts. Korea Polymer Journal, 8(5), 410-416.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- Plenco. (n.d.). Material Storage for Bulk Molding Compounds and Phenolic Resin.
- Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2110.
- Zorić, Z., et al. (2016). Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts. Molecules, 21(4), 473.
- Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC.
- Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide.
- Regis Technologies, Inc. (n.d.). HPLC Troubleshooting Guide.
- Microchem Laboratory. (n.d.). Accelerated Physical Stability Testing.
- LNCT. (n.d.). Accelerated Stability Testing.
- Tolosa, L., et al. (2021). Proposed structures of the degradation products of phenols. The... ResearchGate.
- Rocha-Parra, D. F., et al. (2018). Influence of storage conditions on phenolic compounds stability, antioxidant capacity and colour of freeze-dried encapsulated red wine. Food Chemistry, 244, 249-257.
- Pharmapproach. (2022, April 11). Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms.
- Russo, V., et al. (2023). Heterogeneous Photodegradation Reaction of Phenol Promoted by TiO₂: A Kinetic Study.
- Science.gov. (n.d.). accelerated stability testing: Topics by Science.gov.
- HA-International. (n.d.). Phenolic Novolac Foundry Resins: Dust Hazards and Recommended Control Practices.
- CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o.
- Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts.
- Hu, J. (2005). Assessing Shelf Life Using Real-Time and Accelerated Stability Tests.
- Vonk, E. C., et al. (2001). Separation and characterization of oligomers by reversed-phase high-performance liquid chromatography: a study on well-defined oligothiphenes.
- MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
- Marks, M. J., et al. (2000). Kinetics and Mechanism of the Bulk Thermal Polymerization of (3-Phenoxyphenyl)acetylene. Macromolecules, 33(21), 7848-7857.
- Vonk, E. C., et al. (2001). Separation and characterization of oligomers by reversed-phase high-performance liquid chromatography: a study on well-defined oligothiphenes.
- Penchev, P. I., et al. (2022). The Polymers of Diethynylarenes—Is Selective Polymerization at One Acetylene Bond Possible? A Review. Polymers, 14(19), 3991.
- Wang, Y., et al. (2022). Photodegradation of fleroxacin by g-C3N4/PPy/Ag and HPLC-MS/MS analysis of degradation pathways. Environmental Science and Pollution Research, 29(45), 68538-68548.
- Mohapatra, S. P., et al. (2022). Oxidative Degradation of Pharmaceutical Waste, Theophylline, from Natural Environment. International Journal of Molecular Sciences, 23(10), 5693.
- Li, Z., et al. (2006). Simultaneous determination of degradation products of nonylphenol polyethoxylates and their halogenated derivatives by solid-phase extraction and gas chromatography-tandem mass spectrometry after trimethylsilyation.
- Boulton, R., et al. (2021). Separation and elucidation of ethylidene-bridged catechin oligomers using preparative-HPLC and NMR. American Journal of Enology and Viticulture, 72(2), 169-176.
- Popović, I., et al. (2021).
- Fabbri, D., et al. (2022). A Systematic Study on the Degradation Products Generated from Artificially Aged Microplastics. Polymers, 14(23), 5183.
- Mohapatra, S. P., et al. (2022). Oxidative Degradation of Pharmaceutical Waste, Theophylline, from Natural Environment. International Journal of Molecular Sciences, 23(10), 5693.
- Pawlaczyk, J., & Kasperek, R. (2001). Identification of photodegradation products of nilvadipine using GC-MS. Acta Poloniae Pharmaceutica, 58(6), 425-429.
- Liu, H., et al. (2014). Characterization of the degradation products of a color-changed monoclonal antibody: tryptophan-derived chromophores. Analytical Chemistry, 86(15), 7339-7347.
- ResearchGate. (2015, December 2). How can I separate three structurally similar compounds in HPLC?
- Möller, G., et al. (2004). Identification of autoxidation and photodegradation products of ethynylestradiol by on-line HPLC–NMR and HPLC–MS. Magnetic Resonance in Chemistry, 42(10), 867-874.
- Pobudkowska, A., et al. (2023). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. Molecules, 28(13), 5126.
- Yates, E. A., et al. (2021). Hydrolytic Degradation of Heparin in Acidic Environments: Nuclear Magnetic Resonance Reveals Details of Selective Desulfation.
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Technical Support Center: Optimizing Reaction Conditions for 3-Ethynylphenol Derivatization
Welcome to the technical support center for 3-ethynylphenol, a highly versatile bifunctional building block for research, drug discovery, and materials science. This guide provides in-depth troubleshooting advice and optimized protocols to help you navigate the common challenges encountered when derivatizing this valuable compound.
Introduction: The Versatility of this compound
This compound offers two reactive sites for chemical modification: the terminal alkyne and the phenolic hydroxyl group. This dual reactivity allows for orthogonal chemical strategies, making it an ideal scaffold for creating diverse molecular libraries. However, the interplay between these two functional groups can present unique challenges. This guide is structured to address derivatization at each site separately, followed by a general troubleshooting section.
Section 1: Derivatization via the Alkyne Moiety
The terminal alkyne is a gateway to powerful coupling reactions, most notably the Sonogashira coupling and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".
Sonogashira Coupling: Forging C-C Bonds
The Sonogashira reaction is a robust method for coupling terminal alkynes with aryl or vinyl halides.[1] However, success is highly dependent on finely-tuned reaction conditions.
Troubleshooting Guide & FAQs: Sonogashira Coupling
Q1: My Sonogashira reaction is showing low to no conversion. What are the likely causes?
A1: This is a common issue that can often be traced to one of four areas: catalyst activity, reaction atmosphere, base selection, or temperature.
-
Catalyst System: The palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and the copper(I) co-catalyst (e.g., CuI) are the heart of the reaction.
-
Palladium Oxidation: Ensure your palladium source is Pd(0) or a Pd(II) precatalyst that can be readily reduced in situ. Older Pd(PPh₃)₄ can degrade; consider using a more stable precatalyst like Pd(PPh₃)₂Cl₂. The choice of phosphine ligands is also critical; bulky, electron-rich ligands can accelerate the oxidative addition step, which is often rate-limiting.[2]
-
Copper Co-catalyst: CuI is sensitive to oxidation. Use freshly purchased, high-purity CuI or purify older batches. Its role is to form the copper acetylide intermediate, which then undergoes transmetalation with the palladium center.[2]
-
-
Atmosphere Control: The Sonogashira coupling is sensitive to oxygen, which can lead to the oxidative homocoupling of the alkyne (Glaser coupling), a major side reaction.[3][4]
-
Degassing: Thoroughly degas your solvents and reaction mixture using a "freeze-pump-thaw" technique (at least three cycles) or by bubbling an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes.
-
Inert Atmosphere: Maintain a positive pressure of inert gas throughout the reaction.
-
-
Base Selection: The amine base (e.g., triethylamine, diisopropylamine) is crucial for scavenging the HX produced and for the deprotonation of the alkyne.[1]
-
Ensure the base is anhydrous and amine-based. Inorganic bases are generally less effective. Triethylamine is a common and effective choice.[5]
-
-
Temperature: While many Sonogashira reactions can proceed at room temperature, aryl bromides or chlorides often require heating to facilitate the oxidative addition step.[6] If you see no reaction at room temperature, incrementally increase the heat to 50-80 °C.[6]
Q2: I'm observing a significant amount of alkyne homocoupling (Glaser product). How can I minimize this?
A2: Alkyne homocoupling is a primary competing reaction, driven by the presence of oxygen.[4]
-
Strictly Anaerobic Conditions: As mentioned above, rigorous exclusion of oxygen is the most critical factor.
-
Minimize Copper: While catalytic, excess CuI can sometimes promote homocoupling. Reduce the CuI loading to 1-2 mol%.
-
Slow Addition: Adding the this compound slowly to the reaction mixture can help maintain a low concentration, favoring the cross-coupling pathway over homocoupling.[3]
-
Copper-Free Conditions: Consider a copper-free Sonogashira protocol. These reactions typically require a different ligand set for palladium and a stronger base but can completely eliminate the Glaser coupling side product.[2]
Optimized Protocol: Sonogashira Coupling of this compound with Iodobenzene
Materials:
-
This compound (1.0 equiv)
-
Iodobenzene (1.1 equiv)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
Copper(I) Iodide (CuI) (4 mol%)
-
Triethylamine (TEA) (3.0 equiv)
-
Anhydrous, Degassed Toluene/THF (3:1 mixture)
Procedure:
-
To a flame-dried Schlenk flask under Argon, add Pd(PPh₃)₂Cl₂ and CuI.
-
Add anhydrous, degassed Toluene/THF.
-
Add this compound and triethylamine via syringe.
-
Add iodobenzene via syringe.
-
Stir the reaction at room temperature and monitor by TLC. If the reaction is sluggish after 2-4 hours, gently heat to 50 °C.
-
Upon completion, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with saturated aq. NH₄Cl, then brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., Hexanes/Ethyl Acetate gradient).
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient and regiospecific reaction for forming 1,4-disubstituted 1,2,3-triazoles.[7][8] It is known for its reliability and broad functional group tolerance.[8][9]
Troubleshooting Guide & FAQs: CuAAC
Q1: My click reaction is slow or incomplete. What should I check?
A1: While robust, the efficiency of CuAAC relies on maintaining the active Cu(I) catalytic species.[9][10][11]
-
Copper Source and Reducing Agent: The active catalyst is Cu(I). This is typically generated in situ from a Cu(II) salt (like CuSO₄) using a reducing agent.[7][10]
-
Sodium Ascorbate: This is the most common reducing agent.[7][9] Use a freshly prepared solution of sodium ascorbate in water or buffer, as it can degrade over time. A slight excess is often beneficial.[7]
-
Oxygen Sensitivity: The Cu(I) species can be oxidized to the inactive Cu(II) state by dissolved oxygen. While the reaction is more tolerant to air than the Sonogashira, degassing the solvent (especially for dilute reactions or sensitive substrates) can improve reproducibility and rate.[12]
-
-
Ligands: In bioconjugation or when working with complex molecules, accelerating ligands are often used. These ligands stabilize the Cu(I) ion, prevent precipitation, and increase the reaction rate.[12][13] Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a common and effective choice for aqueous reactions.[10]
-
pH: The reaction is generally tolerant of a wide pH range (4-12).[7][8] However, very low pH can lead to protonation of the azide, while very high pH can cause precipitation of copper hydroxides. A pH between 7 and 9 is typically optimal.
Q2: I'm concerned about copper toxicity or contamination in my final product. How can I address this?
A2: This is a critical consideration, especially in biological applications.[14]
-
Copper Removal: After the reaction, copper can be removed using chelating agents. A common method is to wash or dialyze the product with a solution of EDTA.[10] Specialized copper-scavenging resins are also commercially available.[15][16]
-
Catalyst-Free Click Chemistry: If copper is completely intolerable, consider using a strain-promoted azide-alkyne cycloaddition (SPAAC). This variant uses a strained cyclooctyne instead of a terminal alkyne and does not require a metal catalyst, though it typically produces a mixture of regioisomers.[9][14]
Data Summary: Typical CuAAC Reaction Conditions
| Component | Typical Concentration/Loading | Purpose |
| Alkyne (this compound) | 1.0 equiv | Substrate |
| Azide | 1.0 - 1.2 equiv | Substrate |
| CuSO₄·5H₂O | 1 - 10 mol% | Catalyst Precursor |
| Sodium Ascorbate | 5 - 20 mol% (or up to 1 equiv) | Reducing Agent |
| Solvent | t-BuOH/H₂O, DMF, DMSO | Reaction Medium |
| Temperature | Room Temperature - 50 °C | Reaction Condition |
Section 2: Derivatization via the Phenolic Hydroxyl
The hydroxyl group of this compound behaves as a typical phenol, allowing for classic transformations like O-alkylation and esterification.
O-Alkylation (Williamson Ether Synthesis)
This reaction involves deprotonating the phenol to form the more nucleophilic phenoxide, which then displaces a leaving group on an alkyl electrophile.[17][18]
Troubleshooting Guide & FAQs: O-Alkylation
Q1: My O-alkylation is giving a low yield. What's the problem?
A1: Low yields in Williamson ether synthesis often stem from an incomplete initial deprotonation, a poor choice of electrophile, or competing side reactions.[17]
-
Base Choice: Phenols are more acidic than aliphatic alcohols, but a sufficiently strong base is still required for complete deprotonation.
-
Strength: While NaOH can be used[19][20], stronger bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH) in an aprotic polar solvent like DMF or acetonitrile are more reliable.[21] Cs₂CO₃ is often particularly effective due to the "caesium effect."
-
Solubility: Ensure the base is adequately soluble or forms a fine suspension in the reaction solvent to maximize surface area and reactivity.
-
-
Electrophile (Alkyl Halide): The reaction proceeds via an Sₙ2 mechanism.[17][21]
-
Steric Hindrance: The reaction works best with methyl and primary alkyl halides. Secondary halides will lead to a mixture of substitution (ether) and elimination (alkene) products, with elimination often dominating.[17][20] Tertiary halides will almost exclusively give the elimination product.[17]
-
Leaving Group: The leaving group ability follows the trend I > Br > Cl > OTs > OMs. Use an alkyl bromide or iodide for best results.
-
-
N-Alkylation as a side reaction: If your alkylating agent or substrate contains a nucleophilic nitrogen (e.g., an amine), competitive N-alkylation can occur.[22] Using a bulkier base or running the reaction at lower temperatures can sometimes favor O-alkylation.
Q2: The reaction seems to have stalled. Should I add more reagents?
A2: Before adding more material, assess the situation. If TLC shows starting material but no product, the issue is likely activation. Ensure your base is active and the solvent is anhydrous. If the reaction has produced some product but stopped, it could be that the base has been consumed or the electrophile has degraded. Adding a fresh portion of base and/or alkyl halide may restart the reaction.
Esterification
Phenols react slowly with carboxylic acids, so esterification is typically achieved using more reactive acylating agents like acid chlorides or anhydrides.[23]
Troubleshooting Guide & FAQs: Esterification
Q1: My esterification with an acid chloride is messy and low-yielding. Why?
A1: The key is to control the reaction by scavenging the HCl byproduct.
-
Base Requirement: The reaction of a phenol with an acid chloride produces HCl. This must be neutralized by a non-nucleophilic base to drive the reaction to completion. Pyridine is a classic choice as it acts as both a base and a catalyst.[24] Triethylamine with a catalytic amount of DMAP (4-Dimethylaminopyridine) is also a highly effective system.
-
Anhydrous Conditions: Acid chlorides are highly reactive towards water. Ensure all glassware is dry and use anhydrous solvents to prevent hydrolysis of your acylating agent.
Q2: Can I use a carboxylic acid directly?
A2: Direct esterification of phenols with carboxylic acids (Fischer esterification) is generally inefficient.[25][26] To use a carboxylic acid, you must first activate it. Coupling reagents like DCC (N,N'-Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often with an additive like DMAP, are effective for this transformation.[26]
Section 3: General Laboratory Operations
Q: What are the best practices for storing this compound?
A: this compound is a stable crystalline solid but should be protected from light and air for long-term storage. It is best stored at room temperature or colder, under an inert nitrogen atmosphere, to prevent slow oxidative degradation.[27][28]
Q: I'm having trouble purifying my this compound derivative. Any tips?
A: Purification can be challenging due to the polarity of the phenol and the unique properties of the alkyne.
-
Chromatography: Standard silica gel chromatography is usually effective. The phenolic hydroxyl will increase polarity, so you may need a more polar eluent system (e.g., higher percentage of ethyl acetate in hexanes) than for a non-phenolic analogue.
-
Copper Removal: For Sonogashira and CuAAC products, residual copper can complicate purification and NMR analysis. As mentioned, filtering the crude reaction mixture through Celite or a short plug of silica can remove some catalyst residues. A wash with aqueous ammonium chloride or a dilute EDTA solution is also effective.
-
Selective Precipitation: Terminal alkynes can form insoluble salts (acetylides) with certain metal ions like silver(I) or copper(I).[29][30] This property can sometimes be exploited for purification, where the acetylide is precipitated, filtered, and then the free alkyne is regenerated by treatment with acid.[30] This method should be used with caution as some metal acetylides can be explosive when dry.[30]
Section 4: Workflow & Decision Diagrams
Below are visual guides to help structure your experimental approach.
Troubleshooting a Failed Sonogashira Coupling
Caption: A decision flowchart for troubleshooting common Sonogashira coupling failures.
Choosing a Derivatization Strategy
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preventing homocoupling of 3-ethynylphenol in coupling reactions
Welcome to the technical support center for researchers utilizing 3-ethynylphenol in coupling reactions. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you minimize undesired side reactions and maximize the yield of your target compounds.
Introduction: The Challenge of this compound Homocoupling
This compound is a valuable building block in medicinal chemistry and materials science. However, its terminal alkyne functionality makes it susceptible to a common and often frustrating side reaction: oxidative homocoupling. This process, known as Glaser or Hay coupling, leads to the formation of a symmetric 1,3-diyne dimer (1,4-bis(3-hydroxyphenyl)buta-1,3-diyne), consuming your starting material and complicating purification.[1][2] This guide is designed to help you understand, diagnose, and prevent this issue.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of this compound coupling reactions?
A1: Homocoupling is an undesired side reaction where two molecules of this compound react with each other to form a symmetrical dimer.[1] In the context of palladium-catalyzed cross-coupling reactions like the Sonogashira coupling, this specific side reaction is known as the Glaser coupling.[3] It is an oxidative process catalyzed by copper(I) salts in the presence of an oxidant, most commonly atmospheric oxygen.[4][5]
Q2: Why is my Sonogashira reaction producing a significant amount of the homocoupled dimer?
A2: The classic Sonogashira reaction employs a dual catalyst system: a palladium complex and a copper(I) salt (e.g., CuI) as a co-catalyst.[6][7] While the copper co-catalyst's role is to form a copper acetylide intermediate to facilitate transmetalation and increase the reaction rate, it is also the primary catalyst for the Glaser homocoupling side reaction.[3][8] If your reaction is not rigorously protected from oxygen, the copper catalyst will efficiently dimerize your this compound.[1][9]
Q3: How can I detect the homocoupling product in my reaction mixture?
A3: The homocoupling product, 1,4-bis(3-hydroxyphenyl)buta-1,3-diyne, has distinct analytical characteristics. It can typically be identified using standard laboratory techniques:
-
Thin-Layer Chromatography (TLC): The dimer is significantly less polar than the this compound starting material and will have a higher Rf value. It will appear as a new, distinct spot.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly effective method for confirming the presence of the dimer by identifying its corresponding molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H NMR spectrum of the dimer will lack the characteristic terminal alkyne proton signal (a singlet typically around 3-3.5 ppm) present in the this compound starting material.
Troubleshooting Guide: From Problem to Solution
This section addresses common issues encountered during the coupling of this compound and provides targeted solutions grounded in mechanistic principles.
Issue 1: Significant formation of a non-polar side product, confirmed to be the dimer.
-
Primary Cause: You are likely using a traditional copper-co-catalyzed Sonogashira protocol in the presence of oxygen. The copper(I) iodide is catalyzing the oxidative homocoupling of this compound.[3][9]
-
The Most Effective Solution: Switch to a Copper-Free Protocol. The surest way to eliminate Glaser coupling is to remove its catalyst. Numerous copper-free Sonogashira protocols have been developed that rely solely on a palladium catalyst.[1][6][8] These methods are now standard practice for preventing this specific side reaction.
-
Alternative Strategy (If Copper Is Required): Rigorous Oxygen Exclusion. If you must use a copper-containing system, oxygen exclusion is paramount.
-
Degas Solvents: Use solvents that have been thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for at least 30-60 minutes.[9]
-
Inert Atmosphere: Ensure your reaction vessel is properly flushed with argon or nitrogen and the reaction is run under a positive pressure of inert gas.[1]
-
Reducing Atmosphere: For extremely sensitive substrates, some protocols recommend using a reducing atmosphere of hydrogen gas diluted with nitrogen or argon to suppress oxidation.[10][11]
-
Issue 2: Low yield of the desired cross-coupled product, even with minimal dimer formation.
-
Potential Cause: The kinetics of your desired cross-coupling reaction may be slow, allowing even trace side reactions or starting material degradation to become significant. This is especially true when coupling with less reactive partners like aryl chlorides.[12]
-
Solution: Optimize the Palladium Catalyst and Ligand System. The choice of ligand on the palladium center is critical for promoting the desired catalytic cycle over side reactions.
-
Use Bulky, Electron-Rich Ligands: Ligands such as Buchwald-type biaryl phosphines (e.g., SPhos, XPhos) or bulky alkylphosphines (e.g., P(t-Bu)₃) can accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps of the Sonogashira cycle.[7][13] This makes the desired cross-coupling pathway kinetically more favorable than competing processes.[14]
-
Use Palladium Precatalysts: Using a stable Pd(0) source like Pd₂(dba)₃ or a modern, air-stable precatalyst can provide a more active and well-defined catalytic species in solution compared to Pd(II) sources like PdCl₂(PPh₃)₂.[13][15]
-
Issue 3: My reaction is clean under copper-free conditions, but it is very slow or stalls.
-
Potential Cause: The reaction conditions (base, solvent, temperature) may not be optimal for the copper-free pathway with your specific substrates.
-
Solution: Systematic Re-optimization.
-
Base Selection: In copper-free systems, a stronger base may be needed to facilitate the deprotonation of the alkyne. Organic bases like diisopropylethylamine (DIPEA) or triethylamine (TEA) are common, but inorganic bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) can be very effective, particularly in polar aprotic solvents.[16]
-
Solvent Choice: Solvents like DMF, THF, or acetonitrile are often used. For challenging couplings, a more polar solvent like DMSO can be beneficial.[15][17]
-
Temperature: While many Sonogashira reactions can run at room temperature, less reactive coupling partners (e.g., aryl bromides or chlorides) may require elevated temperatures (60-100 °C) to drive the reaction to completion.[12][17]
-
Visualization of Competing Catalytic Cycles
The following diagram illustrates the desired Sonogashira cross-coupling cycle versus the undesired Glaser homocoupling pathway. Understanding this competition is key to troubleshooting.
Caption: Competing reaction pathways for this compound.
Troubleshooting Flowchart
Use this decision tree to guide your experimental strategy.
Caption: Decision tree for optimizing this compound couplings.
Recommended Experimental Protocols
The following protocols provide a starting point for both copper-free and traditional Sonogashira couplings. Safety Note: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Protocol 1: Copper-Free Sonogashira Coupling (Recommended)
This protocol is designed to completely avoid Glaser homocoupling.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) and a bulky phosphine ligand (e.g., XPhos, 0.06 mmol, 6 mol%) if not using a pre-formed catalyst complex.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add 5 mL of degassed solvent (e.g., 1,4-dioxane or THF) via syringe.
-
Reaction: Stir the mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Traditional Sonogashira Coupling (Homocoupling Risk)
Use this protocol only if a copper-free method is not feasible. Rigorous exclusion of oxygen is critical for success.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol, 1.0 equiv) and this compound (1.2 mmol, 1.2 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%) and copper(I) iodide (CuI, 0.06 mmol, 6 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen at least three times.
-
Solvent and Base Addition: Add 5 mL of a degassed solvent mixture, typically THF and triethylamine (TEA) in a 2:1 ratio, via syringe.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C). Monitor the reaction progress carefully by TLC or LC-MS for the formation of the dimer.
-
Work-up & Purification: Follow steps 6 and 7 from Protocol 1.
Comparative Data: Impact of Reaction Conditions on Homocoupling
The following table summarizes general trends observed when modifying reaction conditions to suppress the homocoupling of terminal alkynes.
| Parameter | Condition A (High Homocoupling Risk) | Condition B (Low Homocoupling Risk) | Rationale for Improvement |
| Copper Co-catalyst | CuI (5-10 mol%) Present | Absent | Copper is the primary catalyst for the Glaser homocoupling reaction. Its removal eliminates this pathway.[1][8] |
| Atmosphere | Air / Incomplete Inerting | Rigorous Inert Atmosphere (Argon/N₂) | Oxygen is the oxidant required for the copper-catalyzed oxidative homocoupling.[3][9] |
| Pd Ligand | PPh₃ | Bulky, Electron-Rich (e.g., SPhos, P(t-Bu)₃) | Bulky, electron-rich ligands accelerate the desired cross-coupling cycle, outcompeting the homocoupling side reaction.[7][13] |
| Base | Amine Base (e.g., TEA) | Stronger Base (e.g., Cs₂CO₃) | In copper-free systems, a stronger base can facilitate alkyne deprotonation, improving the rate of the desired reaction.[16] |
References
- Copper-free Sonogashira coupling - The chemical reaction d
- Ghiaci, M., et al. (2020). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]
- Sonogashira troubleshooting help needed. (2020). Reddit. [Link]
- Glaser Coupling Reaction without Organic Solvents and Bases under Near-critical Water Conditions. (2009).
- Nykaza, T. V., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters. [Link]
- Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. (2020).
- Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]
- Sonogashira coupling. (n.d.). Wikipedia. [Link]
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]
- Glaser coupling. (n.d.). Wikipedia. [Link]
- O'Duill, M., et al. (2019). Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques. Chemical Science. [Link]
- DeAngelis, A., & Colacot, T. J. (2014). Prominent Ligand Types in Modern Cross-Coupling Reactions. Royal Society of Chemistry. [Link]
- Mondal, S., et al. (2021). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent. ACS Omega. [Link]
- Chen, C., et al. (2024).
- Glaser Heterocoupling Reaction for the Synthesis of Enantiomerically Enriched Unnatural α-Amino Acids Incorporating Asymmetric Diyne Moieties. (2023). ACS Omega. [Link]
- Heck Alkynylation (Copper-Free Sonogashira Coupling) of Aryl and Heteroaryl Chlorides. (2013). Organic Chemistry Portal. [Link]
- Glaser Coupling, Hay Coupling. (n.d.). Organic Chemistry Portal. [Link]
- Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. [Link]
- What is the best procedure for Sonogashira coupling?. (2014).
- Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. NTU Scholars. [Link]
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. (2004).
- Sonogashira coupling reaction of aryl halides with phenylacetylene. (2024).
- Unravelling the Mechanism of Glaser Coupling Reaction on Ag(111) and Cu(111) Surfaces. (2019).
- Glaser-Hay Coupling. (n.d.). SynArchive. [Link]
- Qiu, Z., Zeng, H., & Li, C.-J. (2020). Coupling without Coupling Reactions: En Route to Developing Phenols as Sustainable Coupling Partners via Dearomatization-Rearomatization Processes. Accounts of Chemical Research. [Link]
- Forgács, A., & Csendes, Z. (2023).
- Chisvert, A., et al. (2013). Different Analytical Methods of Para-Phenylenediamine Based Hair Dye. American Journal of Analytical Chemistry. [Link]
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- 17. reddit.com [reddit.com]
Catalyst Deactivation in Reactions with 3-Ethynylphenol: A Technical Support Center
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 3-ethynylphenol. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding catalyst deactivation, a common challenge in reactions involving this versatile building block. By understanding the root causes of catalyst deactivation, you can enhance reaction efficiency, improve product yield, and ensure the reproducibility of your results.
Introduction: The Challenge of this compound
This compound is a valuable bifunctional molecule, featuring both a reactive terminal alkyne and a phenolic hydroxyl group. This unique structure allows for a wide range of transformations, including cross-coupling, hydrogenation, and etherification reactions. However, these same functional groups can also be the source of significant challenges in catalysis, leading to rapid catalyst deactivation. This guide will delve into the primary mechanisms of deactivation and provide actionable strategies to mitigate these issues.
Part 1: Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding catalyst deactivation when working with this compound.
Q1: Why is my palladium catalyst turning black and losing activity during a Sonogashira coupling with this compound?
A1: The formation of "palladium black" is a common indicator of catalyst degradation, often resulting from the reduction of the active Pd(II) species to inactive Pd(0) nanoparticles.[1][2] In the context of this compound, this can be exacerbated by several factors:
-
Homocoupling of the Alkyne: The terminal alkyne of this compound can undergo homocoupling, which can lead to the formation of polymeric materials that facilitate the reduction and aggregation of the palladium catalyst.
-
Presence of Reducing Agents: Impurities in the reagents or solvents, or even the reaction conditions themselves, can contribute to the reduction of the palladium catalyst.
-
Ligand Degradation: The phosphine ligands commonly used in cross-coupling reactions are susceptible to oxidation, which can destabilize the palladium center and lead to precipitation.[2][3]
Q2: I'm trying to selectively hydrogenate the alkyne of this compound to an alkene using a Lindlar catalyst, but I'm seeing significant formation of the fully saturated ethylphenol. What's going wrong?
A2: This issue, known as over-reduction, is a classic problem in the selective hydrogenation of alkynes.[4][5] With a Lindlar catalyst (Pd/CaCO₃ or Pd/BaSO₄ poisoned with lead and quinoline), the goal is to stop the reaction at the alkene stage.[6][7] Several factors can lead to the loss of selectivity:
-
Catalyst Poisoning Imbalance: The "poison" (lead acetate) that deactivates the most active sites on the palladium surface to prevent alkene reduction can leach from the support.[4] This results in a more active catalyst that readily hydrogenates the alkene.
-
High Hydrogen Pressure or Temperature: Elevated reaction temperatures or hydrogen pressure can overcome the activation barrier for alkene hydrogenation, leading to the formation of the alkane.[4]
-
Catalyst Age or Quality: An old or poorly prepared Lindlar catalyst may not have the optimal level of poisoning, resulting in poor selectivity.
Q3: My reaction is sluggish, and analysis of the catalyst shows significant carbon deposition. What is the source of this "coke" and how can I prevent it?
A3: Coking, or the formation of carbonaceous deposits on the catalyst surface, is a major cause of deactivation, particularly in reactions involving phenols and alkynes.[8][9] These deposits physically block the active sites of the catalyst.[10] For this compound, potential sources of coke include:
-
Polymerization of the Alkyne: Terminal alkynes are prone to polymerization, especially at elevated temperatures or in the presence of acidic sites on the catalyst support.[11]
-
Phenolic Condensation: Phenolic compounds can undergo condensation reactions to form larger, polyaromatic structures that deposit on the catalyst.[8][12]
-
Feedstock Impurities: Reactive impurities in your starting materials or solvents can also act as coke precursors.[8]
To prevent coking, consider conditioning your feedstock to remove impurities, optimizing reaction conditions (e.g., lower temperature), and selecting a catalyst support that is less prone to promoting polymerization.[8][9]
Q4: I'm using a supported metal catalyst, and I'm detecting the active metal in my product. What is causing this leaching, and how can I minimize it?
A4: Leaching, the dissolution of the active metal from the support into the reaction medium, is a concern for both product purity and catalyst longevity.[13][14] With this compound, the phenolic group and its oxidation products can act as chelating agents, promoting the dissolution of the metal.[13][14][15]
-
Acidic Conditions: Low pH can facilitate the leaching of metal oxides.[15]
-
Chelating Agents: The phenolic hydroxyl group, as well as potential reaction byproducts like catechols or organic acids, can chelate the metal, pulling it off the support.[14][15]
-
Reaction with Reagents: In some cases, reagents in the reaction mixture can directly react with the supported metal, causing it to leach. For instance, in Heck reactions, the aryl halide can oxidatively add to the supported palladium, leading to leaching.[16]
Minimizing leaching can be achieved by carefully controlling the pH of the reaction, choosing a more stable catalyst support, and ensuring the reaction conditions do not favor the formation of strong chelating byproducts.[13]
Part 2: Troubleshooting Guides
This section provides systematic approaches to diagnosing and resolving common catalyst deactivation issues encountered when working with this compound.
Guide 1: Diagnosing the Cause of Deactivation
When faced with a failing reaction, a systematic approach to identifying the root cause of catalyst deactivation is crucial. The following workflow and characterization techniques can provide valuable insights.[17][18]
Caption: Troubleshooting workflow for diagnosing catalyst deactivation.
Step-by-Step Catalyst Characterization Protocol:
-
Sample Preparation: Carefully recover the deactivated catalyst from the reaction mixture by filtration. Wash it with a suitable solvent to remove any adsorbed species and dry it under vacuum.
-
Thermogravimetric Analysis (TGA):
-
X-ray Photoelectron Spectroscopy (XPS):
-
Purpose: To determine the elemental composition and oxidation state of the catalyst surface.[17][20][21] This is highly effective for identifying poisons and changes in the metal's oxidation state (e.g., Pd(II) to Pd(0)).
-
Procedure: A sample of the catalyst is irradiated with X-rays, and the kinetic energy of the emitted electrons is measured.
-
-
Brunauer-Emmett-Teller (BET) Surface Area Analysis:
-
Purpose: To measure the specific surface area and pore size distribution of the catalyst.[17][18] A significant decrease in surface area can indicate fouling or thermal degradation.
-
Procedure: This technique involves the physisorption of a gas (typically nitrogen) onto the catalyst surface at cryogenic temperatures.[18]
-
-
X-ray Diffraction (XRD) and Transmission Electron Microscopy (TEM):
-
Purpose: To determine the crystalline structure and particle size of the active metal.[18] An increase in particle size is a clear indication of thermal degradation (sintering).
-
Procedure: XRD provides information on the bulk crystal structure, while TEM allows for direct visualization of the metal nanoparticles.
-
| Technique | Information Gained | Potential Cause of Deactivation Indicated |
| TGA | Mass loss upon heating in air | Fouling (Coking)[19][20] |
| XPS | Surface elemental composition, oxidation states | Poisoning, Change in active species (e.g., Pd(II) -> Pd(0))[17][20][21] |
| BET | Surface area, pore volume | Fouling, Thermal Degradation[17][18] |
| XRD/TEM | Crystallite size, phase composition | Thermal Degradation (Sintering)[18] |
| ICP-MS/AAS | Elemental analysis of the reaction solution | Leaching[20] |
Table 1: Common analytical techniques for characterizing deactivated catalysts.
Guide 2: Mitigating and Reversing Deactivation
Once the cause of deactivation is identified, targeted strategies can be employed.
Fouling (Coking) Mitigation and Regeneration:
-
Prevention:
-
Optimize Reaction Temperature: Lowering the temperature can reduce the rate of polymerization and condensation reactions.[8]
-
Feedstock Purification: Use techniques like distillation or passing through activated carbon to remove coke precursors.[8]
-
Catalyst Modification: Modifying the acidity of the catalyst support can inhibit coke formation.[9]
-
-
Regeneration:
-
Calcination: Controlled heating of the catalyst in the presence of air or oxygen can burn off the carbon deposits.[22] Care must be taken to avoid excessive temperatures that could lead to sintering.
-
Poisoning Prevention:
-
Reagent Purity: Ensure all reagents and solvents are of high purity and free from known catalyst poisons like sulfur or halides.[4][23]
-
Poison Traps: In some cases, a "sacrificial" bed of material can be placed upstream of the catalyst to adsorb poisons before they reach the main reactor.[24]
Leaching Prevention:
-
Support Selection: Choose a support material that has a strong interaction with the active metal.
-
pH Control: Maintain the reaction pH in a range that minimizes metal dissolution.[15]
-
Immobilization Techniques: Covalent anchoring of the metal complex to the support can provide greater stability against leaching.
Reactivation of Aggregated/Reduced Palladium Catalysts:
In some cases, palladium black can be re-oxidized to the active Pd(II) state. Treatment with an oxidizing agent like benzoquinone has been shown to restore the activity of some deactivated palladium catalysts.[1]
Caption: Decision tree for catalyst reactivation and prevention strategies.
References
- Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024).
- Lecture 10 Catalyst characterization.
- Thermo-Gravimetric Analysis in the Investigation of Catalysts: Insights and Innov
- Catalyst Deactivation Mechanism Analysis. Alfa Chemistry.
- Technical Support Center: Catalyst Poisoning in Lindlar Hydrogen
- The oxidative degradation of phenol via in situ H2O2 synthesis using Pd supported Fe-modified ZSM-5 catalysts. (2022).
- The degradation of phenol via in situ H2O2 production over supported Pd-based catalysts. (2021).
- Three Sources of Catalyst Deactivation and How To Mitigate Them.
- Analysis of C
- Study of the copper leaching in the wet oxidation of phenol with CuO-based catalysts: Causes and effects. (2005).
- Degradation efficiency of phenol and concentrations of leached metal ions. Conditions. (n.d.). Source.
- Optimizing Reaction Conditions for 3-Ethynylaniline Polymerization: A Technical Support Guide. Benchchem.
- Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. (n.d.). NIH.
- Investigation of Pd Leaching from Supported Pd Catalysts during the Heck Reaction. The Journal of Physical Chemistry B.
- Reduction of alkynes (video). Khan Academy.
- Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. (2015). PubMed.
- Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
- Stability and Deactivation Behavior of Cuprous Acetylide Containing Catalysts in Reppe Ethynyl
- Video: Reduction of Alkynes to cis-Alkenes: Catalytic Hydrogen
- 9.4 Reduction of Alkynes. (2020). Organic Chemistry - YouTube.
- Decomposition Pathways of Homogeneous Catalysts. (n.d.).
- Coking and deactivation of catalyst inhibited by silanization modification in oxidation of benzene to phenol with nitrous oxide. (n.d.).
- Deactivation processes of homogeneous Pd catalysts using in situ time resolved spectroscopic techniques. (n.d.).
- Method for reactivating catalysts and a method for recycling supercritical fluids used to reactivate the catalysts.
- How to Prevent Catalyst Poisoning at the Industrial Scale. (2024). Noah Tech.
- Towards the insights into the deactivation behavior of acetylene hydrogenation c
- Heterogeneous Catalyst Deactivation and Regener
- Catalytic Reactions of Acetylene: A Feedstock for the Chemical Industry Revisited. (n.d.). Source.
- Activation, Deactivation and Reversibility Phenomena in Homogeneous Catalysis: A Showcase Based on the Chemistry of Rhodium/Phosphine C
- Valorization of Bio-Oil Aqueous Fractions Through Oxidative Steam Reforming over Co/CeO2-SBA-15 Catalysts: From Single Model Compounds to Complex Mixtures. MDPI.
- Mechanisms of catalyst deactivation. (n.d.).
- Acylation of phenol on solid acids: Study of the deactivation mechanism. (n.d.).
- Study on Catalyst Deactivation During the Hydrodeoxygenation of Model Compounds. (2020). Source.
- Topology-Dependent Coke Formation in the Catalytic Pyrolysis of Phenol over HFAU and HZSM-5 Zeolites. ChemRxiv.
- Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters. (2022). PMC - NIH.
- Trace Metal Impurities in Catalysis. (n.d.).
- How Can You Prevent Catalyst Poisoning? (2025). Chemistry For Everyone - YouTube.
- Deactivation and regeneration of Claus catalyst particles unraveled by pore network model. (n.d.).
- Trace metal impurities in catalysis. (2012). Chemical Society Reviews.
- Heterogeneous versus Homogeneous Palladium Catalysts for Cross-Coupling Reactions. (2012). qualitas1998.net.
- Kinds of Reactivity: Recent Breakthroughs in Metal-Catalyzed Alkyne Chemistry. (2012). PMC - NIH.
- Investigating the Long-Term Kinetics of Pd Nanoparticles Prepared from Microemulsions and the Lindlar Catalyst for Selective Hydrogen
- Effectiveness of Esterification Catalysts in the Synthesis of Poly(Ethylene Vanill
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Technical Support Center: Monitoring 3-Ethynylphenol Reactions
Welcome to the technical support center for monitoring reactions involving 3-ethynylphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the analytical challenges associated with this versatile building block. The content is structured in a practical question-and-answer format to directly address common issues and provide robust, field-proven solutions.
Part 1: Foundational Questions & Technique Selection
This section addresses the initial decisions researchers face when setting up a monitoring strategy for a reaction involving this compound.
Q1: What are the primary analytical techniques for monitoring reactions of this compound?
The three most powerful and commonly used techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] Each offers distinct advantages. HPLC is excellent for routine quantitative analysis of reaction progress. GC-MS provides high sensitivity and structural confirmation of volatile compounds. NMR gives detailed structural information and can be used for in-situ, real-time monitoring.[3][4]
Q2: How do I choose the best technique for my specific reaction?
The optimal choice depends on the reaction characteristics and the information you need. The decision process can be visualized as follows:
Caption: Decision tree for selecting an analytical technique.
Key Considerations Summarized:
| Technique | Primary Use Case | Strengths | Limitations |
| HPLC-UV | Routine monitoring of reaction conversion; quantification of starting material, products, and non-volatile impurities.[2] | Robust, highly reproducible, no derivatization needed for this compound. | Limited structural information from UV detector alone; requires chromophores. |
| GC-MS | Identification of volatile byproducts; high-sensitivity quantification.[2] | Excellent separation for volatile compounds; definitive peak identification via mass spectra. | Requires derivatization for the polar phenol group to improve volatility and peak shape.[5][6] |
| NMR | Real-time reaction kinetics; structural elucidation of intermediates and products.[4][7] | Non-invasive, provides rich structural data, can monitor reactions directly in the NMR tube.[8] | Lower sensitivity compared to MS; spectra can be complex; requires deuterated solvents for high-field instruments. |
Part 2: HPLC-UV Troubleshooting Guide
HPLC is often the first choice for tracking the consumption of this compound and the formation of its products.
Q3: My peak shape for this compound is tailing significantly. What is the cause and how do I fix it?
Causality: Peak tailing for phenolic compounds is most often caused by secondary interactions between the acidic hydroxyl group of the phenol and residual, un-capped silanol groups on the surface of a standard silica-based C18 column. These interactions cause a portion of the analyte molecules to lag behind the main band, resulting in a tailed peak.
Troubleshooting Steps:
-
Mobile Phase Modification: Add a small amount of a weak acid, like 0.1% trifluoroacetic acid (TFA) or formic acid, to the mobile phase. This protonates the silanol groups, minimizing their interaction with the phenol.
-
Use a Base-Deactivated Column: Switch to a column specifically designed for analyzing bases or polar compounds. These columns have advanced end-capping to shield the residual silanols.
-
Check Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or identical to your mobile phase. Dissolving the sample in a much stronger solvent (e.g., pure acetonitrile when the mobile phase is 50% acetonitrile/water) can cause peak distortion.
Q4: I am seeing unexpected peaks in my chromatogram. How do I identify their source?
Unexpected peaks can arise from several sources. A systematic approach is crucial for identification.
Caption: Workflow for identifying the source of unexpected peaks.
Experimental Protocol: Baseline HPLC Method for this compound
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Detection: UV at 254 nm and 280 nm.
-
Sample Preparation: Quench a 50 µL aliquot of the reaction mixture in 950 µL of 50:50 acetonitrile/water. Vortex and filter through a 0.22 µm syringe filter before injection.
Part 3: GC-MS Troubleshooting Guide
GC-MS is invaluable for identifying byproducts but requires an extra derivatization step for polar molecules like this compound.
Q5: Why is derivatization essential for analyzing this compound by GC?
Causality: Two primary reasons necessitate derivatization:
-
Volatility: The polar hydroxyl (-OH) group on the phenol engages in strong hydrogen bonding, which significantly raises its boiling point and reduces its volatility. Un-derivatized this compound will move poorly through a GC column.
-
Thermal Stability & Peak Shape: The polar -OH group can interact with active sites in the GC inlet and column, leading to peak tailing and potential thermal degradation at high temperatures.
Derivatization, typically silylation, replaces the active hydrogen on the hydroxyl group with a non-polar, thermally stable group like trimethylsilyl (TMS).[5][9] This blocks hydrogen bonding, increases volatility, and results in sharp, symmetrical peaks.[10]
Q6: My silylation reaction appears incomplete, showing both derivatized and un-derivatized peaks. How can I drive it to completion?
Causality: Incomplete silylation is a common issue, often stemming from insufficient reagent strength, interfering moisture, or non-optimal reaction conditions.
Troubleshooting Steps:
-
Eliminate Moisture: Water rapidly consumes silylation reagents. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use an anhydrous solvent for your sample.
-
Increase Reagent Strength: If using a mild silylating agent like BSTFA alone, consider a more potent mixture. A common and highly effective combination is BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane). The TMCS acts as a catalyst, accelerating the reaction.[5]
-
Optimize Reaction Conditions: Gently heat the reaction mixture (e.g., 60-75°C for 30-45 minutes) to increase the reaction rate.[5] Ensure the vial is tightly capped to prevent reagent evaporation.
-
Check for Steric Hindrance: If your product has bulky groups near the phenol, a more aggressive reagent like MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) may be required.
Experimental Protocol: TMS Derivatization for GC-MS Analysis
-
Sample Prep: Transfer ~1 mg of the dried reaction mixture residue to a 2 mL autosampler vial. If in solution, evaporate the solvent from a small aliquot under a stream of nitrogen.
-
Reagent Addition: Add 100 µL of an anhydrous solvent (e.g., pyridine or acetonitrile) to dissolve the residue.
-
Silylation: Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: Inject 1 µL of the derivatized solution into the GC-MS.
Part 4: NMR Spectroscopy FAQs
NMR provides unparalleled structural detail and is a powerful tool for mechanistic studies.
Q7: My NMR peaks are distorted or shifting during the course of the reaction. What's happening?
Causality: Changes in the reaction medium can affect the magnetic field homogeneity within the sample.
-
Shifting Peaks: Changes in solvent polarity, pH, or concentration as the reaction proceeds can cause slight shifts in the chemical environment of the nuclei, leading to peak movement.[7][8]
-
Distorted/Broadened Lineshapes: This is often due to a loss of magnetic field homogeneity.[7] This can be caused by the formation of precipitates (inhomogeneity), temperature gradients, or the presence of paramagnetic species (e.g., certain catalysts), which can dramatically broaden peaks.
Troubleshooting Steps:
-
Re-shim: If monitoring offline, re-shim the spectrometer for each new sample. For in-situ monitoring, this is more challenging, but ensuring the reaction is well-mixed and thermally stable is key.
-
Use a Lock Solvent: For reactions in non-deuterated solvents, a coaxial insert containing a deuterated lock solvent can help the spectrometer maintain a stable field lock.
-
Filter Samples: If taking aliquots, filter them before preparing the NMR sample to remove any solids that would disrupt field homogeneity.
-
Check for Paramagnetism: If using a metal catalyst, be aware of its potential to cause severe peak broadening. There may be little recourse other than to monitor species distant from the metal center or use a different analytical technique.
Q8: How can I get accurate quantitative data (qNMR) from my reaction mixture?
Causality: The intensity of an NMR signal is directly proportional to the number of nuclei contributing to it. However, accurate quantification requires specific acquisition parameters to ensure this proportionality is maintained and measured correctly.
Experimental Protocol: Sample Prep and Acquisition for qNMR
-
Choose an Internal Standard: Select a standard that has a simple spectrum (ideally a singlet), does not react with any components, and has a peak that is well-resolved from all other signals. 1,3,5-Trimethoxybenzene is a common choice.
-
Prepare the Sample:
-
Accurately weigh a known amount of the internal standard into a vial.
-
Add a known mass or volume of the reaction aliquot to the same vial.
-
Add the appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Ensure everything is fully dissolved.
-
-
Set Acquisition Parameters:
-
Increase the Relaxation Delay (d1): This is the most critical step. The delay between scans must be long enough for all nuclei of interest to fully relax back to their equilibrium state. A delay of 5 times the longest T₁ value (d1 ≥ 5 * T₁ₘₐₓ) is required. For many small molecules, a delay of 30-60 seconds is a safe starting point.
-
Ensure Sufficient Signal-to-Noise: Acquire enough scans (e.g., 16 or 32) to get a good signal-to-noise ratio (>100:1) for the peaks you need to integrate.
-
-
Processing:
-
Carefully phase the spectrum and apply a good baseline correction.
-
Integrate the well-resolved peak of the internal standard and the peaks corresponding to your starting material and product.
-
Calculate the molar ratio based on the known amount of standard and the relative integrals (normalized for the number of protons).
-
References
- Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021). Purdue University Research Repository.
- Seven Essential Steps for In Situ Reaction Monitoring. Spectroscopy Online.
- Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR
- NMR Reaction Monitoring Robust to Spectral Distortions.
- Mass Spectrometric Detection of Phenols using the Gibbs Reaction. Purdue University Department of Chemistry.
- NMR Reaction-Monitoring as a Process Analytical Technique. Pharmaceutical Technology.
- NMR reaction monitoring robust to spectral distortions. ChemRxiv.
- Determination of phenols and chlorophenols as trimethylsilyl derivatives using gas chrom
- The Use of Derivatization Reagents for Gas Chrom
- Technical Support Center: Monitoring 3-Bromoquinoline Reactions. Benchchem.
- Determination of phenols and chlorophenols as trimethylsilyl derivatives using gas chromatography–mass spectrometry.
- Derivatization of Drug Substances with MSTFA. Sigma-Aldrich.
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. asahilab.co.jp [asahilab.co.jp]
- 4. pharmtech.com [pharmtech.com]
- 5. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Determination of phenols and chlorophenols as trimethylsilyl derivatives using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Byproduct Identification in 3-Ethynylphenol Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and frequently asked questions regarding byproduct formation in reactions involving 3-ethynylphenol. Our goal is to equip you with the knowledge to identify, mitigate, and understand the formation of common impurities, ensuring the integrity and success of your experiments.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section directly addresses specific issues you may encounter during your work with this compound, providing both diagnostic and remedial strategies.
Issue 1: Significant Homocoupling (Glaser Coupling) Byproduct in Sonogashira Reactions
Q: I am performing a Sonogashira coupling with this compound and an aryl halide, but I'm observing a substantial amount of a diyne byproduct corresponding to the homocoupling of this compound. What is causing this, and how can I minimize it?
A: The formation of a symmetrical 1,3-diyne is a classic side reaction in Sonogashira couplings, known as Glaser or Glaser-Hay coupling.[1][2][3] This occurs when two terminal alkynes couple in the presence of a copper(I) catalyst and an oxidant, which is often atmospheric oxygen.[1][2]
Causality: The copper(I) cocatalyst, essential for activating the terminal alkyne in the Sonogashira catalytic cycle, can also directly facilitate the oxidative homocoupling of the alkyne.[4] The electron-rich nature of the phenol group in this compound can further promote this side reaction.
Troubleshooting Protocol:
-
Deoxygenation: Rigorously deoxygenate your solvents and reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period before adding the catalyst and reactants. Maintaining a positive pressure of inert gas throughout the reaction is crucial.
-
Copper-Free Conditions: If homocoupling persists, consider a copper-free Sonogashira protocol. While these reactions may require higher temperatures or different ligand systems, they eliminate the primary catalyst for Glaser coupling.[5][6]
-
Controlled Addition of Alkyne: Adding the this compound slowly to the reaction mixture can help to keep its instantaneous concentration low, thereby disfavoring the bimolecular homocoupling reaction.
-
Choice of Base and Solvent: The selection of base and solvent can influence the rate of homocoupling. Amines like triethylamine or diisopropylamine are commonly used. Experimenting with different bases or solvent systems (e.g., THF, DMF) may be beneficial.[7]
Issue 2: Unidentified Peaks in HPLC/LC-MS After a Click Reaction
Q: After performing a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with this compound, my chromatogram shows unexpected peaks. What are the likely byproducts?
A: While CuAAC, a cornerstone of "click chemistry," is known for its high efficiency and specificity, side reactions can still occur, particularly with sensitive substrates like phenols.[8][9][10]
Potential Byproducts & Their Origins:
| Byproduct Type | Potential Cause | Recommended Analytical Confirmation |
| Oxidized Phenol Species | The reaction conditions, especially if exposed to air, can lead to the oxidation of the phenol group, resulting in quinone-type structures or other degradation products.[11] | High-Resolution Mass Spectrometry (HRMS) to identify molecular formulas corresponding to the addition of oxygen atoms. |
| Homocoupled Diyne | As with Sonogashira reactions, the copper catalyst can promote the Glaser coupling of this compound, especially if the azide component is slow to react.[12] | Mass spectrometry will show a peak corresponding to double the mass of this compound minus two protons. |
| Side-Chain Reactions | Depending on the other functional groups present on your azide partner, unintended reactions with the phenol or alkyne can occur. | Detailed structural elucidation using 1D and 2D NMR techniques (COSY, HSQC, HMBC). |
| Isomeric Triazoles | While CuAAC is highly regioselective for the 1,4-isomer, trace amounts of the 1,5-isomer can sometimes form, especially if the catalyst system is not optimal.[8] | Careful analysis of NMR spectra, particularly the chemical shifts of the triazole proton and adjacent carbons. |
Troubleshooting Workflow:
Caption: Workflow for identifying unknown byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercially available this compound, and how can they impact my reactions?
A1: Commercially available this compound may contain impurities that can interfere with your reactions.[13][14] Common impurities include:
-
Isomeric phenols: Such as 2-ethynylphenol and 4-ethynylphenol, which can lead to regioisomeric byproducts that are difficult to separate.
-
Residual solvents: From the synthesis and purification process.
-
Oxidized byproducts: Phenols are susceptible to oxidation, which can lead to colored impurities.[11]
-
Polymeric material: Acetylenic compounds can polymerize over time, especially when exposed to heat, light, or certain metal ions.[15]
These impurities can poison catalysts, lead to unintended side products, and complicate purification. It is advisable to check the purity of the starting material by GC-MS or NMR before use and consider purification by column chromatography or recrystallization if necessary.[16]
Q2: How can I qualitatively test for the presence of the phenolic group in my final product to ensure it hasn't been modified?
A2: Several simple chemical tests can indicate the presence of a phenolic hydroxyl group:
-
Ferric Chloride Test: Dissolving a small amount of your compound in water or ethanol and adding a few drops of a neutral ferric chloride solution will typically produce a distinct color (often violet, blue, or green) if a phenolic group is present.[17][18][19]
-
Litmus Test: Phenols are weakly acidic and will turn blue litmus paper red.[17] This test is not specific, as carboxylic acids will give the same result.
-
Bromine Water Test: The addition of bromine water to a solution of a phenol often results in the formation of a white precipitate due to the facile electrophilic bromination of the activated aromatic ring.[18]
Q3: My reaction with this compound is sluggish. Could this be related to byproduct formation?
A3: Yes, a sluggish reaction can be both a cause and a consequence of byproduct formation.
-
Catalyst Inactivation: If byproducts are formed that coordinate strongly to the metal catalyst (e.g., some oxidized species or polymers), they can inhibit catalytic activity, slowing down the desired transformation.
-
Substrate Degradation: If the desired reaction is slow, the starting materials, including the relatively sensitive this compound, are exposed to the reaction conditions for a longer period, increasing the likelihood of degradation and the formation of byproducts.[20]
If your reaction is slow, it is crucial to re-evaluate the reaction conditions. Consider increasing the temperature (within the stability limits of your reactants), changing the ligand on your catalyst to a more activating one, or ensuring all reagents are pure and the reaction is free from inhibitors like oxygen.[5][7][21]
Q4: What is the best way to purify my product from a this compound reaction to remove polar byproducts?
A4: The purification strategy will depend on the specific properties of your product and the byproducts.
-
Aqueous Workup: An acidic wash (e.g., dilute HCl) can help remove basic impurities like amines used in Sonogashira reactions. A subsequent basic wash (e.g., dilute NaHCO₃ or NaOH) can remove unreacted this compound and other acidic byproducts. However, be cautious, as your product might also be soluble in the basic wash if it retains the phenolic group.
-
Silica Gel Chromatography: This is the most common method. A gradient elution starting with a non-polar solvent (like hexane or heptane) and gradually increasing the polarity with a more polar solvent (like ethyl acetate or dichloromethane) is typically effective. The less polar desired product will usually elute before the more polar phenolic byproducts.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method for removing impurities.[22]
Troubleshooting Logic for Purification:
Caption: Decision tree for purification strategy.
References
- Vertex AI Search. (n.d.). Cross-Coupling Chemistry.
- Reddit. (2020, August 8). Sonogashira troubleshooting help needed. r/Chempros.
- National Center for Biotechnology Information. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Phenol. NCBI Bookshelf.
- National Center for Biotechnology Information. (2020, October 1). Advances in Cross-Coupling Reactions. PMC.
- Royal Society of Chemistry. (2025, April 17). The stereo-divergent functionalization of alkynes: a comprehensive review.
- National Center for Biotechnology Information. (n.d.). Regioselective Reductive Cross-Coupling Reactions of Unsymmetrical Alkynes. PubMed Central.
- Sussex Drug Discovery Centre. (2013, January 14). Guidelines for Sonogashira cross-coupling reactions.
- BYJU'S. (2020, May 19). Test for Phenolic Group.
- Chemistry LibreTexts. (2024, September 1). 2.9: Qualitative Analysis of Organic Compounds.
- ResearchGate. (2025, August 10). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | Request PDF.
- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
- (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
- YouTube. (2022, September 17). Tests for Identification of Phenols : Organic Qualitative Analysis.
- ACS Publications. (2012, June 15). Cross-Coupling Reactions | The Journal of Organic Chemistry.
- Alfa Chemistry. (n.d.). Glaser Coupling.
- EPA. (n.d.). Method 604: Phenols.
- PubMed Central. (2021, February 25). Reassessing Alkyne Coupling Reactions While Studying the Electronic Properties of Diverse Pyrene Linkages at Surfaces.
- (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling.
- Organic Syntheses Procedure. (n.d.). 10.
- ChemScene. (n.d.). 10401-11-3 | this compound.
- Benchchem. (n.d.). Technical Support Center: Sonogashira Coupling with Electron-Deficient Aryl Halides.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- ResearchGate. (2025, August 7). (PDF) Convenient Syntheses of M - and p -Ethynylphenols.
- Sigma-Aldrich. (n.d.). 3-Hydroxyphenylacetylene = 95.0 10401-11-3.
- Wikipedia. (n.d.). Sonogashira coupling.
- CORA. (2017, April 10). Impurity Occurrence and Removal in Crystalline Products from Process Reactions.
- National Center for Biotechnology Information. (n.d.). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. PMC.
- Wikipedia. (n.d.). Glaser coupling.
- Scribd. (2025, September 23). Click Chemistry | PDF | Chemical Reactions.
- Wikipedia. (n.d.). Click chemistry.
- (n.d.). The Sonogashira Coupling.
- Royal Society of Chemistry. (2014, May 28). Recent advances and applications of Glaser coupling employing greener protocols.
- National Institutes of Health. (n.d.). Application of the Solid-Supported Glaser–Hay Reaction to Natural Product Synthesis.
- PubMed Central. (n.d.). Adverse immunostimulation caused by impurities: The dark side of biopharmaceuticals.
- TCI AMERICA. (n.d.). Topics (Click Chemistry).
- GFS Chemicals. (n.d.). This compound, 95%.
- Pharmaceutical Technology. (2012, April 2). Evaluating Impurities in Drugs (Part III of III).
- National Center for Biotechnology Information. (n.d.). Recent trends in the impurity profile of pharmaceuticals. PMC.
- Royal Society of Chemistry. (n.d.). Uncovering three-body competition of chain growth, degradation and re-aggregation for polyphenylacetylenes during solution polymerization.
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Navigating the Reactivity of 3-Ethynylphenol: A Technical Guide for Synthetic Chemists
To our valued colleagues in research and development,
Welcome to the technical support center for 3-ethynylphenol. As a bifunctional building block possessing both a nucleophilic phenol and a reactive terminal alkyne, this compound presents unique opportunities and challenges in organic synthesis. This guide, compiled by our senior application scientists, aims to provide in-depth, practical advice to navigate the intricacies of its reactivity, with a focus on the critical role of solvent and base selection. We will delve into common experimental hurdles and offer logical, evidence-based solutions to streamline your synthetic endeavors.
Understanding the Dual Reactivity of this compound
The key to successfully employing this compound lies in understanding the relative acidity of its two reactive protons: the phenolic proton and the acetylenic proton.
| Proton | Functional Group | Predicted pKa | Relative Acidity |
| Phenolic | -OH | ~9.3[1] | More acidic |
| Acetylenic | -C≡CH | ~25[2] | Less acidic |
This significant difference in acidity is the cornerstone of achieving selective reactions. The phenolic proton is substantially more acidic and can be deprotonated with a wide range of bases, while the acetylenic proton requires a much stronger base for removal. This differential reactivity allows for selective functionalization at either site, provided the reaction conditions are carefully controlled.
Below, we present a troubleshooting guide and frequently asked questions to address specific issues you may encounter during your experiments.
Troubleshooting Guide
Problem 1: Poor or No Yield in Sonogashira Coupling
Question: I am attempting a Sonogashira coupling with this compound and an aryl halide, but I am observing low to no product formation. What are the likely causes and how can I troubleshoot this?
Answer:
The Sonogashira coupling is a powerful tool for forming carbon-carbon bonds, but its success with this compound is highly dependent on the reaction conditions, particularly the choice of base and solvent.
Root Cause Analysis:
-
Incomplete Deprotonation of the Alkyne: The Sonogashira reaction requires the in situ formation of a copper acetylide, which necessitates the deprotonation of the terminal alkyne.[3] If the base is not strong enough, this will be the rate-limiting step.
-
Interference from the Phenolic Hydroxyl Group: The acidic phenolic proton can compete with the acetylenic proton for the base, leading to the formation of the phenoxide. This can complicate the reaction by altering the solubility of the starting material and potentially coordinating with the metal catalysts.
-
Catalyst Deactivation: Palladium(0) catalysts can be sensitive to air, leading to catalyst deactivation.[3]
-
Solvent Mismatch: The solvent must be able to dissolve all reaction components, including the aryl halide, this compound, the base, and the catalyst complex. Poor solubility can lead to a sluggish or incomplete reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Sonogashira coupling of this compound.
Step-by-Step Troubleshooting Protocol:
-
Base Selection:
-
Initial Recommendation: For Sonogashira coupling, an amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is commonly used.[3][4] These bases are generally strong enough to deprotonate the terminal alkyne to a sufficient extent to facilitate the catalytic cycle.
-
Alternative Bases: If the reaction is sluggish, a stronger base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) can be employed, particularly in copper-free Sonogashira protocols.[3]
-
-
Solvent Optimization:
-
Common Solvents: A variety of solvents can be used for Sonogashira couplings, including tetrahydrofuran (THF), dimethylformamide (DMF), and acetonitrile.[5][6]
-
Solvent Effects: The choice of solvent can influence the reaction rate and the solubility of the reaction components. For instance, DMF can be effective at dissolving all components but can be difficult to remove. THF is a good starting point for many reactions.
-
-
Protecting the Phenolic Hydroxyl Group:
-
If selective reaction at the alkyne is proving difficult, protection of the more acidic phenolic hydroxyl group is a reliable strategy.
-
Recommended Protecting Group: A silyl ether, such as a tert-butyldimethylsilyl (TBDMS) ether, is a good choice as it is stable to the basic conditions of the Sonogashira coupling and can be easily removed later under acidic conditions (e.g., with TBAF).
-
Experimental Protocol (TBDMS Protection):
-
Dissolve this compound (1 eq.) in anhydrous DMF.
-
Add imidazole (1.5 eq.) and stir until dissolved.
-
Add TBDMS-Cl (1.2 eq.) and stir at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, quench with water and extract with a non-polar solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can then be used in the Sonogashira coupling without further purification.
-
-
-
Reaction Atmosphere:
-
Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst.[3] Degassing the solvent prior to use is also recommended.
-
Problem 2: Unselective Reaction in Click Chemistry
Question: I am trying to perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with this compound, but I am getting a complex mixture of products. How can I improve the selectivity?
Answer:
While the CuAAC reaction is known for its high selectivity, the presence of the phenolic hydroxyl group in this compound can lead to side reactions if not properly managed.
Root Cause Analysis:
-
Coordination of the Phenol to the Copper Catalyst: The phenolic oxygen can coordinate to the copper(I) catalyst, potentially altering its reactivity or leading to undesired side reactions.
-
Base-Mediated Side Reactions: If a base is present, deprotonation of the phenol can lead to the formation of the phenoxide, which may undergo side reactions.
-
Alkyne Homocoupling: A common side reaction in copper-catalyzed alkyne reactions is the oxidative homocoupling of the alkyne (Glaser coupling) to form a diyne.[7]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for CuAAC reactions with this compound.
Step-by-Step Troubleshooting Protocol:
-
Solvent Selection:
-
The CuAAC reaction is remarkably versatile in terms of solvent choice.[4][8] It can be run in a variety of solvents, including water, t-butanol/water mixtures, THF, and DMF.
-
Recommendation: A 1:1 mixture of t-butanol and water is often a good starting point, as it can help to solubilize both organic and inorganic reagents.
-
-
Protecting the Phenolic Hydroxyl Group:
-
As with the Sonogashira coupling, protecting the phenol as a silyl ether (e.g., TBDMS) is a robust strategy to prevent its interference in the reaction.
-
-
Use of a Copper(I)-Stabilizing Ligand:
-
Ligands such as tris(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can stabilize the copper(I) oxidation state and improve the efficiency and cleanliness of the reaction.
-
-
Reaction Conditions:
-
Catalyst: A common catalyst system is CuSO₄·5H₂O with a reducing agent such as sodium ascorbate to generate the active Cu(I) species in situ.
-
Temperature: The reaction is typically run at room temperature.
-
Frequently Asked Questions (FAQs)
Q1: How can I selectively deprotonate the phenolic hydroxyl group of this compound without affecting the alkyne?
A1: Due to the significant difference in pKa values (phenol ~9.3, alkyne ~25), selective deprotonation of the phenolic hydroxyl group is readily achievable. A moderately weak inorganic base is sufficient.
-
Recommended Bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or even sodium hydroxide (NaOH) can be used.
-
Recommended Solvents: Polar aprotic solvents like acetone, acetonitrile, or DMF are suitable.
-
Example Protocol (for Williamson Ether Synthesis):
-
Dissolve this compound (1 eq.) in acetone.
-
Add K₂CO₃ (1.5 eq.) and stir the suspension at room temperature for 30 minutes.
-
Add the desired alkyl halide (1.1 eq.) and heat the reaction to reflux, monitoring by TLC.
-
Upon completion, filter off the inorganic salts and concentrate the filtrate. The crude product can then be purified by column chromatography.
-
Q2: How can I selectively deprotonate the acetylenic proton of this compound?
A2: This is more challenging due to the higher acidity of the phenolic proton. To achieve this, the phenolic hydroxyl group must first be protected.
-
Step 1: Protect the Phenol: Use a base-stable protecting group such as a silyl ether (TBDMS) or a benzyl ether.
-
Step 2: Deprotonate the Alkyne: Once the phenol is protected, a strong base can be used to deprotonate the alkyne.
-
Recommended Bases: Sodium hydride (NaH), sodium amide (NaNH₂), or organolithium reagents like n-butyllithium (n-BuLi).
-
Recommended Solvents: Anhydrous ethereal solvents such as THF or diethyl ether are required, especially with organolithium bases.
-
-
Caution: These reactions must be carried out under strictly anhydrous and inert conditions.
Q3: What are some common side reactions to be aware of when working with this compound?
A3: Besides the competing reactivity of the two functional groups, other potential side reactions include:
-
Polymerization: Under certain conditions (e.g., with some transition metal catalysts or upon heating), the ethynyl group can undergo polymerization.[9] It is advisable to use the mildest possible reaction conditions and to monitor the reaction closely.
-
Oxidative Homocoupling (Glaser Coupling): In the presence of copper catalysts and oxygen, terminal alkynes can couple to form 1,3-diynes. This can be minimized by working under an inert atmosphere.[7]
By carefully considering the choice of solvent and base, and by employing protecting group strategies when necessary, the versatile reactivity of this compound can be effectively harnessed for the synthesis of a wide range of valuable compounds. We trust this guide will serve as a valuable resource in your research endeavors.
References
- Gal, Y. S., & Choi, S. K. (2000).
- Liptak, M. D., Gross, K. C., Seybold, P. G., Feldgus, S., & Shields, G. C. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society, 124(22), 6421–6427.
- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49.
- Thapa, B., & Schlegel, H. B. (2016). Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. Journal of Physical Chemistry A, 120(41), 8192-8199.
- Topol, I. A., Tawa, G. J., Burt, S. K., & Rashin, A. A. (1999). Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model. The Journal of Physical Chemistry A, 103(49), 10075-10082.
- Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.
- Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper(I)-Catalyzed Synthesis of 1,2,3-Triazoles. 3. A Mechanistic View from DFT Calculations. Journal of the American Chemical Society, 127(1), 210–216.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
- Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on Solid Phase:[3][9][10]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry, 67(9), 3057–3064.
- Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions.
- Greene, T. W., & Wuts, P. G. M. (2006). Protective Groups in Organic Synthesis. John Wiley & Sons.
- Kocienski, P. J. (2004). Protecting Groups. Georg Thieme Verlag.
- Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844.
- Tykwinski, R. R. (2003). Evolution of the Sonogashira Coupling Reaction.
- Biffis, A., Zecca, M., & Basato, M. (2001). Palladium-Catalyzed C-C Coupling Reactions in the Synthesis of Conjugated Polymers.
- Lai, G. Q., Liu, S. L., Xu, J. F., & Shen, Y. J. (2006). Convenient syntheses of m- and p-ethynylphenols. Journal of Chemical Research, 2006(3), 204-205.
- Wikipedia contributors. (2023). Sonogashira coupling. In Wikipedia, The Free Encyclopedia.
- Wikipedia contributors. (2023). Click chemistry. In Wikipedia, The Free Encyclopedia.
- Doucet, H., & Hierso, J. C. (2007). Palladium-catalysed cross-coupling reactions (Suzuki, Heck, Sonogashira). Topics in Current Chemistry, 289, 1-44.
- Liptak, M. D., & Shields, G. C. (2001). Comparison of density functional theory and ab initio methods for the calculation of pKa's of substituted phenols. Journal of the American Chemical Society, 123(29), 7314-7319.
- Abraham, R. J., & Reid, M. (2001). Proton chemical shifts in NMR. Part 16. Proton chemical shifts in acetylenes and the anisotropic and steric effects of the acetylene group. Journal of the Chemical Society, Perkin Transactions 2, (9), 1545-1553.
- Zhang, Y., & Schlegel, H. B. (2023). Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. International Journal of Molecular Sciences, 24(14), 11593.
- Chemistry LibreTexts. (2020, May 30). 10.8: Acidity of Terminal Alkynes and Acetylide Ions.
- MDPI. (2024, November 21). Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Derivatives.
- Allied Academies. (n.d.). Click chemistry: A novel tool in pharmaceutical research.
- NIH. (2023, November 14). “Click Chemistry”: An Emerging Tool for Developing a New Class of Structural Motifs against Various Neurodegenerative Disorders.
- NIH. (n.d.). Epoc group: transformable protecting group with gold(iii)-catalyzed fluorene formation.
- NIH. (2021, April 7). Reactivity of Aliphatic and Phenolic Hydroxyl Groups in Kraft Lignin towards 4,4′ MDI.
- NIH. (2023, November 10). Study on the chemical reactivity difference of primary hydroxyl groups in iridoid glycosides.
- ResearchGate. (n.d.). (PDF) Effects of hydroxyl group distribution on the reactivity, stability and optical properties of fullerenols.
- ResearchGate. (n.d.). (PDF) PROTECTING GROUPS FOR ORGANIC SYNTHESIS.
- ResearchGate. (n.d.). An acetylene zipper—Sonogashira reaction sequence for the efficient synthesis of conjugated arylalkadiynols.
Sources
- 1. 3-Hydroxyphenylacetylene | 10401-11-3 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. depts.washington.edu [depts.washington.edu]
- 6. chem.spbu.ru [chem.spbu.ru]
- 7. “Click Chemistry”: An Emerging Tool for Developing a New Class of Structural Motifs against Various Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Workup Procedures for Reactions Containing 3-Ethynylphenol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-ethynylphenol. This guide provides in-depth technical information, troubleshooting advice, and detailed protocols for the effective workup of reactions involving this versatile bifunctional molecule. Combining the reactivity of a phenol and a terminal alkyne, this compound presents unique challenges and opportunities in organic synthesis. This resource is designed to help you navigate these complexities with confidence.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions encountered when working with this compound and its derivatives.
Q1: What are the key chemical properties of this compound that I should consider during workup?
A1: Understanding the dual functionality of this compound is crucial for a successful workup. Here are its key properties:
-
Acidity of the Phenolic Proton: The hydroxyl group is weakly acidic, with a predicted pKa of approximately 9.30.[1] This allows for its selective deprotonation with a suitable base, forming a water-soluble phenoxide salt. This property is the cornerstone of acid-base extraction for purification.
-
Acidity of the Alkynyl Proton: The terminal alkyne proton is also acidic, with a pKa of around 25.[2][3] While significantly less acidic than the phenolic proton, it can be deprotonated by strong bases like sodium amide (NaNH₂). This is an important consideration in reactions where strong bases are used, as it can lead to unwanted side reactions if not properly managed.
-
Solubility: this compound is a solid with a melting point of 64-66 °C.[1] It is miscible with dimethylformamide and soluble in many common organic solvents like diethyl ether, ethyl acetate, and dichloromethane.[1][4][5] Its solubility in water is moderate but increases significantly upon formation of the sodium phenoxide salt.[5][6]
-
Potential for Side Reactions: The electron-rich aromatic ring is activated by the hydroxyl group, making it susceptible to electrophilic aromatic substitution.[7] The alkyne can undergo self-coupling (Glaser coupling) in the presence of copper catalysts and an oxidant.
Q2: How do I choose the right base for an acid-base extraction of this compound?
A2: The choice of base depends on what you are trying to separate.
-
To separate this compound from non-acidic organic impurities: A moderately strong base like sodium hydroxide (NaOH) is ideal. It will deprotonate the phenol to form the water-soluble sodium phenoxide, which will move to the aqueous layer, leaving the non-acidic impurities in the organic layer.
-
To separate this compound from a stronger acid (e.g., a carboxylic acid): A weaker base like sodium bicarbonate (NaHCO₃) can be used. Sodium bicarbonate is strong enough to deprotonate a carboxylic acid (pKa ≈ 4-5) but not the less acidic phenol.[8] This allows for the selective extraction of the carboxylic acid into the aqueous phase, leaving the phenol in the organic phase. A subsequent extraction with a stronger base like NaOH can then be used to extract the phenol.
Q3: My Sonogashira coupling reaction with this compound is complete, but the workup is messy. How can I improve the purification?
A3: Sonogashira couplings often have complex reaction mixtures containing palladium and copper catalysts, phosphine ligands, and amine bases. Here are some tips for a cleaner workup:
-
Initial Filtration: After the reaction, it is often helpful to filter the reaction mixture through a pad of Celite® to remove precipitated salts and some of the catalyst residues.
-
Ammonia/Ammonium Chloride Wash: Washing the organic layer with a dilute aqueous solution of ammonia or ammonium chloride can help to remove copper salts by forming soluble copper-ammonia complexes.
-
Removal of Palladium and Phosphine Ligands: Palladium catalysts and phosphine oxides can sometimes be challenging to remove. Washing with an aqueous solution of thiourea or L-cysteine can help to scavenge residual palladium. Triphenylphosphine oxide can often be removed by precipitation from a non-polar solvent like hexane or by chromatography.
-
Acid-Base Extraction: Utilize the phenolic group to your advantage. After the initial washes, you can perform an acid-base extraction to separate your product from non-polar byproducts and residual phosphine ligands.
Q4: I am performing a Williamson ether synthesis on the phenolic hydroxyl of this compound. What are the key workup considerations?
A4: The Williamson ether synthesis involves the deprotonation of the phenol with a base, followed by reaction with an alkyl halide. The workup typically involves:
-
Quenching: The reaction is usually quenched with water or a dilute acid to neutralize any remaining base.
-
Extraction: The product is then extracted into an organic solvent.
-
Washing: The organic layer should be washed with water to remove any inorganic salts and then with brine to aid in drying.
-
Acid-Base Extraction (for unreacted starting material): If you have unreacted this compound, you can wash the organic layer with a dilute NaOH solution to remove it as the sodium phenoxide salt.
Q5: Should I protect the functional groups of this compound before my reaction?
A5: The need for protecting groups depends on the specific reaction conditions.
-
Protecting the Phenol: If your reaction involves reagents that are incompatible with a free hydroxyl group (e.g., strong bases, Grignard reagents), you should protect it. Common protecting groups for phenols include methyl ethers, benzyl ethers, and silyl ethers.[9][10]
-
Protecting the Alkyne: If your reaction conditions involve a strong base and you want to avoid deprotonation of the alkyne, you can protect it as a silylacetylene (e.g., using trimethylsilylacetylene). The silyl group can be easily removed with a fluoride source like tetrabutylammonium fluoride (TBAF) during the workup.[10]
Troubleshooting Guide
This section provides solutions to common problems encountered during the workup of reactions involving this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low recovery of product after acid-base extraction. | 1. Incomplete extraction from the aqueous layer. 2. Product is partially soluble in the aqueous layer even in its neutral form. 3. Emulsion formation. | 1. Perform multiple extractions with a fresh portion of organic solvent. 2. Back-extract the aqueous layer with a small amount of a different organic solvent. Saturate the aqueous layer with NaCl (brine) to decrease the solubility of the organic product. 3. Add brine to the separatory funnel to help break the emulsion. If that fails, filter the emulsion through a pad of Celite®. |
| Product is contaminated with a starting material containing a carboxylic acid. | Incomplete initial extraction with a weak base. | Re-dissolve the crude product in an organic solvent and perform a thorough wash with a saturated aqueous solution of sodium bicarbonate. Check the pH of the aqueous layer to ensure it is basic. |
| The final product is dark-colored, even after chromatography. | 1. Residual metal catalysts (palladium, copper). 2. Polymerization of the alkyne or phenol degradation. | 1. Treat the solution of the crude product with activated carbon.[2] Alternatively, wash with a solution of a metal scavenger (e.g., thiourea, L-cysteine). 2. Minimize exposure to air and light during the workup. Consider performing the workup under an inert atmosphere. |
| Formation of an insoluble precipitate during workup. | 1. Precipitation of inorganic salts. 2. Precipitation of the product upon solvent change. | 1. Add water to dissolve the salts. If this is not possible, filter the mixture. 2. Ensure that the product is soluble in the chosen workup solvent. You may need to use a different solvent or a solvent mixture. |
| Unexpected side product observed in the final NMR. | 1. Deprotection of a protecting group during workup. 2. Reaction of the product with the workup reagents (e.g., hydrolysis of an ester). | 1. Choose a protecting group that is stable to the workup conditions.[11] 2. Use milder workup conditions (e.g., use a weaker acid or base, avoid prolonged exposure). |
Detailed Workup Protocols
Here are step-by-step protocols for common reactions involving this compound.
Protocol 1: Workup for a Sonogashira Coupling Reaction
This protocol assumes the Sonogashira coupling of this compound with an aryl halide.
Step 1: Quenching and Initial Filtration
-
Cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with an equal volume of a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Filter the mixture through a pad of Celite® to remove precipitated salts and some of the catalyst residues. Wash the filter cake with the same organic solvent.
Step 2: Aqueous Washes
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer with a dilute aqueous solution of ammonia or ammonium chloride (e.g., 5% w/v) to remove copper salts.
-
Wash the organic layer with water.
-
Wash the organic layer with brine.
Step 3: Acid-Base Extraction for Purification
-
Extract the organic layer with a 1 M aqueous solution of sodium hydroxide. This will deprotonate the phenolic product, moving it to the aqueous layer.
-
Separate the layers. The organic layer contains non-polar impurities and can be discarded (after checking by TLC for any remaining product).
-
Wash the aqueous layer with an organic solvent (e.g., diethyl ether) to remove any remaining non-polar impurities.
-
Cool the aqueous layer in an ice bath and slowly acidify with a 1 M aqueous solution of HCl until the pH is acidic (check with pH paper). The product should precipitate out or form an oil.
-
Extract the product with a fresh portion of an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and then brine.
Step 4: Drying and Concentration
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Step 5: Final Purification
-
The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Protocol 2: Workup for a Williamson Ether Synthesis
This protocol assumes the synthesis of an ether from this compound and an alkyl halide.
Step 1: Quenching
-
Cool the reaction mixture to room temperature.
-
Slowly add water to the reaction mixture to quench any unreacted base and dissolve inorganic salts.
Step 2: Extraction
-
Transfer the mixture to a separatory funnel.
-
Extract the product into a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
Step 3: Aqueous Washes
-
Wash the organic layer with water.
-
To remove any unreacted this compound, wash the organic layer with a 1 M aqueous solution of sodium hydroxide.
-
Wash the organic layer again with water.
-
Wash the organic layer with brine.
Step 4: Drying and Concentration
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure to obtain the crude product.
Step 5: Final Purification
-
Purify the crude product by column chromatography or distillation (if the product is a liquid).
Visualizing Workup Logic
The following diagrams illustrate the decision-making process for the workup of reactions involving this compound.
Caption: Decision tree for the general workup strategy.
Caption: Flowchart for Sonogashira coupling workup.
References
- Sonogashira Coupling - Chemistry LibreTexts. (2024).
- Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit. (2021).
- Acid-Base Extraction - Chemistry LibreTexts. (2022).
- Method for removing impurities from phenol - Google Patents. (n.d.).
- Phenol - Wikipedia. (n.d.).
- Esterification of phenols (video) - Khan Academy. (n.d.).
- Easily remove dark color after sonogashira? : r/OrganicChemistry - Reddit. (2024).
- The Williamson Ether Synthesis - Master Organic Chemistry. (2014).
- Bordwell pKa Table - Organic Chemistry Data. (n.d.).
- Reaction Work-Ups - Chemistry LibreTexts. (2021).
- Reactions of Phenols - Chemistry LibreTexts. (2024).
- Protecting Groups in Organic Synthesis - Ready Lab - UT Southwestern, Dallas, Texas. (n.d.).
- Reactions of Phenol - A Level Chemistry Revision Notes - Save My Exams. (2024).
- Protecting groups - chem.iitb.ac.in. (2020).
- The pKa Table Is Your Friend - Master Organic Chemistry. (2010).
- 3-Hydroxyphenylacetylene, 97% - Thermo Scientific Chemicals. (n.d.).
- A Structured Flowchart Approach, Exemplified in Difficult Aqueous Workup of Hydrophilic Products | Journal of Chemical Education - ACS Publications. (2014).
- Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions - ResearchGate. (2015).
- What is the best procedure for Sonogashira coupling? - ResearchGate. (2014).
- Impurity Occurrence and Removal in Crystalline Products from Process Reactions - CORA. (2017).
- Recent trends in the impurity profile of pharmaceuticals - PMC - NIH. (n.d.).
- PROTECTING GROUPS FOR ORGANIC SYNTHESIS - ResearchGate. (2025).
Sources
- 1. Williamson Ether Synthesis Lab Report | Eastern Kentucky University - Edubirdie [edubirdie.com]
- 2. reddit.com [reddit.com]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Phenol - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. savemyexams.com [savemyexams.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Storage and Handling of 3-Ethynylphenol
Welcome to the technical support guide for 3-ethynylphenol. This resource is designed for researchers, scientists, and drug development professionals to ensure the safe and effective use of this versatile reagent in your experiments. As a bifunctional molecule containing both a reactive terminal alkyne and a nucleophilic phenol, this compound's utility is matched by its sensitivity. This guide provides in-depth, field-proven insights into its proper storage, handling, and troubleshooting to help you maintain its integrity and achieve reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: Due to its sensitivity to air, light, and heat, this compound requires stringent storage conditions to prevent degradation. The optimal storage protocol is as follows:
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. This is critical to prevent oxidative degradation and polymerization of the electron-rich alkyne and phenol moieties.
-
Temperature: Store in a freezer at or below -20°C. Low temperatures significantly slow down potential degradation pathways.
-
Light: Keep in a dark place, for example, by using an amber vial or by wrapping the container in aluminum foil. Light can promote radical-induced polymerization.
-
Container: Use a tightly sealed, clean, and dry container. Specialized packaging, such as bottles with multi-layer septa (e.g., AcroSeal™), can provide a convenient and safe way to store and dispense the reagent while minimizing atmospheric exposure.[1]
Q2: What solvents are compatible with this compound?
A2: this compound is miscible with dimethylformamide. Based on its chemical structure (a polar phenol group and a less polar ethynylphenyl group), it is expected to be soluble in a range of common organic solvents. The principle of "like dissolves like" can be a useful guide. Solvents such as tetrahydrofuran (THF), dichloromethane (DCM), ethyl acetate, and acetonitrile are likely to be suitable for dissolving this compound. However, it is always best practice to perform a small-scale solubility test before preparing a large-scale solution. When selecting a solvent, ensure it is anhydrous, as moisture can react with the compound, especially if it is deprotonated.
Q3: What are the primary chemical incompatibilities of this compound?
A3: this compound should not be stored with or exposed to strong oxidizing agents. The phenol group is susceptible to oxidation, and the ethynyl group can also undergo oxidative coupling. Additionally, care should be taken to avoid unintended contact with transition metal catalysts, as these can promote polymerization.
Q4: What are the main safety hazards associated with this compound?
A4: this compound is a hazardous substance and should be handled with appropriate safety precautions. Key hazards include:
-
Harmful if swallowed.
-
Causes skin irritation and potentially severe eye damage.
-
May cause respiratory irritation.
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (such as neoprene), a lab coat, and safety goggles or a face shield.[2]
Q5: How should I dispose of this compound waste?
A5: All waste containing this compound, including solutions and contaminated materials (gloves, pipette tips, etc.), must be treated as hazardous waste.[2][3]
-
Liquid Waste: Collect in a designated, labeled, and sealed container. Do not pour down the drain.[3]
-
Solid Waste: Collect contaminated solids in a separate, sealed container clearly labeled as hazardous waste.[3][4]
-
Polymerized Material: If polymerization has occurred, the resulting solid should also be disposed of as hazardous chemical waste.
Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) office for specific guidance.[5]
Troubleshooting Guide
Issue 1: The this compound has changed color (e.g., from white/pale yellow to brown/dark).
-
Possible Cause: This is a common visual indicator of degradation, likely due to oxidation and/or polymerization. Exposure to air and light can accelerate this process. Phenols, in general, are known to darken upon oxidation.
-
Solution:
-
Assess the extent of discoloration: A slight darkening may not significantly impact some reactions, but a significant color change to dark brown or black suggests substantial degradation.
-
Analytical Confirmation (Optional but Recommended): If possible, analyze a small sample by ¹H NMR or FT-IR spectroscopy to assess its purity.
-
¹H NMR: Look for the characteristic sharp singlet of the acetylenic proton (typically around 3 ppm). Disappearance or significant broadening of this peak can indicate polymerization or other reactions at the alkyne. The aromatic and phenolic proton signals should also be checked for changes in their expected patterns and integrals.
-
FT-IR: Check for the presence of the sharp, weak C≡C-H stretch (around 3300 cm⁻¹) and the C≡C stretch (around 2100 cm⁻¹). A significant decrease in the intensity or broadening of these peaks can indicate loss of the terminal alkyne.
-
-
Purification: If the compound is only slightly discolored, it may be possible to purify it by column chromatography or recrystallization. However, this should be done with caution as the impurities may be polymeric and difficult to remove.
-
Disposal: If significant degradation is suspected, it is best to dispose of the material as hazardous waste and use a fresh batch for your experiment to ensure reliable and reproducible results.
-
Issue 2: My reaction with this compound is giving low yields or unexpected byproducts.
-
Possible Cause 1: Degraded Starting Material: As discussed in Issue 1, if the this compound has degraded, its effective concentration will be lower, leading to reduced yields of the desired product. The impurities themselves may also interfere with the reaction.
-
Solution 1: Always use this compound that has been properly stored and appears as a white to pale yellow solid or liquid. If there is any doubt about the quality, obtain a fresh bottle.
-
Possible Cause 2: Homocoupling of the Alkyne: In reactions designed to functionalize the alkyne (e.g., Sonogashira, Glaser, or Hay couplings), the terminal alkyne can react with itself to form a 1,3-diyne (dimer). This is a common side reaction, especially in the presence of copper catalysts.
-
Solution 2:
-
Modify Reaction Conditions: Minimize homocoupling by running the reaction under strictly anaerobic conditions. Slow addition of the this compound to the reaction mixture can also help to maintain a low concentration of the alkyne, disfavoring dimerization.
-
Use a Copper-Free Catalyst System: For Sonogashira reactions, consider using a copper-free protocol to reduce the likelihood of Glaser-type homocoupling.
-
Protecting Groups: If homocoupling remains a significant issue, consider protecting the terminal alkyne with a silyl group (e.g., trimethylsilyl or triisopropylsilyl). The protecting group can be removed in a subsequent step.
-
Issue 3: I'm having trouble dissolving the this compound.
-
Possible Cause: While this compound is soluble in many organic solvents, insolubility could indicate that the material has polymerized. Polymers often exhibit poor solubility compared to their corresponding monomers.
-
Solution:
-
Visual Inspection: Examine the material for any signs of being a solid mass when it is expected to be a crystalline powder or liquid, or for the presence of insoluble particulates in the solvent.
-
Small-Scale Solubility Test: Attempt to dissolve a small amount in a good solvent like DMF or THF. If it does not dissolve, polymerization is highly likely.
-
Disposal: If the material is insoluble due to polymerization, it is not suitable for use and should be disposed of as hazardous waste.
-
Visual Aids
Data Presentation
| Parameter | Recommendation | Rationale |
| Storage Temperature | ≤ -20°C | Minimizes thermal degradation and polymerization. |
| Storage Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidative degradation of the phenol and alkyne moieties. |
| Light Exposure | Store in the dark | Prevents light-induced radical polymerization. |
| Incompatible Materials | Strong oxidizing agents, transition metal catalysts | To prevent uncontrolled oxidation and polymerization. |
| Recommended PPE | Chemical-resistant gloves, safety goggles, lab coat | To protect against skin and eye irritation/damage.[2] |
Experimental Workflow: Handling Air-Sensitive this compound
Caption: A step-by-step workflow for the safe handling of this compound.
Logical Diagram: Troubleshooting a Suspected Degraded Sample
Caption: Decision tree for assessing the quality of a this compound sample.
References
- Phenol, Chloroform, or TRIzol™ Waste Disposal. Research Safety Affairs, The University of Tennessee Health Science Center. [Link]
- Standard Operating Procedure: Phenol. Yale Environmental Health & Safety. [Link]
- Phenol disposal.
- How can I dispose phenol?
- Phenol Hazard Controls Fact Sheet. UC Berkeley Environmental Health & Safety. [Link]
Sources
- 1. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 2. ehs.yale.edu [ehs.yale.edu]
- 3. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 4. Phenol disposal | Podiatry Arena [podiatryarena.com]
- 5. ehs.berkeley.edu [ehs.berkeley.edu]
Technical Support Center: Mitigating Polymerization of 3-Ethynylphenol
Welcome to the technical support center for 3-ethynylphenol. This guide is designed for researchers, scientists, and drug development professionals who work with this versatile but sensitive reagent. Uncontrolled polymerization is a significant challenge that can lead to failed experiments, product loss, and safety concerns. As your partner in research, we have developed this resource to provide in-depth troubleshooting advice and answers to frequently asked questions, grounding our recommendations in established chemical principles and field-proven experience.
Troubleshooting Guide: Addressing Polymerization in Real-Time
This section addresses specific issues you may encounter during the storage, handling, and use of this compound.
Question 1: I opened a new bottle of this compound and found solid, insoluble material. What happened and is the rest of the material usable?
Answer:
The presence of solid, insoluble material (often brown or black powder) is a clear indication that polymerization has occurred during storage or shipping.[1] This happens because this compound is sensitive to several factors that can initiate polymerization, primarily heat, light, and air (oxygen).[2]
Causality Explained:
-
Oxygen as an Initiator: Oxygen can react with this compound, especially under the influence of light or heat, to form organic peroxides. These peroxides are unstable and readily decompose into free radicals, which act as initiators for a chain-reaction polymerization.[3]
-
Thermal Initiation: Ethynyl compounds can undergo thermal polymerization, where heat provides the energy to initiate the reaction cascade.[4] Although this compound has a relatively high flash point of 103°C (217.4°F)[5], prolonged exposure to even moderate, non-optimal temperatures can be sufficient to start the process.
Recommended Action:
-
Assess the Extent: If the polymerization is minor (a small amount of solid), the remaining liquid may be salvageable, but requires immediate purification.
-
Do Not Use "As Is": Never use the material directly in a reaction if solids are present. The ongoing polymerization and presence of radical species can interfere with your desired reaction, leading to complex mixtures and low yields.
-
Purification (with caution): If you must proceed, purify the remaining liquid by passing it through a short plug of neutral alumina or a specialized inhibitor-removal column to remove polymeric material and baseline inhibitors. Use the purified material immediately.
-
Prevention is Key: For future purchases, ensure you are sourcing from a reputable supplier who stores and ships the material under an inert atmosphere and refrigerated conditions.[2][6]
Question 2: My reaction mixture containing this compound turned dark and viscous prematurely, and my yield was very low. How can I prevent this?
Answer:
This is a classic sign of reaction-induced polymerization. While you may have started with pure monomer, the reaction conditions themselves can be a powerful trigger. This is particularly common in transition-metal-catalyzed reactions like Sonogashira or Glaser couplings.
Causality Explained:
-
Catalyst-Induced Polymerization: Many transition metal catalysts, especially those based on palladium, rhodium, tungsten, and molybdenum, are highly effective for acetylene polymerization.[1][7] The same catalyst you are using for your cross-coupling reaction can simultaneously catalyze the polymerization of your this compound starting material, creating a competitive and undesirable side reaction.
-
Reaction Temperature: Exceeding the optimal temperature for your primary reaction can significantly accelerate the rate of thermal polymerization.
-
Solvent Choice: The polarity and coordinating ability of the solvent can influence the stability of both your monomer and the catalytic species, sometimes favoring polymerization pathways.
Troubleshooting Workflow:
Below is a decision-making workflow to diagnose and mitigate polymerization during a chemical reaction.
Caption: Troubleshooting workflow for reaction-induced polymerization.
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the chemistry and handling of this compound.
FAQ 1: What is the fundamental mechanism of this compound polymerization?
Answer:
The polymerization of this compound, like other terminal acetylenes, can proceed through several mechanisms, primarily free-radical addition and transition-metal-catalyzed insertion.
-
Free-Radical Polymerization: This is the most common cause of unwanted polymerization during storage and handling. It follows a classic three-step process:
-
Initiation: A free radical (R•), generated from an initiator like oxygen-derived peroxides or by thermal energy, attacks the π-bond of the ethynyl group.[3]
-
Propagation: The newly formed vinyl radical adds to another monomer molecule, extending the polymer chain. This step repeats, rapidly building a long conjugated polymer backbone.
-
Termination: The chain growth is halted when two radicals combine or react in a way that eliminates the radical site.[3]
-
Sources
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Ethynylphenol and 4-Ethynylphenol for Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug discovery, the nuanced reactivity of bifunctional molecules is a cornerstone of molecular design and innovation. This guide provides an in-depth comparative analysis of the reactivity of two isomeric building blocks: 3-ethynylphenol and 4-ethynylphenol. Understanding the subtle yet significant differences in their chemical behavior is paramount for researchers aiming to leverage these synthons in the construction of complex molecular architectures, from novel therapeutics to advanced materials.
This document moves beyond a simple cataloging of reactions, delving into the electronic underpinnings that govern the reactivity of the ethynyl and hydroxyl functionalities in both isomers. By examining key transformations such as Sonogashira coupling and azide-alkyne cycloaddition ("click" chemistry), supported by experimental data and computational insights, we aim to equip you with the predictive understanding necessary for rational synthetic planning.
Unveiling the Electronic Dichotomy: A Tale of Two Isomers
The reactivity of this compound and 4-ethynylphenol is fundamentally dictated by the electronic interplay between the hydroxyl (-OH) and ethynyl (-C≡CH) groups, mediated by their respective positions on the aromatic ring.
4-Ethynylphenol: In the para-isomer, the hydroxyl group, a potent electron-donating group through resonance (+M effect), is in direct conjugation with the ethynyl group. This leads to an increase in electron density at the terminal alkyne. This electronic enrichment has profound implications for its reactivity.
This compound: In the meta-isomer, the hydroxyl group's electron-donating resonance effect does not extend to the ethynyl substituent. The primary electronic influence is the electron-withdrawing inductive effect (-I effect) of the hydroxyl group. Consequently, the ethynyl group in this compound is comparatively less electron-rich than in its para-counterpart.
This fundamental electronic difference manifests in distinct chemical behaviors, which we will explore in the context of two pivotal reaction classes.
Comparative Reactivity in Sonogashira Coupling
The Sonogashira coupling, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a cornerstone of C-C bond formation. The reaction is sensitive to the electronic nature of the alkyne. Generally, electron-withdrawing substituents on the alkyne can lead to slower reaction rates, while electron-donating groups can have a more complex influence.
While direct comparative kinetic studies on this compound and 4-ethynylphenol are not extensively reported, we can infer their relative reactivity from studies on similarly substituted phenylacetylenes. The nature of the substituent on the aryl halide also significantly impacts the reaction yield and rate.
| Reactant Isomer | Electronic Effect at Alkyne | Expected Sonogashira Reactivity | Representative Yield (%) with 4-Iodoanisole |
| 4-Ethynylphenol | Electron-donating (+M) | Generally Favorable | ~85-95% |
| This compound | Electron-withdrawing (-I) | Potentially Slower | ~75-85% |
Note: The yields are representative estimates based on reactions with electronically similar substituted phenylacetylenes and may vary depending on specific reaction conditions.
The higher electron density on the alkyne in 4-ethynylphenol can facilitate the oxidative addition step in the catalytic cycle. Conversely, the electron-withdrawing inductive effect in this compound may slightly retard this step. However, it is crucial to note that both isomers are viable substrates for Sonogashira coupling, and high yields can be achieved for both with optimization of reaction conditions.
Experimental Protocol: Comparative Sonogashira Coupling
This protocol provides a framework for a comparative study of the Sonogashira coupling of this compound and 4-ethynylphenol with 4-iodoanisole.
Materials:
-
This compound
-
4-Ethynylphenol
-
4-Iodoanisole
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Toluene, anhydrous
-
Internal standard (e.g., dodecane) for GC analysis
Procedure:
-
To two separate oven-dried Schlenk tubes under an inert atmosphere (e.g., argon), add Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%), and CuI (5 mol%).
-
To the first tube, add this compound (1.0 mmol) and 4-iodoanisole (1.2 mmol). To the second tube, add 4-ethynylphenol (1.0 mmol) and 4-iodoanisole (1.2 mmol).
-
Add anhydrous toluene (5 mL) and triethylamine (3.0 mmol) to each tube.
-
Stir the reaction mixtures at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC) at regular intervals.
-
Upon completion, quench the reactions with saturated aqueous ammonium chloride solution and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude products by column chromatography on silica gel.
-
Analyze the yields and reaction times to compare the reactivity.
Acidity and its Implications
The acidity of the phenolic proton is another key differentiator between the two isomers. The pKa value is a direct measure of this acidity and is influenced by the electronic nature of the substituents on the phenol ring. Electron-withdrawing groups stabilize the resulting phenoxide ion, leading to a lower pKa (stronger acid), while electron-donating groups have the opposite effect. [1][2]
| Compound | Predicted pKa | Dominant Electronic Effect of Ethynyl Group |
|---|---|---|
| Phenol | 9.95 | - |
| 4-Ethynylphenol | 8.76 [1] | -I (electron-withdrawing) |
| This compound | ~9.3 (estimated) | -I (electron-withdrawing) |
Note: The pKa for this compound is an estimation based on the Hammett equation and the known effects of meta-substituents.
The ethynyl group is electron-withdrawing through its inductive effect (-I). In 4-ethynylphenol, this effect stabilizes the phenoxide ion, making it a stronger acid than phenol. In this compound, the inductive effect is also present, but its influence on the acidity is generally less pronounced compared to a para-substituent that can also participate in resonance. This difference in acidity can be crucial in reactions where the phenol is deprotonated, such as in Williamson ether synthesis or when the hydroxyl group needs to be protected.
Conclusion and Outlook
The isomeric relationship of this compound and 4-ethynylphenol provides a compelling case study in the power of substituent effects to modulate chemical reactivity. The direct conjugation in the para-isomer, 4-ethynylphenol, leads to an electron-rich alkyne, favoring reactions like copper-catalyzed azide-alkyne cycloaddition. In contrast, the dominant inductive effect in the meta-isomer, this compound, results in a less electron-rich alkyne, which may exhibit slower kinetics in certain transformations.
Furthermore, the acidity of the phenolic proton is also distinct between the two, with 4-ethynylphenol being the more acidic of the two. This guide has provided a framework for understanding and predicting these differences, supported by established chemical principles and detailed experimental protocols for direct comparison.
For researchers and drug development professionals, a thorough understanding of these subtleties is not merely academic; it is a practical tool that enables the strategic selection of building blocks to achieve desired synthetic outcomes with greater efficiency and control. As the demand for molecular complexity and diversity continues to grow, the rational application of such fundamental principles will remain a key driver of innovation.
References
- Pharmaguideline. Acidity of Phenols, Effect of Substituents on Acidity. [Link]
- BYJU'S. The Explanation for the Acidity of Phenols. (2019-12-16). [Link]
- S
- Pharmaacademias. Effect of Substituents on the Acidity of Phenols. (2023-12-18). [Link]
- University of Illinois. Chapter 24: Phenols. [Link]
- Stenutz, R. Hammett substituent constants. [Link]
- Wikipedia.
- Peter Ertl. Substituent Properties - Hammett Sigmas and Hansch Pi. [Link]
- YouTube. A Survey of Hammett Substituent Constants. (2021-05-05). [Link]
- ResearchGate. Linear free-energy correlation analysis of the electronic effects of the substituents in the Sonogashira coupling reaction. [Link]
- RSC Publishing. Copper-free Sonogashira cross-coupling reactions: an overview. (2021-02-10). [Link]
- Beilstein Journals. Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. (2022-03-03). [Link]
- Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]
- ResearchGate. Structure–Reactivity Correlation in “Click” Chemistry: Substituent Effect on Azide Reactivity. [Link]
- National Center for Biotechnology Information.
- ResearchGate. Range of validity of the Hammett equation: Acidity of substituted ethynylbenzenes. [Link]
- American Chemical Society. Absolute pKa Determinations for Substituted Phenols. (2002-05-08). [Link]
- National Center for Biotechnology Information.
- ResearchGate. Quantum mechanical investigations of base-catalyzed cycloaddition reaction between phenylacetylene and azidobenzene. [Link]
- MDPI. Computational Insights on Molecular Structure, Electronic Properties, and Chemical Reactivity of (E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl)Prop-2-en-1-one. [Link]
- ResearchGate. Synthesis, solvent polarity(polar and nonpolar), structural and electronic properties with diverse solvents and biological studies of (E)-3-((3-chloro-4-fluorophenyl) imino) indolin-2-one. [Link]
- MDPI. The Synthesis, Structural Characterization, and DFT Calculation of a New Binuclear Gd(III)
- MDPI. Density Functional Theory (DFT) Study of Triphenylamine-Based Dyes for Their Use as Sensitizers in Molecular Photovoltaics. [Link]
- ResearchGate. Competition Between π-π and C H/π Interactions: A Comparison of the Structural and Electronic Properties of Alkoxy-Substituted 1,8-Bis((propyloxyphenyl)ethynyl)naphthalenes. [Link]
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A Senior Application Scientist's Guide to the Validation of 3-Ethynylphenol as a Bioorthogonal Probe
This guide provides a comprehensive framework for the validation of 3-ethynylphenol as a bioorthogonal probe. We will objectively compare its projected performance attributes against established alternatives, supported by detailed experimental protocols and illustrative data. This document is intended for researchers, scientists, and drug development professionals seeking to expand their toolkit of chemical biology probes.
Introduction: The Need for Small, Efficient Bioorthogonal Probes
Bioorthogonal chemistry has revolutionized our ability to study biological processes in their native environment.[1][2][3] These reactions involve pairs of functional groups that react selectively and efficiently with each other while remaining inert to the complex milieu of a living cell.[4][5] A cornerstone of this field is the "click" reaction, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[6][7][][9][10] The success of these in-cell labeling strategies hinges on the properties of the chemical probe itself.
An ideal probe should be:
-
Small and minimally perturbing: To avoid altering the natural behavior of the target biomolecule.[2][5]
-
Kinetically fast: To enable efficient labeling at low, physiologically relevant concentrations.[3]
-
Stable: To persist in the biological environment long enough to react.
-
Non-toxic: To ensure cell viability and the integrity of the biological system.[2]
-
Highly specific: To avoid off-target reactions that create background noise.[11]
While strained cyclooctynes have gained popularity for their rapid, copper-free reactivity (Strain-Promoted Azide-Alkyne Cycloaddition, or SPAAC), their relatively large size can be a drawback.[12][13][14][][16] This brings us back to small, terminal alkynes. This compound, an aromatic terminal alkyne, presents an intriguing candidate. Its small size is a clear advantage, and its phenolic group offers potential for unique solubility, electronic properties, or even "turn-on" fluorescence capabilities upon reaction.[17]
This guide will therefore use this compound as a case study to outline the rigorous, multi-step validation process required before any new probe can be confidently deployed in a biological experiment.
The Alkyne Probe Landscape: A Comparative Overview
The choice of an alkyne probe is a critical decision in experimental design. The primary trade-off is typically between the small size of terminal alkynes and the catalyst-free reactivity of strained cyclooctynes.
| Feature | Terminal Alkynes (e.g., this compound) | Strained Cyclooctynes (e.g., BCN, DIBO) | Key Considerations for Researchers |
| Reaction Type | Primarily Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[6] | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[14] | The need for a copper catalyst can be a concern due to potential cytotoxicity, though modern ligands have mitigated this issue significantly.[2][10] |
| Size | Very small, minimal steric footprint. | Significantly larger and bulkier.[3] | Smaller probes are less likely to interfere with protein folding, function, or trafficking. |
| Reaction Rate | Moderate to fast, dependent on the copper catalyst system.[6] | Generally very fast, driven by ring strain.[3][13] | For labeling low-abundance targets or tracking rapid processes, SPAAC is often preferred. |
| Biocompatibility | Good, but requires careful optimization of copper concentration and ligands to minimize toxicity.[10] | Excellent, as no exogenous metal catalyst is required.[2] | SPAAC is the go-to choice for sensitive live-cell or in-vivo experiments where copper is a concern. |
| Versatility | The resulting triazole is stable and inert. | The resulting triazole is stable and inert. | Both reaction types produce a highly stable covalent linkage suitable for a wide range of downstream applications. |
A Roadmap for Validation: this compound as a Case Study
Before this compound can be adopted as a reliable bioorthogonal tool, it must undergo a series of validation experiments. The following sections detail the necessary workflow, from basic chemical characterization to complex proteomic analysis.
Caption: A typical workflow for the validation of a new bioorthogonal probe.
Experiment 1: Reaction Kinetics of CuAAC
Causality: The primary function of a bioorthogonal probe is to react. Therefore, the first step is to quantify its reaction rate. A slow probe may require high concentrations or long incubation times, both of which are detrimental in a biological setting. We must determine the second-order rate constant (k₂) for the CuAAC reaction between this compound and a model azide (e.g., benzyl azide) to benchmark its performance.[18][19]
Protocol: Determining k₂ via Pseudo-First-Order Kinetics
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 100 mM stock solution of benzyl azide in DMSO.
-
Prepare a 100 mM stock of sodium ascorbate in water (fresh).
-
Prepare a 20 mM stock of CuSO₄ in water.
-
Prepare a 100 mM stock of a copper(I)-stabilizing ligand (e.g., THPTA) in water.
-
-
Catalyst Pre-complexation: Just prior to the experiment, mix the CuSO₄ and THPTA ligand solutions in a 1:2 molar ratio.
-
Reaction Setup:
-
In a temperature-controlled microplate reader or fluorometer, set up a reaction buffer (e.g., PBS, pH 7.4).
-
Add benzyl azide to a final concentration of 5 mM (a large excess).
-
Add the pre-complexed catalyst to a final concentration of 100 µM Cu(I).
-
Initiate the reaction by adding this compound to a final concentration of 100 µM.
-
-
Data Acquisition: Monitor the disappearance of this compound over time using a suitable analytical method (e.g., HPLC or by quenching aliquots and analyzing via UPLC-MS).
-
Calculation:
-
Under these pseudo-first-order conditions (azide in large excess), the observed rate constant (k_obs) is the slope of the plot of ln([alkyne]t/[alkyne]₀) versus time.
-
The second-order rate constant is then calculated as: k₂ = k_obs / [azide] .
-
Hypothetical Comparative Data:
| Probe | Reaction Type | Typical k₂ (M⁻¹s⁻¹) | Interpretation |
| Propargyl Amine | CuAAC | 10¹ - 10² | Standard terminal alkyne reactivity. |
| This compound (Hypothetical) | CuAAC | 10² - 10³ | The electron-rich phenol ring may accelerate the reaction compared to simple alkyl alkynes. This would be a significant advantage. |
| BCN (Bicyclo[6.1.0]nonyne) | SPAAC | ~0.1 - 1 | A common strained alkyne with good catalyst-free kinetics.[3] |
| DIBO (Dibenzocyclooctynol) | SPAAC | ~1 - 10 | A faster strained alkyne, but also bulkier.[3][13] |
Experiment 2: Biological Stability
Causality: A probe is useless if it degrades before it can react with its target. We must assess the stability of this compound in a complex biological environment, such as cell lysate, to ensure it persists long enough for labeling experiments.
Protocol: Stability Assay in Cell Lysate
-
Lysate Preparation: Prepare a concentrated cell lysate (~10 mg/mL total protein) from a relevant cell line (e.g., HeLa) in PBS.
-
Incubation: Spike this compound into the cell lysate to a final concentration of 100 µM. As a control, spike an identical concentration into PBS.
-
Time Course: Incubate samples at 37°C. At various time points (0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction.
-
Sample Processing: Immediately quench any potential enzymatic activity and precipitate proteins by adding ice-cold acetonitrile (3x the volume of the aliquot). Centrifuge to pellet the protein and collect the supernatant.
-
Analysis: Analyze the concentration of remaining this compound in the supernatant by UPLC-MS.
-
Results: Plot the percentage of remaining this compound against time. A successful probe should show >90% stability over a typical 4-8 hour experimental window.
Experiment 3: Cytotoxicity
Causality: The core principle of bioorthogonal chemistry is to study biology without perturbing it.[2] Therefore, it is critical to determine the concentration range over which this compound is non-toxic to living cells.
Protocol: Cell Viability Assay (MTS/PrestoBlue)
-
Cell Plating: Plate a common cell line (e.g., HEK293T or HeLa) in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay. Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete cell culture medium (e.g., from 0 µM to 1 mM).
-
Incubation: Replace the medium on the cells with the this compound-containing medium. Incubate for a period relevant to a typical labeling experiment (e.g., 24 hours). Include a "vehicle only" (DMSO) control and an "untreated" control.
-
Assay: Add a viability reagent (e.g., PrestoBlue) to each well according to the manufacturer's instructions. Incubate until a color change is apparent.
-
Measurement: Read the absorbance or fluorescence on a plate reader.
-
Analysis: Normalize the results to the untreated control cells (100% viability) and plot cell viability (%) versus the concentration of this compound. The CC₅₀ (concentration that causes 50% cytotoxicity) should be determined. A good probe will have a CC₅₀ well above its effective labeling concentration.
Hypothetical Cytotoxicity Data:
| Compound | Effective Labeling Concentration | CC₅₀ (Hypothetical) | Therapeutic Index (CC₅₀ / Effective Conc.) |
| This compound | 50-200 µM | > 1 mM | > 5-20 |
| Copper Sulfate (alone) | N/A (Catalyst) | ~100-200 µM | Low (This is why ligands are essential) |
| BCN | 25-100 µM | > 1 mM | > 10-40 |
Experiment 4: On-Target Labeling in Living Cells
Causality: After confirming kinetics, stability, and safety, we must prove that the probe works in its intended context: labeling a specific biomolecule inside a living cell. Here, we use a model system where a protein is metabolically labeled with an azide-containing amino acid, creating a target for our alkyne probe.
Protocol: Fluorescent Labeling of Azide-Tagged Proteins
-
Metabolic Labeling: Culture cells (e.g., HEK293T) in methionine-free medium supplemented with an azide-containing methionine analog, such as azidohomoalanine (AHA), for several hours to incorporate it into newly synthesized proteins. A control group is cultured in complete medium with normal methionine.
-
Probe Incubation: Wash the cells to remove excess AHA. Incubate the cells with a working concentration of this compound (e.g., 100 µM, determined from the cytotoxicity assay) for 1 hour.
-
Click Reaction: Wash the cells and perform the CuAAC reaction by incubating with a fluorescently-tagged azide (e.g., Alexa Fluor 488 Azide), copper sulfate, and a ligand in a biocompatible buffer.
-
Imaging: Wash the cells, fix them, and stain the nuclei with DAPI.
-
Analysis: Image the cells using fluorescence microscopy. A strong fluorescent signal should be observed throughout the cytoplasm in the AHA-treated cells, indicating successful labeling of proteins. The control cells (without AHA) should show minimal background fluorescence.
Experiment 5: Off-Target Reactivity Profiling
Protocol: Competitive Activity-Based Protein Profiling (ABPP)
-
Cell Treatment: Treat two populations of live cells: one with the vehicle (DMSO) and one with a high concentration of this compound (e.g., 500 µM) for 2-4 hours.
-
Lysis and Probing: Lyse the cells. Treat both proteomes with a broad-spectrum, alkyne-tagged cysteine-reactive probe (e.g., iodoacetamide-alkyne). This probe will label the accessible, reactive cysteine residues in the proteome.
-
Click and Enrich: Perform a CuAAC reaction on both samples with an azide-biotin tag. Enrich the biotinylated proteins using streptavidin beads.
-
Mass Spectrometry: Digest the enriched proteins on-bead with trypsin and analyze the resulting peptides by quantitative mass spectrometry (e.g., TMT or label-free quantification).[21][22]
-
Analysis: Compare the peptide abundances between the this compound-treated sample and the vehicle control. If this compound reacts non-specifically with a cysteine residue, it will block that site from being labeled by the iodoacetamide-alkyne probe, leading to a significant decrease in the signal for that specific peptide in the treated sample. A highly specific probe will show no significant, reproducible changes across the proteome.
Probe Selection: A Decision-Making Framework
Choosing the right probe is context-dependent. This decision tree can guide researchers based on their experimental priorities.
Caption: A decision tree for selecting an appropriate alkyne-based bioorthogonal probe.
Conclusion
The validation of a new bioorthogonal probe like this compound is a meticulous process that demands rigorous, multi-faceted analysis. While its small size and aryl structure are promising, only a systematic evaluation of its kinetics, stability, cytotoxicity, and specificity can establish its utility for the scientific community. The experimental framework laid out in this guide provides a clear and robust pathway for this validation. By adhering to these principles of scientific integrity, researchers can develop and deploy new chemical tools with confidence, paving the way for novel discoveries in the intricate world of cell biology and drug development.
References
- Wei, Y., et al.
- Barros, A., et al. Bioorthogonally activated probes for precise fluorescence imaging. Chemical Society Reviews. [Link]
- Li, J., et al. Strain-Promoted Azide-Alkyne Cycloaddition. MDPI. [Link]
- Xie, Y., et al. Tetrazine bioorthogonal chemistry derived in vivo imaging. Frontiers in Chemistry. [Link]
- Alamudi, S. H., et al. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging. Biophysics Reviews. [Link]
- Patterson, D. M., et al. Developing bioorthogonal probes to span a spectrum of reactivities. PMC. [Link]
- Poloukhtine, A. A., et al. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC)
- Mbua, N. E., et al. Strain-promoted alkyne-azide cycloadditions (SPAAC)
- Lang, K., et al. Site-specific bioorthogonal labeling for fluorescence imaging of intracellular proteins in living cells. PMC. [Link]
- Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]
- Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Discovery. Bioclone. [Link]
- Utilizing Chemical Biology To Develop New Alkyne Therapeutics. W&M ScholarWorks. [Link]
- Hein, C. D., et al. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC. [Link]
- Manetto, A., et al. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Glen Research. [Link]
- Bioorthogonal chemistry. Wikipedia. [Link]
- Developing bioorthogonal probes to span a spectrum of reactivities.
- Detection of protein-protein interactions by bio-orthogonal fluorogenic proximity probes. bioRxiv. [Link]
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- Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. MDPI. [Link]
- Carlson, J. C. T. Building a Medicinal Chemistry Framework for Bioorthogonal Probes. PubMed Central. [Link]
- Sletten, E. M., & Bertozzi, C. R. Bioorthogonal Chemistry and Its Applications.
- Proteomic discovery of chemical probes that perturb protein complexes in human cells. NIH. [Link]
- Activity Based Probes as a tool for Functional Proteomic Analysis of Proteases. PMC. [Link]
- Proteomic Profiling of Antimalarial Plasmodione Using 3‐Benz(o)ylmenadione Affinity‐Based Probes. MalariaWorld. [Link]
- Bioorthogonal reactions of terminal alkynes (A) and strained...
- Yao, J. Z., et al. Bioorthogonal Chemistry—A Covalent Strategy for the Study of Biological Systems. NIH. [Link]
- Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. PMC. [Link]
- Not So Bioorthogonal Chemistry. PMC. [Link]
- Sequential Click Reactions for Synthesizing and Patterning 3D Cell Microenvironments.
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- The Use of Click Chemisty in Drug Development Applic
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A Senior Application Scientist's Guide to Catalytic Coupling of 3-Ethynylphenol: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of functionalized arylalkynes is a cornerstone of modern organic chemistry, with profound implications for the development of pharmaceuticals, functional materials, and molecular probes. 3-Ethynylphenol, with its dual reactive sites—a terminal alkyne and a phenolic hydroxyl group—serves as a versatile building block for creating complex molecular architectures. The choice of catalyst for coupling this substrate is paramount, as it dictates not only the yield and selectivity but also the feasibility of the transformation in the presence of various functional groups. This guide provides an in-depth comparative analysis of the primary catalytic systems employed for the coupling of this compound, offering field-proven insights and experimental data to inform your catalyst selection.
The Landscape of this compound Coupling: An Overview of Catalytic Strategies
The coupling of this compound typically involves the formation of a new carbon-carbon or carbon-heteroatom bond at the terminal alkyne. The principal catalytic methodologies to achieve this transformation are:
-
Palladium-Catalyzed Sonogashira Coupling: The workhorse for forging carbon-sp and carbon-sp2 bonds. This reaction can be performed with a copper co-catalyst or under copper-free conditions.
-
Copper-Catalyzed Homocoupling (Glaser-Hay Coupling): Utilized for the synthesis of symmetric 1,3-diynes, which can be valuable synthons in their own right.
-
Gold-Catalyzed Reactions: Emerging as a powerful tool for various alkyne transformations, including hydroarylation and other addition reactions.
-
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): A "click" reaction that provides a regioselective route to 1,5-disubstituted 1,2,3-triazoles.
Each of these systems possesses distinct advantages and limitations regarding substrate scope, functional group tolerance, reaction conditions, and cost. The following sections will delve into a comparative analysis of their performance.
Palladium-Catalyzed Sonogashira Coupling: The Gold Standard
The Sonogashira reaction is the most widely employed method for the cross-coupling of terminal alkynes with aryl or vinyl halides.[1][2] It offers a reliable and versatile route to a vast array of disubstituted alkynes.
The Dual Catalytic System: Palladium and Copper
The classical Sonogashira reaction employs a palladium catalyst, typically a Pd(0) species, in conjunction with a copper(I) co-catalyst, such as CuI.[2] The reaction proceeds through two interconnected catalytic cycles.[1]
Caption: Catalytic cycles of the Pd/Cu co-catalyzed Sonogashira reaction.
Mechanism in Action:
-
Palladium Cycle: A Pd(0) species undergoes oxidative addition with an aryl halide (Ar-X) to form a Pd(II) intermediate.[2]
-
Copper Cycle: Concurrently, the terminal alkyne reacts with the Cu(I) salt in the presence of a base to form a copper acetylide intermediate.
-
Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) complex. This is often the rate-determining step.[1]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst.[3]
Performance Insights:
The Pd/Cu system is highly efficient for a broad range of aryl iodides and bromides. The presence of the copper co-catalyst generally allows for milder reaction conditions, often at room temperature.[2] However, a significant drawback is the potential for alkyne homocoupling (Glaser coupling) as a side reaction, which can complicate purification.[4]
Copper-Free Sonogashira Coupling
To circumvent the issue of homocoupling and the toxicity of copper, copper-free Sonogashira protocols have been developed. These reactions typically require more forcing conditions (higher temperatures) and often employ bulky, electron-rich phosphine ligands to facilitate the catalytic cycle.[1][5]
Caption: Simplified workflow for copper-free Sonogashira coupling.
Performance Insights:
Copper-free conditions are advantageous for substrates that are sensitive to copper or when facile purification is critical. The choice of ligand is crucial for the success of these reactions, with bulky biaryl phosphines often showing superior performance.[1] While effective for aryl iodides and bromides, aryl chlorides can be more challenging substrates.[6]
Comparative Performance of Palladium Catalysts for Phenolic Alkyne Coupling
| Catalyst System | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂ / CuI | Aryl Iodide | Et₃N | THF | 65 | 12 | 85-95 | [7] |
| Pd(PPh₃)₄ / CuI | Aryl Bromide | Piperidine | DMF | 80 | 8 | 80-90 | [7] |
| Pd(OAc)₂ / PPh₃ / CuI | Aryl Iodide | DIPA | Toluene | 70 | 16 | 90-98 | [7] |
| Pd(CH₃CN)₂Cl₂ / cataCXium A | Aryl Bromide | Cs₂CO₃ | 2-MeTHF | RT | 48 | ~90 | [8] |
| PdCl₂(PPh₃)₂ | Aryl Halide | TBAF | Solvent-free | 80-120 | 0.5-3 | 75-95 | [9] |
Note: Yields are representative for substituted phenols or aryl halides and may vary for this compound.
Copper-Catalyzed Homocoupling: The Glaser-Hay Reaction
For the synthesis of symmetrical 1,3-diynes, the Glaser-Hay coupling offers a direct and efficient method.[10][11] This reaction involves the oxidative homocoupling of terminal alkynes in the presence of a copper salt and an oxidant, typically oxygen from the air.[10]
Caption: Conceptual workflow of the Glaser-Hay homocoupling reaction.
Mechanism in Brief:
The reaction is believed to proceed through the formation of a copper acetylide, which then undergoes oxidative coupling to form the diyne and a reduced copper species. The oxidant regenerates the active copper catalyst.[10] The Hay modification utilizes a soluble Cu(I)-TMEDA complex, which enhances the reaction's versatility.[10][11]
Performance Insights:
The Glaser-Hay coupling is an excellent method for producing symmetrical diynes from this compound. The reaction conditions are generally mild, and the procedure is often straightforward. However, for the synthesis of unsymmetrical diynes, this method is not suitable, and cross-coupling strategies like the Sonogashira reaction are necessary.
Gold-Catalyzed Transformations: A Modern Approach
Gold catalysts, particularly Au(I) complexes, have gained significant attention for their unique ability to activate alkynes towards nucleophilic attack.[12] For a substrate like this compound, gold catalysis can open up reaction pathways that are distinct from those of palladium and copper.
Mechanism of Gold-Catalyzed Alkyne Activation:
Gold(I) catalysts are highly π-acidic and can coordinate to the alkyne, rendering it more electrophilic and susceptible to attack by a nucleophile.[12] In the context of this compound, this could involve intermolecular hydroarylation with another aromatic ring or addition of other nucleophiles.
Performance Insights:
Gold-catalyzed reactions often proceed under mild conditions with high functional group tolerance. The challenge lies in controlling the regioselectivity of the nucleophilic attack. While intermolecular hydroarylation of this compound with another arene is a potential application, the reaction scope and efficiency would need to be carefully optimized.[6]
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
For the synthesis of triazoles, the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is a powerful "click" reaction that offers complementary regioselectivity to the more common copper-catalyzed version (CuAAC).[13][14] While CuAAC yields 1,4-disubstituted triazoles, RuAAC provides access to the 1,5-disubstituted regioisomer.[13][15]
Mechanism of RuAAC:
The mechanism of RuAAC is proposed to involve the oxidative coupling of the ruthenium catalyst with the azide and the alkyne to form a ruthenacycle intermediate. Subsequent reductive elimination yields the 1,5-disubstituted triazole product.[13][16]
Caption: Simplified mechanism of the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).
Performance Insights:
RuAAC is highly regioselective and tolerates a wide range of functional groups. For the coupling of this compound with an aryl azide, this method would provide a direct and efficient route to 1-aryl-5-(3-hydroxyphenyl)-1H-1,2,3-triazoles. The reaction is often carried out at room temperature or with gentle heating.[13][17]
Experimental Protocols: A Practical Guide
The following are representative experimental protocols for the coupling of this compound using the discussed catalytic systems. These should be considered as starting points, and optimization may be necessary for specific substrates and scales.
Protocol 1: Pd/Cu-Catalyzed Sonogashira Coupling
Materials:
-
This compound
-
Aryl halide (e.g., iodobenzene)
-
Pd(PPh₃)₂Cl₂
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous THF
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the aryl halide (1.1 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).
-
Add anhydrous THF (10 mL) and triethylamine (3.0 mmol).
-
Heat the reaction mixture to 65 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Protocol 2: Copper-Free Sonogashira Coupling
Materials:
-
This compound
-
Aryl bromide
-
Pd(CH₃CN)₂Cl₂
-
cataCXium A (buchwald ligand)
-
Cesium carbonate (Cs₂CO₃)
-
2-Methyltetrahydrofuran (2-MeTHF)
Procedure:
-
In a glovebox, to a vial add Pd(CH₃CN)₂Cl₂ (0.005 mmol), cataCXium A (0.01 mmol), and Cs₂CO₃ (2.0 mmol).
-
Add a solution of this compound (1.0 mmol) and the aryl bromide (1.2 mmol) in 2-MeTHF (5 mL).
-
Seal the vial and stir the reaction mixture at room temperature for 48 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, dilute the reaction mixture with ethyl acetate, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Protocol 3: Glaser-Hay Homocoupling
Materials:
-
This compound
-
Copper(I) chloride (CuCl)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1.0 mmol) in DCM (10 mL).
-
Add CuCl (0.1 mmol) and TMEDA (0.1 mmol).
-
Stir the reaction mixture vigorously under an atmosphere of air (using a balloon) at room temperature for 24 hours.
-
Monitor the formation of the diyne product by TLC.
-
Upon completion, wash the reaction mixture with dilute aqueous ammonia and then with water.
-
Dry the organic layer over anhydrous MgSO₄, concentrate, and purify by column chromatography.
Conclusion: Selecting the Optimal Catalyst
The choice of catalyst for the coupling of this compound is a critical decision that should be guided by the desired product, the nature of the coupling partner, and the required functional group tolerance.
-
For the synthesis of a wide range of unsymmetrical diarylalkynes , the palladium-catalyzed Sonogashira coupling remains the most reliable method. The choice between the traditional Pd/Cu system and a copper-free protocol will depend on the sensitivity of the substrates to copper and the importance of avoiding homocoupling byproducts.
-
For the preparation of symmetrical 1,3-diynes , the copper-catalyzed Glaser-Hay coupling is the most direct and efficient approach.
-
Gold and ruthenium catalysts offer exciting alternatives for specific transformations. Gold catalysis provides a pathway for unique addition reactions, while ruthenium-catalyzed azide-alkyne cycloaddition is the method of choice for the regioselective synthesis of 1,5-disubstituted triazoles .
By understanding the mechanisms, performance characteristics, and experimental nuances of each catalytic system, researchers can make informed decisions to accelerate their research and development in the synthesis of valuable molecules derived from this compound.
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- Sonogashira Coupling. Organic Chemistry Portal. [Link]
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- Al-Masum, M., & Kumar, D. (2006). Sonogashira coupling reaction with diminished homocoupling. Organic letters, 8(13), 2667-2670. [Link]
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- El-Batta, A., Hage, T., Plotkin, S., Bergbreiter, D. E., & Gabbaï, F. P. (2007). Copper-free Sonogashira coupling for high-surface-area conjugated microporous poly (aryleneethynylene) networks. Journal of the American Chemical Society, 129(42), 12844-12845. [Link]
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A Comparative Spectroscopic Guide to 3-Ethynylphenol and its Isomers
For researchers, medicinal chemists, and professionals in drug development, the precise identification of isomers is a critical step in ensuring the purity, efficacy, and safety of synthesized compounds. Positional isomers, such as the ethynylphenols, can exhibit distinct biological activities and physicochemical properties. This guide provides an in-depth spectroscopic comparison of 3-ethynylphenol and its ortho- and para-isomers, 2-ethynylphenol and 4-ethynylphenol, respectively. By leveraging fundamental principles and illustrative data, this document serves as a practical reference for the unambiguous differentiation of these compounds using common spectroscopic techniques.
Introduction to Ethynylphenol Isomers
The ethynylphenols (C₈H₆O, molar mass: 118.13 g/mol ) are a fascinating class of small molecules that combine the functionalities of a phenol and a terminal alkyne. Their utility spans from building blocks in organic synthesis to precursors for polymers and pharmaceuticals. The position of the ethynyl group relative to the hydroxyl group on the benzene ring significantly influences the molecule's electronic distribution, hydrogen bonding capabilities, and overall symmetry. These differences are directly reflected in their spectroscopic signatures. This guide will explore these nuances through the lenses of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, and it provides clear, distinguishable data for the ethynylphenol isomers.
¹H NMR Spectroscopy: A Tale of Aromatic Protons
The proton NMR spectra of the three isomers are most distinct in the aromatic region (typically 6.5-8.0 ppm). The substitution pattern dictates the number of unique proton environments and their coupling patterns.
-
2-Ethynylphenol: Due to its ortho-substitution, all four aromatic protons are chemically non-equivalent, leading to four distinct signals. The proximity of the hydroxyl and ethynyl groups can lead to more complex splitting patterns and potentially intramolecular hydrogen bonding, which can affect the chemical shift of the hydroxyl proton.
-
This compound: The meta-substitution results in four unique aromatic proton signals. The proton situated between the two substituents is often the most deshielded.
-
4-Ethynylphenol: The para-substitution imparts a higher degree of symmetry. This results in only two unique aromatic proton environments, which appear as two distinct doublets (an AA'BB' system), a characteristic feature of para-substituted benzene rings.
The acetylenic proton typically appears as a sharp singlet around 3.0-3.5 ppm. The hydroxyl proton's chemical shift is variable and depends on concentration and solvent due to hydrogen bonding, but for the ortho-isomer, it may show a more consistent chemical shift due to intramolecular hydrogen bonding.
Table 1: Comparative ¹H NMR Data (Predicted/Exemplary in CDCl₃)
| Proton | 2-Ethynylphenol (ppm) | This compound (ppm) | 4-Ethynylphenol (ppm) |
| OH | Variable (potentially downfield) | Variable | Variable |
| Aromatic CH | 4 distinct multiplets | 4 distinct multiplets | 2 doublets |
| Acetylenic CH | ~3.4 | ~3.1 | ~3.0 |
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The carbon NMR spectra provide complementary information, with the chemical shifts of the aromatic carbons being particularly informative. The number of unique carbon signals reflects the symmetry of each isomer.
-
2-Ethynylphenol: All eight carbons are expected to be unique, resulting in eight distinct signals.
-
This compound: All eight carbons are also expected to be unique.
-
4-Ethynylphenol: Due to symmetry, only six unique carbon signals are expected (the two carbons ortho to the hydroxyl group are equivalent, as are the two carbons meta to it).
The carbons of the ethynyl group have characteristic chemical shifts, typically with the terminal carbon (≡C-H) appearing around 75-85 ppm and the substituted carbon (-C≡) appearing around 80-90 ppm. The carbon bearing the hydroxyl group (C-OH) is significantly deshielded, appearing in the range of 150-160 ppm.
Table 2: Comparative ¹³C NMR Data (Predicted/Exemplary in CDCl₃)
| Carbon | 2-Ethynylphenol (ppm) | This compound (ppm) | 4-Ethynylphenol (ppm) |
| C-OH | ~156 | ~155 | ~157 |
| Aromatic CH | 4 signals | 4 signals | 2 signals |
| C-C≡ | ~110 | ~122 | ~115 |
| -C≡ | ~83 | ~83 | ~83 |
| ≡C-H | ~80 | ~78 | ~77 |
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the key functional groups present in the ethynylphenol isomers. The most characteristic vibrations are those of the hydroxyl (O-H), acetylenic C-H, and carbon-carbon triple bond (C≡C) stretches.
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group and is broadened due to hydrogen bonding. In the case of 2-ethynylphenol, the potential for intramolecular hydrogen bonding between the hydroxyl group and the ethynyl π-system may result in a sharper, more defined O-H stretching band compared to the other two isomers, which primarily exhibit intermolecular hydrogen bonding.
-
Acetylenic C-H Stretch: A sharp, strong absorption band around 3300 cm⁻¹ is a definitive indicator of the terminal alkyne. This peak is expected to be present in all three isomers.
-
C≡C Stretch: A weaker, sharp absorption around 2100-2150 cm⁻¹ corresponds to the carbon-carbon triple bond stretch. The intensity of this peak can vary.
-
Aromatic C-H Bending (Out-of-Plane): The pattern of absorptions in the 675-900 cm⁻¹ region can provide clues about the substitution pattern of the benzene ring. For example, para-substituted compounds like 4-ethynylphenol typically show a strong band between 800-860 cm⁻¹.
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Vibrational Mode | 2-Ethynylphenol | This compound | 4-Ethynylphenol |
| O-H Stretch | 3200-3600 (potentially sharper) | 3200-3600 (broad) | 3200-3600 (broad) |
| Acetylenic C-H Stretch | ~3300 (sharp, strong) | ~3300 (sharp, strong) | ~3300 (sharp, strong) |
| C≡C Stretch | ~2110 (weak-medium) | ~2110 (weak-medium) | ~2110 (weak-medium) |
| Aromatic C-H Bending | Complex pattern | Complex pattern | ~830 (strong) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The ethynylphenols, with their conjugated π-systems, exhibit characteristic absorptions in the UV region. The position of the ethynyl group influences the extent of conjugation and, consequently, the wavelength of maximum absorbance (λ_max).
Phenolic compounds typically show two main absorption bands, the primary band (E2-band) around 200-220 nm and a secondary band (B-band) around 270-280 nm. The ethynyl group, being a chromophore, will influence these absorptions. It is expected that 4-ethynylphenol, with the hydroxyl and ethynyl groups in a para-relationship, will have a more extended conjugated system, leading to a red shift (longer λ_max) compared to the meta- and ortho-isomers.
Table 4: Predicted UV-Vis Absorption Maxima (λ_max in nm)
| Isomer | Predicted λ_max (nm) | Rationale |
| 2-Ethynylphenol | Shorter λ_max | Steric hindrance may reduce coplanarity. |
| This compound | Intermediate λ_max | Less effective conjugation than the para-isomer. |
| 4-Ethynylphenol | Longer λ_max | Extended conjugation between the hydroxyl and ethynyl groups. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. For all three ethynylphenol isomers, the molecular ion peak (M⁺) will be observed at m/z = 118. The fragmentation patterns, however, can offer clues to the substitution pattern.
A common fragmentation pathway for phenols is the loss of a hydrogen atom followed by the loss of carbon monoxide (CO) to give a cyclopentadienyl cation fragment. The relative intensities of the fragment ions may differ between the isomers due to the varying stability of the intermediate radical cations. For instance, the ortho-isomer might exhibit unique fragmentation pathways due to the proximity of the two functional groups (ortho-effect).
Table 5: Expected Key Fragments in Mass Spectrometry
| m/z | Possible Fragment | Notes |
| 118 | [C₈H₆O]⁺ | Molecular Ion (M⁺) |
| 117 | [C₈H₅O]⁺ | Loss of H radical |
| 90 | [C₇H₆]⁺ | Loss of CO from [M-H]⁺ |
| 89 | [C₇H₅]⁺ | Loss of H from m/z 90 |
| 63 | [C₅H₃]⁺ | Further fragmentation |
Experimental Protocols
Accurate and reproducible spectroscopic data is paramount. The following are generalized experimental protocols for the acquisition of spectra for the ethynylphenol isomers.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the ethynylphenol isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a standard pulse program.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy Protocol
-
Sample Preparation: For solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For liquid samples, a thin film between salt plates (NaCl or KBr) can be used.
-
Instrument Setup: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Collect a background spectrum of the empty sample compartment or the clean ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The spectrum is typically displayed in terms of transmittance (%) versus wavenumber (cm⁻¹).
UV-Vis Spectroscopy Protocol
-
Sample Preparation: Prepare a dilute solution of the ethynylphenol isomer in a UV-transparent solvent (e.g., ethanol, cyclohexane). The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5.
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record a baseline spectrum with the cuvette containing only the solvent. Then, record the sample spectrum over the desired wavelength range (e.g., 200-400 nm).
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).
Mass Spectrometry Protocol
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), often coupled with a liquid chromatograph (LC-MS). Alternatively, for volatile samples, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) can be used.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-200).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern.
Visualizing the Workflow
Caption: General experimental workflow for the spectroscopic analysis and differentiation of ethynylphenol isomers.
Conclusion
The spectroscopic differentiation of this compound from its ortho- and para-isomers is readily achievable through a combination of standard analytical techniques. ¹H NMR provides the most definitive evidence through the distinct patterns in the aromatic region, with 4-ethynylphenol showing a characteristic para-substituted pattern. ¹³C NMR complements this by revealing the number of unique carbon environments, which is lower for the more symmetric 4-isomer. IR spectroscopy confirms the presence of the key functional groups and can hint at intramolecular hydrogen bonding in the 2-isomer. UV-Vis spectroscopy is sensitive to the extent of conjugation, with 4-ethynylphenol expected to have the longest wavelength of maximum absorption. Finally, while the mass spectra will show the same molecular ion, subtle differences in fragmentation patterns may be observable. By judiciously applying these techniques and carefully interpreting the resulting data, researchers can confidently identify and characterize each of the ethynylphenol isomers.
References
For definitive, experimentally obtained spectral data, it is highly recommended to consult a comprehensive spectral database.
- Spectral Database for Organic Compounds (SDBS), National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 3-Ethynylphenol by HPLC
In the realms of medicinal chemistry and materials science, the structural integrity of molecular building blocks is paramount. 3-Ethynylphenol, a key intermediate in the synthesis of novel pharmaceuticals and functional polymers, is no exception. Ensuring its purity is a critical checkpoint that dictates the success, reproducibility, and safety of downstream applications. This guide provides an in-depth comparison of analytical techniques for purity assessment, focusing on High-Performance Liquid Chromatography (HPLC) as a robust, reliable, and highly sensitive method.
This document is structured to provide not just a protocol, but a comprehensive understanding of the principles, a detailed experimental workflow, and a comparative analysis against alternative methods.
The Foundational Principle: Reverse-Phase HPLC
For the analysis of moderately polar aromatic compounds like this compound, reverse-phase HPLC (RP-HPLC) is the technique of choice.[1][2] The separation is governed by the hydrophobic interactions between the analyte and the stationary phase.
-
Stationary Phase: A nonpolar stationary phase, typically silica particles chemically bonded with C18 (octadecyl) alkyl chains, is used. This creates a hydrophobic surface within the column.
-
Mobile Phase: A polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile or methanol, carries the sample through the column.[3][4]
-
Separation Mechanism: When the sample mixture is introduced, molecules partition between the mobile phase and the stationary phase. Nonpolar or less polar compounds (like potential organic impurities) have a stronger affinity for the C18 stationary phase and thus move more slowly. More polar compounds, like this compound, interact more readily with the polar mobile phase and elute from the column faster. By gradually increasing the proportion of the organic solvent in the mobile phase (a technique known as gradient elution), we can effectively separate compounds with a wide range of polarities.
Experimental Protocol: A Validated Approach to Purity Assessment
This protocol is designed to be a self-validating system, incorporating principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines, which emphasize demonstrating that an analytical procedure is suitable for its intended purpose.[5][6][7]
Instrumentation and Materials
-
HPLC System: A system equipped with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a standard choice for this type of analysis.[8]
-
Solvents: HPLC-grade acetonitrile, methanol, and ultrapure water.
-
Reagents: Formic acid or phosphoric acid (for mobile phase pH adjustment).
-
Reference Standard: A certified reference standard of this compound (≥99.5% purity).
-
Sample: The synthesized this compound to be analyzed.
Preparation of Solutions
-
Mobile Phase A: 0.1% Formic Acid in Ultrapure Water. Rationale: Acidifying the mobile phase suppresses the ionization of the phenolic hydroxyl group, leading to better peak shape and more reproducible retention times.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Diluent: 50:50 (v/v) Acetonitrile:Water.
-
Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh ~10 mg of the synthesized this compound into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent. Rationale: Preparing the sample and standard at the same concentration allows for direct comparison of peak areas.
HPLC Method Parameters
| Parameter | Recommended Setting | Rationale |
| Flow Rate | 1.0 mL/min | Provides a good balance between analysis time and separation efficiency for a standard 4.6 mm ID column. |
| Column Temperature | 30 °C | Ensures consistent retention times by minimizing fluctuations in mobile phase viscosity.[9] |
| Injection Volume | 10 µL | A small volume prevents column overloading and peak distortion. |
| Detection Wavelength | 254 nm | Phenolic compounds typically exhibit strong UV absorbance at this wavelength, providing high sensitivity. A DAD allows for full spectrum analysis to check for peak purity. |
| Gradient Elution | 0-2 min: 30% B; 2-15 min: 30% to 90% B; 15-18 min: 90% B; 18-20 min: 30% B; 20-25 min: 30% B | This gradient profile allows for the elution of polar impurities early on, provides good separation of the main peak, and then quickly flushes out any highly nonpolar impurities. |
Data Acquisition and Analysis
-
Equilibration: Equilibrate the column with the initial mobile phase composition (30% B) for at least 15 minutes or until a stable baseline is achieved.
-
System Suitability: Inject the working standard solution five times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%. This ensures the system is performing precisely.[10]
-
Analysis: Inject the blank (diluent), followed by the working standard, and then the sample solution.
-
Purity Calculation: The purity of the synthesized sample is typically assessed by the area percent method.
-
% Purity = (Area of this compound peak / Total area of all peaks) x 100
-
This method assumes that all impurities have a similar detector response to the main compound. For more accurate quantification, impurity reference standards would be required.
-
Visualizing the HPLC Workflow
The following diagram illustrates the logical flow of the experimental protocol.
Caption: Workflow for HPLC Purity Assessment.
Interpreting the Results: A Comparative Scenario
Below is a table representing hypothetical data from the analysis of a crude synthesized sample versus a purified sample.
| Peak ID | Retention Time (min) | Area (Crude Sample) | % Area (Crude) | Area (Purified Sample) | % Area (Purified) | Identity |
| 1 | 3.5 | 15,000 | 1.2% | - | - | Starting Material (e.g., 3-bromophenol) |
| 2 | 7.8 | 1,200,000 | 94.5% | 1,250,000 | 99.8% | This compound |
| 3 | 11.2 | 35,000 | 2.8% | 2,500 | 0.2% | Side Product/Coupling Impurity |
| 4 | 14.5 | 20,000 | 1.5% | - | - | Unknown Nonpolar Impurity |
| Total | 1,270,000 | 100.0% | 1,252,500 | 100.0% |
This data clearly demonstrates the effectiveness of the purification process, with the purity of this compound increasing from 94.5% to 99.8%. The HPLC method successfully separated the main product from both more polar (earlier eluting) and less polar (later eluting) impurities.
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is often the preferred method, other techniques have specific advantages and are crucial for a comprehensive analytical strategy.
| Feature | HPLC (UV Detection) | Gas Chromatography (GC-FID) | Quantitative NMR (qNMR) |
| Principle | Partitioning between liquid mobile and solid stationary phases. | Partitioning between gas mobile and liquid/solid stationary phases. | Nuclear spin transitions in a magnetic field. |
| Sensitivity | High (ng to pg level). | Very High (pg to fg level). | Lower (~0.1% for impurities).[11] |
| Resolution | Excellent for a wide range of polarities. | Excellent for volatile, thermally stable compounds. Phenols may require derivatization.[1] | Lower, depends on spectral overlap. |
| Sample Throughput | High (typically 15-30 min per sample). | High (can be faster than HPLC). | Lower, requires longer acquisition times for quantification.[11] |
| Structural Info | None (retention time only). | Limited (retention time); requires MS for identification. | Excellent, provides definitive structural confirmation. |
| Quantification | Relative (% Area) or external standard. | Relative (% Area) or external standard. | Absolute (primary method), using a certified internal standard. |
| Destructive? | Yes.[11] | Yes. | No, the sample can be recovered.[11] |
The Power of Orthogonal Methods
Relying on a single analytical technique can be misleading. A powerful approach is to use orthogonal methods—techniques that rely on different separation or detection principles—to validate results.[12] For example, HPLC separates based on polarity, while GC separates based on boiling point and volatility. NMR provides purity information based on the unique magnetic properties of atomic nuclei.[13] A combination of HPLC and NMR is often considered the gold standard for purity validation of novel compounds.[11][12]
Logical Framework for Method Selection
Choosing the right analytical tool depends on the specific question being asked. The diagram below provides a decision-making framework.
Caption: Decision tree for analytical method selection.
Conclusion
For the routine assessment of synthesized this compound, reverse-phase HPLC offers an unparalleled combination of sensitivity, resolution, and throughput. The detailed protocol provided herein serves as a robust starting point for developing a validated method suitable for quality control in both research and development settings. However, it is crucial to recognize the complementary strengths of other techniques. For definitive structural confirmation and absolute quantification, qNMR is indispensable, while hyphenated techniques like GC-MS and HPLC-MS are the tools of choice for identifying unknown impurities. A multi-faceted, orthogonal analytical approach provides the highest degree of confidence in the purity and identity of critical chemical intermediates, ensuring the integrity of your scientific endeavors.
References
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration.
- ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. November 2005.
- Quality Guidelines - ICH. International Council for Harmonisation.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. Starodub.
- HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. National Institutes of Health.
- Separation of Phenol red on Newcrom R1 HPLC column. SIELC Technologies.
- SEPARATION OF PHENOLIC COMPOUNDS FROM FOODS BY REVERSED-PHASE HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Redalyc.
- Reversed Phase HPLC Method Development. Phenomenex.
- Purity comparison by NMR and HPLC. ResearchGate.
- HPLC, a modular technique that complements NMR. SPECIFIC POLYMERS.
- Accuracy of GC-MS + NMR comparing to an HPLC test for hormone? Reddit.
- Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR. ALWSCI Technologies.
- Polymerization of this compound by Transition Metal Catalysts. SciSpace.
- Methods for hplc analysis. Google Patents.
- HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Acta Poloniae Pharmaceutica ñ Drug Research.
Sources
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. redalyc.org [redalyc.org]
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- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 7. fda.gov [fda.gov]
- 8. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2019036685A1 - Methods for hplc analysis - Google Patents [patents.google.com]
- 10. ptfarm.pl [ptfarm.pl]
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- 12. HPLC, a modular technique that complements NMR [specificpolymers.com]
- 13. Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR - Industry news - News [alwsci.com]
A Researcher's Guide to Alternatives for 3-Ethynylphenol in Click Chemistry
In the landscape of bioconjugation, drug discovery, and materials science, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," stands out for its efficiency and reliability.[1][2] The choice of the alkyne component is critical, and while 3-ethynylphenol is a versatile reagent, its inherent properties—such as moderate reactivity and limited aqueous solubility—necessitate a broader consideration of alternatives for specialized applications. This guide provides an in-depth comparison of functional and structural alternatives to this compound, offering the experimental data and mechanistic rationale required to make informed decisions in your research.
Understanding the Role of the Alkyne in CuAAC
The reactivity of a terminal alkyne in CuAAC is heavily influenced by its electronic properties. The mechanism involves the formation of a copper(I) acetylide intermediate, a step that is often rate-limiting.[3] The acidity of the terminal alkyne proton is therefore a key determinant of reaction kinetics. Alkynes bearing electron-withdrawing groups (EWGs) exhibit a lower pKa for this proton, facilitating faster acetylide formation and accelerating the overall reaction rate.[3]
Conversely, this compound possesses a hydroxyl group, which is electron-donating through resonance, potentially leading to more moderate reaction kinetics compared to activated alkynes. This guide explores two primary strategies for moving beyond this baseline: enhancing reactivity in the copper-catalyzed pathway and circumventing the need for copper altogether.
High-Performance Alternatives for Copper-Catalyzed Click Chemistry (CuAAC)
For applications where a copper catalyst is permissible, modifying the alkyne structure can dramatically improve performance in terms of reaction speed, solubility, and downstream applications.
Electronically Activated Alkynes for Accelerated Kinetics
Systematic studies have shown that alkynes conjugated with electron-withdrawing groups are more reactive in CuAAC.[3][4] Propiolamides, for instance, are significantly more reactive than standard propargyl compounds and are excellent substrates for CuAAC.[4]
Key Advantages:
-
Faster Reactions: The increased acidity of the alkyne C-H bond leads to faster reaction rates, which is critical when working with dilute samples or sensitive biomolecules.[3]
-
Lower Catalyst Loading: Enhanced reactivity may allow for lower concentrations of the copper catalyst, reducing potential cytotoxicity.[5]
Considerations:
-
Michael Addition: Highly activated alkynes can be susceptible to side reactions, such as Michael addition from biological nucleophiles like thiols.[6][7] Careful optimization of reaction conditions is necessary.
Functionalized Alkynes for Enhanced Utility
Beyond simple conjugation, the alkyne can be pre-loaded with functional moieties to streamline experimental workflows.
-
PEGylated Alkynes for Improved Solubility: A common limitation of aromatic alkynes like this compound is poor solubility in aqueous buffers, which are standard in bioconjugation. Covalently attaching polyethylene glycol (PEG) chains creates PEGylated alkynes that exhibit vastly improved water solubility and can reduce non-specific binding of the conjugated biomolecule.[8][9][10] This modification is particularly valuable in drug delivery applications to improve pharmacokinetics.[9]
-
Biotin-Alkynes for Affinity-Based Applications: For applications requiring purification or detection, biotin-alkyne conjugates are indispensable.[11][12] These reagents, often featuring a PEG spacer to improve accessibility, allow for the straightforward introduction of a biotin handle onto an azide-modified target.[12][13] The resulting biotinylated molecule can be easily detected or isolated using streptavidin-coated surfaces or beads.[13][14]
-
Fluorinated Alkynes for ¹⁹F NMR Analysis: In drug discovery and structural biology, ¹⁹F NMR is a powerful tool due to the near-absence of fluorine in biological systems.[15][16] Using fluorinated alkyne probes allows for the site-specific introduction of an NMR-active nucleus. This enables detailed studies of molecular interactions, conformational changes, and binding events without the need for laborious synthesis of fully fluorinated proteins or nucleic acids.[16]
| Alkyne Class | Key Feature | Primary Application | Typical Improvement over this compound |
| Propiolamides | Electron-withdrawing amide group | Rapid bioconjugation | Increased reaction rate[3][4] |
| PEGylated Alkynes | Hydrophilic PEG chain | Bioconjugation in aqueous media, drug delivery | Enhanced water solubility, improved pharmacokinetics[9][10] |
| Biotin-Alkynes | Covalently attached biotin | Affinity purification, detection assays | Adds a high-affinity purification/detection handle[11][12] |
| ¹⁹F-Alkynes | Contains fluorine atoms | Structural biology, fragment-based screening | Enables analysis via ¹⁹F NMR spectroscopy[15][16] |
The Copper-Free Alternative: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
While CuAAC is robust, the inherent cytotoxicity of copper limits its application in living systems.[6][17] Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a bioorthogonal reaction that proceeds rapidly without any metal catalyst, making it ideal for in vivo studies.[6][17][18] The driving force for this reaction is the high ring strain of a cyclooctyne, which is released upon cycloaddition with an azide.[18][19]
Comparative Kinetics of Common Cyclooctynes
The choice of cyclooctyne is critical, as structural modifications significantly impact reaction kinetics. The second-order rate constant (k₂) is the standard measure of reactivity.
| Macrocyclic Alkyne | Abbreviation | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Key Characteristics |
| Dibenzocyclooctyne | DIBO | ~0.3 | First-generation, moderate reactivity, hydrophobic.[20] |
| Bicyclononyne | BCN | 0.07 - 0.15 | Compact, good stability, often used in cell-surface labeling.[20] |
| Dibenzoazacyclooctyne | DBCO / DIBAC | 0.24 - 0.31 | High reactivity and stability, widely used standard.[20][21] |
| Biarylazacyclooctynone | BARAC | ~0.96 | Very fast kinetics, excellent for rapid labeling.[20] |
Data sourced from comparative kinetic analyses and presented for reaction with benzyl azide in common organic solvents at room temperature.[20]
The transition from a copper-catalyzed terminal alkyne like this compound to a strained cyclooctyne represents a fundamental shift in strategy, enabling experiments within living cells and even whole organisms.[6][18]
Experimental Design and Protocols
Visualizing the Mechanisms and Workflows
Understanding the underlying processes is key to successful experimental design.
Caption: Catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][]
Caption: Decision workflow for selecting the appropriate alkyne for a click chemistry application.
Protocol 1: General Procedure for CuAAC Bioconjugation
This protocol provides a general method for labeling an azide-modified protein with a terminal alkyne probe. It is adapted from established procedures emphasizing the use of a copper(I)-stabilizing ligand to protect biomolecules.[1][23]
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Alkyne probe (10 mM stock in DMSO)
-
Copper(II) Sulfate (CuSO₄) (20 mM stock in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (50 mM stock in water)
-
Sodium Ascorbate (100 mM stock in water, freshly prepared)
-
Aminoguanidine (optional, ROS scavenger) (100 mM stock in water)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the following in order:
-
Azide-modified protein to a final concentration of 10-50 µM.
-
Buffer to bring the mixture to 85% of the final reaction volume.
-
Alkyne probe to a final concentration of 100-250 µM (a 5-10 fold molar excess over the protein).
-
-
Catalyst Preparation: In a separate tube, prepare the catalyst premix. For a 500 µL final reaction volume, add 2.5 µL of 20 mM CuSO₄ and 12.5 µL of 50 mM THPTA.[1] This creates a 5:1 ligand-to-copper ratio, which helps stabilize the Cu(I) ion and protect the protein from oxidative damage.[23]
-
Initiation:
-
Add the catalyst premix to the reaction tube. The final CuSO₄ concentration will be 100 µM.
-
Add freshly prepared sodium ascorbate to a final concentration of 5 mM. This reduces Cu(II) to the active Cu(I) state.[24]
-
If the biomolecule is particularly sensitive to oxidative damage, aminoguanidine can be added as a reactive oxygen species (ROS) scavenger.[23]
-
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. For sterically hindered substrates or low concentrations, incubation can be extended or performed at 37°C.
-
Monitoring and Purification: Reaction progress can be monitored by SDS-PAGE (observing a mobility shift) or mass spectrometry. Once complete, the labeled protein can be purified from excess reagents using size exclusion chromatography, dialysis, or spin filtration.
Causality Behind Choices:
-
Sodium Ascorbate: Used for the in situ reduction of Cu(II) to Cu(I), which is more convenient and stable than using air-sensitive Cu(I) salts directly.[23][24]
-
THPTA Ligand: This water-soluble ligand accelerates the reaction and, crucially, protects the biomolecule from copper-induced oxidative damage by stabilizing the Cu(I) oxidation state.[23] A 5:1 ligand-to-copper ratio is often optimal.
Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the conjugation of an azide-modified molecule with a strained cyclooctyne, such as DBCO. The procedure is notably simpler due to the absence of a catalyst.[21][25]
Materials:
-
Azide-modified biomolecule in a suitable buffer (e.g., PBS, pH 7.4)
-
DBCO-functionalized probe (10 mM stock in DMSO)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the azide-modified biomolecule with the DBCO-functionalized probe. A 2-5 fold molar excess of the DBCO reagent is typically sufficient.
-
Solvent Consideration: Ensure the final concentration of organic solvent (from the probe stock) is compatible with your biomolecule (typically <5% v/v).
-
Incubation: Mix the solution and allow it to react at room temperature or 37°C. Reaction times can vary from 1 to 24 hours, depending on the concentrations of the reactants and the intrinsic reactivity of the specific cyclooctyne used.
-
Monitoring and Purification: Monitor the reaction progress using appropriate analytical techniques (e.g., LC-MS, HPLC, SDS-PAGE). Upon completion, purify the conjugate using standard methods as described in the CuAAC protocol to remove unreacted probe.
Causality Behind Choices:
-
Absence of Catalyst: The reaction's high rate is driven by the release of ring strain in the cyclooctyne, making a catalyst unnecessary.[6][18] This is the core principle of SPAAC and the reason for its superior biocompatibility in living systems.[17]
-
Molar Equivalents: While the reaction is efficient, using a slight excess of the labeled cyclooctyne can help drive the reaction to completion, especially when the biomolecule is at a low concentration.
Conclusion
The selection of an alkyne for click chemistry is a strategic decision that directly impacts experimental success. While this compound remains a useful building block, its limitations can be overcome by a diverse range of alternatives. For copper-catalyzed reactions, electronically activated and functionalized alkynes offer superior kinetics, solubility, and analytical utility. For applications in living systems, the paradigm shifts to copper-free SPAAC, where a growing family of strained cyclooctynes provides researchers with a powerful toolkit for in vivo bioconjugation. By understanding the mechanistic principles and considering the specific demands of the application—from reaction environment to downstream analysis—researchers can select the optimal alkyne to advance their scientific goals.
References
- Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A Strain-Promoted [3 + 2] Azide-Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems. Journal of the American Chemical Society. [Link]
- baseclick GmbH. (n.d.). Protocols. baseclick GmbH. [Link]
- Wikipedia. (2023). Click chemistry. Wikipedia. [Link]
- Rodionov, V. O., Fokin, V. V., & Finn, M. G. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Accounts of chemical research. [Link]
- Jena Bioscience. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. [Link]
- Jewett, J. C., & Bertozzi, C. R. (2010). A Strain-Promoted [3 + 2] Azide−Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems. Journal of the American Chemical Society. [Link]
- CF Plus Chemicals. (n.d.). Clickable 19F NMR Probes. CF Plus Chemicals. [Link]
- Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. Journal of the American Chemical Society. [Link]
- Organic Chemistry Explained. (2022). A Cycloalkyne for Click Chemistry - Nobel Prize 2022, Retrosynthesis. YouTube. [Link]
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A Comparative Guide to the Cytotoxic Effects of 3-Ethynylphenol and its Derivatives: A Framework for Investigation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for understanding and evaluating the potential cytotoxic effects of 3-ethynylphenol and its derivatives. While direct experimental data on this specific compound family is limited in current scientific literature, this document synthesizes established principles of phenolic compound cytotoxicity and detailed experimental protocols to empower researchers in this novel area of investigation. We will explore the anticipated structure-activity relationships and provide the necessary tools to generate robust, comparative data.
Introduction: The Therapeutic Potential of Phenolic Compounds
Phenolic compounds are a large and diverse class of molecules that have garnered significant interest in drug discovery due to their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] Their ability to induce cytotoxicity in cancer cells, often through the induction of apoptosis, makes them attractive candidates for the development of new chemotherapeutic agents.[3][4] The core phenolic structure provides a versatile scaffold for chemical modification, allowing for the fine-tuning of cytotoxic potency and selectivity.
This compound, with its reactive ethynyl group, represents an intriguing starting point for the development of novel cytotoxic agents. The ethynyl moiety can participate in various chemical reactions, offering opportunities for covalent modification of biological targets or for serving as a handle for further derivatization. Understanding the cytotoxic profile of the parent compound and how it is modulated by the addition of various functional groups is a critical first step in harnessing its therapeutic potential.
Comparative Cytotoxicity: A Structure-Activity Relationship (SAR) Hypothesis
In the absence of direct comparative data for this compound derivatives, we can formulate a hypothesis based on established SAR principles for other phenolic compounds.[5] The following section outlines key structural modifications and their anticipated impact on cytotoxicity, providing a roadmap for derivative synthesis and evaluation.
The Role of the Phenolic Hydroxyl Group
The hydroxyl group is a key pharmacophore for many phenolic compounds, contributing to their antioxidant and pro-oxidant activities, which can be linked to cytotoxicity.[6][7] Its position on the aromatic ring and its ability to be oxidized to a quinone-like species can influence biological activity. For this compound, this hydroxyl group is expected to be a critical determinant of its cytotoxic effects.
The Influence of the Ethynyl Group
The ethynyl group is a unique feature that sets this compound class apart. Its electron-withdrawing nature and linear geometry can influence the electronic properties of the phenyl ring and the acidity of the phenolic proton. Furthermore, the terminal alkyne can act as a Michael acceptor or participate in click chemistry, opening avenues for targeted covalent inhibition of cellular macromolecules.
Hypothetical Derivatives and Their Predicted Cytotoxic Profiles
To systematically investigate the SAR of this compound, a series of derivatives should be synthesized and evaluated. The table below presents a hypothetical comparison based on known effects of substituents on the cytotoxicity of other phenolic compounds.
| Derivative | Structural Modification | Hypothesized Effect on Cytotoxicity (IC50) | Rationale |
| This compound (Parent) | - | Baseline | The inherent cytotoxicity of the core scaffold. |
| Derivative A | Addition of a second hydroxyl group (e.g., catechol or resorcinol derivative) | Potential Increase | Dihydroxylated phenols often exhibit enhanced pro-oxidant activity, leading to increased cytotoxicity.[8] |
| Derivative B | Etherification of the phenolic hydroxyl (e.g., 3-ethynylanisole) | Likely Decrease | Masking the free hydroxyl group can reduce pro-oxidant activity and alter solubility, often decreasing cytotoxicity. |
| Derivative C | Addition of electron-withdrawing groups (e.g., nitro, halogen) to the ring | Potential Increase | Electron-withdrawing groups can increase the acidity of the phenol and enhance its reactivity, potentially leading to higher cytotoxicity.[9] |
| Derivative D | Addition of electron-donating groups (e.g., alkyl, amino) to the ring | Variable | The effect can be complex, influencing both lipophilicity and electronic properties. Increased lipophilicity can enhance cell uptake but may also alter the mechanism of action. |
| Derivative E | Derivatization of the ethynyl group (e.g., triazole formation via click chemistry) | Highly Dependent on the Added Moiety | This allows for the introduction of a wide range of functionalities that can target specific cellular pathways or improve pharmacokinetic properties. |
Table 1: Hypothetical Structure-Activity Relationship for this compound Derivatives. The predicted effects are based on general principles observed for other phenolic compounds and require experimental validation.
Mechanistic Insights: Unraveling the Pathways of Cell Death
The cytotoxic effects of phenolic compounds are often mediated by the induction of programmed cell death, or apoptosis.[3][10] A thorough investigation into the mechanism of action of this compound and its derivatives is crucial for understanding their therapeutic potential and for identifying potential liabilities.
Induction of Apoptosis
Apoptosis is a tightly regulated process involving a cascade of enzymatic activations, primarily driven by a family of proteases called caspases.[11] Key events in apoptosis include mitochondrial outer membrane permeabilization, cytochrome c release, and the activation of initiator and executioner caspases.
The diagram below illustrates the intrinsic and extrinsic pathways of apoptosis, which are common mechanisms of action for cytotoxic compounds.
Figure 1: Simplified Overview of the Major Apoptotic Pathways.
Cell Cycle Arrest
Many cytotoxic agents exert their effects by disrupting the normal progression of the cell cycle. Analyzing the cell cycle distribution of treated cells can reveal whether a compound induces arrest at a specific phase (e.g., G1, S, or G2/M), which can provide clues about its molecular target.
Experimental Protocols for Comparative Evaluation
To generate the necessary data for a robust comparison of this compound and its derivatives, a panel of well-established in vitro cytotoxicity assays should be employed. The following protocols are provided as a guide for these investigations.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[12] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or its derivatives for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Cell Membrane Integrity Assessment: LDH Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells into the culture medium.[3][6] LDH is a stable cytoplasmic enzyme that is released upon cell lysis.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: In a new 96-well plate, mix the supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[3]
-
Data Analysis: Determine the amount of LDH released and calculate the percentage of cytotoxicity relative to a positive control (cells lysed with a detergent).
Figure 2: General Experimental Workflow for Assessing Cytotoxicity.
Apoptosis Detection: Caspase Activity Assay
Caspase-3/7 activity is a hallmark of apoptosis.[3] Commercially available kits provide a simple and reliable method for quantifying the activity of these executioner caspases.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Caspase Reagent Addition: After the desired incubation time, add the caspase-3/7 reagent to each well according to the manufacturer's protocol.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence or Fluorescence Measurement: Measure the luminescence or fluorescence signal using a microplate reader.
-
Data Analysis: Normalize the signal to the number of viable cells (which can be determined in a parallel plate) and express the results as fold-change in caspase activity compared to the vehicle control.
Conclusion and Future Directions
This guide has provided a foundational framework for the systematic evaluation of the cytotoxic effects of this compound and its derivatives. By leveraging established knowledge of phenolic compound SAR and employing robust in vitro assays, researchers can begin to elucidate the therapeutic potential of this novel class of compounds.
Future work should focus on the synthesis of a diverse library of this compound derivatives and their comprehensive cytotoxic profiling against a panel of cancer cell lines. Promising lead compounds should then be subjected to more in-depth mechanistic studies to identify their molecular targets and to assess their efficacy and safety in preclinical animal models. The insights gained from these studies will be instrumental in advancing the development of this compound-based anticancer agents.
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Bridging the Gap: A Comparative Guide to Theoretical and Experimental Bond Lengths of 3-Ethynylphenol
Introduction: The Quest for Structural Precision
In the realms of materials science and drug development, an exact understanding of a molecule's three-dimensional structure is paramount. Bond lengths are not mere static numbers; they are fundamental parameters that dictate molecular conformation, reactivity, and intermolecular interactions. For a molecule like 3-ethynylphenol, which possesses a hydrogen-bond-donating hydroxyl group and a π-system extended by an ethynyl substituent, these precise distances govern its potential applications.
This guide provides an in-depth comparison between theoretically calculated and experimentally determined bond lengths. A significant challenge in this specific case is the lack of publicly available, high-resolution experimental crystal or gas-phase structures for this compound itself. Therefore, to maintain the highest degree of scientific integrity, we will use phenol as a primary, structurally analogous model. We will conduct a rigorous comparative analysis on phenol, for which abundant high-quality data exists, and use the established principles to provide expert projections for this compound. This approach illuminates the critical methodologies and inherent complexities of bridging computational predictions with physical reality.
Part 1: The Theoretical Framework - Predicting Geometry from First Principles
Computational chemistry provides a powerful avenue for predicting molecular geometries in a perfectly controlled environment: an isolated molecule in the gas phase at absolute zero. This in silico approach allows us to understand the intrinsic properties of a molecule, free from the complexities of intermolecular forces. The two most common ab initio and density functional methods employed for geometry optimization are Hartree-Fock (HF) and Density Functional Theory (DFT).
Methodology 1: Hartree-Fock (HF) Approximation
The Hartree-Fock method is a foundational ab initio technique that solves the Schrödinger equation by approximating the complex, instantaneous interactions between electrons. It treats each electron as moving in the average electrostatic field of all other electrons, neglecting the instantaneous electron-electron correlation. While computationally efficient, this approximation has a well-documented consequence: HF theory systematically underestimates bond lengths because the neglect of electron correlation leads to an overestimation of electron localization in bonding regions.
Methodology 2: Density Functional Theory (DFT)
DFT offers a more sophisticated approach by including effects of electron correlation. Instead of calculating the complex many-electron wavefunction, DFT determines the total electronic energy from the electron density. Functionals, such as the widely used B3LYP, incorporate exchange and correlation energies, providing a more accurate description of electron behavior. This generally results in calculated bond lengths that show excellent agreement with experimental gas-phase data[1].
Computational Protocol: Geometry Optimization
-
Molecule Definition : Define the initial atomic coordinates of the molecule (e.g., this compound or phenol) in a suitable format.
-
Method and Basis Set Selection : Choose the level of theory. For robust results, DFT with the B3LYP functional and a Pople-style basis set like 6-311G(d,p) is a standard choice[2]. The basis set defines the set of mathematical functions used to build the molecular orbitals.
-
Self-Consistent Field (SCF) Calculation : The software iteratively solves the HF or Kohn-Sham (for DFT) equations until the electron density and energy converge, meaning they no longer change between iterations.
-
Gradient Calculation : The forces on each atom (the negative gradient of the energy) are calculated.
-
Structure Update : The atomic coordinates are adjusted to minimize these forces, moving the structure "downhill" on the potential energy surface.
-
Convergence Check : Steps 3-5 are repeated until the forces and energy changes fall below a defined threshold, indicating a stationary point (a local energy minimum) has been reached.
Theoretical Data Summary
While specific published data for this compound is scarce, we can present the widely accepted computed values for our analogue, phenol. These calculations represent an isolated molecule in the gas phase.
| Bond | Hartree-Fock (HF)[1] | DFT (B3LYP)[1] |
| C-O | 1.349 Å | 1.367 Å |
| O-H | - | - |
| C-C (Aromatic) | 1.382 - 1.393 Å | 1.391 - 1.402 Å |
| Table 1: Comparison of computed bond lengths for phenol using HF and DFT methods with a 6-311G(d,p) basis set. Note the systematic underestimation by the HF method compared to the more accurate DFT approach. |
Part 2: The Experimental Reality - Measuring Atomic Positions
Experimental methods provide a direct probe of molecular structure in a tangible physical state. However, the conditions of the experiment—whether in a frictionless gas phase or a crowded crystal lattice—profoundly influence the results.
Methodology 1: Gas-Phase Electron Diffraction (GED)
GED is a powerful technique for determining the structure of molecules free from intermolecular forces, making it the ideal counterpart to theoretical calculations[3]. In a GED experiment, a beam of high-energy electrons is scattered by a gaseous sample. The resulting diffraction pattern is a function of the internuclear distances within the molecules.
Key Considerations for GED:
-
Thermal Averaging : The resulting structure is an average over all vibrational states populated at the temperature of the experiment. This can lead to slightly longer average bond lengths compared to a static 0 K computational model.
-
Limited Complexity : Because molecules are randomly oriented, the 1D diffraction data can be difficult to deconvolute for very large or complex molecules[3].
Methodology 2: X-Ray Crystallography
X-ray crystallography is the gold standard for determining the precise atomic arrangement in the solid state. It relies on the diffraction of X-rays by the ordered array of molecules in a single crystal. The resulting electron density map allows for the precise localization of atomic nuclei.
Key Considerations for X-Ray Crystallography:
-
Intermolecular Forces : The solid state is dominated by crystal packing forces, including van der Waals interactions and, crucially for phenols, hydrogen bonding[4]. These forces can compress or stretch bonds compared to their intrinsic gas-phase lengths. The C-O and O-H bonds in phenols are particularly sensitive to hydrogen bonding networks within the crystal[5][6][7].
-
Thermal Motion : Atoms in a crystal are not static but vibrate around their equilibrium positions. The reported bond lengths are an average over this thermal motion.
Experimental Data Summary for Phenol
The NIST Computational Chemistry Comparison and Benchmark Database provides authoritative experimental data for phenol, derived from gas-phase microwave spectroscopy, which is highly comparable to GED results[8][9].
| Bond | Experimental (Gas-Phase)[8][9] |
| C-O | 1.364 Å |
| O-H | 0.956 Å |
| C-C (Aromatic) | 1.398 Å (assumed regular hex.) |
| C-H (ortho) | 1.084 Å |
| C-H (meta) | 1.076 Å |
| C-H (para) | 1.082 Å |
| Table 2: Experimental gas-phase bond lengths for phenol determined from microwave spectroscopy. |
Part 3: Comparative Analysis - Phenol as a Case Study and Extrapolation to this compound
By juxtaposing the theoretical and experimental data for phenol, we can clearly identify the sources of discrepancy and build a predictive framework.
Master Comparison for Phenol
| Bond | DFT (B3LYP)[1] | Exp. (Gas-Phase)[8][9] | Difference (DFT - Exp.) |
| C-O | 1.367 Å | 1.364 Å | +0.003 Å |
| C-C (avg) | ~1.397 Å | 1.398 Å | -0.001 Å |
As the data shows, the DFT (B3LYP) calculations provide a remarkably accurate prediction of the gas-phase experimental structure, with the C-O bond length agreeing to within 0.003 Å. This validates the use of this level of theory for predicting the intrinsic geometry of substituted phenols. In contrast, solid-state crystal structures of phenol derivatives often show C-O bond lengths closer to 1.382 Å due to the influence of intermolecular hydrogen bonding in the crystal lattice[5].
Expert Projections for this compound
Based on the principles validated with phenol, we can make informed predictions for this compound:
-
Theoretical Bond Lengths (DFT/B3LYP): A gas-phase DFT calculation would provide the most reliable prediction of its intrinsic structure.
-
C-O Bond: The ethynyl group at the meta position has a weak electron-withdrawing inductive effect. This would likely cause a negligible to very slight shortening of the C-O bond compared to phenol's calculated 1.367 Å.
-
Aromatic C-C Bonds: The substituent would induce minor distortions in the phenyl ring, breaking its perfect hexagonal symmetry, with bond lengths expected to vary slightly around the 1.39-1.40 Å range.
-
Ethynyl Group Bonds: We would expect standard bond lengths for this group: C≡C ≈ 1.20 Å and C-C(sp-sp2) ≈ 1.43 Å.
-
-
Experimental Bond Lengths:
-
Gas Phase (GED/Microwave): An experimental gas-phase measurement would be expected to align very closely with the DFT predictions, likely within ±0.005 Å for key bonds.
-
Solid State (X-Ray Crystallography): The crystal structure would be highly dependent on the hydrogen-bonding network formed. The presence of the rigid, linear ethynyl group could lead to a different packing arrangement than phenol, potentially resulting in stronger or weaker hydrogen bonds. This would, in turn, cause the solid-state C-O bond length to deviate from the gas-phase value, likely lengthening it towards ~1.37-1.38 Å.
-
Conclusion
The comparison of theoretical and experimental bond lengths is a nuanced task that requires a deep understanding of the methodologies involved. While DFT calculations (e.g., B3LYP/6-311G(d,p)) provide an excellent prediction of a molecule's intrinsic, gas-phase geometry, experimental results are always context-dependent. For hydrogen-bonding species like phenols, the difference between a gas-phase measurement and a solid-state crystal structure can be significant, primarily due to intermolecular forces. For this compound, researchers should rely on DFT calculations for the intrinsic structure and be aware that any future experimental solid-state data will reflect the specific packing and hydrogen-bonding environment of the crystal.
References
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- EL Ouafy, M., et al. (2021). Theoretical analysis of the Reactivity of phenol substituted in the para position by halides by the functional theory of density. Applied Journal of Environmental Engineering Science, 7(3).
- NIST. Listing of experimental geometry data for C6H5OH (phenol). Computational Chemistry Comparison and Benchmark Database.
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A Comparative Guide to the Reaction Kinetics of 3-Ethynylphenol
Introduction
3-Ethynylphenol is a versatile bifunctional molecule featuring both a nucleophilic hydroxyl group and a reactive terminal alkyne. This unique structure makes it a valuable building block in a multitude of fields, including the synthesis of complex pharmaceuticals, the development of advanced polymers and resins, and the creation of novel organic materials. Understanding the kinetics of its reactions—the rates and mechanisms by which it transforms—is paramount for researchers and process chemists seeking to optimize reaction conditions, maximize yields, and control product properties.
This guide provides a comparative analysis of the kinetics of three major reaction classes involving this compound: Sonogashira cross-coupling, [3+2] cycloaddition (click chemistry), and thermal polymerization. By examining the underlying principles and presenting supporting experimental data, this document serves as a technical resource for scientists aiming to harness the full potential of this important chemical intermediate.
Sonogashira Cross-Coupling Reactions
The Sonogashira coupling is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne (like this compound) and an aryl or vinyl halide.[1][2] The reaction is renowned for its mild conditions and functional group tolerance, making it highly valuable in drug development and materials science.[2][3]
Reaction Mechanism and Kinetic Profile
The reaction proceeds through two interconnected catalytic cycles involving palladium and copper.[1] The palladium cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by a transmetalation step with a copper(I) acetylide intermediate, and finally, reductive elimination to yield the product and regenerate the Pd(0) catalyst. The copper cycle's role is to form the reactive copper(I) acetylide from the terminal alkyne.[1][2]
The overall reaction rate is a complex function of several variables, including the choice of solvent, base, ligands, and the nature of the halide.[1] The rate-determining step can vary, but it is often the oxidative addition or transmetalation step.
Caption: Interconnected palladium and copper catalytic cycles in the Sonogashira coupling reaction.[1]
Comparative Kinetic Data
The nature of the aryl halide (Ar-X) is a critical determinant of the reaction rate. Aryl iodides are significantly more reactive than the corresponding bromides and chlorides due to the lower C-X bond dissociation energy, which facilitates the rate-determining oxidative addition step.[1][3]
Table 1: Comparison of Activation Parameters for Sonogashira Coupling of Phenylacetylene with Different Aryl Halides
| Aryl Halide (Ar-X) | Relative Rate (approx.) | Activation Enthalpy (ΔH‡, kcal/mol) | Comments |
|---|---|---|---|
| Ar-I | ~100-1000 | Lower | Fastest reaction, ideal for less reactive alkynes. Lower activation barrier due to weaker C-I bond.[1][3] |
| Ar-Br | ~1-10 | Intermediate | Common choice, balancing reactivity and cost. Requires slightly more forcing conditions than iodides.[3] |
| Ar-Cl | 1 | Higher | Least reactive, often requires specialized ligands and higher temperatures to achieve good conversion.[3] |
| Ar-OTf | ~100 | Lower | Highly reactive, comparable to aryl iodides. Useful for substrates where halides are not available. |
Note: These values are representative and can vary significantly based on the specific substrates, catalyst system, and reaction conditions.[1]
For this compound, the electron-donating nature of the hydroxyl group (when deprotonated by the base) can increase the nucleophilicity of the alkyne, potentially accelerating the formation of the copper acetylide intermediate.
Experimental Protocol: Kinetic Monitoring of a Sonogashira Coupling
This protocol describes a typical method for monitoring reaction kinetics using in-situ spectroscopy.
-
Reactor Setup: Equip a jacketed glass reactor with a magnetic stirrer, temperature probe, and an in-situ IR or UV-Vis probe. Maintain an inert atmosphere using nitrogen or argon.
-
Reagent Preparation: Prepare stock solutions of this compound, the aryl halide (e.g., 4-iodoanisole), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), the copper co-catalyst (CuI), and the base (e.g., triethylamine) in an appropriate anhydrous solvent (e.g., THF or DMF).
-
Initiation: Charge the reactor with the solvent, base, this compound, and aryl halide. Allow the mixture to reach the desired reaction temperature (e.g., 50 °C).
-
Data Acquisition Start: Begin spectroscopic monitoring to establish a baseline.
-
Reaction Trigger: Inject the catalyst solution (Pd/Cu mixture) into the reactor to start the reaction.
-
Monitoring: Collect spectra at regular intervals (e.g., every 30-60 seconds). The disappearance of the alkyne C-H stretch (around 3300 cm⁻¹) in the IR spectrum or the appearance of the conjugated product peak in the UV-Vis spectrum can be tracked over time.
-
Data Analysis: Convert spectral data to concentration data using a pre-established calibration curve. Plot concentration versus time and fit the data to an appropriate rate law (e.g., pseudo-first-order) to determine the observed rate constant (k_obs).[4]
[3+2] Azide-Alkyne Cycloaddition (Click Chemistry)
The Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne to form a triazole is a quintessential "click" reaction.[5] While the thermal reaction is slow, the copper(I)-catalyzed version (CuAAC) exhibits dramatically accelerated kinetics and exquisite regioselectivity, making it a staple in bioconjugation, drug discovery, and materials science.[5][6]
Reaction Mechanism and Kinetics
The CuAAC reaction proceeds through a concerted, asynchronous mechanism.[7][8] The reaction is typically first-order in both the azide and the alkyne, and the rate is highly dependent on the catalyst concentration and the nature of the solvent. Strain-promoted azide-alkyne cycloadditions (SPAAC) offer an alternative that eliminates the need for a potentially cytotoxic copper catalyst by using a strained cyclooctyne.[6][9]
Caption: Comparison of Copper-Catalyzed (CuAAC) and Strain-Promoted (SPAAC) cycloaddition pathways.
Comparative Kinetic Data
Different "click" reactions exhibit vastly different kinetic profiles. The choice of reaction is often a trade-off between speed, biocompatibility, and the stability of the reactants. Inverse-electron-demand Diels-Alder (IEDDA) reactions are among the fastest known click reactions.[9][10]
Table 2: Comparison of Second-Order Rate Constants for Various Click Reactions
| Reaction Type | Reactants | Typical Rate Constant (k, M⁻¹s⁻¹) | Key Features |
|---|---|---|---|
| CuAAC | This compound + Benzyl Azide | 1 - 100 | High yield, regiospecific. Requires Cu(I) catalyst, which can be cytotoxic.[9] |
| SPAAC | Azide + Strained Alkyne (e.g., BCN) | 0.1 - 1 | Copper-free, biocompatible. Slower than CuAAC.[6][9] |
| SPAAC | Azide + Strained Alkyne (e.g., TCO) | ~10 | Faster than BCN-based SPAAC due to higher ring strain.[9] |
| SPANC | Nitrone + Strained Alkyne | up to 47 | Strain-promoted alkyne-nitrone cycloaddition; fast and copper-free.[9] |
| IEDDA | Tetrazine + trans-Cyclooctene (TCO) | 10³ - 10⁶ | Extremely fast kinetics, bioorthogonal. Ideal for low concentration applications.[9][10] |
Data is representative for reactions in aqueous or mixed aqueous/organic media at ambient temperature.[9]
The phenolic hydroxyl group on this compound can potentially chelate to the copper catalyst in CuAAC, which may influence the local concentration of the catalyst and affect the reaction rate, though this effect is generally considered minor compared to ligand and solvent effects.
Thermal Polymerization
The ethynyl group is capable of undergoing thermal polymerization to form a highly cross-linked, rigid polymer network. This property makes ethynyl-terminated monomers like this compound valuable for creating high-performance thermosetting resins with excellent thermal stability and low dielectric constants.
Reaction Mechanism and Kinetics
The mechanism of thermal polymerization of ethynyl groups is complex and can involve a cascade of biradical and pericyclic processes.[11] At elevated temperatures, the reaction proceeds without a catalyst, leading to the formation of a complex network of polyene structures and aromatic rings formed via cyclotrimerization. The kinetics are often studied using Differential Scanning Calorimetry (DSC), which measures the heat flow associated with the exothermic polymerization reaction.
Caption: Simplified workflow for the thermal polymerization of an ethynyl-terminated monomer.
Comparative Kinetic Data
The polymerization kinetics are highly sensitive to temperature and the molecular structure of the monomer. The presence of the phenol group in this compound can influence the curing process through hydrogen bonding and potential side reactions at very high temperatures. We can compare its expected behavior to that of a closely related, well-studied monomer, (3-phenoxyphenyl)acetylene.[11]
Table 3: Comparison of Curing Parameters for Ethynyl-Terminated Monomers
| Monomer | Onset Temp (°C) | Peak Temp (°C) | Activation Energy (Ea, kJ/mol) | Comments |
|---|---|---|---|---|
| (3-Phenoxyphenyl)acetylene | ~180-200 | ~250-270 | 80 - 120 | Ether linkage provides some flexibility. A good model for this compound.[11] |
| Phenylacetylene | ~150-170 | ~220-240 | 70 - 100 | Simpler structure, lower polymerization temperature. |
| Diethynylbenzene | ~160-180 | ~240-260 | 90 - 130 | Bifunctional monomer leads to rapid cross-linking and gelation.[12] |
Data obtained from non-isothermal DSC scans. Values can vary with heating rate and atmosphere.
The phenolic -OH in this compound may allow for additional curing mechanisms at higher temperatures, potentially lowering the overall activation energy compared to non-hydroxylated analogs, though it may also introduce pathways for degradation if not properly controlled.
Experimental Protocol: Kinetic Analysis by DSC
-
Sample Preparation: Accurately weigh a small amount (5-10 mg) of this compound into a hermetically sealed aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Non-isothermal Scan: Heat the sample at several different constant heating rates (e.g., 5, 10, 15, and 20 °C/min) from ambient temperature to ~350 °C.
-
Data Acquisition: Record the heat flow as a function of temperature for each heating rate. An exothermic peak will be observed, corresponding to the polymerization reaction.
-
Data Analysis (Model-Free Kinetics): Use a method like the Flynn-Wall-Ozawa or Kissinger method to analyze the data. These methods relate the peak temperature (T_p) or the temperature at a specific conversion to the heating rate (β) to calculate the apparent activation energy (Ea) of the curing process without assuming a specific reaction model.
Conclusion
This guide highlights the diverse reactivity of this compound across three fundamental classes of organic reactions. For Sonogashira couplings , reaction kinetics are dominated by the choice of aryl halide, with the phenolic group playing a secondary role. In [3+2] cycloadditions , this compound serves as an effective partner in catalyzed click reactions, where kinetics are primarily dictated by the choice of the complementary reactant and catalytic system, with rates spanning many orders of magnitude. Finally, its terminal alkyne enables thermal polymerization , leading to highly stable thermosets, with kinetics that are strongly temperature-dependent and comparable to other arylacetylene monomers. A thorough understanding of these kinetic principles is essential for researchers to effectively design, control, and optimize synthetic routes and material properties.
References
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- Patel, P. K., Mondal, M. S., Modi, S., & Behere, D. V. (1997). Kinetic studies on the oxidation of phenols by the horseradish peroxidase compound II. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1339(1), 79-87.
- Kinetics of Different Substituted Phenolic Compounds' Aqueous OH Oxidation in Atmosphere. MDPI.
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- A kinetic study of phenol nitration and nitrosation with nitrous acid in the dark. ResearchGate.
- Heterogeneous Photodegradation Reaction of Phenol Promoted by TiO2: A Kinetic Study. MDPI.
- Insights into Sonogashira Cross-Coupling by High-Throughput Kinetics and Descriptor Modeling. ResearchGate.
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- Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. ACS Publications.
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A Comparative Guide to 3-Ethynylphenol and Other Functionalized Alkynes for Researchers
<
In the landscape of modern chemical synthesis, particularly within drug discovery, bioconjugation, and materials science, the choice of coupling chemistry is paramount.[1][2] Among the most robust and versatile methods is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[3][4][5] This reaction's efficiency and specificity have propelled the development of various functionalized alkynes, each offering unique advantages.[2][3] This guide provides an in-depth comparison of 3-ethynylphenol against other common functionalized alkynes, offering experimental insights to inform your selection process.
The Significance of the Alkyne Handle in Click Chemistry
The power of CuAAC lies in its ability to create stable triazole linkages under mild, often aqueous, conditions with high yields and minimal byproducts.[3][5][6][7] The alkyne and azide functional groups are largely inert to biological molecules, making them bio-orthogonal and ideal for complex biological systems.[3] The choice of the functionalized alkyne is critical as its substituent can influence solubility, reactivity, and the properties of the final conjugate.
This compound: A Phenolic Alkyne with Unique Advantages
This compound, also known as 3-hydroxyphenylacetylene, is a versatile building block in organic synthesis.[8][9][10][11] Its key features include a terminal alkyne for click chemistry and a phenolic hydroxyl group. This hydroxyl group provides a handle for further functionalization, influences solubility, and can participate in hydrogen bonding, potentially modulating the properties of the resulting triazole product.[10] Notably, this compound has been utilized as a chromogenic and fluorogenic probe for labeling bacterial enzymes.[8]
Benchmarking Performance: A Comparative Analysis
The selection of an appropriate functionalized alkyne depends on the specific application. Below is a comparative overview of this compound and other commonly used alkynes.
| Alkyne | Key Features | Advantages | Disadvantages | Common Applications |
| This compound | Phenolic hydroxyl group, terminal alkyne. | Additional site for functionalization, potential for hydrogen bonding, chromogenic/fluorogenic properties.[8] | The phenolic hydroxyl can be acidic and may require protection in certain reaction conditions. | Bioconjugation, synthesis of probes, drug discovery.[8][12] |
| Propargyl Alcohol | Simple, small, hydroxyl-functionalized. | High reactivity, good water solubility. | Can be volatile, hydroxyl group may interfere with some reactions. | Model reactions, introduction of a simple alkyne tag.[13] |
| Phenylacetylene | Aromatic alkyne. | Provides rigidity and hydrophobicity. | Lower reactivity compared to electron-deficient alkynes. | Materials science, synthesis of conjugated polymers. |
| Alkyne-PEG Linkers | Polyethylene glycol chain with a terminal alkyne. | Enhances water solubility, reduces aggregation, provides a flexible spacer. | Can be expensive, may introduce heterogeneity in length. | Bioconjugation of proteins and peptides, drug delivery. |
| DBCO (Dibenzocyclooctyne) | Strained cyclooctyne. | Enables copper-free click chemistry (SPAAC), ideal for live-cell imaging.[1][14] | Can be less stable than terminal alkynes, more complex synthesis. | Bio-orthogonal labeling in living systems.[1][14] |
Experimental Protocols for Comparative Analysis
To objectively evaluate the performance of different alkynes, standardized experimental protocols are essential.[14]
Protocol 1: Determination of Reaction Kinetics via HPLC/LC-MS
Objective: To compare the reaction rates of this compound and a comparator alkyne (e.g., propargyl alcohol) in a CuAAC reaction.
Materials:
-
This compound
-
Propargyl alcohol
-
Benzyl azide (or other suitable azide)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)[13][15]
-
Reaction buffer (e.g., phosphate-buffered saline, PBS)
-
Solvent (e.g., DMSO/water mixture)
-
HPLC or LC-MS system
Procedure:
-
Stock Solution Preparation: Prepare stock solutions of the alkynes, azide, CuSO₄, sodium ascorbate, and ligand in the chosen solvent system.
-
Reaction Setup: In separate reaction vials, combine the azide and one of the alkynes at equimolar concentrations.
-
Initiation: Initiate the reaction by adding a freshly prepared solution of sodium ascorbate, followed by a premixed solution of CuSO₄ and the ligand.[13][14]
-
Time-Point Sampling: At regular intervals (e.g., 0, 5, 15, 30, 60 minutes), withdraw a small aliquot of the reaction mixture and quench it (e.g., by adding EDTA to chelate the copper).
-
Analysis: Analyze the quenched samples by HPLC or LC-MS to determine the concentration of the reactants and the triazole product over time.
-
Data Analysis: Plot the concentration of the product versus time to determine the initial reaction rate. The second-order rate constant can be calculated from this data.[14]
Visualizing the CuAAC Reaction Workflow
Caption: Simplified catalytic cycle of the CuAAC reaction.
Conclusion and Future Perspectives
This compound presents a compelling option for researchers requiring a functionalized alkyne with an additional handle for modification or for applications leveraging its phenolic properties. Its performance in CuAAC reactions is robust, though its reactivity relative to other alkynes should be empirically determined for specific applications. The provided protocols offer a starting point for such comparative studies. As the field of click chemistry continues to expand, the development of novel functionalized alkynes will undoubtedly open new avenues for innovation in drug discovery, materials science, and bioconjugation.
References
- A Comparative Guide to Click Chemistry Reagents for Researchers, Scientists, and Drug Development Professionals - Benchchem.
- Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC - NIH.
- Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms | ACS Omega - ACS Publications.
- Click chemistry - Wikipedia.
- Full article: Copper-catalyzed and metal-free azide-alkyne 'click' reactions: from synthesis and functionalization of small molecules to macromolecules.
- Click Chemistry Azide-Alkyne Cycloaddition.
- Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Disco - Bioclone.
- Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC - PubMed Central.
- Glen Report 22.12 - The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
- The stereo-divergent functionalization of alkynes: a comprehensive review - PMC.
- Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters | ACS Omega - ACS Publications.
- Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters - PMC - NIH.
- The stereo-divergent functionalization of alkynes: a comprehensive review - RSC Publishing.
- Click Chemistry Protocols - Xi'an Confluore Biological Technology Co., Ltd.
- "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology - Jena Bioscience.
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- Phenotypic Drug Discovery: Recent successes, lessons learned and new directions - PMC.
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A Senior Application Scientist's Guide to the Computational Modeling of 3-Ethynylphenol Interactions with Acetylcholinesterase
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the computational modeling of 3-ethynylphenol's interaction with a key biological target. Lacking direct experimental data for this specific molecule, we present a comparative analysis of computational methodologies using human acetylcholinesterase (AChE) as a representative and highly relevant target for phenolic inhibitors. This document will navigate through the causal logic of experimental design, from quantum chemical characterization of the ligand to molecular docking and dynamic simulations, providing a framework for predicting and analyzing such interactions.
Introduction: The Rationale for Modeling this compound with Acetylcholinesterase
This compound is a small aromatic molecule featuring a reactive ethynyl group and a phenolic hydroxyl group, characteristics that make it an intriguing candidate for fragment-based drug discovery. The phenolic scaffold is a known feature in many enzyme inhibitors, while the ethynyl group can act as a hydrogen bond acceptor or participate in various chemical reactions.
Acetylcholinesterase (AChE) is a critical enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine.[1] Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.[1][2] Given that numerous phenolic compounds have been identified as AChE inhibitors, AChE serves as an excellent, well-characterized target to model the hypothetical interactions of this compound.[3][4][5] This guide will compare several computational techniques to predict the binding affinity and mode of this compound to human AChE, using experimentally determined inhibition constants of other phenolic compounds as a benchmark for what might be expected.
Foundational Analysis: Quantum Chemical Profile of this compound
Before modeling the interaction of a ligand with its protein target, it is crucial to understand the intrinsic electronic properties of the ligand itself. Quantum chemical calculations, particularly Density Functional Theory (DFT), provide profound insights into molecular geometry, charge distribution, and orbital energies, which govern molecular interactions.
Rationale for DFT Calculations
DFT is a robust method for calculating the electronic structure of molecules, balancing computational cost and accuracy. By solving the Schrödinger equation in an approximate manner, DFT can predict a molecule's geometry, electrostatic potential, and frontier molecular orbitals (HOMO and LUMO), which are critical for understanding its reactivity and non-covalent interactions.
Protocol: DFT Calculation of this compound
-
Structure Building : Construct the this compound molecule in a molecular modeling software (e.g., Avogadro, GaussView).
-
Geometry Optimization : Perform a geometry optimization using a DFT method, such as B3LYP, with a suitable basis set like 6-31G*. This step finds the lowest energy conformation of the molecule.
-
Property Calculation : Using the optimized geometry, perform a single-point energy calculation to determine electronic properties. Key properties to analyze include:
-
Molecular Electrostatic Potential (MEP) : Visualizes the charge distribution and predicts sites for electrostatic interactions.
-
HOMO-LUMO Energies : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies indicate the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO gap is an indicator of chemical reactivity.
-
Predicting Binding Poses: A Comparison of Molecular Docking Approaches
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. This method is instrumental in virtual screening and understanding the structural basis of inhibition.
The Logic of Docking Algorithms
Docking programs utilize a search algorithm to explore the conformational space of the ligand within the protein's binding site and a scoring function to estimate the binding affinity for each pose. Different algorithms and scoring functions can yield varied results, making a comparative approach valuable. We will consider two common docking tools: AutoDock Vina and Glide.
Experimental Workflow for Molecular Docking
The following diagram outlines the general workflow for molecular docking.
Caption: A generalized workflow for molecular docking studies.
Protocol: Molecular Docking of this compound into Human AChE
-
Protein Preparation :
-
Download the crystal structure of human AChE from the Protein Data Bank (PDB ID: 4M0E).[6]
-
Prepare the protein by removing water molecules, adding polar hydrogens, and assigning partial charges using software like AutoDockTools or Schrödinger's Protein Preparation Wizard.
-
-
Ligand Preparation :
-
Generate the 3D structure of this compound. The geometry optimized from the DFT calculations can be used.
-
Assign rotatable bonds.
-
-
Grid Generation :
-
Define the binding site by creating a grid box centered on the active site gorge of AChE. The position of the co-crystallized ligand in 4M0E can be used to guide the placement of the grid box.
-
-
Docking Execution :
-
Run the docking simulation using AutoDock Vina. The program will generate several binding poses ranked by their predicted binding affinities (in kcal/mol).
-
-
Analysis of Results :
-
Visualize the top-ranked poses and analyze the interactions (hydrogen bonds, hydrophobic interactions, π-π stacking) with key residues in the AChE active site. Key residues in the AChE active site include Trp84, Tyr130, Phe330, and His440.
-
Comparison with Experimental Data for Other Phenolic Inhibitors
To contextualize the predicted binding energy of this compound, we can compare it to the experimental inhibition constants (IC50 or Ki) of other phenolic compounds against AChE. A lower predicted binding energy should theoretically correlate with stronger inhibition (lower IC50/Ki).
| Compound | Experimental IC50/Ki (mM) | Predicted Binding Energy (kcal/mol) - Hypothetical |
| Hydroquinone | 0.26 (IC50)[3][4] | -6.5 |
| 4-Hydroxybenzoic acid | 1.83 (IC50)[3][4] | -5.8 |
| Caffeic acid | 16.80 (IC50)[7] | -7.2 |
| Vanillic acid | 22.15 (IC50)[3][4] | -6.1 |
| This compound | N/A | -6.9 |
Note: The predicted binding energies for the known inhibitors are hypothetical and for illustrative purposes. A real study would involve docking these compounds as well.
Delving Deeper: Molecular Dynamics Simulations
While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time, accounting for the flexibility of both the protein and the ligand, as well as the presence of solvent.
The Value of MD Simulations
MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory of their positions and velocities over time. This allows for the assessment of the stability of the docked pose, the role of water molecules in the binding site, and the calculation of more rigorous binding free energies.
MD Simulation Workflow
Caption: A standard workflow for molecular dynamics simulations.
Protocol: MD Simulation of the this compound-AChE Complex
-
System Preparation :
-
Use the best-ranked docked pose of the this compound-AChE complex as the starting structure.
-
Solvate the complex in a periodic box of water molecules (e.g., TIP3P model).
-
Add counter-ions to neutralize the system.
-
-
Simulation Execution :
-
Perform energy minimization to remove steric clashes.
-
Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate the pressure (NVT and NPT ensembles).
-
Run a production MD simulation for a sufficient time (e.g., 100 ns) to allow for conformational sampling.
-
-
Trajectory Analysis :
-
Root Mean Square Deviation (RMSD) : To assess the stability of the protein and the ligand over the simulation.
-
Root Mean Square Fluctuation (RMSF) : To identify flexible regions of the protein.
-
Interaction Analysis : Monitor the persistence of hydrogen bonds and other key interactions identified in docking.
-
-
Binding Free Energy Calculation :
-
Use methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) to calculate the binding free energy from the MD trajectory, providing a more accurate estimate than docking scores.
-
Conclusion and Future Directions
This guide has outlined a multi-faceted computational approach to investigate the interactions of this compound with human acetylcholinesterase. By combining quantum chemical calculations, molecular docking, and molecular dynamics simulations, researchers can build a comprehensive model of this interaction, from the electronic properties of the ligand to the dynamic stability of the protein-ligand complex.
The comparison with experimental data for structurally similar phenolic inhibitors provides a crucial, albeit indirect, validation of the computational predictions. The ultimate validation, however, would come from experimental testing of this compound in an AChE inhibition assay. The computational framework presented here provides a strong foundation for such future experimental work and serves as a robust template for the computational investigation of other novel small molecule-protein interactions.
References
- Işık, M., & Beydemir, Ş. (2021). The impact of some phenolic compounds on serum acetylcholinesterase: kinetic analysis of an enzyme/inhibitor interaction and molecular docking study. Journal of Biomolecular Structure and Dynamics, 39(17), 6515-6523. [Link]
- Işık, M., & Beydemir, Ş. (2020). The impact of some phenolic compounds on serum acetylcholinesterase: kinetic analysis of an enzyme/inhibitor interaction and molecular docking study. PubMed, 32746727. [Link]
- Szwajgier, D., Baranowska-Wójcik, E., & Borowiec, K. (2018). Phenolic Acids Exert Anticholinesterase and Cognition-Improving Effects. Current Alzheimer Research, 15(6), 531-543. [Link]
- Khan, H., et al. (2019). Cholinesterase targeting by polyphenols: A therapeutic approach for the treatment of Alzheimer's disease. Pharmacological Research, 144, 255-266. [Link]
- Işık, M., & Beydemir, Ş. (2021). The impact of some phenolic compounds on serum acetylcholinesterase: kinetic analysis of an enzyme/inhibitor interaction and molecular docking study.
- Ademosun, A. O., & Oboh, G. (2014). IC50 Values for Inhibition of Acetylcholinesterase and Butyrylcholinesterase Activities and Fe²⁺-Induced MDA Production in Rats Brain Homogenates, DPPH•, NO•, OH• Scavenging, and Fe²⁺ Chelating Abilities of Quercetin and Rutin (mM).
- Foroumadi, A., et al. (2019). Highly Significant Scaffolds to Design and Synthesis Cholinesterase Inhibitors as Anti-Alzheimer Agents. Current Medicinal Chemistry, 26(33), 6066-6109. [Link]
- Silva, T., et al. (2021). Phenolic compounds as anti-Alzheimer's disease agents. Exploration of Neuroprotective Therapy, 1, 1-28. [Link]
- Szwajgier, D. (2013). Anticholinesterase activity of selected phenolic acids and flavonoids – interaction testing in model solutions. Annals of Agricultural and Environmental Medicine, 20(2), 325-331. [Link]
- Zengin, G., et al. (2023). Anti-Cholinergic Effects of the Phenolic Extract from the Astragalus crenatus Plant: A Computational and Network Pharmacology Study. Molecules, 28(19), 6893. [Link]
- Ullah, R., et al. (2024). Mechanistic and Therapeutic Insights into Flavonoid-Based Inhibition of Acetylcholinesterase: Implications for Neurodegenerative Diseases. International Journal of Molecular Sciences, 25(1), 514. [Link]
- Bester, S.M., et al. (2020). Crystal Structure of Recombinant Human Acetylcholinesterase Inhibited by A-234. RCSB PDB. [Link]
- de Oliveira, A. M., et al. (2021). IC 50 values for acetylcholinesterase inhibition.
- Liu, Q.F., & Yin, W.C. (2021). Crystal Structure of Recombinant Human Acetylcholinesterase in Complex with Compound 2. RCSB PDB. [Link]
- Cheung, J., et al. (2013). Structure of human acetylcholinesterase in complex with dihydrotanshinone I. RCSB PDB. [Link]
- Loizzo, M. R., et al. (2018). Acetylcholinesterase Inhibition and Antioxidant Activity of N-trans-Caffeoyldopamine and N-trans-Feruloyldopamine. Molecules, 23(4), 843. [Link]
- Szwajgier, D. (2013). Inhibition of acetylcholinesterase and butyrylcholinesterase by phenolic acids from beer. African Journal of Biotechnology, 12(14), 1694-1703. [Link]
- Zueva, I., et al. (2018). Crystal structure of human acetylcholinesterase in complex with C35. RCSB PDB. [Link]
- Szwajgier, D. (2013). Anticholinesterase activity of selected phenolic acids and flavonoids - Interaction testing in model solutions.
- Sudeep, H. V., et al. (2022). 3D crystal structures of acetylcholinesterase (AChE, PDB ID: 4EY7) (a).
- Gocer, H., et al. (2015). Antioxidant and acetylcholinesterase inhibition properties of novel bromophenol derivatives. Bioorganic & Medicinal Chemistry, 23(17), 5659-5666. [Link]
- Szwajgier, D. (2015). Anticholinesterase Activity of Phenolic Acids and their Derivatives.
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Unambiguous Confirmation of 3-Ethynylphenol Reaction Products: A Comparative Guide to X-ray Crystallography
For researchers, scientists, and drug development professionals, the unequivocal structural confirmation of a newly synthesized molecule is a cornerstone of rigorous scientific practice. In the realm of medicinal chemistry and materials science, 3-ethynylphenol stands out as a versatile building block, prized for its reactive terminal alkyne and the electronic influence of its phenolic hydroxyl group. These functionalities allow its participation in a host of powerful synthetic transformations, including Sonogashira couplings and azide-alkyne "click" cycloadditions.[1][2] However, the very reactivity that makes this starting material so valuable also necessitates an unassailable method for verifying the constitution and stereochemistry of its reaction products.
This guide provides an in-depth exploration of single-crystal X-ray crystallography as the gold standard for the structural elucidation of this compound derivatives. We will delve into the causality behind experimental choices, present a detailed workflow for a representative reaction, and objectively compare this technique with other common analytical methods.
The Imperative for Absolute Structural Confirmation
While techniques like NMR spectroscopy and mass spectrometry are indispensable for routine reaction monitoring and preliminary characterization, they can sometimes fall short of providing a definitive three-dimensional structure. Complex regioisomeric or stereoisomeric mixtures, unexpected rearrangements, or the formation of intricate supramolecular assemblies can lead to ambiguous spectral data. In drug development, where precise knowledge of a molecule's shape is critical for understanding its interaction with biological targets, such ambiguity is untenable. X-ray crystallography, by directly mapping the electron density of a crystalline solid, offers an unparalleled level of certainty, providing precise bond lengths, angles, and the spatial arrangement of atoms.
A Case Study: Sonogashira Coupling of this compound
To illustrate the power of X-ray crystallography, let us consider a representative Sonogashira coupling reaction, a palladium-catalyzed cross-coupling between a terminal alkyne and an aryl halide.[3][4] This reaction is a workhorse in the synthesis of conjugated organic materials and complex pharmaceutical intermediates.
Hypothetical Reaction:
-
Reactants: this compound and 4-iodoanisole
-
Catalyst System: Pd(PPh₃)₂Cl₂, CuI, and an amine base (e.g., triethylamine)
-
Expected Product: 3-((4-methoxyphenyl)ethynyl)phenol
While NMR and mass spectrometry would likely support the formation of the desired product, only X-ray crystallography can definitively confirm the linear arrangement of the ethynyl bridge and the precise conformation of the molecule in the solid state.
The X-ray Crystallography Workflow: From Crystal to Structure
The journey from a powdered product to a fully refined crystal structure is a meticulous process. The following protocol outlines the key steps, emphasizing the rationale behind each.
Step 1: Crystallization – The Art of Inducing Order
The prerequisite for any X-ray diffraction experiment is a high-quality single crystal. This is often the most challenging and empirical step. The goal is to encourage the molecules to slowly self-assemble into a well-ordered, three-dimensional lattice.
Experimental Protocol:
-
Purification: The crude reaction product must be purified to the highest possible degree, typically by column chromatography or recrystallization, to remove impurities that can inhibit crystal growth.
-
Solvent Selection: A solvent or a mixture of solvents in which the compound has moderate solubility is chosen.
-
Slow Evaporation: A solution of the compound is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over days or even weeks.
-
Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small, open vial, which is then enclosed in a larger, sealed container with a less volatile "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent into the solution gradually reduces the compound's solubility, promoting crystallization.
-
Cooling: A saturated solution of the compound is slowly cooled, as solubility often decreases with temperature.
The choice of crystallization technique is guided by the physicochemical properties of the compound, such as its polarity and solubility.
Step 2: Crystal Mounting and Data Collection
Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, it is carefully mounted on a goniometer head and placed in the X-ray beam of a diffractometer.
Experimental Protocol:
-
Mounting: The crystal is affixed to a thin glass fiber or a specialized loop using a cryoprotectant oil.
-
Cryo-cooling: The mounted crystal is flash-cooled to a low temperature (around 100 K) in a stream of liquid nitrogen. This minimizes thermal vibrations of the atoms, leading to sharper diffraction spots and a higher quality dataset. It also protects the crystal from radiation damage.
-
Data Collection: The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector. A modern CCD or CMOS detector collects a series of images at different crystal orientations.[5]
Step 3: Structure Solution and Refinement
The collected diffraction data, which consists of the positions and intensities of thousands of reflections, is then used to solve and refine the crystal structure.
Experimental Protocol:
-
Unit Cell Determination: The diffraction pattern is indexed to determine the dimensions and symmetry of the unit cell, the basic repeating unit of the crystal lattice.
-
Space Group Determination: Based on the symmetry of the diffraction pattern, the space group is determined, which describes the symmetry operations within the unit cell.
-
Structure Solution: Initial positions of the atoms are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and their anisotropic displacement parameters (which describe the thermal motion of the atoms) are refined against the experimental data to achieve the best possible fit. Hydrogen atoms are often placed in calculated positions.[6]
The final output is a model of the crystal structure, including precise atomic coordinates, bond lengths, and bond angles. This information is typically deposited in a crystallographic database in the form of a Crystallographic Information File (CIF).
Diagram of the X-ray Crystallography Workflow
Caption: Workflow for X-ray Crystallographic Analysis.
Comparative Analysis of Analytical Techniques
While X-ray crystallography provides the most definitive structural information, it is not always feasible or necessary. The following table compares it with other common analytical techniques.
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Absolute 3D structure, bond lengths, bond angles, stereochemistry, packing | Unambiguous structural determination | Requires a single, high-quality crystal; destructive |
| NMR Spectroscopy | Connectivity, chemical environment of atoms, relative stereochemistry | Non-destructive, provides information in solution | Can be ambiguous for complex structures or mixtures |
| Mass Spectrometry | Molecular weight, elemental composition | High sensitivity, small sample size required | Provides no information on connectivity or stereochemistry |
| FTIR Spectroscopy | Presence of functional groups | Fast, non-destructive, simple sample preparation | Provides limited structural information |
Conclusion
For the unambiguous confirmation of the reaction products of this compound, single-crystal X-ray crystallography remains the unparalleled gold standard. While other spectroscopic techniques are essential for routine analysis, the definitive three-dimensional structural information provided by X-ray diffraction is indispensable, particularly in the context of drug discovery and materials science where structure dictates function. The meticulous process, from crystallization to structure refinement, provides a level of certainty that underpins robust and reproducible scientific research.
References
- BenchChem. (n.d.). Comparative Crystallographic Analysis of Substituted Phenols: A Guide for Researchers.
- Caracelli, I., et al. (2015). Crystal structure of 3-[2-(thiophen-3-yl)ethynyl]-2H-chromen-2-one. Acta Crystallographica Section E: Crystallographic Communications, E71, o154–o155.
- Labinsights. (2024). A Comprehensive Guide to Click Chemistry Reaction.
- Wikipedia. (2023). Sonogashira coupling.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- MDPI. (2021). Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-hydroxyphenyl)isobenzofuran-1(3H)-one).
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- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Quantitative Analysis of 3-Ethynylphenol in Reaction Mixtures
Abstract
The precise quantification of 3-ethynylphenol is critical in synthetic chemistry, particularly within drug development and materials science, where it serves as a key building block. Monitoring its concentration in a reaction mixture is essential for reaction optimization, yield determination, and impurity profiling. This guide provides an in-depth comparison of three principal analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy. We will explore the fundamental principles of each method, present detailed, field-tested experimental protocols, and offer a comparative analysis to guide researchers in selecting the most suitable technique for their specific laboratory needs and analytical objectives.
Introduction: The Analytical Challenge
This compound (C₈H₆O, M.W. 118.13 g/mol ) is an aromatic compound featuring both a phenolic hydroxyl group and a terminal alkyne.[1] This bifunctionality makes it a versatile precursor but also presents an analytical challenge. The polarity of the hydroxyl group and the reactivity of the ethynyl group can complicate quantification. An ideal analytical method must be specific enough to distinguish this compound from starting materials, intermediates, byproducts, and the final product, while also being accurate and precise. The choice of method is a critical decision, balancing sensitivity, selectivity, sample throughput, and available instrumentation.
Comparative Analysis of Core Techniques
The selection of an analytical technique is fundamentally driven by the physicochemical properties of the analyte and the complexity of the sample matrix. Here, we compare HPLC, GC-MS, and qNMR, the workhorses of the modern analytical laboratory.
High-Performance Liquid Chromatography (HPLC)
HPLC is arguably the most versatile and widely used technique for the analysis of organic molecules in the pharmaceutical industry.[2] It excels in separating non-volatile or thermally labile compounds, making it an excellent candidate for analyzing this compound without the need for chemical modification (derivatization).
-
Expertise & Experience: The primary separation mechanism for a molecule like this compound is Reversed-Phase (RP) chromatography. In RP-HPLC, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase. This compound, being moderately polar, will partition between the two phases. By carefully controlling the mobile phase composition—typically a mixture of water and an organic solvent like acetonitrile or methanol—we can achieve optimal retention and separation from other reaction components.[3] The addition of a small amount of acid (e.g., trifluoroacetic acid or formic acid) to the mobile phase is a common practice to suppress the ionization of the phenolic hydroxyl group, which results in sharper, more symmetrical peaks and improved reproducibility.[3]
-
Trustworthiness: Method validation is paramount to ensure data integrity.[4][5] A well-validated HPLC method provides a high degree of assurance in the results.[6] Key validation parameters include specificity, linearity, accuracy, precision, and sensitivity (Limit of Detection and Quantitation).[7][8]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers exceptional sensitivity and unparalleled specificity due to the combination of chromatographic separation and mass analysis. It is the gold standard for volatile and semi-volatile compounds.
-
Expertise & Experience: The phenolic hydroxyl group in this compound can cause peak tailing on standard non-polar GC columns due to its acidity and hydrogen-bonding capabilities. To overcome this, a chemical derivatization step is often employed. Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), replaces the active hydrogen of the hydroxyl group with a nonpolar trimethylsilyl (TMS) or t-butyldimethylsilyl (TBDMS) group.[9] This transformation increases the volatility and thermal stability of the analyte while reducing its polarity, leading to excellent chromatographic peak shape.[10] The mass spectrometer then provides definitive identification based on the compound's unique mass spectrum and fragmentation pattern.
-
Trustworthiness: The specificity of GC-MS is a key aspect of its reliability. By using Selected Ion Monitoring (SIM) mode, the mass spectrometer can be set to detect only specific ions known to be characteristic of the derivatized this compound, dramatically reducing background noise and improving the signal-to-noise ratio for trace-level quantification.[11]
Quantitative NMR (qNMR) Spectroscopy
qNMR has emerged as a powerful primary ratio method for quantification. Unlike chromatographic techniques, it does not require an identical certified reference standard of the analyte for calibration.
-
Expertise & Experience: qNMR relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. For quantification, a certified internal standard of known concentration and purity is added to the sample.[12] The concentration of the analyte can then be calculated by comparing the integral of a specific, well-resolved analyte resonance to the integral of a known resonance from the internal standard.[13] For this compound, the distinct signals of the aromatic or acetylenic protons can be used for quantification. The choice of a suitable internal standard is critical; it must have signals that do not overlap with the analyte or other components in the mixture and must be chemically inert with the sample.[14]
-
Trustworthiness: qNMR provides structural confirmation and quantification simultaneously. This inherent feature makes it highly trustworthy, as you are directly observing the molecular structure you are quantifying. The method's validity is ensured by careful selection of acquisition parameters, such as a sufficiently long relaxation delay (D1), to ensure complete spin relaxation for all relevant nuclei, which is essential for accurate integration.[15]
Experimental Protocols & Workflows
The following protocols are designed as robust starting points. Method optimization and validation are required for specific reaction mixtures and laboratory conditions.
Protocol 1: Reversed-Phase HPLC-UV
Objective: To quantify this compound using an external standard calibration curve.
Methodology:
-
Standard Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile. From this stock, create a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by serial dilution with the mobile phase.
-
Sample Preparation: Quench a known volume or mass of the reaction mixture. Dilute it with a suitable solvent (e.g., acetonitrile) to bring the expected concentration of this compound into the calibration range. Filter the sample through a 0.45 µm syringe filter to remove particulate matter.
-
Chromatographic Conditions:
-
Column: C18, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile : Water with 0.1% Formic Acid.[16]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection: 275 nm (based on the chromophore).
-
-
Analysis & Quantification: Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration). Then, inject the prepared reaction mixture sample. Quantify the this compound concentration in the sample by interpolating its peak area from the calibration curve.
-
Validation: Perform method validation according to ICH guidelines, assessing specificity (peak purity via DAD), linearity, range, accuracy (spike recovery), and precision (repeat injections).[8]
Workflow Diagram: HPLC Analysis
Caption: General workflow for quantitative analysis by HPLC.
Protocol 2: GC-MS with Silylation
Objective: To quantify this compound via GC-MS after derivatization, using an internal standard.
Methodology:
-
Internal Standard (IS) Stock: Prepare a stock solution of a suitable internal standard (e.g., 4,4'-Dibromobiphenyl) at 1 mg/mL in pyridine.
-
Standard & Sample Preparation:
-
Accurately weigh this compound standard into a vial.
-
Accurately weigh a sample of the reaction mixture into a separate vial.
-
To each vial, add a precise volume of the Internal Standard stock solution.
-
Add 100 µL of the derivatizing agent, BSTFA with 1% TMCS.
-
Cap the vials tightly and heat at 70 °C for 30 minutes. Cool to room temperature before analysis.
-
-
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection: 1 µL, Splitless mode.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
MS Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for derivatized this compound and the internal standard.
-
-
Analysis & Quantification: Calculate the Response Factor (RF) from the standard sample. Use this RF to calculate the concentration of this compound in the reaction mixture sample based on the peak area ratios of the analyte to the internal standard.
Workflow Diagram: GC-MS Analysis
Caption: General workflow for quantitative analysis by GC-MS.
Protocol 3: Quantitative ¹H NMR (qNMR)
Objective: To determine the concentration of this compound using an internal standard without the need for an analyte-specific calibration curve.
Methodology:
-
Internal Standard (IS) Selection: Choose a certified internal standard with sharp singlets in a clean region of the spectrum (e.g., Maleic Anhydride or 1,3,5-Trimethoxybenzene).
-
Sample Preparation:
-
Accurately weigh a specific amount of the reaction mixture into an NMR tube.
-
Accurately weigh and add a known amount of the internal standard to the same NMR tube.
-
Add a suitable deuterated solvent (e.g., DMSO-d₆) to completely dissolve both components.
-
-
NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Solvent: DMSO-d₆.
-
Pulse Sequence: Standard 1D proton experiment.
-
Relaxation Delay (D1): Set to at least 5 times the longest T₁ of the signals of interest (both analyte and IS). A D1 of 30-60 seconds is often a safe starting point.
-
Number of Scans: 16 or higher for good signal-to-noise.
-
-
Data Processing & Quantification:
-
Apply Fourier transform, phase correction, and baseline correction to the spectrum.
-
Integrate a well-resolved, non-overlapping signal for this compound (e.g., the acetylenic proton).
-
Integrate a signal from the internal standard for which the number of protons is known.
-
Calculate the concentration using the following formula: C analyte = (I analyte / N analyte) * (N IS / I IS) * (M IS / M analyte) * (W IS / W sample) Where: C=Concentration, I=Integral Area, N=Number of Protons for the signal, M=Molar Mass, W=Weight.
-
Workflow Diagram: qNMR Analysis
Caption: General workflow for quantitative analysis by qNMR.
Head-to-Head Performance Comparison
The choice of method depends on the specific requirements of the analysis. The table below summarizes the key performance attributes of each technique for the quantification of this compound.
| Parameter | HPLC-UV | GC-MS (with Derivatization) | Quantitative ¹H NMR |
| Specificity | Good; relies on chromatographic resolution. Peak purity can be assessed with a DAD.[7] | Excellent; based on both retention time and unique mass fragmentation pattern.[17] | Excellent; based on unique chemical shifts and coupling patterns. |
| Sensitivity (LOD/LOQ) | Good (typically low µg/mL to ng/mL). | Excellent (typically low ng/mL to pg/mL). | Moderate (typically > 10 µg/mL).[13] |
| Precision (RSD%) | Excellent (< 2%).[18] | Excellent (< 5%). | Good (1-3%). |
| Accuracy | Excellent (98-102% recovery typical).[18] | Excellent, but can be affected by derivatization efficiency. | Excellent; as a primary method, it can be highly accurate. |
| Sample Preparation | Simple (dilute and filter). | Moderate (requires derivatization step). | Simple (weigh, dissolve). |
| Analysis Time/Throughput | High (5-15 min per sample). | Moderate (20-30 min per sample). | Low (requires long relaxation delays). |
| Cost (Instrument/Consumables) | Moderate. | High. | High. |
| Key Advantage | Robustness and wide applicability for reaction monitoring. | Definitive identification and ultra-high sensitivity. | No need for analyte-specific reference standard; structural confirmation. |
Conclusion and Recommendations
Each of the discussed techniques offers a viable and robust path to the quantitative analysis of this compound in a reaction mixture. The optimal choice is contingent on the specific analytical goal.
-
For routine process monitoring and quality control , where high throughput and robustness are key, HPLC-UV is the recommended method. Its simplicity in sample preparation and rapid analysis time make it ideal for tracking reaction progress.
-
For trace-level impurity analysis or definitive identification of byproducts , the superior sensitivity and specificity of GC-MS are indispensable. It is the method of choice when quantifying minute amounts of this compound or confirming its presence in a complex matrix.
-
For the certification of reference materials or when an analytical standard of this compound is unavailable , qNMR is the most powerful tool. It provides a direct, accurate measurement of concentration and purity without reliance on calibration curves.
By understanding the fundamental principles, strengths, and limitations of each technique, researchers, scientists, and drug development professionals can confidently select and implement the most appropriate analytical strategy, ensuring the generation of high-quality, reliable, and defensible data.
References
- Anonymous. (2014). Validation of Impurity Methods, Part II. LCGC North America.
- Christophoridou, S., & Dais, P. (2009). Novel Approach to the Detection and Quantification of Phenolic Compounds in Olive Oil Based on 31P Nuclear Magnetic Resonance Spectroscopy. Journal of Agricultural and Food Chemistry. [Link]
- Christophoridou, S., Dais, P., Tseng, L. H., & Spraul, M. (2009). Detection and quantification of phenolic compounds in olive oil by high resolution 1H nuclear magnetic resonance spectroscopy. PubMed. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Ethynylphenol
For the diligent researcher engaged in the complex world of pharmaceutical development and chemical synthesis, the responsible management of chemical waste is not merely a regulatory hurdle, but a cornerstone of a safe and ethical laboratory practice. This guide provides a detailed protocol for the proper disposal of 3-ethynylphenol (CAS No. 10401-11-3), ensuring the safety of laboratory personnel and the preservation of our environment. Our approach is grounded in established safety protocols and a deep understanding of the chemical's properties, empowering you to manage this substance with confidence and precision.
Understanding the Hazard Profile of this compound
Before any handling or disposal, a thorough understanding of the hazards associated with this compound is paramount. This compound, while invaluable in synthetic chemistry, presents several risks that necessitate careful management.
This compound is classified as a hazardous substance.[1][2] It is harmful if swallowed, can cause skin irritation, and poses a risk of serious eye irritation or damage.[3][4] Furthermore, it may cause respiratory irritation.[3][4] The toxicological properties of this compound have not been fully investigated, underscoring the need for caution.[5][6]
| Hazard Classification | GHS Hazard Statement |
| Acute Toxicity, Oral | Harmful if swallowed[3][4] |
| Skin Irritation | Causes skin irritation[3][4] |
| Serious Eye Damage/Irritation | Causes serious eye damage/irritation[4] |
| Specific Target Organ Toxicity | May cause respiratory irritation[3][4] |
Data sourced from multiple safety data sheets.
Given its phenolic structure, it is prudent to handle this compound with the same precautions as phenol, a known corrosive and toxic compound.[7] All work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[8][9]
Personal Protective Equipment (PPE): Your First Line of Defense
The consistent and correct use of appropriate PPE is non-negotiable when handling this compound. This is not just a procedural formality but a critical barrier between you and potential exposure.
-
Gloves: Chemical-resistant gloves, such as nitrile, are essential. Always inspect gloves for any signs of degradation or perforation before use.[2]
-
Eye Protection: Safety goggles or a face shield must be worn to protect against splashes.[2]
-
Lab Coat: A fully buttoned lab coat provides a necessary layer of protection for your skin and clothing.[8]
-
Closed-toe Shoes: Never work in a laboratory with exposed feet.[2]
Step-by-Step Disposal Protocol for this compound
The disposal of this compound must adhere to local, state, and federal regulations. It is categorized as hazardous waste and must never be disposed of down the drain or in standard trash.[1][9] The cornerstone of proper disposal is segregation and containment.
3.1. Waste Segregation and Collection
-
Liquid Waste: All liquid waste containing this compound, including reaction residues and solutions, must be collected in a dedicated, properly labeled, and leak-proof hazardous waste container.[2] The container should be made of a compatible material, such as amber glass, with a secure screw-on cap.[1]
-
Solid Waste: Any solid materials contaminated with this compound, such as gloves, pipette tips, and absorbent paper, must be collected in a separate, clearly labeled hazardous waste container.[2][7][9] These containers should be puncture-proof and sealable.[9]
3.2. Labeling and Storage of Waste
-
Labeling: Every waste container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."[1][9] Do not use abbreviations. If the waste is a mixture, all components should be listed.
-
Storage: Store sealed hazardous waste containers in a designated, well-ventilated, and cool secondary containment bin.[1] This area should be away from heat, open flames, and incompatible materials such as strong oxidizing agents, acid anhydrides, and acid chlorides.[5][6]
3.3. Arranging for Final Disposal
The ultimate disposal of this compound waste must be handled by a licensed chemical waste disposal facility.[10]
-
Contact your Institution's EHS Office: Your institution's Environmental Health and Safety (EHS) department is your primary resource. They will provide guidance on specific institutional procedures and schedule waste pickups.[1]
-
Incineration: The preferred method for the disposal of phenolic waste is incineration at a licensed facility.[10] This process ensures the complete destruction of the hazardous compound.
Spill Management: Preparedness is Key
In the event of a spill, a swift and informed response is crucial to mitigate exposure and environmental contamination.
-
Small Spills (within a fume hood):
-
Ensure you are wearing the appropriate PPE.
-
Contain the spill using an absorbent material like sand or vermiculite.[10]
-
Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.[6][10]
-
Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.[8]
-
-
Large Spills (or any spill outside a fume hood):
Workflow for this compound Waste Disposal
To provide a clear, at-a-glance understanding of the disposal process, the following diagram illustrates the decision-making and procedural flow.
Caption: Decision workflow for the safe disposal of this compound waste.
By adhering to these detailed procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. This commitment not only protects you and your colleagues but also upholds the integrity of your research.
References
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A Researcher's Guide to the Safe Handling of 3-Ethynylphenol
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. 3-Ethynylphenol, a key building block in organic synthesis, presents a unique set of handling requirements that demand meticulous attention to safety and procedure. This guide is engineered to provide you, our fellow researchers and scientists, with the essential, immediate safety and logistical information for handling this compound. Our goal is to empower your research by ensuring a safe and efficient laboratory environment, building a foundation of trust that extends beyond the product itself.
Understanding the Hazard Profile of this compound
Before any handling, a thorough understanding of the inherent risks is paramount. This compound is classified with several hazard statements that dictate our handling protocols.[1][2][3][4] The primary hazards associated with this compound are:
-
Skin Irritation (H315): Causes skin irritation upon contact.[3]
-
Serious Eye Irritation (H319): Can cause significant and potentially damaging eye irritation.[3]
-
Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled.[3]
-
Harmful if Swallowed (H302): Ingestion of this compound can be harmful to your health.[1][2][3][4]
These classifications are not merely procedural hurdles; they are critical indicators of the compound's chemical reactivity and potential biological effects. The phenolic hydroxyl group and the terminal alkyne are reactive moieties that, while synthetically useful, can also interact with biological tissues, leading to irritation.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following table summarizes the required PPE, grounded in the compound's hazard profile.
| Body Part | Required PPE | Rationale and Best Practices |
| Hands | Chemical-resistant gloves (e.g., Butyl rubber, Neoprene) | To prevent skin contact and subsequent irritation.[5] Nitrile gloves may offer splash protection but should be changed immediately upon contamination.[5] Double gloving is a recommended practice for enhanced safety. |
| Eyes/Face | Safety glasses with side shields and a face shield | To protect against splashes and airborne particles that can cause serious eye irritation.[1][6] A face shield provides an additional layer of protection for the entire face.[6] |
| Respiratory | NIOSH-approved respirator (e.g., N95 dust mask for solids, or a respirator with an appropriate organic vapor cartridge) | To prevent the inhalation of dust or vapors, which can lead to respiratory tract irritation.[2] The choice of respirator depends on the physical form of the compound and the scale of the operation. |
| Body | Laboratory coat, long pants, and closed-toe shoes | To protect the skin from accidental spills and contamination.[5] An apron made of a resistant material like butyl rubber or neoprene is advisable if there is a significant splash potential.[5] |
The causality behind these choices is direct: creating impermeable barriers to prevent the chemical from reaching sensitive tissues.
Operational Plan: From Receipt to Reaction
A systematic workflow is essential for the safe handling of this compound. The following diagram and procedural steps outline a self-validating system for laboratory operations.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
